Indacaterol
Description
This compound is a novel, ultra-long-acting, rapid onset β(2)-adrenoceptor agonist developed for Novartis for the once-daily management of asthma and chronic obstructive pulmonary disease. It was approved by the European Medicines Agency (EMA) on 30 November 2009 and by the FDA on 1 July 2011. It is marketed in Europe as Onbrez and in America as Arcapta Neohaler. This compound is provided as its maleate salt form. This compound is also a chiral molecule but only the pure R-enantiomer is dispensed.
This compound is a beta2-Adrenergic Agonist. The mechanism of action of this compound is as an Adrenergic beta2-Agonist.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2009 and has 4 approved and 4 investigational indications.
a beta2 adrenoceptor agonist; this compound is the (R)-isomer; structure in first source
Structure
3D Structure
Properties
IUPAC Name |
5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24/h5-10,18,22,25,27-28H,3-4,11-13H2,1-2H3,(H,26,29)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZUEBNBZAPZLX-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=C2CC(CC2=C1)NC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90185198 | |
| Record name | Indacaterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90185198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Indacaterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015608 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.98e-03 g/L | |
| Record name | Indacaterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015608 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
312753-06-3 | |
| Record name | Indacaterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=312753-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indacaterol [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0312753063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indacaterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05039 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Indacaterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90185198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2(1H)-Quinolinone, 5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDACATEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OR09251MQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Indacaterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015608 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
195-202°C with decomposition, 195 °C (decomposition) | |
| Record name | Indacaterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05039 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Indacaterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015608 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Indacaterol mechanism of action on beta-2 adrenergic receptors
An In-depth Technical Guide to the Mechanism of Action of Indacaterol on Beta-2 Adrenergic Receptors
Executive Summary
This compound is a cornerstone in the management of Chronic Obstructive Pulmonary Disease (COPD), distinguished by its classification as an ultra-long-acting beta-2 adrenergic agonist (ultra-LABA). Its clinical success, characterized by a rapid onset of bronchodilation and a sustained 24-hour duration of action from a once-daily dose, is rooted in a unique and sophisticated molecular mechanism.[1][2][3] This guide provides a comprehensive technical exploration of the interaction between this compound and the beta-2 adrenergic receptor (β2AR). We will dissect the molecular binding, the intricacies of the downstream signaling cascade, the physicochemical properties that govern its pharmacokinetic profile, and the experimental methodologies used to validate these characteristics. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's pharmacology.
The Beta-2 Adrenergic Receptor: The Molecular Target
The β2AR is a member of the G-protein coupled receptor (GPCR) superfamily, a large and diverse group of transmembrane proteins crucial for cellular signaling.[4] Located predominantly on the smooth muscle cells of the airways, the β2AR is the primary physiological target for mediating bronchodilation.[5][6]
Structural Overview: The receptor consists of a single polypeptide chain that traverses the cell membrane seven times, forming a characteristic structure of seven transmembrane (TM) helices. These helices create a binding pocket for ligands, such as endogenous epinephrine and synthetic agonists like this compound.[4][7] Agonist binding within this pocket, specifically at contact points within TM domains 3, 5, and 6, induces a critical conformational change in the receptor.[7] This change is transmitted to the intracellular domains, enabling the receptor to engage and activate its cognate G-protein.
Figure 1: Simplified representation of the Beta-2 Adrenergic Receptor within the cell membrane, illustrating the extracellular binding and intracellular G-protein coupling domains.
Molecular Pharmacology of the this compound-β2AR Interaction
This compound's therapeutic profile is defined by its specific interactions at the receptor level. It is characterized as a high-efficacy agonist, a property that distinguishes it from other long-acting agents.[1][8][9]
Binding Kinetics and High Intrinsic Efficacy
This compound is often described as a "near full agonist" or a partial agonist with high intrinsic efficacy.[8][10] This means that while it may not elicit the absolute maximal response of a full agonist like isoprenaline in all systems, it very effectively stabilizes the active conformation of the β2AR, leading to robust downstream signaling.[1][8] This high intrinsic efficacy is a key factor in its rapid onset of action.[8] Unlike partial agonists with lower efficacy, this compound does not exhibit antagonistic behavior in the presence of full agonists.[1][8]
The interaction is stereoselective, with the pharmacologically active (R)-enantiomer being the clinically used form.[11][12]
The Molecular Basis for Ultra-Long Duration
The 24-hour duration of action of this compound is not solely due to its binding affinity within the receptor's active site. A critical contributing factor is its interaction with lipid rafts, which are specialized microdomains within the cell membrane. It is hypothesized that this compound has a high affinity for these lipid domains, allowing it to form a local depot at the cell surface.[8] This creates a high local concentration of the drug in close proximity to the β2AR, allowing for repeated binding and re-binding to the receptor over an extended period, thus sustaining its activity.
Receptor Selectivity
This compound demonstrates significant selectivity for the β2AR over the β1 and β3 adrenergic receptors.[1][8] β1 receptors are primarily located in the heart, and their stimulation can lead to undesirable cardiovascular effects like tachycardia.[5][6] The high selectivity of this compound minimizes these off-target effects, contributing to its favorable safety profile.[13] Preclinical studies have shown selectivity ratios of 28-fold for β2 over β1 and 22-fold for β2 over β3 receptors.[1][8]
| Compound | Receptor Target | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Intrinsic Efficacy (vs. Isoprenaline) | Selectivity (β2 vs. β1) |
| This compound | β2-AR | ~1-5 | ~5-10 | High (~80-100%)[1][8] | ~28-fold[1][8] |
| Salmeterol | β2-AR | ~3-10 | ~1-5 | Partial (~40-60%)[9] | High |
| Formoterol | β2-AR | ~1-3 | ~0.1-1 | Full (~100%)[9][10] | Moderate |
| Isoprenaline | β1/β2-AR | ~50-100 | ~10-20 | Full (100%, Reference) | Non-selective |
Note: Values are approximate and can vary based on the specific assay system and conditions used. The table serves for comparative illustration.
The Downstream Signaling Cascade: From Receptor to Relaxation
The binding of this compound initiates a well-defined intracellular signaling pathway that culminates in the relaxation of bronchial smooth muscle.[5][11][14]
-
G-Protein Activation: Upon this compound binding, the β2AR undergoes a conformational change, allowing it to act as a guanine nucleotide exchange factor (GEF) for the heterotrimeric Gs protein. It catalyzes the exchange of GDP for GTP on the Gαs subunit.
-
Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates and activates the enzyme adenylyl cyclase.[5]
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into the second messenger cyclic adenosine monophosphate (cAMP).[5][11][14]
-
Protein Kinase A (PKA) Activation: Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[15]
-
Smooth Muscle Relaxation: PKA phosphorylates several downstream targets, including myosin light-chain kinase (MLCK), which it inactivates.[15] This, along with other mechanisms like the opening of potassium channels, leads to a decrease in intracellular calcium concentrations, resulting in the relaxation of the airway smooth muscle and subsequent bronchodilation.[16]
Figure 2: The canonical β2AR signaling pathway initiated by this compound, leading to bronchodilation.
Experimental Protocols for Mechanistic Validation
The pharmacological properties of this compound have been delineated through a series of robust in vitro and ex vivo assays. Understanding these methodologies is key to appreciating the causality behind its characterization.
Protocol: Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the human β2AR.
-
Causality: This assay directly measures the physical interaction between the drug and its target receptor. A high affinity (low Ki value) is often a prerequisite for a potent drug.
-
Methodology:
-
Membrane Preparation: Culture human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells engineered to overexpress the human β2AR. Harvest the cells and prepare a crude membrane fraction through homogenization and centrifugation.
-
Assay Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of a high-affinity radiolabeled β2AR antagonist (e.g., [³H]-dihydroalprenolol) and a range of concentrations of unlabeled this compound.
-
Separation: After reaching equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
-
Self-Validation: The protocol includes controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a saturating concentration of a non-radiolabeled antagonist like propranolol) to ensure the calculated specific binding is accurate.
Figure 3: Workflow for a competitive radioligand binding assay to determine drug affinity.
Protocol: cAMP Accumulation Assay
-
Objective: To determine the functional potency (EC50) and intrinsic efficacy of this compound.
-
Causality: This assay quantifies the production of the key second messenger, cAMP, providing a direct measure of the drug's ability to activate the receptor and initiate the signaling cascade.
-
Methodology:
-
Cell Culture: Plate β2AR-expressing cells (e.g., CHO-K1) in assay plates and allow them to adhere.
-
Inhibitor Treatment: Pre-treat the cells with a phosphodiesterase (PDE) inhibitor, such as IBMX or rolipram. This is a critical step to prevent the enzymatic degradation of cAMP, allowing it to accumulate to measurable levels.
-
Agonist Stimulation: Add a range of concentrations of this compound (and a full agonist like isoprenaline as a positive control) to the cells and incubate for a defined period (e.g., 30 minutes).
-
Cell Lysis & Detection: Lyse the cells and quantify the intracellular cAMP concentration using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal response) and the Emax (maximal effect). Intrinsic efficacy is calculated by normalizing the Emax of this compound to the Emax of the full agonist.
-
-
Self-Validation: The inclusion of a full agonist control allows for the accurate determination of relative efficacy, while a vehicle control establishes the basal level of cAMP production.
Conclusion
The mechanism of action of this compound at the beta-2 adrenergic receptor is a sophisticated interplay of high-affinity binding, exceptional intrinsic efficacy, and unique membrane interactions. Its ability to potently activate the canonical Gs-adenylyl cyclase-cAMP signaling pathway results in effective and rapid bronchodilation.[5][11] Furthermore, its high selectivity and proposed interaction with lipid rafts contribute to a favorable safety profile and an ultra-long 24-hour duration of action, respectively.[1][8] This detailed molecular understanding, validated through rigorous experimental protocols, provides a solid scientific foundation for this compound's role as a first-line maintenance therapy for patients with COPD.[3][17][18]
References
- Bauwens, O., Ninane, V., & Van de Maele, B. (2011). This compound: pharmacologic profile, efficacy and safety in the treatment of adults with COPD.
- Cazzola, M., Page, C. P., Rogliani, P., & Matera, M. G. (2013). This compound: a new once daily long-acting beta2 adrenoceptor agonist.
- Patsnap Synapse. (2024). What is the mechanism of this compound Maleate?
- Hanania, N. A., & Donohue, J. F. (2010). Long-acting β-adrenoceptor agonists in the management of COPD: focus on this compound. International Journal of Chronic Obstructive Pulmonary Disease, 5, 253–261.
- Beeh, K. M., Derom, E., Kanniess, F., Cameron, R., Higgins, M., & van As, A. (2007). This compound, a novel inhaled β2-agonist, provides sustained 24-h bronchodilation in asthma.
- MIMS Philippines. (n.d.). This compound: Uses, Dosage, Side Effects and More. MIMS.
- Chapman, K. R., Rennard, S. I., Dogra, A., Owen, R., & Kramer, B. (2010). Efficacy and safety of this compound 150 μg once-daily in COPD: a double-blind, randomised, 12-week study. BMC Pulmonary Medicine, 10(1).
- Johnson, M. (1995). Pharmacology of long-acting beta-agonists. Annals of Allergy, Asthma & Immunology, 75(3), 177-183.
- Vogelmeier, C. F., Bateman, E. D., Pallante, J., Alagappan, V. K. T., & D'Andrea, P. (2017). Efficacy and safety of direct switch to this compound/glycopyrronium in patients with moderate COPD: the CRYSTAL open-label randomised trial.
- Cazzola, M., Bardaro, F., & Stirpe, E. (2013). The role of this compound for chronic obstructive pulmonary disease (COPD). Journal of Thoracic Disease, 5(4), 559–566.
- Lee, H. T., & Lee, J. Y. (2015). Structural Features of β2 Adrenergic Receptor: Crystal Structures and Beyond. Molecules and Cells, 38(12), 1043–1048.
- Rossi, A., Polese, G., & Cazzola, M. (2011). This compound: pharmacologic profile, efficacy and safety in the treatment of adults with COPD.
- Green, S. A., & Liggett, S. B. (2000). Molecular and genetic basis of beta2-adrenergic receptor function. Journal of Allergy and Clinical Immunology, 105(6 Pt 2), S491-S495.
- Wikipedia. (n.d.). Beta-2 adrenergic receptor. Wikipedia.
- National Center for Biotechnology Information. (n.d.).
- Anderson, G. P., & Linden, A. (2015). The Beta-2-Adrenoreceptor Agonists, Formoterol and this compound, but Not Salbutamol, Effectively Suppress the Reactivity of Human Neutrophils In Vitro. International Journal of Molecular Sciences, 16(12), 28597–28612.
- Wikipedia. (n.d.). Beta2-adrenergic agonist. Wikipedia.
- Cleveland Clinic. (2023). Beta-agonist. Cleveland Clinic.
- Cazzola, M., & Matera, M. G. (2013). A role of this compound in chronic obstructive pulmonary disease management: a turning point or crossroads? COPD: Journal of Chronic Obstructive Pulmonary Disease, 10(5), 634-640.
- Penn, R. B., & Panettieri, R. A. (2008). Pharmacogenetic characterization of this compound, a novel β2-adrenoceptor agonist. British Journal of Pharmacology, 155(7), 1048–1056.
- MedPath. (2025). This compound | Advanced Drug Monograph.
- Cazzola, M., Page, C. P., & Matera, M. G. (2013). Role of this compound and the newer very long-acting β2-agonists in patients with stable COPD.
- van den Berge, M., de Boer, J., van der Molen, T., & van der Wiel, E. (2021). Effects of (a Combination of) the Beta2-Adrenoceptor Agonist this compound and the Muscarinic Receptor Antagonist Glycopyrrolate on Intrapulmonary Airway Constriction. International Journal of Molecular Sciences, 22(10), 5289.
Sources
- 1. This compound: a new once daily long-acting beta2 adrenoceptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The role of this compound for chronic obstructive pulmonary disease (COPD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Features of β2 Adrenergic Receptor: Crystal Structures and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Molecular and genetic basis of beta2-adrenergic receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-acting β-adrenoceptor agonists in the management of COPD: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacogenetic characterization of this compound, a novel β2-adrenoceptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Beta-2-Adrenoreceptor Agonists, Formoterol and this compound, but Not Salbutamol, Effectively Suppress the Reactivity of Human Neutrophils In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C24H28N2O3 | CID 6918554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. trial.medpath.com [trial.medpath.com]
- 13. Efficacy and safety of this compound 150 μg once-daily in COPD: a double-blind, randomised, 12-week study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mims.com [mims.com]
- 15. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 16. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 17. This compound: pharmacologic profile, efficacy and safety in the treatment of adults with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The role of this compound for chronic obstructive pulmonary disease (COPD) - PMC [pmc.ncbi.nlm.nih.gov]
Chemical synthesis and purification of Indacaterol maleate
An In-Depth Technical Guide to the Chemical Synthesis and Purification of Indacaterel Maleate
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the synthetic pathways and purification strategies for Indacaterol maleate (C₂₄H₂₈N₂O₃·C₄H₄O₄), a potent, ultra-long-acting β2-adrenergic agonist used in the management of chronic obstructive pulmonary disease (COPD).[1][2] Developed for researchers, chemists, and drug development professionals, this document elucidates the critical chemical principles and process considerations that underpin the manufacturing of this important therapeutic agent. We will move beyond simple procedural lists to explore the rationale behind key synthetic choices, the challenges of impurity control, and the elegant solutions developed for industrial-scale production.
Retrosynthetic Analysis: Deconstructing the this compound Molecule
A logical approach to any complex synthesis begins with retrosynthesis. The structure of this compound invites a strategic disconnection at the secondary amine linkage. This bond is logically formed via a nucleophilic attack of an amine onto an electrophilic species, typically an epoxide. This leads to two primary building blocks: a chiral amino alcohol fragment derived from a quinolinone core and a substituted aminoindane moiety.
The diagram below illustrates this primary disconnection strategy, which forms the foundation of most reported syntheses.
Sources
An In-depth Technical Guide to Indacaterol's Molecular Structure and Receptor Binding Site
This guide provides a comprehensive technical overview of the molecular characteristics of indacaterol and its interaction with the β2-adrenergic receptor (β2AR). Designed for researchers, scientists, and professionals in drug development, this document delves into the structural intricacies, binding kinetics, and functional consequences of this ultra-long-acting β2-agonist.
This compound: Molecular Profile and Physicochemical Characteristics
This compound is a chiral molecule, with the pharmacologically active agent being the (R)-enantiomer.[1][2] It is a potent and selective β2-adrenergic agonist used clinically for the management of chronic obstructive pulmonary disease (COPD).[1][3]
Chemical Structure and Nomenclature
This compound is chemically described as 5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one.[1] Its structure is characterized by two primary moieties: an 8-hydroxyquinolinone head group and a bulky, lipophilic 5,6-diethyl-2,3-dihydro-1H-inden-2-yl (indane) tail, connected by an ethanolamine side chain.[3][4]
The molecular formula for this compound is C24H28N2O3, and it has a molecular weight of 392.49 g/mol .[1][5] For therapeutic use, this compound is typically formulated as a maleate salt, this compound maleate (C28H32N2O7, molecular weight 508.6 g/mol ).[6][7]
| Identifier | Value | Source |
| IUPAC Name | 5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one | [1] |
| Molecular Formula | C24H28N2O3 | [1][5] |
| Molecular Weight | 392.49 g/mol | [1][5] |
| SMILES String | OC3=CC=C(O)C(N4)=C3C=CC4=O | [5] |
| CAS Number | 312753-06-3 | [1][5] |
Physicochemical Properties and Synthesis
This compound is a white to beige powder.[5] Its synthesis is a multi-step process that can be broadly divided into the preparation of a chiral epoxide and a primary amine, which are then coupled.[8] The synthesis of the this compound base is followed by salt formation with maleic acid to produce this compound maleate, which is then purified.[8][9]
The β2-Adrenergic Receptor: A Structural Overview
The β2-adrenergic receptor (β2AR) is a member of the G protein-coupled receptor (GPCR) superfamily, characterized by seven transmembrane helices connected by intracellular and extracellular loops.[6][8] The crystal structure of the human β2AR has been resolved, providing invaluable insights into its ligand-binding pocket and mechanism of activation.[1]
The ligand-binding site is located within a pocket formed by the transmembrane helices. Key amino acid residues in this pocket are crucial for the binding of agonists and the subsequent conformational changes that lead to receptor activation.[1]
This compound's Interaction with the β2-Adrenergic Receptor
This compound's therapeutic effect is mediated by its high-affinity binding to and activation of the β2AR in the smooth muscle of the airways.[4][7]
The Binding Site and Key Molecular Interactions
While a crystal structure of this compound specifically bound to the β2AR is not publicly available, molecular docking and structure-activity relationship studies of other β2-agonists provide a strong model for its binding mode. The binding of β2-agonists involves a series of specific interactions with key amino acid residues within the receptor's binding pocket.
The ethanolamine side chain, common to many β-agonists, is expected to form crucial hydrogen bonds with Asp113 in transmembrane helix 3 (TM3) and Asn312 in TM7. The hydroxyl group on this side chain likely interacts with Ser203 and Ser207 in TM5.[1]
The distinct chemical moieties of this compound contribute to its high affinity and selectivity:
-
The 8-hydroxyquinolinone head: This group is believed to engage in hydrogen bonding and aromatic interactions within the binding pocket, contributing to the molecule's potent agonist activity.
-
The 5,6-diethyl-indan tail: This bulky, lipophilic group is thought to interact with hydrophobic residues in the receptor, potentially contributing to the molecule's prolonged duration of action by anchoring it within the lipid bilayer of the cell membrane or within a specific exosite on the receptor.[10]
Binding Affinity and Selectivity
This compound exhibits high affinity for the β2AR and significant selectivity over the β1- and β3-adrenergic receptor subtypes. This selectivity is crucial for minimizing off-target effects, particularly cardiovascular side effects associated with β1AR stimulation.[4][11]
| Receptor Subtype | Binding Affinity (pKi) | Functional Potency (pEC50) | Intrinsic Activity (% of Isoprenaline) | Selectivity over β1AR | Selectivity over β3AR | Source |
| β1AR | 7.36 | 6.60 | 16% | - | - | [12][13] |
| β2AR | Not specified | 8.06 | 73% | 28-fold | 22-fold | [9][12] |
| β3AR | Not specified | 6.72 | 113% | - | - | [12] |
Signal Transduction Pathway
Upon binding to the β2AR, this compound induces a conformational change in the receptor, which in turn activates the associated heterotrimeric Gs protein.[6] This initiates a downstream signaling cascade that ultimately leads to bronchodilation.
-
Gs Protein Activation: The activated β2AR promotes the exchange of GDP for GTP on the α-subunit of the Gs protein (Gαs).
-
Adenylyl Cyclase Activation: The GTP-bound Gαs dissociates from the βγ-subunits and activates adenylyl cyclase, an enzyme embedded in the cell membrane.
-
cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[4]
-
Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates protein kinase A (PKA).
-
Smooth Muscle Relaxation: PKA phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and the relaxation of airway smooth muscle, resulting in bronchodilation.[6]
Experimental Protocols for Characterizing this compound-Receptor Interactions
The binding affinity and functional potency of this compound are determined using standardized in vitro assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the β2AR by measuring its ability to displace a radiolabeled antagonist.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the β2-adrenergic receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human β2-adrenergic receptor (e.g., CHO-K1 cells).
-
Radioligand: e.g., [³H]-CGP 12177 (a non-selective β-adrenergic antagonist).
-
Non-specific binding control: Propranolol (a non-selective β-blocker).
-
Test compound: this compound at various concentrations.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer. Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess propranolol).
-
Equilibration: Allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of this compound to stimulate the production of the second messenger cAMP, providing a measure of its functional potency (EC50) and efficacy.
Objective: To determine the half-maximal effective concentration (EC50) and intrinsic activity of this compound at the β2-adrenergic receptor.
Materials:
-
Whole cells stably expressing the human β2-adrenergic receptor (e.g., CHO-K1 cells).
-
Test compound: this compound at various concentrations.
-
Reference agonist: Isoprenaline.
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere.
-
Compound Addition: Add varying concentrations of this compound or the reference agonist to the cells.
-
Incubation: Incubate for a specified period to allow for cAMP production.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal response (Emax). The intrinsic activity is calculated relative to the maximal response of a full agonist like isoprenaline.
Sources
- 1. Membrane-Facilitated Receptor Access and Binding Mechanisms of Long-Acting β2-Adrenergic Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of β2-receptor stimulation by this compound in chronic heart failure treated with selective or non-selective β-blockers: a randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The identification of this compound as an ultralong-acting inhaled beta2-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. mdpi.com [mdpi.com]
- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Structural insights into binding specificity, efficacy and bias of a β2AR partial agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound: a new once daily long-acting beta2 adrenoceptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Receptor-Ligand Binding Assays [labome.com]
An In-Depth Technical Guide to the Downstream Signaling Pathways Activated by Indacaterol Binding
Abstract
Indacaterol is a cornerstone in the management of chronic obstructive pulmonary disease (COPD), classified as an ultra-long-acting β2-adrenergic receptor (ultra-LABA) agonist.[1] Its clinical efficacy, characterized by rapid-onset and sustained 24-hour bronchodilation, is rooted in its specific interaction with the β2-adrenergic receptor (β2-AR) on airway smooth muscle cells.[2] This technical guide provides a comprehensive exploration of the molecular sequelae following this compound binding. We will dissect the canonical Gs-protein-coupled signaling cascade, from adenylyl cyclase activation to downstream gene regulation via CREB. Furthermore, we will delve into the advanced experimental methodologies required to quantify these events, offering detailed, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking a granular understanding of this compound's mechanism of action and the tools to investigate it.
Introduction: The Molecular Pharmacology of this compound
This compound's therapeutic action is initiated by its high-affinity binding to the β2-AR, a class A G-protein coupled receptor (GPCR).[3] Unlike short-acting agonists, this compound's unique lipophilic properties and binding kinetics contribute to its prolonged receptor residency time, providing a sustained therapeutic effect that allows for once-daily dosing.[4] The primary consequence of this binding event is the activation of the canonical Gαs signaling pathway, which ultimately results in the relaxation of bronchial smooth muscle.[5] This guide will elucidate this primary pathway and discuss the broader signaling potential of the β2-AR, providing a complete picture for advanced research and development.
Binding Affinity and Receptor Selectivity
The therapeutic index of this compound is critically dependent on its selectivity for the β2-AR over the β1-AR (predominant in cardiac tissue) and β3-AR (involved in lipolysis). High selectivity minimizes potential cardiovascular side effects.[5] This selectivity is quantified by comparing binding affinities (Ki) and functional potencies (EC50) across receptor subtypes.
Data Presentation: Pharmacological Profile of this compound at Human β-Adrenergic Receptors
The following table summarizes the functional potency and intrinsic activity of this compound, demonstrating its marked selectivity for the β2-AR subtype.
| Receptor Subtype | pEC50 (Potency) | Intrinsic Activity (% of Isoprenaline Max) | Selectivity for β2 over Subtype |
| β1-AR | 6.60 ± 0.24 | 16 ± 2% | 28-fold |
| β2-AR | 8.06 ± 0.02 | 73 ± 1% | - |
| β3-AR | 6.72 ± 0.12 | 113 ± 5% | 22-fold |
| Table 1: Functional potency and intrinsic activity of (S)-Indacaterol at human β-adrenergic receptor subtypes, measured via cAMP production assays. Data derived from Battram et al. (2006) as cited in BenchChem.[6] |
The Canonical Gs/cAMP Signaling Pathway
The principal mechanism driving this compound-induced bronchodilation is the activation of the Gαs (stimulatory G-protein) signaling cascade. This pathway is a well-established model of GPCR signal transduction.
-
Receptor Activation & G-Protein Coupling: this compound binding stabilizes an active conformation of the β2-AR, promoting its interaction with the heterotrimeric Gs protein. This induces the exchange of GDP for GTP on the Gαs subunit.[4]
-
Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates and activates adenylyl cyclase (AC), a membrane-bound enzyme.
-
cAMP Production: Activated AC catalyzes the conversion of ATP into the second messenger cyclic adenosine monophosphate (cAMP).[1]
-
Protein Kinase A (PKA) Activation: Elevated intracellular cAMP levels lead to the activation of cAMP-dependent Protein Kinase A (PKA). This occurs when cAMP binds to the regulatory subunits of PKA, causing them to release the active catalytic subunits.[7]
-
Phosphorylation of Downstream Targets: The active PKA catalytic subunits phosphorylate numerous intracellular substrates on serine and threonine residues. In airway smooth muscle, this includes targets that lead to the sequestration of intracellular calcium and the inhibition of myosin light chain kinase, resulting in muscle relaxation and bronchodilation.[8]
Diagram: Canonical this compound Signaling Pathway
Caption: Canonical Gs-protein signaling cascade activated by this compound.
Advanced Downstream Signaling: CREB-Mediated Gene Transcription
Beyond the immediate effects on smooth muscle tone, the Gs/cAMP/PKA pathway extends to the nucleus to modulate gene expression. This has implications for longer-term cellular responses.
-
PKA Translocation: Activated PKA catalytic subunits can translocate to the nucleus.
-
CREB Phosphorylation: In the nucleus, PKA phosphorylates the cAMP Response Element-Binding protein (CREB) at a critical serine-133 residue.[9]
-
Co-activator Recruitment: Phosphorylated CREB (pCREB) recruits transcriptional co-activators, most notably CREB-Binding Protein (CBP) and p300.[10]
-
Gene Transcription: The fully assembled pCREB/CBP complex binds to cAMP Response Elements (CREs) in the promoter regions of specific genes, initiating their transcription. This can influence processes related to inflammation, cell proliferation, and long-term receptor regulation.
The activation of CREB represents a convergence point for many signaling pathways, and its study provides deeper insight into the durable effects of this compound therapy.
Experimental Protocols for Pathway Analysis
As a Senior Application Scientist, it is imperative to not only understand the pathways but also the practical means to validate them. The following section details robust, self-validating protocols for quantifying key signaling events activated by this compound.
Quantifying cAMP Accumulation
The measurement of intracellular cAMP is the most direct method to assess the functional consequence of this compound's engagement with the β2-AR. Several high-throughput, homogeneous assay formats are available.
Causality Behind Experimental Choices:
-
Assay Choice: Homogeneous Time-Resolved Fluorescence (HTRF) is often preferred for its high signal-to-noise ratio, robustness against compound interference, and miniaturizable format, making it ideal for drug screening and pharmacological characterization.[5][11] AlphaScreen is another sensitive option, though it can be more susceptible to light scatter from colored compounds.[12]
-
Use of a PDE Inhibitor: Cyclic AMP is rapidly degraded by intracellular phosphodiesterases (PDEs).[13] Including a broad-spectrum PDE inhibitor, such as IBMX, is critical. It prevents the breakdown of newly synthesized cAMP, thereby amplifying the signal and increasing the assay window.[3][7] This ensures that the measured signal is a true reflection of adenylyl cyclase activity.
Protocol: cAMP Accumulation Measurement via HTRF Assay
-
Cell Culture & Seeding: Culture cells expressing the human β2-AR (e.g., HEK293 or CHO-K1 stable cell lines) to ~80% confluency. Harvest cells and resuspend in assay buffer. Seed 5,000-10,000 cells per well into a 384-well low-volume white plate.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer containing a constant concentration of a PDE inhibitor (e.g., 500 µM IBMX). Include a vehicle control (DMSO + IBMX) and a positive control (e.g., the full agonist Isoprenaline).
-
Cell Stimulation: Add the compound dilutions to the cells. Incubate for 30 minutes at room temperature to allow for cAMP accumulation.
-
Lysis and Detection: Add the HTRF detection reagents (Europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP) in lysis buffer to each well. These reagents are typically combined into a single mix.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow the competitive immunoassay to reach equilibrium.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor). Calculate the 665/620 ratio and normalize the data (e.g., to the maximal Isoprenaline response).
-
Analysis: Plot the normalized response against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.[5]
Diagram: HTRF cAMP Assay Workflow
Caption: Standard workflow for an HTRF-based cAMP accumulation assay.
Analysis of CREB Phosphorylation via Western Blot
To confirm signaling propagation to the nucleus, quantification of CREB phosphorylation at Ser-133 is the gold standard.
Protocol: Western Blot for Phospho-CREB (Ser-133)
-
Cell Treatment & Lysis: Plate cells and grow overnight. Starve cells in serum-free media for 4-6 hours. Treat with various concentrations of this compound for a specified time (e.g., 15-30 minutes). Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load 15-20 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-CREB (Ser-133) diluted in blocking buffer.
-
Washing & Secondary Antibody: Wash the membrane 3x with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal using a digital imager or film.
-
Stripping & Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against total CREB. The ratio of pCREB to total CREB provides the normalized phosphorylation level.[1][14]
Beyond the Canon: β-Arrestin Signaling and Biased Agonism
While the Gs/cAMP pathway is dominant, the β2-AR is a pleiotropic transducer capable of engaging other signaling partners. A key area of modern pharmacology is the concept of "biased agonism," where a ligand preferentially activates one pathway over another (e.g., G-protein vs. β-arrestin).[15]
-
β-Arrestin Recruitment: Upon agonist binding, G-protein coupled receptor kinases (GRKs) phosphorylate the β2-AR. This phosphorylated receptor serves as a docking site for β-arrestin proteins.[16]
-
Desensitization & Signaling: β-arrestin binding sterically hinders further G-protein coupling, leading to signal desensitization.[8] Importantly, β-arrestin can also act as a scaffold, recruiting other signaling proteins like Src and components of the MAPK/ERK pathway, initiating a second wave of G-protein-independent signaling.[2]
To date, while the potential for biased agonism at the β2-AR is well-established, specific evidence demonstrating that this compound acts as a biased agonist is not present in the public literature.[17] Investigating whether this compound preferentially signals through Gs with minimal β-arrestin recruitment would be a valuable research endeavor, as a Gs-biased agonist could theoretically offer sustained bronchodilation with reduced receptor desensitization.[16] Assays such as the PathHunter® β-arrestin assay or NanoBiT®-based recruitment assays would be the appropriate tools for such an investigation.[18]
Diagram: Conceptual Framework for Biased Agonism at the β2-AR
Caption: Potential for ligands to bias β2-AR signaling.
Conclusion and Future Directions
This compound exerts its potent and sustained bronchodilatory effects through the robust activation of the canonical Gs/cAMP/PKA signaling pathway. This cascade culminates in the relaxation of airway smooth muscle and extends to the nucleus to modulate gene expression via CREB phosphorylation. The experimental protocols detailed herein provide a validated framework for quantifying each step of this process.
Future research should focus on characterizing the engagement of non-canonical pathways by this compound. A definitive study on its β-arrestin recruitment profile would be highly valuable, potentially uncovering a Gs-biased signaling signature that could further explain its excellent clinical profile and inform the development of next-generation bronchodilators with optimized signaling properties.
References
- Drake, M. T., et al. (2008). beta-arrestin-biased agonism at the beta2-adrenergic receptor. Journal of Biological Chemistry.
- Beattie, D., et al. (2010). The identification of this compound as an ultralong-acting inhaled beta2-adrenoceptor agonist. Journal of Medicinal Chemistry.
- Yorgancioglu, A. (2012). This compound in chronic obstructive pulmonary disease: an update for clinicians. Therapeutic Advances in Chronic Disease.
- Violin, J. D., & Lefkowitz, R. J. (2007). Beta-arrestin-biased ligands at seven-transmembrane receptors. Trends in Pharmacological Sciences.
- Gil, C., et al. (2014). cAMP-specific phosphodiesterase inhibitors: promising drugs for inflammatory and neurological diseases. Expert Opinion on Therapeutic Patents.
- National Center for Biotechnology Information. (2022). Phosphodiesterase Inhibitors. StatPearls.
- Billington, C. K., & Penn, R. B. (2017). Phosphodiesterase isoforms and cAMP compartments in the development of new therapies for obstructive pulmonary diseases. Current Opinion in Pulmonary Medicine.
- Eglen, R. M., et al. (2007). The Use of AlphaScreen Technology in HTS: Current Status. Current Chemical Genomics.
- Reiter, E., et al. (2012). Molecular Mechanism of β-Arrestin-Biased Agonism at Seven-Transmembrane Receptors. Annual Review of Pharmacology and Toxicology.
- Clark, A. A., et al. (2017). Biased β-Agonists Favoring Gs over β-Arrestin for Individualized Treatment of Obstructive Lung Disease. Journal of Personalized Medicine.
- The Audiopedia. (2024). What is a biased agonist in Pharmacology and how does it work?.
- Parker, D., et al. (1996). Phosphorylation of CREB at Ser-133 induces complex formation with CREB-binding protein via a direct mechanism. Molecular and Cellular Biology.
- Salem, Y. A., et al. (2018). Formulation and Evaluation of Analytical Methods for Determination of this compound. International Journal of Engineering Research & Technology.
- Dahl, R., et al. (2010). Efficacy of a new once-daily long-acting inhaled 2-agonist this compound versus twice-daily formoterol in COPD. Thorax.
- Calzetta, L., et al. (2019). Translational Study Searching for Synergy between Glycopyrronium and this compound. Pharmacology Research & Perspectives.
- Canettieri, G., et al. (2009). Inactivation of CREB mediated gene transcription by HDAC8 bound protein phosphatase. BMC Molecular Biology.
- Finney, M., et al. (2018). In Vitro-In Vivo Correlations Observed With this compound-Based Formulations Delivered with the Breezhaler®. Journal of Aerosol Medicine and Pulmonary Drug Delivery.
- Mayr, B., & Montminy, M. (2001). Distinct effects of cAMP and mitogenic signals on CREB-binding protein recruitment impart specificity to target gene activation via CREB. Proceedings of the National Academy of Sciences.
- National Center for Biotechnology Information. (n.d.). Assay Guidance Manual.
- National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual.
Sources
- 1. Identification of small-molecule antagonists that inhibit an activator:coactivator interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biased agonism at β-adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 4. Beyond PKA: Evolutionary and structural insights that define a docking and dimerization domain superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Table 1. [Comparison of popular cAMP assay technologies]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bioline.ru [bioline.ru]
- 7. Phosphodiesterase isoforms and cAMP compartments in the development of new therapies for obstructive pulmonary diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Inactivation of CREB mediated gene transcription by HDAC8 bound protein phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phosphorylation of CREB at Ser-133 induces complex formation with CREB-binding protein via a direct mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Signaling through dynamic linkers as revealed by PKA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cAMP-specific phosphodiesterase inhibitors: promising drugs for inflammatory and neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Distinct effects of cAMP and mitogenic signals on CREB-binding protein recruitment impart specificity to target gene activation via CREB - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular Mechanism of β-Arrestin-Biased Agonism at Seven-Transmembrane Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. beta-arrestin-biased agonism at the beta2-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PK/PD studies on non-selective PDE inhibitors in rats using cAMP as a marker of pharmacological response - PMC [pmc.ncbi.nlm.nih.gov]
Indacaterol: A Molecular Dissection of Beta-2 Adrenergic Receptor Selectivity
An In-Depth Technical Guide
Executive Summary
Indacaterol is a cornerstone in the management of chronic obstructive pulmonary disease (COPD), valued for its rapid onset and sustained 24-hour bronchodilation.[1][2][3] Its clinical efficacy is fundamentally linked to its molecular action as a high-efficacy agonist at the beta-2 adrenergic receptor (β2-AR). However, the therapeutic window of any β-agonist is defined by its selectivity, particularly its ability to preferentially activate β2-receptors in airway smooth muscle while avoiding off-target activation of β1-receptors in the heart and β3-receptors in adipose tissue. This guide provides a detailed examination of the pharmacological and molecular basis for this compound's selectivity, presenting the quantitative data, the experimental methodologies used to derive it, and the clinical implications of its receptor-binding profile.
The Adrenergic Landscape: Why β2-Selectivity is Paramount
The adrenergic receptor family, comprising α and β subtypes, mediates the physiological effects of catecholamines like epinephrine and norepinephrine. The three beta-subtypes, while structurally related as G-protein coupled receptors (GPCRs), serve distinct functions:
-
β1-Adrenergic Receptors: Predominantly located in cardiac tissue, their stimulation leads to positive chronotropic (heart rate) and inotropic (contractility) effects.
-
β2-Adrenergic Receptors: Highly expressed on airway smooth muscle cells, their activation is the primary mechanism for bronchodilation.[4][5] Stimulation of the β2-AR activates the Gs-alpha subunit of its coupled G-protein, which in turn stimulates adenylyl cyclase to produce the second messenger cyclic adenosine monophosphate (cAMP).[6][7][8] This rise in intracellular cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets that ultimately result in smooth muscle relaxation and opening of the airways.[4][6][9]
-
β3-Adrenergic Receptors: Primarily found in adipocytes and the detrusor muscle of the bladder, they are involved in lipolysis and bladder relaxation.
For an inhaled bronchodilator, high selectivity for the β2-AR is a critical design feature. Off-target agonism at β1-receptors can lead to undesirable cardiovascular side effects, such as tachycardia and palpitations, which can be particularly concerning in the often-elderly COPD patient population with potential cardiovascular comorbidities. Therefore, quantifying the selectivity profile is a non-negotiable aspect of drug development.
The β2-Adrenergic Receptor Signaling Cascade
The therapeutic action of this compound is initiated by its binding to the β2-AR on airway smooth muscle cells. This event triggers a well-defined signaling cascade.
Caption: The β2-AR signaling pathway leading to bronchodilation.
A Quantitative Analysis of this compound's Selectivity
The selectivity of a compound is not a qualitative descriptor but a quantitative measure derived from rigorous in vitro pharmacological assays. The two primary methods are radioligand binding assays, which measure the affinity of a drug for a receptor, and functional assays, which measure the cellular response elicited by the drug.
Preclinical studies have demonstrated that this compound is a potent and high-efficacy β2-agonist.[2] Unlike partial agonists, it behaves as a "near full agonist," meaning its maximal effect approaches that of the endogenous full agonist, isoprenaline.[1][2] This high intrinsic efficacy contributes to its rapid onset of action.[1]
Binding Affinity (Ki)
Binding assays determine the equilibrium dissociation constant (Ki) of an unlabeled drug (like this compound) by measuring its ability to compete with and displace a radiolabeled ligand from the receptor. A lower Ki value signifies a higher binding affinity. Data from studies using recombinant human adrenergic receptors clearly illustrate this compound's preference for the β2 subtype.
Table 1: this compound Binding Affinity at Human β-Adrenergic Receptors
| Receptor Subtype | Binding Affinity (pKi) | Selectivity Ratio (vs. β2) |
|---|---|---|
| β1-Adrenergic | 7.3 | ~28-fold lower than β2 |
| β2-Adrenergic | 8.75 | 1 (Reference) |
| β3-Adrenergic | 7.4 | ~22-fold lower than β2 |
(Note: pKi is the negative log of the Ki value. Selectivity ratios are derived from Ki values and are approximate based on published reports.)[1][2]
Functional Potency (EC50) and Efficacy (Emax)
Functional assays, typically measuring cAMP accumulation, provide two crucial parameters: potency (EC50), the concentration required to produce 50% of the maximal response, and intrinsic efficacy (Emax), the maximal response relative to a standard full agonist.
Table 2: this compound Functional Activity at Human β-Adrenergic Receptors
| Receptor Subtype | Potency (pEC50) | Intrinsic Efficacy (% of Isoprenaline's Max Response) |
|---|---|---|
| β1-Adrenergic | 6.2 | Very weak partial agonist (~16%) |
| β2-Adrenergic | 7.9 | High-efficacy partial agonist (~73%) |
| β3-Adrenergic | 6.5 | Full agonist (~113%) |
(Data synthesized from Battram et al., 2006)[10]
The data reveal a crucial aspect of this compound's profile. While it binds to β1-receptors with a certain affinity, its ability to activate them is extremely low (very weak partial agonism).[10] Conversely, it demonstrates high efficacy at the target β2-receptor.[10] Although it acts as a full agonist at the β3-receptor, its lower potency at this subtype, combined with the primary inhaled route of administration, minimizes systemic effects related to β3 activation.
Core Methodologies: Protocols for Assessing Selectivity
The trustworthiness of selectivity data hinges on robust and well-validated experimental protocols. What follows are detailed, step-by-step methodologies representative of the gold-standard assays used in the pharmacological characterization of β-agonists.
Protocol: Competitive Radioligand Binding Assay
This protocol is designed to determine the inhibitory constant (Ki) of this compound at each β-adrenergic receptor subtype.
Objective: To calculate the binding affinity (Ki) of this compound for β1, β2, and β3-ARs.
Principle: A fixed concentration of a high-affinity radioligand is incubated with a receptor preparation in the presence of increasing concentrations of the unlabeled competitor drug (this compound). The competitor's ability to displace the radioligand is measured, allowing for the calculation of its IC50, which is then converted to a Ki value.[11]
Workflow Diagram: Radioligand Binding Assay
Caption: Workflow for determining binding affinity (Ki).
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture HEK293 or CHO cells stably transfected to express a single human adrenergic receptor subtype (β1, β2, or β3).
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in an ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.[12]
-
Homogenize the suspension using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at low speed (~1,000 x g) to pellet nuclei and debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (~40,000 x g) to pellet the cell membranes.[12]
-
Resuspend the membrane pellet in an appropriate buffer, determine protein concentration (e.g., BCA assay), and store at -80°C.[12][13]
-
-
Assay Execution:
-
In a 96-well plate, prepare triplicate wells for each condition.
-
Total Binding Wells: Add assay buffer, a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-iodocyanopindolol, typically at its Kd concentration), and the membrane preparation.[11][12]
-
Non-Specific Binding (NSB) Wells: Add assay buffer, the radioligand, the membrane preparation, and a saturating concentration of a non-selective antagonist (e.g., 10 µM propranolol) to block all specific binding.[11]
-
Competitor Wells: Add assay buffer, the radioligand, the membrane preparation, and serially diluted concentrations of this compound.
-
Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 25°C) to allow binding to reach equilibrium.[12]
-
-
Termination and Detection:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[11][13]
-
Wash the filters multiple times with ice-cold wash buffer to minimize non-specific adherence.
-
Place the filter discs into scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a liquid scintillation counter.[12]
-
-
Data Analysis:
-
Calculate specific binding for each well by subtracting the average NSB counts from the total counts.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.[13]
-
Protocol: cAMP Accumulation Functional Assay
This protocol is designed to determine the functional potency (EC50) and intrinsic efficacy (Emax) of this compound.
Objective: To quantify the dose-dependent production of cAMP following stimulation of β1, β2, and β3-ARs by this compound.
Principle: β-ARs are coupled to the Gs protein, which activates adenylyl cyclase to produce cAMP. The amount of cAMP produced is proportional to the level of receptor activation. This assay measures intracellular cAMP levels in whole cells expressing the receptor of interest in response to varying agonist concentrations.[14]
Workflow Diagram: cAMP Functional Assay
Caption: Workflow for determining functional potency (EC50).
Step-by-Step Methodology:
-
Cell Preparation:
-
Use stable clonal cell lines (e.g., CHO-K1) expressing a single human β-AR subtype.[15]
-
Seed the cells into 96- or 384-well assay plates and grow to near confluence.
-
-
Assay Execution:
-
On the day of the assay, aspirate the culture medium.
-
Add stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP. Pre-incubate for a short period.
-
Add serially diluted concentrations of this compound to the wells. Also include wells with a known full agonist (e.g., isoprenaline) to determine the maximum possible response, and wells with buffer only for the basal response.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
-
Detection:
-
Terminate the reaction and lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Measure cAMP levels using a sensitive detection technology. Common methods include:
-
Homogeneous Time-Resolved Fluorescence (HTRF): Based on FRET between a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.[14]
-
Luciferase-based Biosensors (e.g., GloSensor™): Uses an engineered luciferase protein that contains a cAMP-binding domain. cAMP binding induces a conformational change that increases light output.[16][17]
-
-
-
Data Analysis:
-
Convert the raw signal (e.g., fluorescence ratio, luminescence) to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the Emax (maximum response).
-
Normalize the Emax of this compound to the Emax of the full agonist isoprenaline to calculate its relative intrinsic efficacy.
-
Conclusion: Integrating Molecular Data with Clinical Reality
The in-depth pharmacological characterization of this compound provides a clear molecular rationale for its clinical profile. The combination of high binding affinity, potent functional activity, and high intrinsic efficacy at the β2-adrenergic receptor underpins its effectiveness as a rapid-onset, long-acting bronchodilator.[1][2][10] Crucially, its pronounced selectivity for the β2-AR over the β1-AR, demonstrated in both binding and functional assays, explains its favorable cardiovascular safety profile, a critical attribute for medications used in the long-term management of COPD.[1][2] The methodologies detailed herein represent the standard by which such critical selectivity data are generated, ensuring the development of safer and more effective targeted respiratory therapeutics.
References
- Dahl, R., Chung, K. F., Buhl, R., Magnussen, H., Nonikov, V., Jack, D., Bleasdale, P., & Owen, R. (2010). Efficacy of a new once-daily long-acting inhaled β2-agonist this compound versus twice-daily formoterol in COPD. Thorax, 65(6), 473–479. [Link]
- Kassack, M. U., & Kiselev, E. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology, 142, 51-57. [Link]
- Parravicini, C., Ranghino, G., Abbracchio, M. P., & Fantucci, P. (2008). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Cellular and Molecular Life Sciences, 65(14), 2265–2274. [Link]
- Beier, J., Chanez, P., Martinot, J. B., Schreurs, A. J., & Ostor, A. (2007). This compound: a new once daily long-acting beta2 adrenoceptor agonist.
- Parravicini, C., et al. (2008). Innovative functional cAMP assay for studying G protein-coupled receptors.
- Sittampalam, G. S., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]
- Vedel, L., Bräuner-Osborne, H., & Mathiesen, J. M. (2015). A cAMP Biosensor-Based High-Throughput Screening Assay for Identification of Gs-Coupled GPCR Ligands and Phosphodiesterase Inhibitors. Journal of Biomolecular Screening. [Link]
- Giembycz, M. A., & Newton, R. (2006). Beyond the dogma: novel β2-adrenoceptor signalling in the airways.
- Barnes, P. J. (1995). Beta-adrenoceptors on smooth muscle, nerves and inflammatory cells. Life Sciences, 56(11-12), 911-917. [Link]
- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
- Wood, E. M., et al. (2017). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Journal of Visualized Experiments. [Link]
- Johnson, M. (2001). Molecular mechanisms of beta(2)-adrenergic receptor function, response, and regulation. Journal of Allergy and Clinical Immunology, 107(5 Suppl), S187-S193. [Link]
- Minneman, K. P. (2004). Detection of β-Adrenergic Receptors by Radioligand Binding. Methods in Molecular Biology. [Link]
- Pera, T., & Penn, R. B. (2005). Mechanisms of airway smooth muscle relaxation induced by beta2-adrenergic agonists. Current Opinion in Pharmacology, 5(3), 225-230. [Link]
- Billington, C. K., O'Driscoll, K. E., & Hall, I. P. (2018). M2 Muscarinic Receptor-Dependent Contractions of Airway Smooth Muscle are Inhibited by Activation of β-Adrenoceptors. Function, 1(1). [Link]
- Cazzola, M., Page, C. P., Rogliani, P., & Matera, M. G. (2012). β2-adrenoceptor agonists: current and future direction. British Journal of Pharmacology, 165(6), 1817–1849. [Link]
- Baker, J. G. (2010). The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. British Journal of Pharmacology, 160(5), 1048-1061. [Link]
- Geake, J. B., Dabscheck, E. J., & Hew, M. (2015). This compound, a once-daily beta2-agonist, versus twice-daily beta2-agonists or placebo for chronic obstructive pulmonary disease.
- Baker, J. G. (2010). The selectivity of beta-adrenoceptor agonists at human beta(1)-, beta(2)- and beta(3)-adrenoceptors.
- Al-Shakliah, N. S., et al. (2022). Pharmacokinetics of pulmonary this compound in rat lung using molecular imprinting solid-phase extraction coupled with RP-UPLC. Scientific Reports. [Link]
- Cazzola, M., & Matera, M. G. (2014). This compound: a comprehensive review. International Journal of Chronic Obstructive Pulmonary Disease, 9, 785-797. [Link]
Sources
- 1. Long-acting β-adrenoceptor agonists in the management of COPD: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a new once daily long-acting beta2 adrenoceptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta-adrenoceptors on smooth muscle, nerves and inflammatory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. ClinPGx [clinpgx.org]
- 8. Pharmacokinetics of pulmonary this compound in rat lung using molecular imprinting solid-phase extraction coupled with RP-UPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of airway smooth muscle relaxation induced by beta2-adrenergic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. β2-adrenoceptor agonists: current and future direction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Role of Lipid Rafts in Indacaterol's Long Duration of Action
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Indacaterol is an ultra-long-acting β2-adrenergic agonist (ultra-LABA) distinguished by its once-daily dosing regimen for the management of Chronic Obstructive Pulmonary Disease (COPD).[1][2] Its 24-hour duration of action is a significant clinical advantage, the basis of which extends beyond simple receptor-ligand binding kinetics.[3][4] This technical guide elucidates the critical role of plasma membrane microdomains, specifically lipid rafts, in establishing and maintaining this compound's prolonged therapeutic effect. We will dissect the "lipid raft depot" hypothesis, which posits that this compound's high lipophilicity drives its partitioning into these specialized membrane regions, creating a localized reservoir that facilitates sustained receptor engagement. This guide provides a detailed overview of the underlying cell biology, the compelling experimental evidence, and the key methodologies used to investigate this phenomenon, offering a comprehensive resource for professionals in respiratory pharmacology and drug development.
The Canonical β2-Adrenergic Receptor Signaling Pathway
This compound exerts its primary therapeutic effect as a selective agonist of the β2-adrenergic receptor (β2-AR), a G-protein coupled receptor (GPCR) predominantly expressed on airway smooth muscle cells.[3] Its binding initiates a well-characterized signaling cascade. As a full agonist, this compound binding induces a conformational change in the β2-AR, activating the associated stimulatory G-protein (Gs).[3] The activated Gs-alpha subunit then stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[5] The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates downstream targets, leading to a decrease in intracellular calcium concentrations and ultimately, the relaxation of bronchial smooth muscle, resulting in bronchodilation.[3][5]
Caption: The β2-adrenergic receptor signaling cascade initiated by this compound.
Membrane Architecture: Lipid Rafts as GPCR Signaling Hubs
The classical view of the plasma membrane as a fluid mosaic has evolved to incorporate the concept of microdomains, which are specialized platforms that organize and regulate signal transduction.[6][7] Lipid rafts are the most studied of these microdomains. They are dynamic, liquid-ordered regions of the cell membrane enriched in cholesterol, sphingolipids, and specific proteins.[8][9]
These rafts serve as signaling hubs by compartmentalizing components of a signaling cascade—including GPCRs, G-proteins, and their effector enzymes—into close proximity, thereby enhancing the efficiency and specificity of signal transmission.[6][10] The lipid environment itself, particularly the presence of cholesterol, is known to be a critical allosteric modulator of β2-AR structure and function, enhancing its stability and influencing its conformational state.[11][12][13] Disruption of lipid raft integrity through cholesterol depletion has been shown to alter β2-AR signaling, highlighting the importance of this microenvironment.[14][15][16]
The "Lipid Raft Depot" Hypothesis: A Paradigm for Prolonged Action
The 24-hour efficacy of this compound cannot be fully explained by its receptor binding affinity alone. The prevailing and well-supported explanation is the "lipid raft depot" hypothesis.[3][17] This model is predicated on this compound's distinct physicochemical properties, particularly its high lipophilicity.[18]
The core tenets of the hypothesis are:
-
Partitioning: Upon inhalation, this compound's lipophilic nature drives it to partition from the aqueous airway lining fluid into the lipid bilayer of the airway smooth muscle cells.
-
Sequestration: The drug shows a preferential affinity for the highly ordered, cholesterol-rich environment of lipid rafts, causing it to accumulate within these microdomains.[19][20][21]
-
Depot Formation: This accumulation creates a high-concentration, localized "depot" or reservoir of this compound within the membrane, in the immediate vicinity of its β2-AR target.[3][22]
-
Sustained Release: From this lipid raft depot, this compound molecules slowly diffuse to continuously bind with, activate, and then dissociate from nearby β2-ARs, ensuring sustained receptor stimulation over a 24-hour period.[3][19]
This mechanism effectively makes the plasma membrane itself a slow-release system, underpinning the drug's ultra-long duration of action.
Caption: "Lipid Raft" depot hypothesis for this compound's long duration of action.
Experimental Validation and Methodologies
The causality behind the lipid raft depot hypothesis is supported by direct, comparative experimental evidence. Biophysical studies comparing this compound with the twice-daily LABA Salmeterol have been particularly illuminating.
Quantitative Data: Drug Affinity for Lipid Rafts
A pivotal study directly measured the membrane affinity of this compound and Salmeterol for different lipid environments. While both drugs showed similar partitioning into generalized liposomes, this compound's affinity was significantly higher when using detergent-insoluble membrane domains, a well-established proxy for lipid rafts.[19][20]
| Drug Compound | Relative Affinity for Lipid Rafts | Dosing Frequency | Reference |
| This compound | ~2-fold greater than Salmeterol | Once-Daily | [19][21] |
| Salmeterol | Baseline | Twice-Daily | [19] |
This twofold greater affinity provides a quantitative, biophysical basis for this compound's preferential accumulation in raft microdomains, which is central to its longer duration of action.[19]
Experimental Protocol 1: Isolation of Lipid Rafts
A foundational technique to study raft-associated phenomena is the isolation of these microdomains, often referred to as Detergent-Resistant Membranes (DRMs), based on their insolubility in non-ionic detergents at low temperatures.
Objective: To isolate lipid raft fractions from cultured airway smooth muscle cells for subsequent analysis of protein or drug content.
Methodology: Sucrose Density Gradient Ultracentrifugation
-
Cell Culture & Lysis: Culture human airway smooth muscle cells to confluence. Harvest the cells and lyse them on ice for 30 minutes in a buffer containing 1% Triton X-100.
-
Homogenization: Homogenize the cell lysate to ensure complete disruption.
-
Sucrose Gradient Preparation: Mix the lysate with an equal volume of 80% sucrose solution to achieve a final concentration of 40% sucrose.
-
Gradient Loading: Carefully layer the 40% sucrose/lysate mixture at the bottom of an ultracentrifuge tube. Sequentially overlay with layers of 30% sucrose and finally 5% sucrose.
-
Ultracentrifugation: Centrifuge the gradient at ~200,000 x g for 18-24 hours at 4°C.
-
Fraction Collection: Lipid rafts, being buoyant due to their high lipid content, will float to the interface between the 5% and 30% sucrose layers. Carefully collect fractions from the top of the gradient.
-
Validation: Confirm the identity of raft fractions by performing Western blot analysis for known raft-marker proteins (e.g., Caveolin-1, Flotillin) and non-raft markers (e.g., Transferrin receptor).
Caption: Workflow for isolating lipid rafts via sucrose density gradient ultracentrifugation.
Experimental Protocol 2: Quantifying Drug-Membrane Partitioning
To directly measure the affinity of a drug for lipid membranes or specific raft domains, biophysical techniques using model membrane systems are employed.
Objective: To determine the membrane partition coefficient (K_p) of this compound into biomimetic membranes.
Methodology: Immobilized Liposome Chromatography (ILC)
-
Liposome Preparation: Prepare liposomes with a defined lipid composition. To model rafts, use a composition enriched in cholesterol and sphingomyelin. To model non-raft regions, use a primarily phosphatidylcholine-based composition.
-
Immobilization: Covalently immobilize the prepared liposomes onto a chromatographic support column, creating an Immobilized Artificial Membrane (IAM) stationary phase.
-
Chromatography:
-
Inject a known concentration of this compound onto the column.
-
Elute the drug using an isocratic mobile phase (e.g., phosphate-buffered saline).
-
Monitor the elution profile using a UV detector.
-
-
Data Analysis: The retention time of the drug on the column is directly proportional to its affinity for the immobilized liposomes. The capacity factor (k_IAM) can be calculated from the retention times of the drug and a non-retained marker.
-
K_p Calculation: The partition coefficient (K_p) is then calculated from the capacity factor, providing a quantitative measure of the drug's partitioning into that specific lipid environment. By comparing K_p values from raft-like and non-raft-like columns, the preferential affinity can be determined.
Synthesis and Implications for Rational Drug Design
The evidence strongly supports a model where the ultra-long duration of action of this compound is a direct consequence of its molecular properties synergizing with the biophysical characteristics of the cell membrane. Its high lipophilicity is not merely an incidental feature but a key design element that enables the formation of a lipid raft depot. This mechanism ensures a sustained, localized delivery of the drug to its target receptor, maintaining therapeutic bronchodilation for 24 hours.[19][20]
This understanding has profound implications for the development of future inhaled therapies. Rather than focusing solely on optimizing receptor binding kinetics, drug designers can rationally engineer molecules with specific lipophilicity and membrane partitioning properties to achieve a desired duration of action. The "lipid raft depot" concept provides a powerful framework for creating next-generation, long-acting therapeutics by leveraging the inherent structure and function of the patient's own cell membranes as a drug delivery system.
Conclusion
The prolonged clinical efficacy of this compound is a sophisticated interplay between pharmacology and cell biology. The partitioning of the highly lipophilic this compound molecule into cholesterol-rich lipid rafts creates a unique membrane depot. This sequestration facilitates a slow, continuous release of the drug to adjacent β2-adrenergic receptors, providing the molecular basis for its 24-hour bronchodilatory effect. This mechanism not only explains the clinical profile of this compound but also serves as a compelling paradigm for the future design of long-acting therapeutics.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of this compound Maleate?
- Allen, J. A., Halverson-Tamboli, R. A., & Rasenick, M. M. (2007). Localization and signaling of GPCRs in lipid rafts. Current opinion in biotechnology, 18(1), 27–32.
- Ostram, R. S., & Insel, P. A. (2004). G-protein-coupled receptor-signaling components in membrane raft and caveolae microdomains. Molecular pharmacology, 65(5), 1045–1052.
- Su, R., Wang, S., & Yuan, Y. (2015). Analytical techniques and methods for study of drug-lipid membrane interactions. Journal of Pharmaceutical Analysis, 5(2), 73-83.
- Dain, S., & Hui, B. (2013). Lipids, lipid rafts and caveolae: their importance for GPCR signaling and their centrality to the endocannabinoid system. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1828(2), 522-535.
- Manna, M., Niemelä, M., Tynkkynen, J., Javanainen, M., Kulig, W., Müller, D. J., Rog, T., & Vattulainen, I. (2016). Mechanism of allosteric regulation of β2-adrenergic receptor by cholesterol. eLife, 5, e18432.
- Manna, M., Niemelä, M., Tynkkynen, J., Javanainen, M., Kulig, W., Müller, D. J., Rog, T., & Vattulainen, I. (2016). Mechanism of allosteric regulation of β2-adrenergic receptor by cholesterol. PMC, 5, e18432.
- Yu, J., & Chini, E. N. (2015). Localization and signaling of GPCRs in lipid rafts. Methods in Molecular Biology, 1335, 15-26.
- Beeh, K. M., Beier, J., & Donohue, J. F. (2007). This compound, a novel inhaled β2-agonist, provides sustained 24-h bronchodilation in asthma. European Respiratory Journal, 29(5), 871-878.
- Lombardi, D., Cuenoud, B., & Kramer, S. D. (2009). Lipid membrane interactions of this compound and salmeterol: do they influence their pharmacological properties?. European journal of pharmaceutical sciences, 38(5), 533–547.
- Lombardi, D., Cuenoud, B., & Kramer, S. D. (2009). Lipid membrane interactions of this compound and salmeterol: Do they influence their pharmacological properties? Request PDF on ResearchGate.
- Guzzi, R., & Giraldo, J. (2009). Lipid Raft-Mediated Regulation of G-Protein Coupled Receptor Signaling by Ligands which Influence Receptor Dimerization: A Computational Study. PLOS One, 4(8), e6604.
- Wang, Y., Wang, Z., Zhang, J., & Chen, X. (2015). Single- and multiple-dose pharmacokinetics of inhaled this compound in healthy Chinese volunteers. International Journal of Clinical Pharmacology and Therapeutics, 53(1), 58-65.
- Pontier, S. M., Labbé, M., Paquet, M., & Hogue, M. (2008). Cholesterol-dependent Separation of the β2-Adrenergic Receptor from Its Partners Determines Signaling Efficacy. Journal of Biological Chemistry, 283(36), 24659–24672.
- Zocher, M., Zhang, C., Rasmussen, S. G. F., Kobilka, B. K., & Müller, D. J. (2012). Cholesterol increases kinetic, energetic, and mechanical stability of the human β2-adrenergic receptor. Proceedings of the National Academy of Sciences, 109(32), E2181–E2189.
- Junghans, A., & Jähnichen, K. (2010). Membrane–drug interactions studied using model membrane systems. Journal of the Royal Society Interface, 7(Suppl 5), S587–S596.
- Cazzola, M., & Matera, M. G. (2011). This compound in chronic obstructive pulmonary disease: an update for clinicians. Therapeutic Advances in Chronic Disease, 2(3), 133–145.
- Su, R., Wang, S., & Yuan, Y. (2017). Analytical techniques and methods for study of drug-lipid membrane interactions. Journal of Pharmaceutical Analysis, 7(6), 349-357.
- Pontier, S. M., Labbé, M., Paquet, M., & Hogue, M. (2008). Cholesterol-dependent separation of the beta2-adrenergic receptor from its partners determines signaling efficacy: insight into nanoscale organization of signal transduction. Journal of Biological Chemistry, 283(36), 24659-24672.
- Med School. (2025, January 20). Pharmacology of Glycopyrronium - this compound (Utibron) ; Mechanism of action, Pharmacokinetics, Uses.
- Peetla, C., Stine, A., & Labhasetwar, V. (2009). Biophysical interactions with model lipid membranes: applications in drug discovery and drug delivery. Molecular Pharmaceutics, 6(5), 1264–1276.
- Beattie, D., Bradley, M. E., & Charlton, S. J. (2010). The identification of this compound as an ultralong-acting inhaled beta2-adrenoceptor agonist. Bioorganic & Medicinal Chemistry Letters, 20(9), 2744-2748.
- Peetla, C., Stine, A., & Labhasetwar, V. (2009). Biophysical Interactions with Model Lipid Membranes: Applications in Drug Discovery and Drug Delivery. Molecular Pharmaceutics, 6(5), 1264–1276.
- Donohue, J. F. (2012). This compound: a novel long-acting β(2) -agonist. Pharmacotherapy, 32(1), 74–88.
- Singh, D., & Agusti, A. (2022). Pharmacokinetics of pulmonary this compound in rat lung using molecular imprinting solid-phase extraction coupled with RP-UPLC. Scientific Reports, 12, 16641.
- Inoue, S., Vaidya, S., Tillmann, H. C., Sakita, Y., Machineni, S., Heudi, O., & Furihata, K. (2021). Pharmacokinetics of this compound, glycopyrronium and mometasone furoate administered as an inhaled fixed-dose combination in Japanese and Caucasian healthy subjects. Clinical Pharmacology in Drug Development, 10(1), 79-90.
- MIMS Philippines. (n.d.). This compound: Uses, Dosage, Side Effects and More.
- Schmidt, M., Bruss, M., & Stalla, G. K. (2009). The Beta-2-Adrenoreceptor Agonists, Formoterol and this compound, but Not Salbutamol, Effectively Suppress the Reactivity of Human Neutrophils In Vitro. PLOS ONE, 4(7), e6296.
- Nials, A. T., & Coleman, R. A. (2009). Pharmacogenetic characterization of this compound, a novel β2-adrenoceptor agonist. British Journal of Pharmacology, 158(1), 229–237.
- Chen, X., Wang, Y., Zhang, J., & Wang, Z. (2016). Pharmacokinetics and safety of this compound and glycopyrronium (IND/GLY) following repeated once daily inhalation from a fixed-dose combination in healthy Chinese subjects. Pulmonary Pharmacology & Therapeutics, 39, 58-64.
- Chapman, K. R., & Rennard, S. I. (2011). Comparative efficacy of this compound in chronic obstructive pulmonary disease. International Journal of Chronic Obstructive Pulmonary Disease, 6, 323–335.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Dahl, R., Chung, K. F., Buhl, R., Magnussen, H., Nonikov, V., Jack, D., Bleasdale, P., & Owen, R. (2010). Efficacy of a new once-daily long-acting inhaled beta2-agonist this compound versus twice-daily formoterol in COPD. Thorax, 65(6), 473–479.
- MedPath. (2025, July 28). This compound | Advanced Drug Monograph.
- ERS Publications. (n.d.). No significant clinical drug-drug interaction potential with this compound.
- Drugs.com. (n.d.). This compound Interactions Checker.
- Paloncýová, M., DeVane, R., Maly, J., & Berka, K. (2014). Effects of Cholesterol on the Partitioning of a Drug Molecule in Lipid Bilayers. Journal of Chemical Theory and Computation, 10(7), 2976–2984.
- Delint-Ramirez, I., Willoughby, D., & Cooper, D. M. F. (2010). The role of membrane microdomains in shaping beta2-adrenergic receptor-mediated cAMP dynamics. Biochemical Society Transactions, 38(1), 127-131.
Sources
- 1. This compound in chronic obstructive pulmonary disease: an update for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel long-acting β(2) -agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 6. Localization and signaling of GPCRs in lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipids, lipid rafts and caveolae: their importance for GPCR signaling and their centrality to the endocannabinoid system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. G-protein-coupled receptor-signaling components in membrane raft and caveolae microdomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipid Raft-Mediated Regulation of G-Protein Coupled Receptor Signaling by Ligands which Influence Receptor Dimerization: A Computational Study | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of allosteric regulation of β2-adrenergic receptor by cholesterol | eLife [elifesciences.org]
- 12. Mechanism of allosteric regulation of β2-adrenergic receptor by cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cholesterol increases kinetic, energetic, and mechanical stability of the human β2-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cholesterol-dependent Separation of the β2-Adrenergic Receptor from Its Partners Determines Signaling Efficacy: INSIGHT INTO NANOSCALE ORGANIZATION OF SIGNAL TRANSDUCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cholesterol-dependent separation of the beta2-adrenergic receptor from its partners determines signaling efficacy: insight into nanoscale organization of signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The role of membrane microdomains in shaping beta2-adrenergic receptor-mediated cAMP dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. trial.medpath.com [trial.medpath.com]
- 18. The identification of this compound as an ultralong-acting inhaled beta2-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Lipid membrane interactions of this compound and salmeterol: do they influence their pharmacological properties? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Pharmacokinetics of pulmonary this compound in rat lung using molecular imprinting solid-phase extraction coupled with RP-UPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound | C24H28N2O3 | CID 6918554 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Preclinical Technical Guide to Indacaterol for Chronic Obstructive Pulmonary Disease (COPD)
This in-depth technical guide provides a comprehensive overview of the preclinical research and methodologies used to characterize Indacaterol, a long-acting β2-adrenergic agonist (LABA) for the treatment of Chronic Obstructive Pulmonary Disease (COPD). This document is intended for researchers, scientists, and drug development professionals in the respiratory field, offering a detailed exploration of the core scientific principles and experimental protocols that have underpinned our understanding of this important therapeutic agent.
Introduction: The Rationale for a Once-Daily β2-Agonist in COPD
Chronic Obstructive Pulmonary Disease (COPD) is a progressive and debilitating lung disease characterized by persistent airflow limitation.[1] Bronchodilation is the cornerstone of symptomatic management, and long-acting β2-agonists (LABAs) are a primary therapeutic class.[1] The development of this compound was driven by the clinical need for a once-daily LABA with a rapid onset of action, aiming to improve patient adherence and provide sustained bronchodilation over a 24-hour period.[2][3] Extensive preclinical studies were therefore essential to document its rapid onset and long duration of action, which are attributed to its unique biochemical structure.[2] This guide delves into the preclinical journey of this compound, from its fundamental mechanism of action to its characterization in various in vitro and in vivo models of COPD.
Mechanism of Action: Selective Activation of the β2-Adrenergic Receptor Signaling Pathway
This compound exerts its therapeutic effect through selective agonism of the β2-adrenergic receptors, which are predominantly located on the surface of airway smooth muscle cells.[4] This interaction initiates a Gs-protein-coupled signaling cascade, leading to the relaxation of the airway smooth muscle and subsequent bronchodilation.[4][5]
The β2-Adrenergic Receptor Signaling Cascade
The binding of this compound to the β2-adrenergic receptor triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[4][5] The subsequent elevation in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and smooth muscle relaxation.[5]
Receptor Selectivity Profile
A crucial aspect of the preclinical evaluation of any β2-agonist is its selectivity for the β2-adrenergic receptor over the β1 and β3 subtypes, which are predominantly found in the heart and adipose tissue, respectively. Non-selective β-agonists can lead to undesirable cardiovascular side effects. In vitro studies have demonstrated that this compound possesses a significantly higher affinity and functional potency for the β2-adrenergic receptor.[6]
| Receptor Subtype | (S)-Indacaterol pEC50 | (S)-Indacaterol Intrinsic Activity (% of Isoprenaline's max effect) | Selectivity for β2 over β1/β3 |
| β1 | 6.60 ± 0.24 | 16 ± 2% | 28-fold |
| β2 | 8.06 ± 0.02 | 73 ± 1% | - |
| β3 | 6.72 ± 0.12 | 113 ± 5% | 22-fold |
| Table 1: Functional potency and intrinsic activity of (S)-Indacaterol at human β-adrenergic receptor subtypes.[6] |
In Vitro Pharmacodynamics: Characterizing Bronchodilator Properties
A battery of in vitro assays is employed to characterize the potency, efficacy, onset, and duration of action of a novel bronchodilator. These assays provide fundamental insights into the compound's pharmacological profile before advancing to more complex in vivo models.
Isolated Organ Bath Studies: Guinea Pig Trachea and Human Bronchus
The isolated organ bath is a classic and indispensable tool in respiratory pharmacology. It allows for the direct measurement of a compound's effect on airway smooth muscle contractility.
-
Tissue Preparation: Male Hartley guinea pigs are humanely euthanized. The trachea is carefully dissected, cleaned of adhering connective tissue, and cut into rings (2-3 cartilaginous rings wide).[7]
-
Mounting: Each tracheal ring is suspended between two stainless steel hooks in a 10 mL organ bath filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.[7] One hook is fixed, while the other is connected to an isometric force transducer.
-
Equilibration: The tissues are allowed to equilibrate for at least 60 minutes under a resting tension of 1 gram, with the buffer being replaced every 15-20 minutes.
-
Contraction: A stable, submaximal contraction is induced using a contractile agonist such as histamine (e.g., 10 µM) or methacholine.[8][9]
-
Drug Administration: Once a stable contraction is achieved, this compound is added to the organ bath in a cumulative, concentration-dependent manner.
-
Data Analysis: The relaxant response is measured as a percentage of the pre-contraction induced by the agonist. Concentration-response curves are constructed to determine the EC50 (the concentration of the drug that produces 50% of its maximal effect) and the Emax (maximal relaxation).
Preclinical studies in isolated superfused guinea pig trachea have shown that this compound has a fast onset of action (30 ± 4 min), similar to formoterol and salbutamol, and a long duration of action (529 ± 99 min), comparable to salmeterol.[10]
Studies on isolated human bronchi, obtained from patients undergoing lung surgery, are crucial for validating preclinical findings in a more clinically relevant tissue. In this system, this compound behaved as a nearly full β2-adrenoceptor agonist.[11]
| Compound | Potency (-logEC50) | Maximal Relaxant Effect (Emax) | Onset of Action (min) |
| This compound | 8.82 ± 0.41 | 77 ± 5% | 7.8 ± 0.7 |
| Formoterol | 9.84 ± 0.22 | 94 ± 1% | 5.8 ± 0.7 |
| Salmeterol | 8.36 ± 0.16 | 74 ± 4% | 19.4 ± 4.3 |
| Salbutamol | 8.43 ± 0.22 | 84 ± 4% | 11.0 ± 4.0 |
| Table 2: Comparative in vitro pharmacology of this compound and other β2-agonists on isolated human bronchial tissue at resting tone.[11] |
Cellular Assays: Quantifying cAMP Production
To confirm that the observed smooth muscle relaxation is mediated by the β2-adrenergic signaling pathway, the intracellular accumulation of cAMP in response to agonist stimulation is measured in cultured human bronchial smooth muscle cells (HBSMC).
-
Cell Culture: Primary HBSMC are isolated from bronchial tissue and cultured in a suitable growth medium until they reach a confluent monolayer.[12]
-
Assay Preparation: The cells are seeded into 96-well plates. Prior to the assay, the growth medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent the degradation of cAMP.[6]
-
Agonist Stimulation: Cells are incubated with increasing concentrations of this compound or a reference agonist (e.g., isoprenaline) for a defined period (e.g., 30 minutes) at 37°C.[6][13]
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[13][14]
-
Data Analysis: The amount of cAMP produced is plotted against the agonist concentration to determine the EC50 and Emax.
Studies in recombinant cell systems have demonstrated that this compound is a high-efficacy agonist, while in human primary airway smooth muscle cells, it exhibits an intermediate efficacy between salmeterol and formoterol.[15]
In Vivo Efficacy in COPD Models: Demonstrating Bronchoprotection
In vivo animal models are essential for evaluating the efficacy and duration of action of a drug in a complex physiological system. For COPD, models that mimic key features of the disease, such as airway hyperresponsiveness and inflammation, are utilized.
Bronchoprotection in Conscious Guinea Pigs
The conscious guinea pig model is widely used to assess the bronchoprotective effects of inhaled compounds against various bronchoconstrictor challenges.
In conscious guinea pigs, intratracheal administration of this compound as a dry powder resulted in a prolonged inhibition of 5-hydroxytryptamine (5-HT)-induced bronchoconstriction for at least 24 hours. In contrast, the durations of action for salmeterol, formoterol, and salbutamol were 12, 4, and 2 hours, respectively.[10]
Efficacy in a Guinea Pig Model of COPD
To more closely mimic the pathophysiology of COPD, animal models with induced airway inflammation and hyperresponsiveness are employed. Lipopolysaccharide (LPS) challenge in guinea pigs is one such model.
In lung slices from LPS-challenged guinea pigs (a model of COPD), low concentrations of this compound (10 nM) in combination with the muscarinic antagonist glycopyrrolate (1 nM) demonstrated a synergistic effect in reducing methacholine-induced airway constriction, particularly in the small airways.[2] Furthermore, this compound (10 µM) was shown to normalize the hyperresponsiveness of small airways in this COPD model.[2]
| Airway Size | Treatment | Effect on Methacholine-Induced Constriction |
| Large Airways | This compound (0.01-10 µM) | Concentration-dependent protection |
| Small Airways | This compound (0.01-10 µM) | Concentration-dependent protection |
| Small Airways (COPD model) | This compound (10 µM) | Normalized hyperresponsiveness |
| Large & Small Airways (COPD model) | This compound (10 nM) + Glycopyrrolate (1 nM) | Synergistic bronchoprotective effect |
| Table 3: Effects of this compound in a guinea pig lung slice model of COPD.[2] |
Preclinical Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Understanding the pharmacokinetic profile of a drug is critical for determining its dosing regimen and predicting its systemic exposure. Preclinical pharmacokinetic studies are conducted in various animal species.
Following inhalation, this compound is rapidly absorbed, with a median Tmax of approximately 15 minutes in healthy subjects.[16] Studies in rats have shown a Cmax of 51.020 ± 2.810 µg/mL and a Tmax of 0.083 ± 0.001 h in lung tissue, with a long half-life of 48.510 ± 0.012 h, supporting its prolonged duration of action at the site of action.[17][18] The primary route of elimination is through metabolism, mainly via UGT1A1 and CYP3A4, followed by excretion in the feces.[19]
| Species | Route | Dose | Cmax | Tmax | AUC | T1/2 | Reference |
| Rat (lung tissue) | Inhalation | - | 51.02 µg/mL | 0.083 h | 542.0 µg·h/mL | 48.5 h | [17][18] |
| Healthy Human Volunteers | Inhalation | 150 µg | - | ~15 min | - | 49.1 h | [19] |
| Healthy Human Volunteers | Inhalation | 300 µg | - | ~15 min | - | - | [13] |
| Table 4: Summary of Key Preclinical and Clinical Pharmacokinetic Parameters of this compound. |
Preclinical Safety and Toxicology
A comprehensive preclinical safety and toxicology program is essential to support the transition of a new drug candidate to first-in-human clinical trials.[20][21] These studies are conducted in compliance with Good Laboratory Practice (GLP) regulations and typically include single-dose and repeated-dose toxicity studies in both rodent and non-rodent species, as well as safety pharmacology, genotoxicity, and reproductive toxicology studies.[20]
For inhaled pharmaceuticals, repeat-dose toxicology studies are conducted via the inhalation route to characterize both local (respiratory) and systemic toxicity.[12] The preclinical safety profile of this compound has been extensively evaluated. In vitro and in vivo preclinical studies have confirmed an improved cardiovascular safety profile compared to other β2-agonists. Clinical studies have also reported a favorable overall safety and tolerability profile, with the most common adverse events being COPD worsening and cough, which occurred with similar frequency to placebo.[1]
Conclusion
The preclinical characterization of this compound has provided a robust scientific foundation for its clinical development and use in the management of COPD. Through a combination of in vitro and in vivo studies, its mechanism of action, selectivity, potency, and duration of action have been thoroughly elucidated. The data from these preclinical models have successfully translated to the clinical setting, confirming this compound as a rapid-onset, long-acting, once-daily bronchodilator with a favorable safety profile. This guide has outlined the key experimental methodologies and findings that have been instrumental in establishing the preclinical profile of this compound, providing a valuable resource for scientists and researchers in the field of respiratory drug discovery.
References
- Naline, E., et al. (2007). Effect of this compound, a novel long-acting β2-agonist, on isolated human bronchi.
- Meurs, H., et al. (2021). Effects of (a Combination of) the Beta2-Adrenoceptor Agonist this compound and the Muscarinic Receptor Antagonist Glycopyrrolate on Intrapulmonary Airway Constriction. International Journal of Molecular Sciences, 22(10), 5263. [Link]
- ResearchGate. (n.d.). Tachyphylaxis experiment for this compound, formoterol, and salmeterol in the conscious guinea pig. [Image attached to a publication].
- Rosethorne, E. M., et al. (2010). Pharmacogenetic characterization of this compound, a novel β2-adrenoceptor agonist. British Journal of Pharmacology, 160(6), 1425–1435. [Link]
- Turner, R. J., et al. (2012). Bronchoprotection in conscious guinea pigs by budesonide and the NO-donating analogue, TPI 1020, alone and combined with tiotropium or formoterol. British Journal of Pharmacology, 166(4), 1461–1474. [Link]
- Noble Life Sciences. (2022).
- Al-Kassimi, F., & El-Kafrawy, S. (2013). Role of this compound, a once-daily bronchodilator, in chronic obstructive pulmonary disease. Annals of Thoracic Medicine, 8(3), 133–139. [Link]
- Cockcroft, D. W., & Davis, B. E. (2018). Methacholine challenge testing: comparative pharmacology. Journal of Asthma and Allergy, 11, 85–92. [Link]
- Cazzola, M., et al. (2011). The role of this compound for chronic obstructive pulmonary disease (COPD). European Review for Medical and Pharmacological Sciences, 15(11), 1347-1357. [Link]
- Chand, N., & DeRoth, L. (1984). Relative potencies of histamine H1-agonists on guinea-pig tracheal smooth muscle. Agents and Actions, 15(3-4), 161–163. [Link]
- Cordeiro, R. S. (2012). About the role of this compound in obstructive airways disorder: PRO. Pulmonology, 18(5), 260-262. [Link]
- Battram, C., et al. (2006). In vitro and in vivo pharmacological characterization of 5-[(R)-2-(5,6-diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-8-hydroxy-1H-quinolin-2-one (this compound), a novel inhaled beta(2) adrenoceptor agonist with a 24-h duration of action. The Journal of Pharmacology and Experimental Therapeutics, 317(2), 762-770. [Link]
- Undem, B. J., & Lichtenstein, L. M. (1987). Antigen- and histamine H1 receptor-mediated relaxation of guinea pig isolated trachea. The Journal of Pharmacology and Experimental Therapeutics, 242(1), 217–222. [Link]
- Rossi, A., et al. (2013). This compound: a comprehensive review. International Journal of Chronic Obstructive Pulmonary Disease, 8, 303–315. [Link]
- Gajovic, S., et al. (2005). Effects of histamine, 3-methyl-histamine and phenylethylamine on isolated guinea-pig trachea rings. Veterinarski Arhiv, 75(5), 415-423. [Link]
- Kornmann, O., et al. (2010). Efficacy and safety of this compound 150 μg once-daily in COPD: a double-blind, randomised, 12-week study.
- Abdel-Baky, M. S., et al. (2024). Pharmacokinetics of pulmonary this compound in rat lung using molecular imprinting solid-phase extraction coupled with RP-UPLC. Scientific Reports, 14(1), 23214. [Link]
- Liu, H., et al. (2013). Animal Models and Mechanisms of Tobacco Smoke-induced Chronic Obstructive Pulmonary Disease (COPD). Journal of Visualized Experiments, (74), e50273. [Link]
- Owen, K. (2019). Regulatory toxicology considerations for the development of inhaled pharmaceuticals. Journal of Aerosol Medicine and Pulmonary Drug Delivery, 32(3), 109-119. [Link]
- Lin, C. G., et al. (2010). The long-acting beta-adrenoceptor agonist, this compound, inhibits IgE-dependent responses of human lung mast cells. British Journal of Pharmacology, 160(6), 1436–1443. [Link]
- Abdel-Baky, M. S., et al. (2024). Pharmacokinetics of pulmonary this compound in rat lung using molecular imprinting solid-phase extraction coupled with RP-UPLC. Scientific Reports, 14(1), 23214. [Link]
- Advenier, C., et al. (1988). Effects of Bay K 8644 on contraction of the human isolated bronchus and guinea-pig isolated trachea. British Journal of Pharmacology, 93(1), 215–223. [Link]
- Baker, J. G. (2005). The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors. British Journal of Pharmacology, 144(3), 317–322. [Link]
- Christophe, B., et al. (2007). Contractile properties of various histaprodifen derivatives in guinea pig isolated ileum and trachea. Pharmacology, 79(1), 29–41. [Link]
- Obach, R. S., et al. (2009). Extrapolation of human pharmacokinetic parameters from rat, dog, and monkey data: Molecular properties associated with extrapolative success or failure. Journal of Pharmaceutical Sciences, 98(8), 2885–2900. [Link]
- Therapeutic Goods Administration. (2013). AusPAR Attachment 2: Extract from the Clinical Evaluation Report for this compound maleate / glycopyrronium bromide. Australian Government Department of Health. [Link]
- Kassel, K. M., et al. (2008). Inhibition of human airway smooth muscle cell proliferation by beta 2-adrenergic receptors and cAMP is PKA independent: evidence for EPAC involvement. American Journal of Physiology-Lung Cellular and Molecular Physiology, 294(1), L131-L138. [Link]
- NorthEast BioLab. (n.d.). Introduction To IND Enabling GLP Toxicology Studies. NorthEast BioLab. [Link]
- Boskabady, M. H., & Aslani, M. R. (2006). Relaxant Effect of Foeniculum vulgare on Isolated Guinea Pig Tracheal Chains. Pharmaceutical Biology, 44(8), 617-621. [Link]
- Contini, C., et al. (2020). Effects of β2-receptor stimulation by this compound in chronic heart failure treated with selective or non-selective β-blockers: a randomized trial. Scientific Reports, 10(1), 7101. [Link]
- Billington, C. K., & Penn, R. B. (2013). cAMP Regulation of Airway Smooth Muscle Function. Current Opinion in Pharmacology, 13(3), 324–331. [Link]
- Obach, R. S., et al. (2009). Extrapolation of human pharmacokinetic parameters from rat, dog, and monkey data: Molecular properties associated with extrapolative success or failure.
- Tang, H., & Mayersohn, M. (2005). The prediction of human pharmacokinetic parameters from preclinical and in vitro metabolism data. Journal of Pharmaceutical Sciences, 94(7), 1465–1480. [Link]
- Hoshino, M., et al. (2006). Collagen gel contraction assay using human bronchial smooth muscle cells and its application for evaluation of inhibitory effect of formoterol. Journal of Pharmacological Sciences, 102(3), 329-333. [Link]
- Tóth, G., et al. (2021). In Vitro Pharmacokinetic Behavior of Antiviral 3-Amidinophenylalanine Derivatives in Rat, Dog and Monkey Hepatocytes. Pharmaceutics, 13(11), 1937. [Link]
- Lin, Z. (2019). Considerations in the Extrapolation Drug Toxicity Between Humans and Dogs. Iowa State University Digital Repository. [Link]
Sources
- 1. About the role of this compound in obstructive airways disorder: PRO | Pulmonology [journalpulmonology.org]
- 2. mdpi.com [mdpi.com]
- 3. The role of this compound for chronic obstructive pulmonary disease (COPD) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Effects of β2-receptor stimulation by this compound in chronic heart failure treated with selective or non-selective β-blockers: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antigen- and histamine H1 receptor-mediated relaxation of guinea pig isolated trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo pharmacological characterization of 5-[(R)-2-(5,6-diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-8-hydroxy-1H-quinolin-2-one (this compound), a novel inhaled beta(2) adrenoceptor agonist with a 24-h duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. researchgate.net [researchgate.net]
- 12. The long-acting beta-adrenoceptor agonist, this compound, inhibits IgE-dependent responses of human lung mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of Bay K 8644 on contraction of the human isolated bronchus and guinea-pig isolated trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacogenetic characterization of this compound, a novel β2-adrenoceptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histamine and methacholine aerosol bronchial challenge in awake guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. noblelifesci.com [noblelifesci.com]
- 19. nebiolab.com [nebiolab.com]
- 20. Collagen gel contraction assay using human bronchial smooth muscle cells and its application for evaluation of inhibitory effect of formoterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Efficacy and safety of this compound 150 μg once-daily in COPD: a double-blind, randomised, 12-week study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
A Validated Protocol for Quantifying Indacaterol-Mediated cAMP Accumulation using Homogeneous Time-Resolved Fluorescence (HTRF)
An Application Scientist's Guide to In Vitro Profiling of Indacaterol
Introduction
This compound is a cornerstone therapeutic agent for chronic obstructive pulmonary disease (COPD), distinguished by its classification as an ultra-long-acting β2-adrenergic agonist (ultra-LABA).[1][2] Its clinical utility stems from a unique pharmacological profile that combines a rapid onset of action (within 5 minutes) with a sustained 24-hour duration of bronchodilation, permitting once-daily dosing.[2][3] The mechanism underpinning this effect is the targeted agonism of the β2-adrenergic receptor (ADRB2), a Gs protein-coupled receptor (GPCR) densely expressed on airway smooth muscle.[3][4] Activation of ADRB2 by this compound stimulates adenylyl cyclase, the enzyme responsible for converting ATP into the second messenger cyclic adenosine monophosphate (cAMP).[5][6] The subsequent elevation of intracellular cAMP levels initiates a signaling cascade that results in smooth muscle relaxation and improved airflow.[3][5]
For drug development professionals and researchers, accurately quantifying the potency and efficacy of compounds like this compound is paramount. This application note provides a comprehensive, field-proven protocol for measuring this compound's effect on intracellular cAMP levels in a robust in vitro cell-based model. We will detail a step-by-step methodology using a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF), a highly sensitive and high-throughput compatible technology. This guide is designed not only to provide a protocol but to instill a deep understanding of the causality behind each experimental choice, ensuring data integrity and reproducibility.
The β2-Adrenergic Receptor Signaling Pathway
The interaction of this compound with the β2-adrenergic receptor initiates a well-characterized signaling cascade. As a Gs-coupled receptor agonist, this compound binding promotes a conformational change in the receptor, facilitating the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gs). The activated Gαs-GTP subunit dissociates and binds to adenylyl cyclase, an integral membrane enzyme. This allosteric activation dramatically increases the catalytic rate of ATP conversion to cAMP.[7] The accumulation of cAMP serves as a direct and quantifiable downstream proxy for receptor activation.
Assay Principle: Homogeneous Time-Resolved FRET (HTRF)
This protocol utilizes a competitive immunoassay format detected by HTRF. The principle relies on the competition between endogenously produced cAMP from cell lysate and a stable, labeled cAMP tracer (cAMP-d2 or ULight™-cAMP) for a limited number of binding sites on a specific anti-cAMP monoclonal antibody labeled with a Europium (Eu) cryptate.[8][9][10]
When the Eu-cryptate antibody (donor) and the labeled cAMP tracer (acceptor) are in close proximity, excitation of the donor with a 320-340 nm light source results in Förster Resonance Energy Transfer (FRET) to the acceptor, which then emits a long-lived signal at 665 nm.[11][12] When cells are stimulated by this compound, intracellular cAMP levels rise. This cellular cAMP competes with the labeled tracer for antibody binding, disrupting the donor-acceptor pairing and causing a decrease in the FRET signal. Therefore, the HTRF signal at 665 nm is inversely proportional to the concentration of cAMP in the sample.[13]
Materials and Methods
| Category | Item | Example Supplier |
| Cell Line | CHO-K1 cells stably expressing human β2-Adrenergic Receptor (ADRB2)[14] | Revvity, ATCC |
| Parental CHO-K1 cells (for negative control)[15][16] | ATCC | |
| Cell Culture Media | F-12K Medium with 10% Fetal Bovine Serum (FBS) & 1% Penicillin-Streptomycin | ATCC, Gibco |
| Test Compounds | This compound Maleate | Sigma-Aldrich |
| Isoproterenol Hydrochloride (Positive Control Agonist) | Sigma-Aldrich | |
| Reagents | 3-isobutyl-1-methylxanthine (IBMX)[17] | Sigma-Aldrich |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich | |
| Hank's Balanced Salt Solution (HBSS) with 5 mM HEPES | Gibco | |
| Assay Kit | HTRF cAMP Dynamic 2 or LANCE® Ultra cAMP Kit[8][12] | Revvity, Cisbio |
| Consumables | T-75 Cell Culture Flasks | Corning |
| White, solid-bottom, low-volume 384-well assay plates | Greiner, Corning | |
| Reagent reservoirs | VWR | |
| Equipment | Humidified incubator (37°C, 5% CO₂) | Thermo Fisher |
| Biosafety Cabinet, Class II | Baker | |
| Multichannel pipettes (8- or 16-channel) | Eppendorf | |
| HTRF-compatible microplate reader (e.g., EnVision®, PHERAstar®) | Revvity, BMG Labtech |
Experimental Workflow Overview
The protocol is a streamlined, homogeneous "add-and-read" procedure designed for efficiency and high-throughput screening. The entire process, from cell stimulation to data acquisition, occurs within the same microplate well, minimizing handling errors and variability.
Detailed Step-by-Step Protocols
Protocol 1: Cell Culture and Seeding
-
Rationale: Establishing a healthy, consistent monolayer of cells is the foundation of a reproducible assay. Seeding density is optimized to ensure the maximal cAMP response falls within the dynamic range of the assay's standard curve.[12] Adherent cells require overnight incubation to attach and recover from passaging.[18]
-
Maintain Cells: Culture the ADRB2-CHO-K1 cells in T-75 flasks with F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Passage cells upon reaching 80-90% confluency.
-
Harvest Cells: On the day before the assay, wash the cell monolayer with PBS, and detach using a non-enzymatic cell dissociation solution to preserve receptor integrity.
-
Count and Resuspend: Neutralize the dissociation solution with complete medium, centrifuge the cells (e.g., 200 x g for 5 minutes), and resuspend the pellet in fresh, pre-warmed complete medium. Perform a cell count using a hemocytometer or automated cell counter.
-
Seed Plate: Dilute the cell suspension to a pre-optimized density (typically 2,500-5,000 cells per well) in complete medium. Dispense 20 µL of the cell suspension into each well of a white, 384-well plate.
-
Incubate: Incubate the plate overnight at 37°C with 5% CO₂.
Protocol 2: Compound and Reagent Preparation
-
Rationale: Accurate and consistent preparation of all solutions is critical for generating reliable dose-response curves. A PDE inhibitor is included to prevent the enzymatic degradation of cAMP, thereby amplifying the signal.[19][20]
-
Stock Solutions: Prepare 10 mM stock solutions of this compound and Isoproterenol in 100% DMSO. Prepare a 50 mM stock of IBMX in DMSO. Aliquot and store at -20°C.
-
Stimulation Buffer: Prepare Stimulation Buffer: HBSS containing 5 mM HEPES and 0.5 mM IBMX.[21] Expert Tip: The final concentration of IBMX may need optimization for different cell lines, but 0.5 mM is a robust starting point.[21]
-
Compound Dilution Plate:
-
In a separate 96-well plate, perform serial dilutions of this compound and Isoproterenol.
-
Start by creating a top concentration (e.g., 20 µM) in Stimulation Buffer containing 0.2% DMSO.
-
Perform a 1:5 or 1:10 serial dilution series across 11 points. The 12th well will contain only Stimulation Buffer with 0.2% DMSO (vehicle control). This creates a 2X final concentration plate.
-
-
cAMP Standard Curve: Prepare a cAMP standard curve according to the assay kit manufacturer's instructions, typically using the provided Stimulation Buffer.
-
HTRF Detection Reagents: On the day of the assay, equilibrate the HTRF kit reagents to room temperature. Prepare the working solutions of the anti-cAMP antibody-Eu Cryptate and cAMP-d2 tracer in the provided lysis buffer, as specified in the kit manual.[12]
Protocol 3: Agonist Stimulation and cAMP Detection
-
Rationale: This protocol follows a homogeneous format. The stimulation time (e.g., 30 minutes) should be determined from preliminary time-course experiments to capture the peak cAMP signal.
-
Prepare Cell Plate: Remove the 384-well cell plate from the incubator. Aspirate the culture medium, leaving the cell monolayer intact.
-
Add Compounds: Using a multichannel pipette, transfer 20 µL/well from the 2X compound dilution plate to the cell plate. This adds the compounds and initiates the stimulation at a 1X final concentration. Also add the cAMP standards to empty wells on the same plate.
-
Stimulate: Incubate the plate at room temperature for 30 minutes.
-
Add Detection Reagents: Following the kit protocol, add the detection reagents. Typically, this involves two additions:
-
Add 20 µL/well of the anti-cAMP antibody-Eu Cryptate solution.
-
Add 20 µL/well of the cAMP-d2 tracer solution.
-
-
Incubate: Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
Read Plate: Read the plate on an HTRF-compatible reader, acquiring signals at both 665 nm (acceptor emission) and 620 nm (donor emission).
Data Analysis and Interpretation
-
Calculate HTRF Ratio: For each well, calculate the emission ratio:
-
Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000
-
-
Generate Standard Curve: Plot the HTRF Ratio for the cAMP standards against their known concentrations (log scale). Fit the data using a four-parameter logistic (4PL) equation to generate a standard curve.
-
Quantify Cellular cAMP: Interpolate the HTRF ratios from the experimental wells (vehicle, this compound, Isoproterenol) onto the standard curve to determine the amount of cAMP produced in each well (often expressed as fmol/well or nM).
-
Plot Dose-Response Curve: Plot the calculated cAMP concentration against the log concentration of this compound.
-
Determine EC₅₀: Fit the dose-response data using a 4PL non-linear regression model to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response).
| Parameter | Description |
| Top (Emax) | The maximum cAMP response achieved at saturating agonist concentrations. |
| Bottom | The basal cAMP response in the presence of vehicle. |
| LogEC₅₀ | The logarithm of the agonist concentration that gives a half-maximal response. |
| EC₅₀ | The molar concentration of an agonist that produces 50% of the maximal effect. |
| Hill Slope | The steepness of the curve. For standard receptor-ligand interactions, it is often close to 1.0. |
Example Data Table: this compound Dose-Response
| [this compound] (nM) | HTRF Ratio (Avg) | cAMP (nM) (Interpolated) |
| 0 (Vehicle) | 28500 | 0.8 |
| 0.01 | 28350 | 0.9 |
| 0.1 | 26500 | 2.5 |
| 1 | 18500 | 15.1 |
| 10 | 9800 | 45.3 |
| 100 | 5500 | 88.2 |
| 1000 | 4100 | 105.6 |
| 10000 | 4050 | 106.1 |
| Calculated EC₅₀ | ~2.8 nM |
Self-Validation and Quality Control
A trustworthy protocol must be a self-validating system. Incorporate the following checks to ensure data integrity.
-
System Suitability:
-
Positive Control: The maximal response from the full agonist Isoproterenol should be robust and consistent between experiments.
-
Signal-to-Basal (S/B) Ratio: The ratio of the signal from the lowest cAMP standard (maximum FRET) to the highest standard (minimum FRET) should be high (typically >10), indicating a good assay window.
-
-
Assay Robustness (Z'-Factor): The Z'-factor is a statistical measure of assay quality. A value greater than 0.5 indicates an excellent assay suitable for high-throughput screening. It is calculated using the maximal (e.g., Isoproterenol) and basal (vehicle) controls.
-
Z' = 1 - [ (3σ_max + 3σ_basal) / |μ_max - μ_basal| ]
-
-
Troubleshooting Guide:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Signal Window (S/B) | Low receptor expression; Insufficient PDE inhibition; Suboptimal cell density. | Verify cell line expression; Increase IBMX concentration (e.g., to 1 mM); Re-optimize cell seeding density. |
| High Well-to-Well Variability | Inconsistent cell seeding; Pipetting errors; Edge effects in the plate. | Ensure a homogeneous cell suspension when seeding; Use calibrated multichannel pipettes; Avoid using the outermost wells of the plate. |
| Shallow Dose-Response Curve | Compound instability; Non-specific binding; Off-target effects. | Prepare fresh compound dilutions; Include BSA in the buffer to reduce non-specific binding; Test in parental cells to check for off-target activity. |
| EC₅₀ Shift Between Runs | Variation in cell passage number; Inconsistent incubation times; Reagent degradation. | Use cells within a defined passage number range (e.g., 5-20); Standardize all incubation times precisely; Prepare fresh reagents for each assay. |
Conclusion
This application note provides a detailed, robust, and validated protocol for quantifying the in vitro potency of the β2-adrenergic agonist this compound by measuring intracellular cAMP accumulation. By leveraging the sensitivity and efficiency of HTRF technology in a recombinant cell line, this assay serves as a critical tool for compound characterization, structure-activity relationship (SAR) studies, and quality control in a drug discovery and development setting. The inclusion of rigorous controls, detailed data analysis procedures, and expert insights ensures that researchers can generate high-quality, reproducible data to advance their scientific objectives.
References
- Patsnap. (2024). What is the mechanism of this compound Maleate? Patsnap Synapse.
- eEnzyme. (n.d.). Beta-2 Adrenergic Receptor, ADRB2 Stable Cell Line.
- Assay Guidance Manual - NCBI. (n.d.). Figure 1. [Principles of the HTRF cAMP...
- ResearchGate. (n.d.). Principles of the HTRF cAMP Assay.
- Cisbio. (2007). HTRF® package insert cAMP HiRange.
- Innoprot. (n.d.). HiTSeeker beta-2 adrenergic receptor Cell Line.
- Patel, M., & Sethi, J. (2012). Role of this compound, a once-daily bronchodilator, in chronic obstructive pulmonary disease. International Journal of Chronic Obstructive Pulmonary Disease, 7, 225–233.
- AS ONE INTERNATIONAL. (n.d.). Adrenergic Receptor beta2 HEK293 cell line.
- Bio-Rad. (n.d.). Beta-adrenergic receptors signaling via cAMP Pathway Map.
- Probe Reports from the NIH Molecular Libraries Program - NCBI. (n.d.). Figure 1, Schematic illustration of the assay principle of the HTRF cAMP assay.
- Collins, S., et al. (1989). cAMP stimulates transcription of the beta 2-adrenergic receptor gene in response to short-term agonist exposure. Proceedings of the National Academy of Sciences, 86(13), 4853-4857.
- AS ONE INTERNATIONAL. (n.d.). Stable Cell Lines.
- Benovic, J. L. (2002). Novel beta2-adrenergic receptor signaling pathways. Journal of Allergy and Clinical Immunology, 110(6 Suppl), S229-35.
- National Center for Biotechnology Information. (n.d.). cAMP stimulates transcription of the beta 2-adrenergic receptor gene in response to short-term agonist exposure.
- MedPath. (2025). This compound | Advanced Drug Monograph.
- PubMed Central. (n.d.). This compound inhibits collective cell migration and IGDQ-mediated single cell migration in metastatic breast cancer MDA-MB-231 cells.
- ResearchGate. (n.d.). β2-adrenergic receptor signalling pathway.
- PubMed. (n.d.). Increasing the flexibility of the LANCE cAMP detection kit.
- European Medicines Agency. (2025). Summary of Product Characteristics: this compound/Glycopyrronium Polpharma.
- Rockefeller University Press. (n.d.). In Vivo Assessment of Local Phosphodiesterase Activity Using Tailored Cyclic Nucleotide–Gated Channels as Camp Sensors.
- Blair, L. I., & Baillie, G. S. (2020). Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay. Bio-protocol, 10(7), e3578.
- Assay Guidance Manual - NCBI. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs).
- bioRxiv. (2019). Regulation of cAMP accumulation and activity by distinct phosphodiesterase subtypes in INS-1 cells and human pancreatic β-cells.
- PubMed Central. (n.d.). PK/PD studies on non-selective PDE inhibitors in rats using cAMP as a marker of pharmacological response.
- Culture Collections. (n.d.). Cell line profile: CHO-K1.
- PubMed Central. (2024). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors.
- Cazzola, M., et al. (2012). This compound: a comprehensive review. International Journal of Chronic Obstructive Pulmonary Disease, 7, 457–466.
- National Institutes of Health. (n.d.). Effects of this compound on the LPS-evoked changes in fluid secretion rate and pH in swine tracheal membrane.
- PubMed. (n.d.). In Vitro-In Vivo Correlations Observed With this compound-Based Formulations Delivered with the Breezhaler®.
- Murphy, L., et al. (2014). Turning a molecule into a medicine: the development of this compound as a novel once-daily bronchodilator treatment for patients with COPD. Drugs & Therapy Perspectives, 30(11), 384-393.
Sources
- 1. trial.medpath.com [trial.medpath.com]
- 2. This compound: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of this compound, a once-daily bronchodilator, in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 6. docetp.mpa.se [docetp.mpa.se]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. revvity.com [revvity.com]
- 9. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bioline.ru [bioline.ru]
- 12. resources.revvity.com [resources.revvity.com]
- 13. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 14. revvity.com [revvity.com]
- 15. atcc.org [atcc.org]
- 16. CHO-K1 | Culture Collections [culturecollections.org.uk]
- 17. rupress.org [rupress.org]
- 18. Cell preparation: a key step for successful cAMP assays. | Revvity [revvity.com]
- 19. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PK/PD studies on non-selective PDE inhibitors in rats using cAMP as a marker of pharmacological response - PMC [pmc.ncbi.nlm.nih.gov]
- 21. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for Evaluating Indacaterol Efficacy in Animal Models of Asthma
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of Indacaterol, an ultra-long-acting β2-adrenergic agonist (ultra-LABA), using established animal models of allergic asthma. We delve into the scientific rationale behind experimental design, offering detailed, field-proven protocols for disease induction, therapeutic intervention, and efficacy assessment. The protocols for the Ovalbumin (OVA)-induced and House Dust Mite (HDM)-induced asthma models are described, providing robust platforms to assess the bronchodilatory and potential anti-inflammatory properties of this compound. This guide is structured to ensure scientific integrity, reproducibility, and a clear understanding of the causal relationships between experimental choices and outcomes.
Introduction: The Rationale for Preclinical Evaluation of this compound in Asthma
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), reversible airflow obstruction, and airway remodeling.[1] While this compound is primarily licensed for the treatment of Chronic Obstructive Pulmonary Disease (COPD), its potent and sustained bronchodilatory action makes it a subject of interest for asthma management.[2][3] As an ultra-LABA, this compound offers a rapid onset of action comparable to short-acting β2-agonists like salbutamol, combined with a 24-hour duration of effect, which may improve patient adherence and provide consistent airway relaxation.[4][5][6]
Before clinical application in asthma, rigorous preclinical evaluation is essential to characterize its efficacy profile in a disease-relevant context. Animal models are indispensable tools that mimic key features of human allergic asthma, such as eosinophilic inflammation, elevated IgE, mucus hypersecretion, and AHR.[7] This guide provides the technical framework to robustly evaluate this compound's therapeutic potential using these models.
Mechanism of Action: The β2-Adrenergic Signaling Cascade
This compound exerts its therapeutic effect through selective agonism of the β2-adrenergic receptor, a G-protein-coupled receptor (GPCR) predominantly expressed on airway smooth muscle cells.[8][9] Its binding initiates a well-defined signaling cascade that culminates in bronchodilation.
The core mechanism is as follows:
-
Receptor Binding: this compound binds to the β2-adrenergic receptor.
-
G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The activated Gs-protein stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[9]
-
PKA Activation: The increase in intracellular cAMP levels activates Protein Kinase A (PKA).[8]
-
Smooth Muscle Relaxation: PKA phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and the sequestration of calcium, which results in the relaxation of airway smooth muscle and subsequent bronchodilation.[8][10]
Beyond bronchodilation, β2-agonist activity on other cell types, such as mast cells, may provide additional benefits by inhibiting the release of inflammatory mediators.[11]
Selection of an Appropriate Animal Model
The choice of animal model is critical and depends on the specific scientific question. For evaluating a bronchodilator in the context of allergic asthma, the Ovalbumin (OVA) and House Dust Mite (HDM) models are the most widely used and validated.[8][12]
| Feature | Ovalbumin (OVA)-Induced Model | House Dust Mite (HDM)-Induced Model | Rationale & Justification |
| Antigen | Chicken egg albumin (OVA) | Complex extract from Dermatophagoides pteronyssinus or farinae | HDM is a clinically relevant human allergen, activating both innate and adaptive immunity without an adjuvant, potentially offering higher translational value.[12][13] OVA is a model protein antigen that reliably induces a strong, Th2-polarized eosinophilic response.[7] |
| Adjuvant | Required (e.g., Aluminum Hydroxide - Alum) | Not required | Alum skews the immune response towards a Th2 phenotype, which is characteristic of allergic asthma.[7] HDM contains pathogen-associated molecular patterns (PAMPs) like LPS that act as natural adjuvants.[12] |
| Hallmarks | Robust eosinophilia, high IgE, AHR, mucus production.[7] | Mixed eosinophilic/neutrophilic inflammation, AHR, airway remodeling.[12][14] | The HDM model can better represent the mixed inflammatory phenotypes seen in some human asthma cases. The OVA model is excellent for studying pure Th2-driven eosinophilic inflammation. |
| Recommendation | Excellent for proof-of-concept studies on Th2-driven inflammation and bronchodilation. | Preferred for studies where clinical relevance and mixed inflammatory responses are important. | For initial efficacy testing of this compound, the OVA model is a robust and reproducible choice. The HDM model is recommended for more advanced characterization. |
Detailed Experimental Protocols
The following protocols are designed for BALB/c mice (6-8 weeks old), a strain known for its propensity to develop strong Th2 responses. All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Model
This model establishes a classic allergic phenotype characterized by strong eosinophilic airway inflammation and AHR.[7]
Materials:
-
Ovalbumin (OVA), Grade V (e.g., Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Ultrasonic nebulizer and exposure chamber
Procedure:
-
Sensitization Phase:
-
Challenge Phase:
-
Days 21, 22, and 23: Place mice in an exposure chamber and challenge them with an aerosol of 1% (w/v) OVA in sterile saline for 30 minutes using an ultrasonic nebulizer.[16]
-
Control Group: The sham-sensitized group should be challenged with saline aerosol only.
-
-
Therapeutic Intervention (this compound Administration):
-
Administer this compound or vehicle control to the OVA-sensitized and challenged mice, typically 1 hour before the final OVA challenge on Day 23.
-
Route of Administration: Intranasal instillation or inhalation via a nose-only exposure system is recommended to mimic the clinical route. Dose selection should be based on prior dose-ranging studies.[17]
-
-
Efficacy Assessment:
-
Perform efficacy assessments (AHR, BAL, Histology) 24 hours after the final OVA challenge (Day 24).
-
Protocol 2: House Dust Mite (HDM)-Induced Allergic Asthma Model
This model uses a clinically relevant allergen to induce key features of asthma, including airway remodeling with chronic exposure.[12][13]
Materials:
-
House Dust Mite (HDM) extract (e.g., Greer Laboratories)
-
Sterile, pyrogen-free saline
-
Micropipette for intranasal administration
Procedure:
-
Sensitization & Challenge Phase (Acute Model):
-
Day 0: Lightly anesthetize mice and administer a sensitizing dose of 10-25 µg HDM extract in 40-50 µL of sterile saline via intranasal (i.n.) instillation.[13][18]
-
Days 7-11 (Consecutive): Challenge the mice daily with the same dose of HDM extract (10-25 µg in 40-50 µL saline) via the i.n. route.[18]
-
Control Group: A control group should receive i.n. saline only on the same schedule.
-
-
Therapeutic Intervention (this compound Administration):
-
Administer this compound or vehicle control daily, typically 1 hour before the HDM challenge from Day 7 to Day 11.
-
-
Efficacy Assessment:
-
Perform efficacy assessments 24-48 hours after the final HDM challenge (Day 12 or 13).
-
Key Efficacy Endpoints and Assessment Protocols
Evaluating the efficacy of this compound requires a multi-faceted approach, assessing its impact on airway function, inflammation, and pathology.
Protocol 3: Measurement of Airway Hyperresponsiveness (AHR)
AHR is a cardinal feature of asthma. Its measurement provides a direct functional assessment of bronchodilator efficacy. Invasive measurement using the forced oscillation technique is highly reproducible and provides detailed information on lung mechanics.[19][20]
Materials:
-
Small animal ventilator (e.g., flexiVent, SCIREQ)
-
Anesthetic (e.g., ketamine/xylazine)
-
Tracheal cannula
-
Methacholine (MCh) solution in PBS (0 to 50 mg/mL)
-
Aerosol generator
Procedure:
-
Anesthetize the mouse and perform a tracheostomy.
-
Securely insert a tracheal cannula and connect the mouse to the ventilator.
-
Allow the mouse to stabilize on the ventilator.
-
Measure baseline lung mechanics, including airway resistance (R) and dynamic compliance (C) or elastance (E).
-
Expose the mouse to an aerosol of PBS (vehicle) followed by increasing concentrations of MCh (e.g., 3, 6, 12.5, 25, 50 mg/mL).[21]
-
Record lung mechanics for 3 minutes after each MCh concentration.
-
The primary outcome is the change in airway resistance in response to MCh. Efficacy of this compound is demonstrated by a rightward shift in the dose-response curve, indicating that a higher concentration of MCh is required to induce bronchoconstriction.[22]
Protocol 4: Bronchoalveolar Lavage (BAL) Fluid Analysis
BAL fluid analysis is used to quantify the type and degree of inflammatory cell infiltration into the airways.[23][24]
Materials:
-
Tracheal cannula and suture thread
-
1 mL syringe
-
Ice-cold, sterile PBS
-
Centrifuge and hemocytometer
-
Cytospin and Wright-Giemsa stain
Procedure:
-
Following AHR measurement (or in a separate cohort of animals), euthanize the mouse and expose the trachea.
-
Insert a cannula into the trachea and secure it with a suture.
-
Instill 0.5-0.8 mL of ice-cold PBS into the lungs and gently aspirate. Repeat this process three times, pooling the recovered fluid.[7]
-
Centrifuge the pooled BAL fluid (e.g., 1500 rpm for 10 min at 4°C).
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with Wright-Giemsa.
-
Perform a differential cell count (macrophages, eosinophils, neutrophils, lymphocytes) by counting at least 300 cells under a microscope.
Protocol 5: Histopathological Analysis of Lung Tissue
Histology provides a qualitative and semi-quantitative assessment of airway inflammation and remodeling.[25][26]
Materials:
-
4% Paraformaldehyde (PFA) or 10% Neutral Buffered Formalin
-
Ethanol series (for dehydration)
-
Paraffin wax
-
Microtome
-
Hematoxylin and Eosin (H&E) stains
-
Periodic acid-Schiff (PAS) stain
Procedure:
-
After BAL, perfuse the lungs with PBS via the right ventricle to remove blood.
-
Inflate the lungs with 4% PFA via the tracheal cannula at a constant pressure (e.g., 25 cmH₂O) and ligate the trachea.
-
Immerse the fixed lungs in 4% PFA overnight.
-
Process the tissue through an ethanol series, embed in paraffin, and cut 4-5 µm sections.
-
H&E Staining: Stain sections with H&E to visualize overall lung architecture and inflammatory cell infiltration around bronchioles and blood vessels.[27]
-
PAS Staining: Stain sections with PAS to identify mucus-producing goblet cells in the airway epithelium.[27]
-
Scoring: Score the stained sections for inflammation and mucus production using a semi-quantitative scoring system (e.g., 0=none, 1=mild, 2=moderate, 3=severe) by a blinded observer to ensure objectivity.[28]
Data Presentation and Interpretation
Quantitative data should be presented clearly for comparison between experimental groups. Data are typically expressed as mean ± standard error of the mean (SEM).
Table 1: Representative Data for Airway Hyperresponsiveness (Peak Airway Resistance)
| Group | Baseline (cmH₂O·s/mL) | Peak Resistance at 50 mg/mL MCh (cmH₂O·s/mL) |
| Saline Control | 0.4 ± 0.05 | 1.5 ± 0.2 |
| OVA + Vehicle | 0.5 ± 0.06 | 4.8 ± 0.5 |
| OVA + this compound | 0.4 ± 0.05 | 2.1 ± 0.3# |
| Data are representative. *p < 0.01 vs Saline Control; #p < 0.01 vs OVA + Vehicle. |
Table 2: Representative Data for BAL Fluid Inflammatory Cell Counts
| Group | Total Cells (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) |
| Saline Control | 1.1 ± 0.2 | 0.1 ± 0.05 | 0.2 ± 0.08 |
| OVA + Vehicle | 8.5 ± 0.9 | 45.2 ± 5.1 | 2.5 ± 0.4 |
| OVA + this compound | 7.9 ± 0.8 | 41.5 ± 4.8 | 2.3 ± 0.5 |
| *Data are representative. p < 0.01 vs Saline Control. Note: As a pure bronchodilator, this compound is not expected to significantly reduce Th2-driven inflammatory cell counts. |
Table 3: Representative Data for Lung Histology Scores
| Group | Peribronchial Inflammation Score (0-3) | Mucus/Goblet Cell Score (0-3) |
| Saline Control | 0.2 ± 0.1 | 0.1 ± 0.1 |
| OVA + Vehicle | 2.8 ± 0.2 | 2.6 ± 0.3 |
| OVA + this compound | 2.7 ± 0.3 | 2.5 ± 0.2 |
| *Data are representative. p < 0.01 vs Saline Control. |
Conclusion
The animal models and protocols detailed in this guide provide a robust framework for the preclinical evaluation of this compound's efficacy in an asthma-like context. The primary expected outcome is a potent and sustained reduction in airway hyperresponsiveness, consistent with this compound's mechanism as a powerful bronchodilator. While significant effects on airway inflammation are not anticipated from a β2-agonist alone, these measurements are crucial for a comprehensive characterization and to confirm the inflammatory phenotype of the model. By adhering to these detailed, validated protocols, researchers can generate reproducible and translatable data to support the further development of this compound for respiratory diseases.
References
- Donohue, J. F., et al. (2010). This compound: a comprehensive review. PMC - NIH.
- Archer, D. R., et al. (2006). Histopathology of experimentally induced asthma in a murine model of sickle cell disease. Blood.
- Shin, Y. S., et al. (2021). Measurement of Airway Hyperresponsiveness in Mice. PubMed.
- Kim, S. H., et al. (2022). Protocol for the OVA/alum-induced asthma mouse model. ResearchGate.
- Li, C., et al. (2021). Environmental allergens house dust mite-induced asthma is associated with ferroptosis in the lungs. PMC - NIH.
- Sasaki, T., et al. (2021). Effects of this compound on the LPS-evoked changes in fluid secretion rate and pH in swine tracheal membrane. NIH.
- Hashim, M., et al. (2024). Bronchoalveolar Lavage. StatPearls - NCBI Bookshelf.
- Cazzola, M., et al. (2012). Direct and indirect relaxation of smooth muscle: mechanisms of action of b 2-agonists and muscarinic antagonists. ResearchGate.
- Müller-Quernheim, J. (2008). Chapter 48: Bronchoalveolar lavage fluid. Clinical Laboratory Diagnostics.
- Lee, Y. J., et al. (2017). Assessment of lung histology in the various asthma models. ResearchGate.
- Rossi, A., et al. (2010). Role of this compound in the management of asthma and chronic obstructive pulmonary disease. Therapeutics and Clinical Risk Management.
- Beeh, K. M., et al. (2007). This compound, a novel inhaled β2-agonist, provides sustained 24-h bronchodilation in asthma. European Respiratory Journal.
- Coquet, J. M., et al. (2017). House Dust Mite Extract and Cytokine Instillation of Mouse Airways and Subsequent Cellular Analysis. Bio-protocol.
- Kumar, D., et al. (2019). An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens. Scientific Reports.
- Wikipedia. (n.d.). This compound. Wikipedia.
- Koskela, T. H., et al. (2022). Effectiveness of this compound/glycopyrronium/mometasone for refractory asthmatic cough after switching from inhaled corticosteroid/long-acting β2-agonist therapy. NIH.
- Godara, A., et al. (2024). Inflammation in Asthma: Mechanistic Insights and the Role of Biologics in Therapeutic Frontiers. MDPI.
- Chondrex, Inc. (n.d.). House Dust Mite-Induced Asthma Model. Chondrex, Inc..
- van den Berge, M., et al. (2017). The effect of glycopyrronium and this compound, as monotherapy and in combination, on the methacholine dose-response curve of mild asthmatics: a randomized three-way crossover study. NIH.
- Hamelmann, E., et al. (1997). Noninvasive Measurement of Airway Responsiveness in Allergic Mice Using Barometric Plethysmography. American Journal of Respiratory and Critical Care Medicine.
- Balamugesh, T., et al. (2025). Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols. Biomedical Research and Therapy.
- Beeh, K. M., et al. (2025). This compound, a novel inhaled 2-agonist, provides sustained 24-h bronchodilation in asthma. ResearchGate.
- Singh, A., et al. (2016). Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study. Allergologia et Immunopathologia.
- Brass, D. M., et al. (2012). Quantitative Microscopy in Murine Models of Lung Inflammation. PMC - NIH.
- de Haar, C., et al. (2012). Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice. NIH.
- Patsnap Synapse. (2024). What is the mechanism of this compound Maleate?. Patsnap.
- Ge, Q., et al. (2021). Effects of (a Combination of) the Beta 2 -Adrenoceptor Agonist this compound and the Muscarinic Receptor Antagonist Glycopyrrolate on Intrapulmonary Airway Constriction. MDPI.
- Scola, A. M., et al. (2008). The long-acting β-adrenoceptor agonist, this compound, inhibits IgE-dependent responses of human lung mast cells. British Journal of Pharmacology.
- Wang, Y., et al. (2014). Histopathological analysis of inflammation in the lung of asthmatic mice. ResearchGate.
- Shukla, A., et al. (2016). Biosignature for airway inflammation in a house dust mite-challenged murine model of allergic asthma. Biology Open.
- Cazzola, M., et al. (2008). This compound: a new once daily long-acting beta2 adrenoceptor agonist. PMC - NIH.
- Vanoirbeek, J. A., et al. (2012). Evaluation of Respiratory System Mechanics in Mice using the Forced Oscillation Technique. Journal of Visualized Experiments.
- Liu, F., et al. (2020). Atractylodin ameliorates ovalbumin-induced asthma in a mouse model and exerts immunomodulatory effects on Th2 immunity and dendritic cell function. Spandidos Publications.
- Davidson, K. R., et al. (2022). Bronchoalveolar lavage as a diagnostic procedure: a review of known cellular and molecular findings in various lung diseases. Journal of Thoracic Disease.
- Meyer, K. C., et al. (2012). The Clinical Utility of Bronchoalveolar Lavage Cellular Analysis in Interstitial Lung Disease. American Journal of Respiratory and Critical Care Medicine.
- Hamelmann, E., et al. (1997). Noninvasive Measurement of Airway Responsiveness in Allergic Mice Using Barometric Plethysmography. ATS Journals.
Sources
- 1. Inflammation in Asthma: Mechanistic Insights and the Role of Biologics in Therapeutic Frontiers [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound: a new once daily long-acting beta2 adrenoceptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 10. mdpi.com [mdpi.com]
- 11. The long-acting β-adrenoceptor agonist, this compound, inhibits IgE-dependent responses of human lung mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. House Dust Mite-Induced Asthma Model | Chondrex, Inc. [chondrex.com]
- 13. journals.biologists.com [journals.biologists.com]
- 14. Environmental allergens house dust mite-induced asthma is associated with ferroptosis in the lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Measurement of Airway Hyperresponsiveness in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Video: Evaluation of Respiratory System Mechanics in Mice using the Forced Oscillation Technique [jove.com]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. The effect of glycopyrronium and this compound, as monotherapy and in combination, on the methacholine dose-response curve of mild asthmatics: a randomized three-way crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Bronchoalveolar Lavage - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Chapter 48: Bronchoalveolar lavage fluid [clinical-laboratory-diagnostics.com]
- 25. Histopathology of experimentally induced asthma in a murine model of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Quantitative Microscopy in Murine Models of Lung Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Introduction: The Role of Indacaterol in Preclinical Respiratory Research
An Application Guide to Indacaterol Administration Techniques in Rodent Respiratory Studies
This compound is a long-acting beta-2 adrenergic agonist (LABA) with a rapid onset and a 24-hour duration of action, making it a cornerstone therapy for managing chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic effect stems from its high efficacy and selectivity for the β2-adrenoceptor.[3] Upon binding, this compound activates a Gs-protein coupled signaling cascade, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4][5] This cascade ultimately results in the relaxation of airway smooth muscle, causing potent bronchodilation and alleviating airflow obstruction.[4]
To explore the full therapeutic potential of this compound and similar novel compounds, robust preclinical evaluation is essential. Rodent models, including mice, rats, and guinea pigs, are invaluable for this purpose, replicating key pathophysiological features of human respiratory diseases like asthma and COPD.[6][7][8][9][10] The choice of drug administration technique is a critical determinant of experimental success, directly influencing drug delivery efficiency, dose accuracy, and physiological outcomes. This guide provides a detailed overview and comparative analysis of the primary techniques for administering this compound in rodent studies: intratracheal instillation, intranasal administration, and direct inhalation exposure.
Mechanism of Action: The β2-Adrenergic Signaling Pathway
Understanding the molecular pathway of this compound is fundamental to designing and interpreting experimental outcomes. As a β2-agonist, its primary action is to induce bronchodilation via a well-defined signaling cascade within airway smooth muscle cells.
Caption: Workflow for intratracheal (IT) instillation in rodents.
Protocol 2: Intranasal (IN) Administration
Intranasal delivery is a less invasive alternative that leverages the animal's natural breathing to draw the substance into the respiratory tract.
Causality Behind Choices:
-
Anesthesia: Light anesthesia is recommended to restrain the animal, prevent sneezing, and ensure the full dose is administered without being wiped away. [11]* Volume & Application: Small volumes applied slowly and alternated between nostrils prevent the liquid from overwhelming the nasal cavity and being swallowed. This maximizes the proportion of the dose that is inhaled. [12][13] Step-by-Step Methodology:
-
Preparation:
-
Prepare this compound solution. Total volume should not exceed recommended limits (e.g., 20-30 µL per nostril in a mouse). [12] * Lightly anesthetize the animal. Anesthesia should be deep enough to prevent movement but allow for spontaneous breathing.
-
-
Positioning:
-
Hold the animal firmly by the scruff in a supine or slightly head-tilted-back position to facilitate administration. [11]3. Administration:
-
Using a calibrated micropipette, apply a small drop (e.g., 5-10 µL) of the solution to the opening of one nostril.
-
Allow the animal to inhale the droplet completely before administering the next.
-
Alternate between nostrils until the full dose has been administered.
-
-
Recovery:
-
Place the animal in a clean cage and monitor until fully recovered from anesthesia.
-
Caption: Workflow for intranasal (IN) administration in rodents.
Protocol 3: Inhalation (IH) Exposure
This method most closely mimics the clinical route of administration for this compound. It involves exposing animals to an aerosolized form of the drug, typically in a nose-only or whole-body plethysmography chamber.
Causality Behind Choices:
-
Nose-Only vs. Whole-Body: Nose-only systems are generally preferred as they prevent drug ingestion from grooming and dermal absorption, leading to more accurate lung-specific dosing.
-
Aerosol Characterization: The efficacy of delivery is highly dependent on the aerosol's particle size distribution. Particles between 1-5 µm are optimal for deposition in the lower airways. Therefore, characterizing the aerosol is a mandatory quality control step.
-
Acclimatization: Acclimatizing animals to the exposure tubes is crucial to reduce stress, which can alter breathing patterns and affect the inhaled dose.
General Workflow:
-
System Preparation:
-
Calibrate the aerosol generation system (e.g., dry powder disperser or nebulizer) and the exposure chamber.
-
Characterize the generated this compound aerosol for particle size and concentration.
-
-
Animal Preparation:
-
Acclimatize animals to the restraint tubes used in the nose-only exposure system over several days.
-
-
Exposure:
-
Place animals in the restraint tubes and connect them to the exposure chamber ports.
-
Initiate aerosol generation and expose the animals for the predetermined duration.
-
Continuously monitor chamber conditions (temperature, humidity, aerosol concentration).
-
-
Post-Exposure:
-
Remove animals from the chamber and return them to their home cages.
-
Monitor for any adverse effects.
-
Quantitative Data & Post-Administration Assessment
Following this compound administration, a quantitative assessment of its effects is necessary to determine efficacy.
Pharmacokinetic Data: Pharmacokinetic studies in rats provide insight into the local and systemic exposure of this compound.
| Parameter | Value (in Rat Lung Tissue) | Source |
| Tmax (Time to Peak Conc.) | ~5 minutes (0.083 h) | [14] |
| Cmax (Peak Concentration) | 51.02 µg/mL | [14] |
| t1/2 (Half-life) | 48.51 hours | [14] |
| AUC (0-inf) | 542.0 µg·h/mL | [14] |
Functional Assessment:
-
Pulmonary Function Tests: The most direct way to measure the bronchodilatory effect of this compound is by assessing changes in lung mechanics. Techniques include:
-
Invasive Forced Oscillation Technique (FOT): In anesthetized, intubated animals, this method provides detailed measurements of airway resistance and lung compliance. [15][16] * Non-Invasive Plethysmography: Head-out or whole-body plethysmography can be used in conscious animals to measure parameters like tidal mid-expiratory flow (EF50), which is a sensitive indicator of bronchoconstriction. [17][18]* Bronchoalveolar Lavage (BAL): In models of inflammatory airway disease (e.g., LPS or allergen challenge), BAL fluid can be collected to quantify inflammatory cell influx and cytokine levels, assessing the anti-inflammatory effects of the treatment. [19] Administration Volume Guidelines: Adherence to established volume limits is critical to avoid physical injury, fluid overload, and experimental artifacts.
-
| Species | Route | Recommended Max Volume (mL/kg) | Needle Size |
| Mouse | Intratracheal | ~1.5-2.0 mL/kg (e.g., 50 µL for 25g mouse) [12] | N/A (Cannula) |
| Intranasal | ~1.0-2.0 mL/kg (e.g., 30-60 µL for 25g mouse) [12] | N/A (Pipette) | |
| Rat | Intratracheal | ~1.0 mL/kg (e.g., 0.3 mL for 300g rat) [20] | N/A (Cannula) |
| Intranasal | ~1.0 mL/kg | N/A (Pipette) | |
| Volumes are derived from multiple institutional guidelines and publications. Always consult your institution's specific IACUC guidelines.[21][22] |
Conclusion and Best Practices
The successful use of this compound in rodent respiratory studies hinges on the appropriate selection and meticulous execution of the administration technique.
-
For pharmacokinetic studies requiring a definitive lung dose, intratracheal instillation with a microsprayer is the preferred method.
-
For high-throughput screening or less invasive protocols, intranasal administration offers a practical and effective alternative.
-
For studies aiming to mimic clinical efficacy and long-term dosing , direct inhalation exposure provides the most physiologically relevant data.
Regardless of the chosen method, self-validation through consistent technique, proper controls, and quantitative post-administration assessment is essential for generating reliable and translatable preclinical data.
References
- What is the mechanism of this compound Maleate? - Patsnap Synapse. (2024).
- Clinical Significance of Animal Models for Inhaled Pharmaceuticals and Biopharmaceuticals. (n.d.). SCIREQ. [Link]
- Vlahos, R., & Bozinovski, S. (2014). Animal Models Reflecting Chronic Obstructive Pulmonary Disease and Related Respiratory Disorders: Translating Pre-Clinical Data into Clinical Relevance. Clinical Science, 126(4), 253–267. [Link]
- Rawat, A., & Sharma, G. (2023). A current review on animal models of anti-asthmatic drugs screening. Journal of Applied Pharmaceutical Science, 13(10), 001-013. [Link]
- Kistemaker, L. E. M., et al. (2021). Effects of (a Combination of) the Beta2-Adrenoceptor Agonist this compound and the Muscarinic Receptor Antagonist Glycopyrrolate on Intrapulmonary Airway Constriction. International Journal of Molecular Sciences, 22(10), 5275. [Link]
- Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). (2021). Boston University Office of Research. [Link]
- COPD Animal Models. (n.d.). SCIREQ. [Link]
- Gao, W., et al. (2023). Animal models of chronic obstructive pulmonary disease: a systematic review. Frontiers in Physiology, 14, 1205389. [Link]
- Narayanan, D., et al. (2018). A Minimally Invasive Method for Intratracheal Instillation of Drugs in Neonatal Rodents to Treat Lung Disease. Journal of Visualized Experiments, (142), 58717. [Link]
- Lombard, F. W., et al. (2009). Pharmacogenetic characterization of this compound, a novel β2-adrenoceptor agonist. British Journal of Pharmacology, 156(6), 942–951. [Link]
- Sako, T., et al. (2014). Intratracheal Instillation Methods and the Distribution of Administered Material in the Lung of the Rat.
- Kistemaker, L. E. M., et al. (2021). Effects of (a Combination of) the Beta 2 -Adrenoceptor Agonist this compound and the Muscarinic Receptor Antagonist Glycopyrrolate on Intrapulmonary Airway Constriction. International Journal of Molecular Sciences, 22(10), 5275. [Link]
- Hoymann, H. G. (2012). Lung Function Measurements in Rodents in Safety Pharmacology Studies. Frontiers in Pharmacology, 3, 156. [Link]
- Donohue, J. F., & Locantore, N. (2012). Comparative efficacy of this compound in chronic obstructive pulmonary disease. International Journal of Chronic Obstructive Pulmonary Disease, 7, 145–152. [Link]
- Khindri, S., et al. (2011). Pharmacokinetics Of this compound After Single And Multiple Inhaled Doses. American Journal of Respiratory and Critical Care Medicine, 183, A5072. [Link]
- Robichaud, A., et al. (2017). Drug class effects on respiratory mechanics in animal models: access and applications. Pulmonary Pharmacology & Therapeutics, 47, 46-56. [Link]
- Cazzola, M., & Matera, M. G. (2011). Use of this compound for the treatment of COPD: A pharmacokinetic evaluation. Expert Opinion on Drug Metabolism & Toxicology, 7(10), 1297-1304. [Link]
- Sako, T., et al. (2014). Intratracheal Instillation Methods and the Distribution of Administered Material in the Lung of the Rat.
- Wagdy, H. A., et al. (2024). Pharmacokinetics of pulmonary this compound in rat lung using molecular imprinting solid-phase extraction coupled with RP-UPLC. Scientific Reports, 14(1), 23512. [Link]
- Sako, T., et al. (2014). Intratracheal Instillation Methods and the Distribution of Administered Material in the Lung of the Rat.
- Arcapta Neohaler (this compound) inhalation powder Label. (2009). U.S.
- Vanoirbeek, J. A. J., et al. (2013). Evaluation of Respiratory System Mechanics in Mice using the Forced Oscillation Technique. Journal of Visualized Experiments, (75), e50172. [Link]
- Guidelines on Anesthesia and Analgesia in Rats. (n.d.). University of Wisconsin-Madison Animal Care & Use Program. [Link]
- Beta-agonist: Types, Dosing, Benefits & Side Effects. (2023). Cleveland Clinic. [Link]
- Guidelines for the administration of substances to rodents. (n.d.). Norwegian University of Science and Technology. [Link]
- Vanoirbeek, J. A. J., et al. (2013). Evaluation of Respiratory System Mechanics in Mice using the Forced Oscillation Technique. Journal of Visualized Experiments, (75), e50172. [Link]
- Cazzola, M., et al. (2013). This compound: a comprehensive review. Expert Opinion on Drug Metabolism & Toxicology, 9(7), 899-908. [Link]
- Hoymann, H. G. (2012). Lung Function Measurements in Rodents in Safety Pharmacology Studies. Frontiers in Pharmacology, 3, 156. [Link]
- Morimoto, Y., et al. (2015). Effects of administering different vehicles via single intratracheal instillation on responses in the lung and pleural cavity of Crl:CD(SD) rats.
- Guidelines for Anesthesia and Analgesia in Rats. (n.d.). Indiana University Research. [Link]
- Guideline #10: Drug and Chemical Administration. (2023). Washington State University Institutional Animal Care and Use Committee. [Link]
- Elwood, W., & Lötvall, J. O. (2002). Rat models of asthma and chronic obstructive lung disease. Current Opinion in Pharmacology, 2(3), 253-257. [Link]
- This compound Maleate Inhalation Powder Draft Guidance on this compound Maleate. (n.d.). U.S.
- Cazzola, M., et al. (2013). This compound: a comprehensive review. Expert Opinion on Drug Metabolism & Toxicology, 9(7), 899-908. [Link]
- This compound – Application in Therapy and Current Clinical Research. (n.d.). Clinicaltrials.eu. [Link]
- Cazzola, M., & Matera, M. G. (2014). The role of this compound for chronic obstructive pulmonary disease (COPD).
- Yamada, H., et al. (2023). Utility of a Novel Micro-Spraying Device for Intranasal Administration of Drug Solutions to Mice. Pharmaceutics, 15(11), 2548. [Link]
- This compound maleate inhalation powder hard capsules. (2021). E-lactancia.org. [Link]
- Wagdy, H. A., et al. (2024). Pharmacokinetics of pulmonary this compound in rat lung using molecular imprinting solid-phase extraction coupled with RP-UPLC. Scientific Reports, 14(1), 23512. [Link]
Sources
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. The role of this compound for chronic obstructive pulmonary disease (COPD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative efficacy of this compound in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. scireq.com [scireq.com]
- 7. Animal Models Reflecting Chronic Obstructive Pulmonary Disease and Related Respiratory Disorders: Translating Pre-Clinical Data into Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A current review on animal models of anti-asthmatic drugs screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal models of chronic obstructive pulmonary disease: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rat models of asthma and chronic obstructive lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 13. mdpi.com [mdpi.com]
- 14. Pharmacokinetics of pulmonary this compound in rat lung using molecular imprinting solid-phase extraction coupled with RP-UPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Drug class effects on respiratory mechanics in animal models: access and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of Respiratory System Mechanics in Mice using the Forced Oscillation Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Lung Function Measurements in Rodents in Safety Pharmacology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of administering different vehicles via single intratracheal instillation on responses in the lung and pleural cavity of Crl:CD(SD) rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Intratracheal Instillation Methods and the Distribution of Administered Material in the Lung of the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ntnu.edu [ntnu.edu]
- 22. iacuc.wsu.edu [iacuc.wsu.edu]
Application Notes and Protocols: In Vivo Measurement of Bronchoprotection Using Indacaterol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide to the in vivo assessment of bronchoprotection afforded by Indacaterol, an ultra-long-acting β2-adrenergic agonist (ultra-LABA).[1][2] The protocols and methodologies detailed herein are designed for preclinical and translational research settings, aiming to elucidate the efficacy and duration of action of this compound in preventing bronchoconstriction. This guide emphasizes the scientific rationale behind experimental choices, ensuring robust and reproducible data generation.
Introduction: The Clinical Significance of this compound and Bronchoprotection
Chronic obstructive pulmonary disease (COPD) and asthma are debilitating respiratory conditions characterized by airflow limitation and bronchoconstriction.[2][3] this compound is a cornerstone therapy for COPD, providing 24-hour bronchodilation with a rapid onset of action, typically within five minutes of inhalation.[1][2][4] Its primary mechanism of action involves the stimulation of β2-adrenergic receptors on airway smooth muscle cells. This triggers a signaling cascade that increases intracellular cyclic adenosine monophosphate (cAMP), leading to smooth muscle relaxation and subsequent bronchodilation.[4][5]
The ability of a therapeutic agent to prevent or attenuate bronchoconstriction induced by various stimuli is termed bronchoprotection. Quantifying this effect in vivo is critical for the preclinical evaluation of novel bronchodilators and for understanding the therapeutic potential of existing drugs like this compound. This application note will detail the necessary models, equipment, and procedures to accurately measure the bronchoprotective effects of this compound.
Foundational Principles of In Vivo Bronchoprotection Assessment
The core principle of an in vivo bronchoprotection assay is to challenge the airways with a bronchoconstricting agent and measure the degree of airway narrowing in the presence and absence of the therapeutic compound. The choice of animal model, bronchoconstricting agent, and method of measuring airway function are critical determinants of the study's validity and clinical relevance.
Animal Models in Respiratory Research
While no single animal model perfectly recapitulates human respiratory diseases, several well-established models are utilized to study bronchoconstriction and the effects of bronchodilators.[3][6] Common models include:
-
Guinea Pigs: Highly sensitive to bronchoconstricting agents like histamine and methacholine, making them a classic model for asthma research.
-
Mice (e.g., BALB/c, C57BL/6): Offer the advantage of well-characterized genetics and the availability of numerous transgenic strains to model specific aspects of airway disease.[7][8]
-
Rats: Frequently used in toxicological and pharmacological studies of the respiratory system.[6]
The selection of the animal model should be guided by the specific research question and the translational relevance to the human condition being studied.
Induction of Bronchoconstriction
To assess bronchoprotection, a bronchoconstrictor challenge is necessary. Common agents include:
-
Methacholine: A cholinergic agonist that acts on muscarinic receptors in airway smooth muscle, inducing potent bronchoconstriction. It is a standard agent used in clinical and preclinical settings to assess airway hyperresponsiveness.[9]
-
Histamine: A mediator of allergic responses that can induce bronchoconstriction, particularly relevant for models of allergic asthma.
-
Allergens (e.g., Ovalbumin, House Dust Mite): Used in sensitized animals to model allergic airway inflammation and hyperresponsiveness.[6][9]
The choice and dose of the bronchoconstrictor should be carefully titrated to induce a submaximal but consistent and measurable increase in airway resistance.
Core Experimental Workflow: A Visual Guide
The following diagram outlines the key stages of an in vivo bronchoprotection study with this compound.
Caption: Experimental workflow for in vivo bronchoprotection assessment.
Detailed Protocol: Measurement of Bronchoprotection using Whole-Body Plethysmography
Whole-body plethysmography (WBP) is a non-invasive technique used to measure respiratory function in conscious, unrestrained animals.[10][11][12] It allows for the repeated measurement of parameters indicative of bronchoconstriction.
Materials and Equipment
-
Whole-body plethysmograph system for small animals (e.g., Buxco, SCIREQ)
-
Nebulizer for aerosol delivery of this compound and bronchoconstricting agents
-
This compound maleate salt
-
Vehicle (e.g., saline)
-
Bronchoconstricting agent (e.g., methacholine hydrochloride)
-
Appropriate animal model (e.g., BALB/c mice)
Step-by-Step Methodology
-
Animal Acclimation:
-
Acclimate animals to the plethysmography chambers for a defined period (e.g., 30-60 minutes) for several days prior to the experiment to minimize stress-induced respiratory changes.[13]
-
-
Baseline Measurement:
-
Place the animal in the plethysmography chamber and allow for a stabilization period.
-
Record baseline respiratory parameters for at least 5-10 minutes. Key parameters include respiratory rate, tidal volume, and enhanced pause (Penh), an index of bronchoconstriction.[11]
-
-
Drug Administration:
-
Randomly assign animals to treatment groups (e.g., vehicle, different doses of this compound).
-
Administer the appropriate treatment via nebulization directly into the plethysmography chamber or via a separate exposure system. The duration of nebulization should be standardized across all groups.
-
-
Post-Treatment Period:
-
Bronchoconstrictor Challenge:
-
Expose the animals to an aerosolized bronchoconstricting agent (e.g., increasing concentrations of methacholine).
-
Record respiratory parameters continuously during and after the challenge.
-
-
Data Analysis:
-
Calculate the percentage increase in Penh or other relevant parameters from baseline for each animal at each concentration of the bronchoconstrictor.
-
Compare the dose-response curves between the vehicle- and this compound-treated groups. A rightward shift in the dose-response curve for the this compound group indicates bronchoprotection.
-
Data Presentation and Interpretation
The bronchoprotective effect of this compound can be quantified and presented in a clear, tabular format.
| Treatment Group | Bronchoconstrictor (Methacholine, mg/mL) | Mean Peak Penh (± SEM) | % Inhibition of Bronchoconstriction |
| Vehicle | 10 | 5.2 ± 0.4 | - |
| This compound (X µg/kg) | 10 | 2.1 ± 0.3 | 59.6% |
| This compound (Y µg/kg) | 10 | 1.5 ± 0.2 | 71.2% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Mechanism of Action: A Visual Representation
The bronchoprotective effects of this compound are mediated through the β2-adrenergic signaling pathway.
Caption: this compound's signaling pathway leading to bronchodilation.
Trustworthiness and Self-Validation of Protocols
To ensure the reliability and validity of the experimental data, the following controls and checks should be incorporated into the study design:
-
Vehicle Control: A group of animals receiving the vehicle without the active drug is essential to determine the baseline response to the bronchoconstrictor challenge.
-
Positive Control: Including a known bronchodilator (e.g., albuterol) can validate the experimental setup and provide a benchmark for the efficacy of this compound.[1]
-
Dose-Response Relationship: Evaluating multiple doses of this compound helps to establish a clear dose-dependent effect, strengthening the evidence for its bronchoprotective activity.[1][2]
-
Reproducibility: Experiments should be repeated to ensure the consistency and reproducibility of the findings.
Conclusion and Future Directions
The methodologies outlined in this application note provide a robust framework for the in vivo assessment of bronchoprotection by this compound. By adhering to these principles and protocols, researchers can generate high-quality, reproducible data to further elucidate the therapeutic potential of this important bronchodilator. Future studies could explore the long-term effects of this compound on airway remodeling and inflammation, as well as its efficacy in combination with other respiratory therapies.[1][15]
References
- Cazzola, M., et al. (2012). This compound: a comprehensive review. PMC. [Link]
- American Academy of Family Physicians. (2014).
- MIMS. This compound: Uses, Dosage, Side Effects and More. MIMS Singapore. [Link]
- Patsnap. (2024). What is this compound Maleate used for?
- YouTube. (2025). Pharmacology of Glycopyrronium - this compound (Utibron) ; Mechanism of action, Pharmacokinetics, Uses. YouTube. [Link]
- Loh, C. H., & Peters, S. P. (2012). Role of this compound, a once-daily bronchodilator, in chronic obstructive pulmonary disease. Journal of Thoracic Disease. [Link]
- Mayo Clinic. (2025). This compound (inhalation route) - Side effects & dosage. Mayo Clinic. [Link]
- Cazzola, M., et al. (2011). This compound in chronic obstructive pulmonary disease: an update for clinicians.
- Patsnap. (2024). What is the mechanism of this compound Maleate?
- Lauer, M. E., et al. (2017). A Novel in vivo System to Test Bronchodilators. Journal of Visualized Experiments. [Link]
- Charles River Laboratories. (2017). Respiratory Disease In Vivo Pharmacology Models. Charles River. [Link]
- Gosens, R., & Grainge, C. (2015). Bronchoconstriction and airway biology: potential impact and therapeutic opportunities. Chest. [Link]
- ClinicalTrials.eu. This compound – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]
- Lundblad, L. K., et al. (2007). Restrained whole body plethysmography for measure of strain-specific and allergen-induced airway responsiveness in conscious mice.
- Santus, P., et al. (2014). This compound in the Treatment of Chronic Obstructive Pulmonary Disease: From Clinical Trials to Daily Practice. PubMed. [Link]
- Respiratory Therapy. (2010). Whole-body Plethysmography. Respiratory Therapy: The Journal of Pulmonary Technique. [Link]
- SCIREQ. (2025). Understanding Lung Biomechanics In Asthma By Combining ex vivo with in vivo. SCIREQ. [Link]
- Tatler, A. L., et al. (2010). Kinetics of in vitro bronchoconstriction in an elastolytic mouse model of emphysema.
- Vogelmeier, C., et al. (2010). This compound provides 24-hour bronchodilation in COPD: a placebo-controlled blinded comparison with tiotropium.
- Mahler, D. A., et al. (2017). Long-Term Maintenance Bronchodilation With this compound/Glycopyrrolate Versus this compound in Moderate-to-Severe COPD Patients: The FLIGHT 3 Study.
- Alvarado-Amador, I., et al. (2024). Whole-body plethysmography: updated recommendations and procedure. Neumología y Cirugía de Tórax. [Link]
- DDL Conference. (2023).
- Corbau, R., et al. (2022). Innovative preclinical models for pulmonary drug delivery research. Advanced Drug Delivery Reviews. [Link]
- Reinero, C., et al. (2022). Evaluation of barometric whole-body plethysmography for therapy monitoring in cats with feline lower airway disease. BMC Veterinary Research. [Link]
- Fraunhofer ITEM. (n.d.). PRECLINICAL TESTING. Fraunhofer ITEM. [Link]
- Goldman, M. D., et al. (2005). Whole-body plethysmography.
- U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]
- Nanopharm. (n.d.).
Sources
- 1. This compound: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of this compound, a once-daily bronchodilator, in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bronchoconstriction and airway biology: potential impact and therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is this compound Maleate used for? [synapse.patsnap.com]
- 5. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 6. criver.com [criver.com]
- 7. scireq.com [scireq.com]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. A Novel in vivo System to Test Bronchodilators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. respiratory-therapy.com [respiratory-therapy.com]
- 11. Evaluation of barometric whole-body plethysmography for therapy monitoring in cats with feline lower airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. journals.physiology.org [journals.physiology.org]
- 14. mims.com [mims.com]
- 15. This compound in the Treatment of Chronic Obstructive Pulmonary Disease: From Clinical Trials to Daily Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Indacaterol Solutions for In Vitro Cell Culture Experiments
An Application Note for Researchers
Abstract
This application note provides a comprehensive and technically detailed guide for the preparation of Indacaterol solutions for use in cell culture experiments. This compound is a potent and selective ultra-long-acting β2-adrenergic receptor (β2-AR) agonist, widely used in research targeting respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD).[1][2] Proper preparation, handling, and storage of this compound solutions are critical for ensuring experimental reproducibility and obtaining reliable data. This document outlines the physicochemical properties of this compound Maleate, its mechanism of action, and provides validated, step-by-step protocols for creating stable, concentrated stock solutions and accurate working solutions for cell-based assays.
Introduction to this compound
This compound is a key compound in respiratory pharmacology, functioning by stimulating β2-adrenergic receptors located in the smooth muscle cells of the airways.[3] This agonism triggers a signaling cascade that results in bronchodilation, making it an effective treatment for improving airflow in patients with COPD.[2][3] In the research laboratory, in vitro cell culture models, particularly those using human airway smooth muscle (ASM) cells, are indispensable for studying the molecular mechanisms of bronchodilation, drug efficacy, and cellular signaling pathways.[4][5] The accuracy of such studies is fundamentally dependent on the precise and correct preparation of the this compound solutions applied to the cells. This guide is designed to provide researchers with the foundational knowledge and practical steps to achieve this.
Physicochemical Properties of this compound Maleate
Understanding the properties of the compound is the first step in designing a robust experimental protocol. This compound is typically supplied as a maleate salt, which can influence its molecular weight and solubility.[2][6]
| Property | Value | Source(s) |
| Chemical Name | (R)-5-[2-(5,6-Diethylindan-2-ylamino)-1- hydroxyethyl]-8-hydroxy-1H-quinolin-2-one maleate | [2] |
| Synonym | QAB149 | [1][7] |
| CAS Number | 753498-25-8 | [1][2][6][8][9] |
| Molecular Formula | C₂₈H₃₂N₂O₇ (Maleate Salt) | [8] |
| Molecular Weight | 508.56 g/mol (Maleate Salt) | [1][2][6] |
| Appearance | White to off-white or slightly yellowish crystalline solid | [1][2] |
| Solubility (DMSO) | ≥51.6 mg/mL; often cited as up to 94 mg/mL | [10][11] |
| Solubility (Ethanol) | ~20 mg/mL | [12][13] |
| Solubility (Water) | Insoluble or sparingly soluble | [7][10][13] |
| Solid Storage | -20°C, protected from moisture, for up to 3 years or more | [7][11] |
Causality Insight: The poor aqueous solubility of this compound is a critical factor.[7][12] Attempting to dissolve it directly in cell culture media or aqueous buffers will result in an incomplete solution and inaccurate final concentrations. Therefore, the use of a suitable organic solvent, such as Dimethyl Sulfoxide (DMSO), is mandatory for creating a concentrated primary stock solution.[7][12]
Mechanism of Action: The β2-Adrenergic Signaling Pathway
This compound exerts its therapeutic and experimental effects by activating the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This activation initiates a well-defined intracellular signaling cascade.
The process is as follows:
-
Receptor Binding: this compound binds to the β2-AR on the surface of airway smooth muscle cells.
-
G-Protein Activation: The activated receptor stimulates the associated heterotrimeric Gs protein.
-
Adenylyl Cyclase Activation: The alpha subunit of the Gs protein activates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP), a crucial second messenger.[3][14]
-
Protein Kinase A (PKA) Activation: Elevated intracellular cAMP levels activate Protein Kinase A.
-
Smooth Muscle Relaxation: PKA phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase. This ultimately results in the relaxation of the airway smooth muscle and bronchodilation.[14]
Caption: this compound signaling pathway in airway smooth muscle cells.
Experimental Protocols
These protocols are designed to be a self-validating system. Adherence to these steps ensures the preparation of accurate and stable this compound solutions.
Protocol 1: Preparation of a 10 mM Concentrated Stock Solution in DMSO
Rationale: A high-concentration stock solution in DMSO maximizes stability during long-term storage and minimizes the volume of organic solvent added to cell cultures, thereby reducing the risk of solvent-induced cytotoxicity.
Materials:
-
This compound Maleate powder (MW: 508.56 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
Calibrated analytical balance and weighing paper
-
Calibrated micropipettes and sterile tips
Procedure:
-
Calculation: Determine the mass of this compound Maleate required.
-
Formula: Mass (mg) = Desired Concentration (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Example for 1 mL of 10 mM stock: Mass (mg) = 0.010 mol/L × 0.001 L × 508.56 g/mol × 1000 mg/g = 5.09 mg
-
-
Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the calculated amount (5.09 mg) of this compound Maleate powder and transfer it to a sterile amber microcentrifuge tube.
-
Expert Tip: Use an amber tube or wrap a clear tube in foil to protect the compound from light, as some organic compounds can be light-sensitive.
-
-
Dissolving:
-
Add the calculated volume of sterile, anhydrous DMSO. For a 10 mM stock, add 1 mL of DMSO to the 5.09 mg of powder.
-
Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear and free of any visible particulates. Sonication is recommended if dissolution is slow.[11]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile amber microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C . A stock solution stored in this manner is stable for up to one year.[11][12]
-
Protocol 2: Preparation of Working Solutions for Cell Culture
Rationale: This protocol details the serial dilution of the concentrated stock into your final cell culture medium. This step must be performed immediately before each experiment as aqueous solutions of this compound are not stable.[7]
Materials:
-
10 mM this compound stock solution (from Protocol 1)
-
Sterile, pre-warmed complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or a 96-well plate for dilutions
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thawing: Remove one aliquot of the 10 mM stock solution from the -80°C freezer and thaw it completely at room temperature.
-
Intermediate Dilution (Optional but Recommended): Creating an intermediate dilution helps to improve accuracy.
-
Example: To make a 1 mM intermediate stock, dilute the 10 mM stock 1:10. Add 5 µL of the 10 mM stock to 45 µL of sterile cell culture medium.
-
-
Final Dilution: Prepare the final working concentrations by diluting the stock (either 10 mM or the 1 mM intermediate) into the final volume of cell culture medium.
-
Example: To prepare 1 mL of a 1 µM working solution from the 10 mM stock:
-
This is a 1:10,000 dilution. A direct dilution is difficult. Using the 1 mM intermediate is better.
-
From 1 mM intermediate: Dilute 1:1000. Add 1 µL of the 1 mM intermediate solution to 999 µL of cell culture medium.
-
-
Example: To prepare 1 mL of a 10 nM working solution from the 1 mM intermediate:
-
Dilute 1:100,000. This requires another serial dilution step. Make a 1 µM intermediate first (1 µL of 1 mM into 999 µL media), then dilute that 1:100 (e.g., 10 µL of 1 µM into 990 µL media).
-
-
-
Final DMSO Concentration Check: It is crucial to ensure the final concentration of DMSO in the cell culture medium is non-toxic, typically below 0.5% , and ideally below 0.1%.[12]
-
Calculation: % DMSO = (Volume of DMSO added / Total Volume) × 100
-
In the 1 µM example above (from 10 mM stock): If you added 0.1 µL of the 10 mM DMSO stock to make 1 mL of medium, the final DMSO concentration is (0.1 µL / 1000 µL) × 100 = 0.01% , which is well within the safe limit.
-
-
Application: Mix the final working solution gently by pipetting and immediately apply it to your cells.
Caption: Workflow for preparing this compound stock and working solutions.
Application Example: cAMP Assay in Human Airway Smooth Muscle (ASM) Cells
This protocol provides context for the use of the prepared this compound solutions.
-
Cell Seeding: Seed primary human ASM cells in a 96-well plate at a density of 5 x 10³ cells per well.[4] Allow cells to adhere and grow to 70-90% confluency.
-
Preparation of Working Solutions: On the day of the experiment, prepare a range of this compound working solutions (e.g., from 10⁻⁹ M to 10⁻⁵ M) in serum-free cell culture medium following Protocol 2.[4][15] Remember to also prepare a "vehicle control" solution containing the same final concentration of DMSO as the highest this compound concentration, but without the drug.
-
Cell Stimulation: Aspirate the old medium from the cells and replace it with the prepared this compound working solutions or the vehicle control.
-
Incubation: Incubate the cells for a short period (e.g., 5-15 minutes) at 37°C to stimulate cAMP production.[4]
-
Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., an ELISA or HTRF-based assay) according to the manufacturer's instructions.
-
Analysis: Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine parameters like EC₅₀.
Troubleshooting
-
Issue: Powder will not dissolve in the aqueous medium.
-
Issue: Precipitate forms after diluting the DMSO stock in the culture medium.
-
Solution: This can happen if the concentration of this compound in the final medium exceeds its aqueous solubility limit or if the DMSO stock is too concentrated, causing the drug to crash out of solution. Ensure the final concentration is within a reasonable range for cell-based assays (typically nM to low µM). Ensure vigorous mixing when diluting.
-
-
Issue: High background or cell death in vehicle control wells.
-
Solution: The final DMSO concentration is likely too high. Recalculate your dilutions to ensure the final DMSO concentration is well below 0.5%.[12] Use high-purity, anhydrous DMSO to avoid introducing contaminants.
-
References
- Title: this compound Maleate Source: Deccan Nutraceuticals Pvt. Ltd. URL:[Link]
- Title: What is the mechanism of this compound Maleate?
- Title: this compound Maleate | 753498-25-8 Source: SynZeal URL:[Link]
- Title: Pharmacogenetic characterization of this compound, a novel β2-adrenoceptor agonist Source: PMC - British Journal of Pharmacology URL:[Link]
- Title: Effects of (a Combination of)
- Title: Beta2-adrenergic agonist Source: Wikipedia URL:[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. dnplindia.com [dnplindia.com]
- 3. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pharmacogenetic characterization of this compound, a novel β2-adrenoceptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Maleate | 753498-25-8 [chemicalbook.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. medkoo.com [medkoo.com]
- 9. This compound Maleate | 753498-25-8 | SynZeal [synzeal.com]
- 10. apexbt.com [apexbt.com]
- 11. This compound maleate | Adrenergic Receptor | TargetMol [targetmol.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
Application of Precision-Cut Lung Slices (PCLS) for Preclinical Evaluation of Indacaterol
Senior Application Scientist Note: This document provides a comprehensive guide for utilizing Precision-Cut Lung Slices (PCLS) as a high-fidelity ex vivo model to investigate the pharmacological effects of Indacaterol, an ultra-long-acting β2-adrenergic agonist (ultra-LABA). The protocols herein are designed to be robust and self-validating, enabling researchers to probe the drug's primary bronchodilatory action, underlying signaling mechanisms, and potential anti-inflammatory properties in a physiologically relevant context.
Introduction: Bridging the Gap Between In Vitro and In Vivo Models
This compound is a cornerstone maintenance therapy for Chronic Obstructive Pulmonary Disease (COPD), prized for its rapid onset and 24-hour duration of bronchodilation.[1][2] Its primary mechanism involves the selective agonism of β2-adrenergic receptors on airway smooth muscle, which triggers a signaling cascade that culminates in muscle relaxation.[3][4] While cell-based assays are useful for initial screening and animal models provide systemic insights, PCLS offer a unique intermediate platform.[5]
PCLS preserve the complex three-dimensional architecture and native cellular milieu of the lung, including epithelial cells, smooth muscle cells, fibroblasts, and resident immune cells.[6][7][8] This structural and cellular integrity allows for the study of integrated tissue responses that are impossible to replicate in isolated cell cultures.[9][10] For this compound research, PCLS are invaluable for:
-
Directly measuring bronchodilation in human or animal small airways.
-
Investigating cell signaling pathways (e.g., cAMP production) in an intact tissue environment.
-
Modeling inflammatory responses and evaluating the anti-inflammatory potential of the drug.[11]
-
Conducting comparative studies using tissue from healthy or diseased (e.g., COPD) donors.[8][12]
This guide details the essential workflows, from tissue preparation to multifaceted downstream analyses, providing researchers with the tools to generate reliable and translatable preclinical data for this compound.
Core Experimental Workflow
The overall process involves several key stages, from the acquisition of lung tissue to the final data analysis. Each step is critical for maintaining tissue viability and ensuring the reproducibility of the results.
Caption: High-level experimental workflow for this compound research using PCLS.
Detailed Protocols
Protocol 1: Preparation of Precision-Cut Lung Slices (PCLS)
This protocol describes the generation of viable PCLS from human or animal lung tissue. The key to success is the gentle inflation of the lung with low-melting-point agarose, which provides the necessary structural support for slicing without damaging the delicate alveolar architecture.[7][13]
Rationale: Agarose instillation prevents the collapse of airways and alveoli, ensuring that the resulting slices are uniform and contain intact structures.[6] Cooling solidifies the agarose, making the soft lung parenchyma firm enough for precise slicing with a vibratome.[13]
Materials:
-
Fresh lung tissue (human surgical resection or animal)
-
Dulbecco's Modified Eagle Medium/F-12 (DMEM/F12)[14]
-
Low-melting-point agarose[14]
-
Hanks' Balanced Salt Solution (HBSS), ice-cold
-
Vibrating microtome (vibratome)
-
Sterile surgical instruments
-
Culture plates (12-well) and inserts
Procedure:
-
Agarose Preparation: Prepare a 2.5% (w/v) solution of low-melting-point agarose in DMEM/F12 medium.[14] Heat to dissolve and then cool to 37°C in a water bath. Scientist's Note: Using pre-warmed medium is crucial to prevent premature gelling of the agarose.
-
Lung Inflation: Cannulate the main bronchus (for whole lobes) or a smaller airway (for tissue pieces). Slowly and gently infuse the warm agarose solution until the lobe is fully and evenly inflated.[6]
-
Solidification: Immediately immerse the inflated lung tissue in ice-cold HBSS for 15-20 minutes to rapidly solidify the agarose.[13]
-
Coring and Slicing:
-
Using a scalpel, cut tissue blocks of approximately 1-2 cm³.
-
Glue a tissue block onto the vibratome specimen plate.
-
Fill the vibratome bath with ice-cold HBSS.[15]
-
Cut slices at a thickness of 250-500 µm.[13][16] The optimal thickness is a trade-off between nutrient diffusion (favoring thinner slices) and structural integrity (favoring thicker slices).
-
-
Washing and Culture:
-
Transfer the newly cut slices into a petri dish containing fresh, pre-warmed culture medium (DMEM/F12 with supplements).
-
Wash the slices several times to remove agarose debris and dead cells.
-
Place individual slices into well plate inserts and culture overnight at 37°C, 5% CO2 to allow for tissue recovery.
-
Protocol 2: Bronchodilation Assay
This assay directly measures the primary pharmacological effect of this compound—the relaxation of airway smooth muscle. Airways are first pre-constricted with a contractile agonist like carbachol (a methacholine analog), and the ability of this compound to reverse this constriction is quantified using video microscopy.[5][16]
Rationale: Pre-constriction establishes a state of bronchospasm, mimicking a key feature of obstructive lung disease. The reversal of this constriction provides a direct, functional readout of the drug's efficacy. Isoproterenol, a non-selective beta-agonist, serves as a positive control for maximal relaxation.
Procedure:
-
Slice Preparation: Use PCLS that have been cultured overnight as described in Protocol 1.
-
Baseline Imaging: Place a PCLS in a culture dish on a microscope stage. Identify a small airway with a clear lumen and capture a baseline image (T=0).
-
Induce Constriction: Add a contractile agent (e.g., 1 µM Carbachol or 10 µM Methacholine) to the medium.[16][17] Monitor the airway until maximal constriction is achieved (typically 15-20 minutes). Capture an image of the fully constricted airway.
-
This compound Treatment: Add this compound to the medium at the desired concentration (e.g., in a dose-response range from 1 nM to 1 µM).[11]
-
Time-Lapse Imaging: Capture images of the airway lumen at regular intervals (e.g., every 5 minutes) for up to 60 minutes to observe the dynamics of bronchodilation.[16]
-
Controls:
-
Vehicle Control: Add the drug vehicle (e.g., DMSO) instead of this compound to control for spontaneous relaxation.
-
Positive Control: Use a saturating concentration of a potent bronchodilator like Isoproterenol (e.g., 100 µM) to determine the maximal possible relaxation.[16]
-
-
Data Analysis:
-
Measure the airway lumen area in all captured images using image analysis software (e.g., ImageJ).
-
Calculate the percentage of relaxation relative to the pre-constricted state using the formula: % Relaxation = [(Area_this compound - Area_Constricted) / (Area_Baseline - Area_Constricted)] * 100
-
Protocol 3: cAMP Signaling and Anti-Inflammatory Assessment
This protocol evaluates this compound's mechanism of action by measuring downstream cyclic adenosine monophosphate (cAMP) levels and assesses its potential anti-inflammatory effects in a disease-relevant context.[3][11]
Rationale: this compound's binding to the β2-adrenergic receptor activates adenylyl cyclase, leading to an increase in intracellular cAMP, the key second messenger for smooth muscle relaxation.[3][4] In parallel, an inflammatory stimulus like Lipopolysaccharide (LPS) can be used to mimic a bacterial challenge, allowing for the measurement of pro-inflammatory cytokine release (e.g., TNF-α) and this compound's ability to suppress it.[11][18]
Caption: this compound's dual mechanism: bronchodilation and anti-inflammation.
Procedure:
-
PCLS Culture and Stimulation:
-
Sample Collection:
-
Supernatant: At the end of the incubation, collect the culture supernatant and store it at -80°C for cytokine analysis.
-
Tissue Lysate: Snap-freeze the PCLS in liquid nitrogen and store at -80°C. Homogenize the tissue later to prepare lysates for cAMP measurement or protein analysis.
-
-
Downstream Analysis:
-
cAMP Measurement: Quantify cAMP levels in the tissue lysates using a commercially available ELISA or competitive immunoassay kit.
-
Cytokine Analysis: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) in the collected supernatant using ELISA or a multiplex bead array.[16]
-
Gene Expression: Extract RNA from PCLS to analyze the expression of inflammatory genes (e.g., MMP9, TNF) via RT-qPCR.
-
Data Presentation and Interpretation
Quantitative data should be summarized for clarity. Below are example tables for structuring results from the described protocols.
Table 1: this compound Dose-Response on Bronchodilation
| This compound Conc. (nM) | N (Slices) | % Reversal of Constriction (Mean ± SEM) |
|---|---|---|
| Vehicle Control | 6 | 5.2 ± 1.5 |
| 1 | 6 | 25.8 ± 3.1 |
| 10 | 6 | 65.4 ± 4.5 |
| 100 | 6 | 88.9 ± 2.9 |
| Isoproterenol (100 µM) | 6 | 98.1 ± 1.2 |
Table 2: Effect of this compound on cAMP and TNF-α Release
| Condition | N (Slices) | cAMP (pmol/mg protein) | TNF-α Release (pg/mL) |
|---|---|---|---|
| Control (Vehicle) | 5 | 15.3 ± 2.1 | 45.6 ± 8.2 |
| This compound (10 nM) | 5 | 125.7 ± 11.4* | 41.3 ± 7.5 |
| LPS (1 µg/mL) | 5 | 18.1 ± 2.5 | 850.2 ± 55.1* |
| LPS + this compound (10 nM) | 5 | 132.4 ± 13.0* | 475.9 ± 41.3*† |
*p < 0.05 vs. Control; †p < 0.05 vs. LPS alone
Troubleshooting and Best Practices
-
Low Viability: If tissue viability is low (assessed by MTT assay or histology), ensure the lung inflation was gentle and the tissue was kept cold throughout the slicing process. Minimize the time between tissue acquisition and slicing.
-
No Bronchial Constriction: Verify the activity of the contractile agonist. Ensure the PCLS contains visible small airways. Some tissue donors may be non-responsive.
-
High Variability: PCLS from a single donor can exhibit regional heterogeneity. Increase the number of replicate slices (n) per condition to improve statistical power. Whenever possible, use tissue from multiple donors.[7]
-
Self-Validation: Always include positive and negative controls. A robust response to a known agonist (Carbachol) and antagonist (Isoproterenol) validates the physiological competence of the tissue slices for that experiment.[16]
References
- REPROCELL. (n.d.). Precision-Cut Lung Slices (PCLS) Research And Assays. REPROCELL.
- protocols.io. (2024). Human-Derived Precision-Cut Lung Slices (hPCLS): Agarose Filling, Coring and Slicing Protocol.
- van den Broek, P. H., et al. (2020). Modified culture protocol for testing anti-fibrotic drugs using precision-cut liver slices. University of Groningen research portal.
- Kamarapu, P., et al. (2024). Precision cut lung slices: an innovative tool for lung transplant research. Frontiers in Immunology.
- Hiemstra, P. S., et al. (2024). Precision-Cut Lung Slices: Emerging Tools for Preclinical and Translational Lung Research: An Official American Thoracic Society Workshop Report. American Journal of Respiratory Cell and Molecular Biology.
- Stéphenne, X., et al. (2022). Precision‐cut lung slices: A powerful ex vivo model to investigate respiratory infectious diseases. PubMed Central.
- Ortega-Pérez, I., et al. (2022). Precision-cut lung slices in air-liquid interface (PCLS-ALI): A novel ex-vivo model for the study of Pulmonary Aspergillosis. PubMed Central.
- Patsnap Synapse. (2024). What is the mechanism of this compound Maleate?
- Lin, X., et al. (2016). Cryopreserved Human Precision-Cut Lung Slices as a Bioassay for Live Tissue Banking. A Viability Study of Bronchodilation with Bitter-Taste Receptor Agonists. PubMed Central.
- REPROCELL. (n.d.). Precision-cut lung slice (PCLS) culture. REPROCELL.
- IIVS.org. (n.d.). Human Precision-Cut Lung Slices.
- Van den Broek, P. H., et al. (2022). Improved Precision-Cut Liver Slice Cultures for Testing Drug-Induced Liver Fibrosis. PubMed Central.
- YouTube. (2025). Pharmacology of Glycopyrronium - this compound (Utibron) ; Mechanism of action, Pharmacokinetics, Uses.
- Cazzola, M., et al. (2013). This compound: a comprehensive review. PubMed Central.
- Salem, Y. A., et al. (2024). Pharmacokinetics of pulmonary this compound in rat lung using molecular imprinting solid-phase extraction coupled with RP-UPLC. PubMed Central.
- MedPath. (2025). This compound | Advanced Drug Monograph.
- Frontiers. (n.d.). From COPD to cancer: this compound's unexpected role in combating NSCLC.
- Kizawa, K., et al. (2021). Effects of this compound on the LPS-evoked changes in fluid secretion rate and pH in swine tracheal membrane. PubMed.
- Santus, P., et al. (2013). A role of this compound in chronic obstructive pulmonary disease management: a turning point or crossroads? PubMed Central.
- Potoczek, J., et al. (2013). This compound add-on therapy improves lung function, exercise capacity and life quality of COPD patients. PubMed.
- AnaBios. (n.d.). Human Precision-Cut Lung Slices.
- Donovan, C., et al. (2024). Precision cut lung slices: an integrated ex vivo model for studying lung physiology, pharmacology, disease pathogenesis and drug discovery. PubMed Central.
- Gotfried, M. H. (2012). Role of this compound, a once-daily bronchodilator, in chronic obstructive pulmonary disease. J Am Osteopath Assoc.
- Meurs, H., et al. (2021). Effects of (a Combination of) the Beta2-Adrenoceptor Agonist this compound and the Muscarinic Receptor Antagonist Glycopyrrolate on Intrapulmonary Airway Constriction. MDPI.
- Jo, M., et al. (2017). This compound Inhibits Tumor Cell Invasiveness and MMP-9 Expression by Suppressing IKK/NF-κB Activation. PubMed Central.
- ResearchGate. (2024). (PDF) Precision cut lung slices: an integrated ex vivo model for studying lung physiology, pharmacology, disease pathogenesis and drug discovery.
- ResearchGate. (2025). From COPD to cancer: this compound's unexpected role in combating NSCLC.
Sources
- 1. This compound: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A role of this compound in chronic obstructive pulmonary disease management: a turning point or crossroads? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 4. Pharmacokinetics of pulmonary this compound in rat lung using molecular imprinting solid-phase extraction coupled with RP-UPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Precision cut lung slices: an integrated ex vivo model for studying lung physiology, pharmacology, disease pathogenesis and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Precision cut lung slices: an innovative tool for lung transplant research [frontiersin.org]
- 7. atsjournals.org [atsjournals.org]
- 8. iivs.org [iivs.org]
- 9. Cryopreserved Human Precision-Cut Lung Slices as a Bioassay for Live Tissue Banking. A Viability Study of Bronchodilation with Bitter-Taste Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. anabios.com [anabios.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reprocell.com [reprocell.com]
- 13. Precision‐cut lung slices: A powerful ex vivo model to investigate respiratory infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human-Derived Precision-Cut Lung Slices (hPCLS): Agarose Filling, Coring and Slicing Protocol [protocols.io]
- 15. Precision-cut lung slices in air-liquid interface (PCLS-ALI): A novel ex-vivo model for the study of Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reprocell.com [reprocell.com]
- 17. mdpi.com [mdpi.com]
- 18. Effects of this compound on the LPS-evoked changes in fluid secretion rate and pH in swine tracheal membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Experimental Design for Long-Term Indacaterol Efficacy Studies in Animals
Introduction: Rationale and Objectives
Indacaterol is an ultra-long-acting β2-adrenergic agonist (ultra-LABA) approved for the management of chronic obstructive pulmonary disease (COPD).[1][2] Its primary mechanism of action involves the selective stimulation of β2-adrenergic receptors in the airway smooth muscle. This triggers a signaling cascade that increases intracellular cyclic adenosine monophosphate (cAMP), leading to potent and sustained bronchodilation.[3] Clinical studies have demonstrated its rapid onset (within 5 minutes) and 24-hour duration of action, which improves lung function, reduces symptoms like dyspnea, and enhances quality of life for patients.[1][4][5]
While acute efficacy is well-established, long-term preclinical studies in relevant animal models are crucial for a comprehensive understanding of this compound's therapeutic profile. The primary objectives of such studies are:
-
Sustained Efficacy: To verify that the bronchodilator effect does not diminish over time (i.e., absence of significant tachyphylaxis).
-
Anti-inflammatory and Anti-remodeling Effects: To investigate potential secondary benefits on chronic airway inflammation, mucus hypersecretion, and structural changes (remodeling) characteristic of diseases like COPD.[6]
-
Long-term Safety: To assess the chronic safety profile and rule out unforeseen adverse effects associated with prolonged β2-receptor stimulation.
This guide provides a detailed framework for designing and executing long-term efficacy studies of this compound in animal models, focusing on scientifically robust methodologies and clinically relevant endpoints.
This compound's Signaling Pathway
This compound's therapeutic effect is initiated by its binding to the β2-adrenergic receptor (β2-AR), a G-protein coupled receptor. This binding activates the stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the relaxation of airway smooth muscle and bronchodilation.
Caption: General Experimental Workflow for Long-Term Efficacy Studies.
Endpoint 1: Pulmonary Function Testing (Invasive)
Invasive lung function measurement provides the most detailed and accurate assessment of respiratory mechanics. The Forced Oscillation Technique (FOT), often performed using systems like the flexiVent , is considered a gold standard. [7][8] Key Parameters:
-
Airway Resistance (R): Measures the opposition to airflow, which is increased in bronchoconstriction. [8]* Compliance (C): Describes the ease of lung expansion (distensibility). It is decreased in fibrosis and increased in emphysema. [8]* Elastance (E): The inverse of compliance, representing the stiffness of the respiratory system. [8]
Protocol 3.1: Invasive Lung Function Measurement via FOT
-
Anesthesia: Anesthetize the mouse with an appropriate agent (e.g., intraperitoneal injection of ketamine/xylazine). Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Tracheostomy: Make a midline incision in the neck to expose the trachea. Carefully perform a tracheostomy and insert a cannula (e.g., 18-20 gauge). Secure the cannula firmly with surgical suture.
-
Connection to Ventilator: Connect the tracheostomy tube to the flexiVent system. The animal will be mechanically ventilated at a set frequency and tidal volume (e.g., 150 breaths/min, 10 mL/kg). [9]4. Lung Volume Standardization: Before measurements, perform a deep inflation maneuver to standardize lung volume history and reverse any atelectasis.
-
Forced Oscillation Maneuver: Apply a broadband, low-frequency oscillatory waveform (e.g., "snapshot" or "prime wave" perturbation). The system measures the resulting pressure and flow signals.
-
Data Acquisition: The software calculates resistance, compliance, and elastance by fitting the data to a single-compartment or constant-phase model of the lung.
-
Methacholine Challenge (Optional): To assess airway hyperresponsiveness, deliver increasing concentrations of aerosolized methacholine and repeat the FOT maneuver after each dose to quantify the bronchoconstrictive response.
Endpoint 2: Airway Inflammation (BAL Fluid Analysis)
Bronchoalveolar lavage (BAL) is a procedure to collect cells and soluble mediators from the lower respiratory tract, providing a "liquid biopsy" of the lung environment. [10][11][12] Key Parameters:
-
Total and Differential Cell Counts: Quantify the number of macrophages, neutrophils, lymphocytes, and eosinophils. An increase in neutrophils is a hallmark of COPD-related inflammation. [13]* Pro-inflammatory Cytokines/Chemokines: Measure levels of mediators like TNF-α, IL-1β, IL-6, and KC (murine IL-8) using ELISA or multiplex assays. [14]
Protocol 3.2: Bronchoalveolar Lavage (BAL) and Cell Analysis
-
Preparation: Following euthanasia and prior to opening the thoracic cavity, expose the trachea as described in Protocol 3.1.
-
Cannulation: Insert a cannula into the trachea and secure it.
-
Lavage Procedure:
-
Load a 1 mL syringe with 0.8-1.0 mL of ice-cold, sterile phosphate-buffered saline (PBS) containing a protease inhibitor.
-
Connect the syringe to the cannula and slowly instill the PBS into the lungs. [10] * Gently aspirate the fluid back into the syringe, massaging the thorax to maximize recovery (typically 70-90%). [10][12] * Place the recovered BAL fluid (BALF) into a tube on ice.
-
Repeat the lavage process 2-3 times with fresh PBS, pooling the recovered fluid.
-
-
Cell Pellet Preparation: Centrifuge the pooled BALF at 400 x g for 7 minutes at 4°C. [10]Carefully collect the supernatant for cytokine analysis (store at -80°C).
-
Total Cell Count: Resuspend the cell pellet in a known volume of PBS. Perform a total cell count using a hemocytometer or automated cell counter.
-
Differential Cell Count: Prepare cytospin slides by centrifuging a small volume of the cell suspension onto a glass slide. Stain the slides with a differential stain (e.g., Diff-Quik or Wright-Giemsa). Count at least 300-400 cells under a microscope and classify them as macrophages, neutrophils, lymphocytes, or eosinophils based on morphology.
Endpoint 3: Lung Histopathology
Histopathological analysis provides a qualitative and quantitative assessment of structural changes in the lung parenchyma and airways. [15] Key Parameters:
-
Emphysema Assessment: Measure the mean linear intercept (Lm) or destructive index (DI) to quantify airspace enlargement.
-
Airway Remodeling: Assess changes in epithelial thickness, smooth muscle mass, and goblet cell hyperplasia (using Periodic acid-Schiff stain). [16]* Inflammatory Infiltrates: Score the level of peribronchial and perivascular inflammatory cell infiltration. [17]
Protocol 3.3: Lung Fixation, Processing, and Staining
-
Lung Perfusion & Fixation: After performing the BAL, perfuse the lungs via the right ventricle with saline to flush out blood. Then, inflate the lungs via the tracheal cannula with a fixative (e.g., 10% neutral buffered formalin or 4% paraformaldehyde) at a constant pressure (e.g., 20-25 cmH₂O) to preserve the architecture.
-
Tissue Harvesting: Ligate the trachea, carefully excise the lungs en bloc, and immerse them in the same fixative for at least 24 hours.
-
Tissue Processing: Dehydrate the fixed lung tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin blocks using a microtome.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology, assessment of inflammatory infiltrates, and measurement of mean linear intercept. [18] * Periodic acid-Schiff (PAS): To visualize and quantify mucus-producing goblet cells in the airways.
-
Masson's Trichrome: To stain collagen and assess for fibrosis in the airway walls or parenchyma.
-
-
Microscopic Analysis: Use a light microscope equipped with imaging software to capture images for quantitative morphometry (e.g., measuring Lm or airway wall thickness).
Data Analysis and Interpretation
All quantitative data should be analyzed using appropriate statistical methods. Comparisons between multiple groups (e.g., vehicle vs. multiple dose groups) should be performed using a one-way Analysis of Variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's). Data should be presented as mean ± standard error of the mean (SEM). A p-value of <0.05 is typically considered statistically significant.
Interpreting Efficacy:
-
Primary Efficacy: A significant improvement in lung function (e.g., reduction in airway resistance) in this compound-treated groups compared to the vehicle control group would demonstrate sustained bronchodilator efficacy.
-
Secondary Efficacy: Significant reductions in BALF neutrophil counts, pro-inflammatory cytokine levels, and/or improvements in histopathological scores (e.g., reduced airspace enlargement or goblet cell numbers) would indicate beneficial anti-inflammatory or anti-remodeling effects.
-
Dose-Response: A clear relationship between the dose of this compound and the magnitude of the therapeutic effect strengthens the findings.
Regulatory Context
While there are no overarching guidelines that specify requirements for preclinical efficacy, regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) encourage robust preclinical programs. [19][20]These long-term animal studies, conducted under Good Laboratory Practices (GLP), provide essential data on a drug's pharmacological profile and support the rationale for clinical trials. [21]The FDA's guidance on developing drugs for COPD emphasizes the need for new treatments that can alter underlying inflammation and disease progression, highlighting the importance of the endpoints described herein. [22]
References
- Ghorani, V., Boskabady, M. H., Khazdair, M. R., & Kianmeher, M. (2017). Experimental animal models for COPD: a methodological review. Tobacco induced diseases, 15, 25.
- Phillips, J. E., & Baron, U. (2022). Lung function measurements in preclinical research: What has been done and where is it headed?. Physiology reports, 10(19), e15477.
- Ghorani, V., Boskabady, M. H., Khazdair, M. R., & Kianmeher, M. (2017). Experimental animal models for COPD: a methodological review. PubMed Central (PMC).
- Ghorani, V., et al. (2017). Experimental animal models for COPD: a methodological review. ResearchGate.
- Fricker, M., & Heighway, J. (2020). Animal Models Reflecting Chronic Obstructive Pulmonary Disease and Related Respiratory Disorders: Translating Pre-Clinical Data into Clinical Relevance. Journal of clinical medicine, 9(12), 3959.
- Patsnap Synapse. (2024). What is the mechanism of this compound Maleate?. Patsnap Synapse.
- Aswar, U. M., Rai, D., Siddiqui, F., Bodhankar, S. L., & Thakurdesai, P. (2021). The Cigarette Smoke Exposure Induced Animal Models of COPD: Procedural Variations and Apparatus. Journal of Pre-Clinical and Clinical Research, 15(4), 184-191.
- Ghorani, V., et al. (2017). Experimental animal models for COPD: a methodological review. Semantic Scholar.
- ResearchGate. (n.d.). Study protocols for cigarette smoke exposure in mice. ResearchGate.
- Creative Biolabs. (n.d.). Cigarette Smoke induced COPD Model. Creative Biolabs.
- ResearchGate. (n.d.). Histological changes in lung tissues of COPD rats and the therapeutic... ResearchGate.
- Provoost, S., et al. (2017). Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration. Journal of visualized experiments : JoVE, (123), 55398.
- Crotty Alexander, L. E., & Akale, A. (2023). Animal Models and Mechanisms of Tobacco Smoke-induced Chronic Obstructive Pulmonary Disease (COPD). Toxics, 11(7), 585.
- SCIREQ. (n.d.). flexiVent System Techniques & Measurements. SCIREQ.
- De Vleeschauwer, S. I., et al. (2008). Noninvasive and Invasive Pulmonary Function in Mouse Models of Obstructive and Restrictive Respiratory Diseases. American journal of respiratory cell and molecular biology, 39(6), 701–709.
- SCIREQ. (n.d.). flexiVent versus unrestrained whole body plethysmography. SCIREQ.
- YouTube. (2024). Bronchoalveolar lavage (BAL) diagnostic procedure; Definition, Uses, Benefits, Risks. YouTube.
- Aswar, U. M., et al. (2021). Cigarette smoke exposure induced animal models of COPD – procedural variations and apparatus. Semantic Scholar.
- Liu, G., et al. (2024). Animal models of chronic obstructive pulmonary disease: a systematic review. Frontiers in Physiology, 15, 1475734.
- Ghorani, V., et al. (2017). Experimental animal models for COPD: a methodological review. Tobacco Induced Diseases, 15(1), 25.
- bioRxiv. (2022). Obesity-Associated Alterations in Lung Function in Mice Measured with Head-Out Plethysmography. bioRxiv.
- ResearchGate. (n.d.). Histopathologic assessment of lung tissue from infected animals. ResearchGate.
- Rad-Abdollahi, S. M., et al. (2018). Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs. Methods in molecular biology (Clifton, N.J.), 1809, 367–378.
- ResearchGate. (n.d.). Inflammatory markers in bronchoalveolar lavage (BAL) fluid. ResearchGate.
- Asai, K., & Tsuchiya, T. (2013). Role of this compound, a once-daily bronchodilator, in chronic obstructive pulmonary disease. International journal of chronic obstructive pulmonary disease, 8, 33–43.
- ild care foundation. (n.d.). Interpretation of bronchoalveolar lavage fluid cytology. ild care foundation.
- van den Berge, M., et al. (2015). Review of Drug Development Guidance to Treat Chronic Obstructive Pulmonary Disease: US and EU Perspectives. Clinical therapeutics, 37(12), 2707–2713.
- Cazzola, M., & Matera, M. G. (2012). A role of this compound in chronic obstructive pulmonary disease management: a turning point or crossroads?. Therapeutic advances in respiratory disease, 6(3), 137–147.
- Rogliani, P., Calzetta, L., & Cazzola, M. (2016). The safety of this compound for the treatment of COPD. Expert opinion on drug safety, 15(7), 987–996.
- Kew, K. M., & Mavergames, C. (2013). Long-acting beta2-agonists for chronic obstructive pulmonary disease. The Cochrane database of systematic reviews, 2013(10), CD010177.
- Cazzola, M., et al. (2012). This compound: a comprehensive review. International journal of chronic obstructive pulmonary disease, 7, 517–528.
- Kerwin, E. M., et al. (2018). Effect of background long-acting beta2-agonist therapy on the efficacy and safety of a novel, nebulized glycopyrrolate in subjects with moderate-to-very-severe COPD. International journal of chronic obstructive pulmonary disease, 13, 2933–2946.
- Salama, R. H., et al. (2014). Efficacy and safety of conventional long acting β2- agonists: systematic review and meta-analysis. Global journal of health science, 6(3), 111–121.
- Appleton, S., et al. (2006). Long-acting beta2-agonists for poorly reversible chronic obstructive pulmonary disease. The Cochrane database of systematic reviews, (3), CD001104.
- Hanania, N. A., & Sethi, S. (2013). The safety of long-acting β2-agonists in the treatment of stable chronic obstructive pulmonary disease. Therapeutic advances in respiratory disease, 7(1), 33–47.
- Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. Social Science Research Institute.
- Wever, K., et al. (2018). Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross-sectional study. British journal of pharmacology, 175(5), 774–786.
- Pharmaceutical Technology. (2016). FDA Releases Guidance on Developing Drugs for COPD. Pharmaceutical Technology.
- U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. FDA.
Sources
- 1. Role of this compound, a once-daily bronchodilator, in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The safety of this compound for the treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 4. A role of this compound in chronic obstructive pulmonary disease management: a turning point or crossroads? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental animal models for COPD: a methodological review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lung function measurements in preclinical research: What has been done and where is it headed? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scireq.com [scireq.com]
- 9. atsjournals.org [atsjournals.org]
- 10. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ildcare.nl [ildcare.nl]
- 14. researchgate.net [researchgate.net]
- 15. Animal Models and Mechanisms of Tobacco Smoke-induced Chronic Obstructive Pulmonary Disease (COPD) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. d-nb.info [d-nb.info]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 20. Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross‐sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. fda.gov [fda.gov]
- 22. pharmtech.com [pharmtech.com]
Application Notes and Protocols: Investigating the Synergy of Indacaterol (LABA) and LAMA Combinations in Preclinical Respiratory Models
Introduction: The Rationale for Dual Bronchodilation
Chronic Obstructive Pulmonary Disease (COPD) and asthma are debilitating respiratory conditions characterized by airflow limitation and airway inflammation. A cornerstone of pharmacological management is bronchodilation to alleviate symptoms like dyspnea and improve lung function.[1] This is primarily achieved by relaxing the airway smooth muscle (ASM) that encircles the bronchi and bronchioles. Two principal pathways govern ASM tone: the sympathetic (adrenergic) and the parasympathetic (cholinergic) nervous systems.
Indacaterol is an ultra-long-acting β2-adrenergic agonist (ultra-LABA) that provides sustained bronchodilation for up to 24 hours with a rapid onset of action.[2][3] Its mechanism involves binding to β2-adrenergic receptors on ASM cells, which stimulates the enzyme adenylyl cyclase.[4] This, in turn, increases intracellular levels of cyclic adenosine monophosphate (cAMP), a second messenger that activates Protein Kinase A (PKA) and ultimately leads to smooth muscle relaxation.[2][3]
Long-acting muscarinic antagonists (LAMAs), such as glycopyrronium, aclidinium, or tiotropium, target the parasympathetic pathway.[5][6] Acetylcholine, the primary parasympathetic neurotransmitter, induces bronchoconstriction by binding to M3 muscarinic receptors on ASM cells.[1][7] LAMAs competitively block these receptors, preventing acetylcholine-induced smooth muscle contraction and subsequent airway narrowing.[1][7]
Combining a LABA and a LAMA offers a multi-faceted approach to maximizing bronchodilation. By simultaneously activating a relaxation pathway (β2-agonist) and inhibiting a constriction pathway (muscarinic antagonist), these combinations can produce greater and more sustained improvements in lung function than either agent alone.[8][9] Preclinical studies have suggested that this interaction can be additive and, in some contexts, synergistic.[10][11][12] This guide provides detailed protocols for investigating the efficacy and synergistic potential of this compound/LAMA combinations in established preclinical models.
Molecular Synergy in Airway Smooth Muscle
The complementary actions of this compound and LAMAs converge to promote a state of profound relaxation in airway smooth muscle cells. This compound's stimulation of the β2-AR pathway actively promotes relaxation, while the LAMA's blockade of the M3 receptor prevents the dominant contractile signals.
Caption: Signaling pathways of this compound (LABA) and LAMA in an airway smooth muscle cell.
Part 1: In Vivo Preclinical Evaluation
Animal models are indispensable for evaluating the physiological effects of bronchodilator combinations in a complex biological system.[13] Models of COPD and asthma often feature airway hyperresponsiveness (AHR), inflammation, and structural changes, providing a robust platform for testing therapeutic efficacy.[14][15]
Preclinical Model: Lipopolysaccharide (LPS)-Induced Airway Inflammation in Mice
This model is relevant for studying the neutrophilic inflammation characteristic of many COPD patients.[16] Intranasal or intratracheal administration of LPS, a component of gram-negative bacteria, induces a rapid influx of neutrophils into the lungs and subsequent airway hyperresponsiveness.
Workflow for In Vivo Efficacy Testing
A typical experimental workflow involves acclimatizing the animals, inducing the disease phenotype, administering the test articles, and performing functional and analytical assessments.
Caption: General experimental workflow for preclinical in vivo studies.
Detailed Protocol: Assessing Bronchodilator Effects in LPS-Treated Mice
A. Materials
-
BALB/c mice (male, 8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound and LAMA (e.g., Glycopyrronium)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Whole-Body Plethysmograph (WBP) system[16]
-
Methacholine (MCh)
-
Anesthetics (e.g., Ketamine/Xylazine)
B. Experimental Groups and Dosing
| Group | Pre-treatment (1 hr before MCh) | Description |
| 1 | Vehicle (e.g., Saline) | Negative Control |
| 2 | This compound (e.g., 10 µg/kg) | LABA Monotherapy |
| 3 | LAMA (e.g., 5 µg/kg Glycopyrronium) | LAMA Monotherapy |
| 4 | This compound + LAMA | Combination Therapy |
Note: Doses should be optimized in pilot studies. Administration is typically via intranasal instillation or inhalation tower.
C. Step-by-Step Procedure
-
Model Induction: Anesthetize mice lightly. Administer LPS (e.g., 10 µg in 50 µL saline) via intranasal instillation. Perform functional testing 24 hours later.
-
Drug Administration: One hour prior to AHR assessment, administer the vehicle, this compound, LAMA, or the combination therapy via the chosen route (e.g., intranasal).
-
Airway Hyperresponsiveness (AHR) Measurement:
-
Place mice in the WBP chambers and allow them to acclimate for 20-30 minutes.[17]
-
Record baseline readings. The system measures respiratory parameters and calculates Enhanced Pause (Penh), an index of airway obstruction.[18][19]
-
Expose the mice to nebulized PBS (vehicle challenge) for 3 minutes and record Penh.
-
Sequentially expose the mice to increasing concentrations of nebulized methacholine (e.g., 3, 6, 12, 25, 50 mg/mL) for 3 minutes each.[17] Record Penh values for 3-5 minutes following each MCh concentration.[18]
-
The primary outcome is the change in Penh in response to MCh. Effective bronchodilators will significantly suppress the MCh-induced increase in Penh.[19]
-
-
Bronchoalveolar Lavage (BAL) Collection:
-
Immediately following AHR, euthanize mice via an approved method.
-
Expose the trachea and make a small incision.[20]
-
Instill and gently aspirate ice-cold PBS (e.g., 3 x 0.8 mL washes).[23] Pool the recovered fluid.
-
Centrifuge the BAL fluid to pellet the cells. Use the supernatant for cytokine analysis (e.g., TNF-α, IL-6) and resuspend the cell pellet for total and differential cell counts (neutrophils, macrophages).[20]
-
-
Lung Histology:
-
Following BAL, perfuse the lungs with saline via the right ventricle.
-
Inflate the lungs by instilling 10% neutral buffered formalin through the tracheal cannula at a constant pressure (e.g., 25 cmH₂O).[24]
-
Excise the lungs and immerse them in formalin for at least 24 hours.
-
Process the fixed tissue, embed in paraffin, and cut sections.[25]
-
Stain sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and lung architecture.[26]
-
Part 2: In Vitro and Ex Vivo Preclinical Evaluation
In vitro and ex vivo models using isolated cells and tissues are crucial for dissecting the direct pharmacological effects of compounds on airway smooth muscle, independent of systemic influences.[27]
Model System: Isolated Tracheal Rings
This ex vivo model uses tracheal tissue from species like guinea pigs or rats, or from human donors. It allows for the direct measurement of muscle tension (contraction and relaxation) in response to pharmacological agents.
Detailed Protocol: Functional Assessment in Guinea Pig Tracheal Rings
A. Materials
-
Male Dunkin-Hartley guinea pigs
-
Krebs-Henseleit buffer
-
Carbachol (cholinergic agonist)
-
This compound and LAMA
-
Organ bath system with isometric force transducers
B. Step-by-Step Procedure
-
Tissue Preparation:
-
Euthanize a guinea pig and excise the trachea. Place it immediately in cold Krebs-Henseleit buffer.
-
Carefully clean away connective tissue and cut the trachea into 2-3 mm wide rings.
-
-
Organ Bath Setup:
-
Suspend each tracheal ring between two L-shaped hooks in an organ bath chamber containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of ~1.0 g, washing with fresh buffer every 15 minutes.
-
-
Contraction and Relaxation Assay:
-
Induce a submaximal contraction by adding a cholinergic agonist like carbachol (e.g., to ~80% of its maximal effect).
-
Once the contraction has stabilized, add cumulative concentrations of this compound, the LAMA, or the combination to the bath.
-
Record the relaxation as a percentage of the pre-induced contraction.
-
Construct concentration-response curves to determine potency (EC₅₀) and efficacy (Emax) for each compound and the combination.
-
-
Synergy Analysis:
-
To assess synergy, compare the observed relaxation from the combination with the expected additive effect calculated from the individual concentration-response curves using a reference model like the Bliss Independence criterion.[10][28] A significantly greater-than-additive effect indicates synergy.[11]
-
Model System: Cultured Airway Smooth Muscle (ASM) Cells
Primary ASM cells, cultured from human or animal airways, allow for the investigation of intracellular signaling pathways.[29][30][31]
Detailed Protocol: Intracellular Calcium Imaging in Human ASM Cells
A. Materials
-
Primary human airway smooth muscle cells (HASMCs)[32]
-
Cell culture medium (e.g., Ham's F12 with 10% FBS)[32]
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Cal-520)[32]
-
Contractile agonist (e.g., Histamine or Acetylcholine)
-
Fluorescence microscopy system equipped for ratiometric imaging
B. Step-by-Step Procedure
-
Cell Culture and Dye Loading:
-
Culture HASMCs on glass coverslips until they reach 70-80% confluency.[32]
-
Incubate the cells with a calcium-sensitive dye (e.g., Fura-2 AM) in a buffer solution for 30-60 minutes at 37°C to allow the dye to enter the cells.
-
-
Pre-treatment:
-
Wash the cells to remove extracellular dye.
-
Incubate the cells with vehicle, this compound, LAMA, or the combination for a defined period (e.g., 15-30 minutes).
-
-
Calcium Measurement:
-
Mount the coverslip onto the stage of the fluorescence microscope.
-
Establish a baseline fluorescence recording.[33]
-
Add a contractile agonist (e.g., acetylcholine) to the chamber to induce an increase in intracellular calcium ([Ca²⁺]i), which is observed as a change in fluorescence intensity.[34][35]
-
-
Data Analysis:
-
The primary outcome is the peak increase in [Ca²⁺]i following agonist stimulation.[36]
-
Compare the magnitude of the calcium response in drug-treated cells to the vehicle-treated control cells. An effective LAMA will significantly blunt or abrogate the acetylcholine-induced calcium signal. While this compound does not directly block this signal, its downstream relaxing effects can modulate overall cell response. This assay is primarily used to confirm the activity of the LAMA component.
-
References
- Title: Measurement of Airway Hyperresponsiveness in Mice Source: Methods in Molecular Biology URL
- Title: What is the mechanism of this compound Maleate?
- Title: LAMA for COPD: How they work, common medications, and more Source: Medical News Today URL
- Title: Noninvasive Measurement of Airway Responsiveness in Allergic Mice Using Barometric Plethysmography Source: American Journal of Respiratory and Critical Care Medicine URL
- Title: this compound : Indications, Uses, Dosage, Drugs Interactions, Side effects Source: Medical Dialogues URL
- Title: Receptor-activated Ca influx in human airway smooth muscle: use of Ca imaging and perforated patch-clamp techniques Source: PubMed URL
- Title: Noninvasive Measurement of Airway Responsiveness in Allergic Mice Using Barometric Plethysmography Source: ATS Journals URL
- Title: What is this compound Maleate used for?
- Title: Noninvasive measurement of airway responsiveness in allergic mice using barometric plethysmography Source: PubMed URL
- Title: Measurement of agonist-induced Ca2+ signals in human airway smooth muscle cells using excitation scan-based hyperspectral imaging and image analysis approaches Source: PMC - NIH URL
- Title: Pharmacology of Glycopyrronium - this compound (Utibron)
- Title: Issues determining direct airways hyperresponsiveness in mice Source: PMC - PubMed Central URL
- Title: this compound | Advanced Drug Monograph Source: MedPath URL
- Title: The role of long-acting muscarinic antagonist/long-acting β agonist fixed-dose combination treatment for chronic obstructive pulmonary disease in China: a narrative review Source: NIH URL
- Title: A simplified method for bronchoalveolar lavage in mice by orotracheal intubation avoiding tracheotomy Source: PubMed URL
- Title: Calcium Signaling in Airway Smooth Muscle Source: PMC - PubMed Central - NIH URL
- Title: A Simplified Method for Bronchoalveolar Lavage in Mice by Orotracheal Intubation Avoiding Tracheotomy Source: Taylor & Francis Online URL
- Title: Screening model for asthma COPD Source: Slideshare URL
- Title: What is the effect of muscarinic agonists on the airways and how do muscarinic antagonists help in Chronic Obstructive Pulmonary Disease (COPD)?
- Title: Murine Bronchoalveolar Lavage Source: PMC - NIH URL
- Title: Human airway smooth muscle in culture Source: PubMed URL
- Title: Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration Source: JoVE URL
- Title: O1.2.1 Long-acting muscarinic antagonists (LAMA)
- Title: Standardization of Bronchoalveolar Lavage Method Based on Suction Frequency Number and Lavage Fraction Number Using Rats Source: NIH URL
- Title: Airway smooth muscle cell culture: application to studies of airway wall remodelling and phenotype plasticity in asthma Source: PubMed URL
- Title: Clinical role of dual bronchodilation with an this compound–glycopyrronium combination in the management of COPD: its impact on patient-related outcomes and quality of life Source: PubMed Central URL
- Title: Preclinical animal models of asthma and chronic obstructive pulmonary disease Source: PubMed URL
- Title: Acetylcholine-induced Calcium Signaling and Contraction of Airway Smooth Muscle Cells in Lung Slices Source: Journal of General Physiology URL:[Link]
- Title: Long acting muscarinic antagonists for the treatment of chronic obstructive pulmonary disease: a review of current and developing drugs Source: PubMed URL
- Title: Calcium Signaling in Smooth Muscle Source: PMC - PubMed Central - NIH URL
- Title: Respiratory Preclinical Disease Models - Asthma, COPD, Cough Source: Syncrosome URL
- Title: this compound/glycopyrronium/mometasone fixed dose combination for uncontrolled asthma Source: Taylor & Francis Online URL
- Title: Translational Study Searching for Synergy between Glycopyrronium and this compound Source: COPD: Journal of Chronic Obstructive Pulmonary Disease URL
- Source: Sciety Labs (Experimental)
- Title: Preclinical animal models of asthma and chronic obstructive pulmonary disease Source: ResearchGate URL
- Title: application to studies of airway wall remodelling and phenotype plasticity in asthma Source: ERS Publications URL
- Title: Experimental animal models for COPD: a methodological review Source: Respiratory Research URL
- Title: Mouse Airway Smooth Muscle Cells-ASMC Source: BioVenic URL
- Title: this compound/Glycopyrronium/Mometasone: A Review in Asthma Source: ResearchGate URL
- Title: Translational Study Searching for Synergy between Glycopyrronium and this compound Source: Taylor & Francis Online URL
- Title: Histological analysis of lung tissue. Lungs were isolated and fixed...
- Title: Guidelines for collection and processing of lungs from aged mice for histological studies Source: GeroScience URL
- Title: Use of a three-dimensional cell culture model to study airway smooth muscle-mast cell interactions in airway remodeling Source: American Journal of Physiology-Lung Cellular and Molecular Physiology URL
- Title: Translational Study Searching for Synergy between Glycopyrronium and this compound.
- Title: this compound therapy in moderate-to-severe chronic obstructive pulmonary disease: findings from a single-center primary care cohort Source: NIH URL
- Title: Pharmacological characterisation of the interaction between glycopyrronium bromide and this compound fumarate in human isolated bronchi, small airways and bronchial epithelial cells Source: PMC - NIH URL
- Title: Assessment of lung histology in the various asthma models.
- Title: this compound Acetate/Glycopyrronium Bromide/Mometasone Furoate: A Combination Therapy for Asthma Source: Request PDF - ResearchGate URL
- Title: Study to Compare Relative Bioavailability of 3 this compound/Glycopyrronium Test Products and Reference Product Source: MedPath URL
- Title: Histology Of The Respiratory System Lab Source: Yale University URL
Sources
- 1. medicalnewstoday.com [medicalnewstoday.com]
- 2. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 3. What is this compound Maleate used for? [synapse.patsnap.com]
- 4. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 5. copdx.org.au [copdx.org.au]
- 6. Long acting muscarinic antagonists for the treatment of chronic obstructive pulmonary disease: a review of current and developing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. The role of long-acting muscarinic antagonist/long-acting β agonist fixed-dose combination treatment for chronic obstructive pulmonary disease in China: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical role of dual bronchodilation with an this compound–glycopyrronium combination in the management of COPD: its impact on patient-related outcomes and quality of life - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Translational Study Searching for Synergy between Glycopyrronium and this compound. [epistemonikos.org]
- 13. Preclinical animal models of asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. d-nb.info [d-nb.info]
- 16. Respiratory Preclinical Disease Models - Asthma, COPD, Cough | Syncrosome [syncrosome.com]
- 17. atsjournals.org [atsjournals.org]
- 18. atsjournals.org [atsjournals.org]
- 19. Noninvasive measurement of airway responsiveness in allergic mice using barometric plethysmography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Murine Bronchoalveolar Lavage - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A simplified method for bronchoalveolar lavage in mice by orotracheal intubation avoiding tracheotomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration [jove.com]
- 24. Guidelines for collection and processing of lungs from aged mice for histological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Screening model for asthma COPD | PPTX [slideshare.net]
- 28. Pharmacological characterisation of the interaction between glycopyrronium bromide and this compound fumarate in human isolated bronchi, small airways and bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Human airway smooth muscle in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Airway smooth muscle cell culture: application to studies of airway wall remodelling and phenotype plasticity in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. publications.ersnet.org [publications.ersnet.org]
- 32. Measurement of agonist-induced Ca2+ signals in human airway smooth muscle cells using excitation scan-based hyperspectral imaging and image analysis approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Calcium Signaling in Airway Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Receptor-activated Ca influx in human airway smooth muscle: use of Ca imaging and perforated patch-clamp techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. rupress.org [rupress.org]
- 36. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Indacaterol for In Vitro Bronchodilation Studies
Welcome to the technical support guide for utilizing Indacaterol in your in vitro bronchodilation research. This center is designed for drug development professionals and researchers to navigate the complexities of experimental design and troubleshoot common issues. Our goal is to provide you with the expertise and validated protocols necessary to achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound in airway smooth muscle?
A1: this compound is a long-acting beta-2 adrenergic agonist (LABA). Its primary action is to relax airway smooth muscle, leading to bronchodilation.[1][2] It selectively binds to β2-adrenergic receptors on the surface of bronchial smooth muscle cells.[1][2] This binding activates the enzyme adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1][3] Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in the relaxation of the smooth muscle tissue and widening of the airways.[3][4]
This compound is considered a high-efficacy partial agonist at the human β2-adrenoceptor.[5][6] Its long duration of action (up to 24 hours) is attributed, in part, to its high affinity for lipid raft micro-domains within the cell membrane, which allows it to remain in the vicinity of the receptor for an extended period.[4][7]
Q2: Which in vitro model is most appropriate for my this compound study?
A2: The choice of model depends on your specific research question, balancing physiological relevance with throughput and complexity. Here are the most common models:
-
Isolated Organ Baths (e.g., Guinea Pig Tracheal Strips): This is a classic functional assay. It provides an integrated response from intact smooth muscle tissue, making it excellent for assessing contractile and relaxation dynamics. It is particularly useful for determining potency (EC50) and duration of action.[5]
-
Precision-Cut Lung Slices (PCLS): PCLS offers a high degree of physiological relevance by preserving the native three-dimensional architecture of the lung, including small airways, parenchyma, and resident immune cells.[8][9][10] This model is ideal for studying responses in the context of the surrounding tissue microenvironment and is suitable for research on diseases like COPD.[11][12]
-
Cell-Based Assays (e.g., Human Bronchial Epithelial Cells - HBECs): These models are excellent for high-throughput screening and mechanistic studies focused on specific cellular pathways, such as cAMP production or gene expression changes.[13][14][15] Primary HBECs cultured at an air-liquid interface (ALI) can form a differentiated, pseudostratified epithelium, providing a relevant barrier model.[16]
Q3: What is a good starting concentration range for this compound in my experiments?
A3: Based on published literature, a common concentration range for generating a full concentration-response curve for this compound is between 10⁻¹⁰ M and 10⁻⁵ M . For single-point experiments, a concentration between 10⁻⁸ M and 10⁻⁷ M is often used as it typically elicits a near-maximal response. However, the optimal concentration is system-dependent and should always be determined empirically by performing a concentration-response curve in your specific model.
| Parameter | Reported Value | Context | Source |
| pEC₅₀ (Potency) | 8.06 ± 0.02 | Human β₂ adrenoceptor | [5] |
| Efficacy (vs. Isoprenaline) | 73 ± 1% | Human β₂ adrenoceptor | [5] |
| Linear Concentration Range | 0.10 to 100.0 µg/mL | UPLC Method Validation | [7] |
Troubleshooting Guide
Issue 1: I am observing lower-than-expected efficacy or potency for this compound.
-
Question: My concentration-response curve has shifted to the right (lower potency) or the maximal effect (Emax) is suppressed. What could be the cause?
-
Answer & Troubleshooting Steps:
-
Receptor Desensitization: Prolonged or repeated exposure to an agonist can lead to β2-adrenergic receptor (β2AR) desensitization, a process involving receptor phosphorylation by kinases like β-adrenergic receptor kinase (βARK) and subsequent uncoupling from the G-protein signaling pathway.[17][18][19]
-
Solution: Minimize pre-incubation times. If studying long-term effects, be aware that desensitization is a physiological response. Consider co-treatment with agents like corticosteroids, which have been shown to attenuate the uncoupling of receptors.[20]
-
-
Drug Stability: this compound, like many catecholamine-related structures, can be susceptible to degradation under certain conditions (e.g., light exposure, oxidative stress).
-
Solution: Prepare fresh stock solutions for each experiment from a validated source. Store stock solutions in the dark at -20°C or -80°C. Perform forced degradation studies if you suspect issues with your formulation.[21]
-
-
Tissue Viability (for Organ Bath/PCLS): The health of the tissue is paramount. Hypoxic or damaged tissue will not respond optimally.
-
Solution: Ensure continuous and adequate oxygenation (95% O₂ / 5% CO₂) of your physiological salt solution. Handle tissues gently to avoid mechanical damage. Perform a viability check at the end of the experiment, for example, by inducing a maximal contraction with potassium chloride (KCl). For PCLS, MTT turnover assays can confirm viability.[22]
-
-
Incorrect pH or Buffer Composition: The physiological salt solution (e.g., Krebs-Henseleit) must be maintained at a physiological pH (~7.4) for optimal receptor function.
-
Solution: Double-check the composition of your buffer and ensure it is freshly prepared. Continuously bubble with carbogen (95% O₂ / 5% CO₂) to maintain pH.
-
-
Issue 2: My results show high variability between experiments or replicates.
-
Question: I am getting inconsistent EC50 values or large error bars. How can I improve reproducibility?
-
Answer & Troubleshooting Steps:
-
Inconsistent Tissue Preparation: Variability in the size of tracheal strips or the thickness of PCLS can lead to inconsistent results.
-
Inadequate Equilibration Time: Tissues require a period of stabilization in the organ bath or culture plate before a contractile agent is added. Insufficient equilibration can lead to baseline drift.
-
Solution: Allow for a standardized equilibration period (typically 60-90 minutes) during which the buffer is changed regularly. Ensure a stable baseline tone is achieved before adding any compounds.
-
-
Operator Variability: Minor differences in pipetting, timing, or tissue handling can introduce variability.
-
Solution: Develop and strictly adhere to a detailed Standard Operating Procedure (SOP). Where possible, use automated or semi-automated systems for liquid handling.
-
-
Visual Troubleshooting Workflow
This diagram outlines a logical sequence for diagnosing common experimental issues.
Caption: Troubleshooting workflow for in vitro bronchodilation assays.
Validated Experimental Protocols
Protocol 1: Isolated Guinea Pig Tracheal Strip Relaxation Assay
This protocol assesses the functional relaxation effect of this compound on pre-contracted airway smooth muscle.
Methodology:
-
Tissue Preparation:
-
Humanely euthanize a male Dunkin-Hartley guinea pig (250-350g).
-
Carefully excise the trachea and place it in cold, oxygenated Krebs-Henseleit solution.
-
Clean the trachea of adhering connective tissue and cut it into 2-3 mm wide rings.
-
Cut the rings open opposite the smooth muscle to form strips.
-
-
Mounting:
-
Suspend each tracheal strip in a 10 mL organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O₂ / 5% CO₂.
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply a resting tension of 1.0 g and allow the tissue to equilibrate for 60-90 minutes, washing with fresh Krebs solution every 15 minutes.
-
-
Experiment:
-
Induce a submaximal, stable contraction using a contractile agent (e.g., 1 µM Methacholine or 10 µM Histamine).
-
Once the contraction plateaus, add this compound cumulatively to the bath to construct a concentration-response curve (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
Record the relaxation at each concentration until a maximal response is achieved.
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the pre-contraction induced by the contractile agent.
-
Fit the concentration-response data to a sigmoidal dose-response equation to determine the EC₅₀ and Emax.
-
Protocol 2: cAMP Measurement in Human Bronchial Epithelial Cells (HBECs)
This protocol quantifies the primary second messenger generated by this compound's action on β2-receptors.
Methodology:
-
Cell Culture:
-
Culture primary HBECs or a suitable cell line (e.g., BEAS-2B) in appropriate media until they reach ~90% confluency in a 96-well plate.
-
-
Assay Preparation:
-
Wash the cells once with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 30 minutes to prevent cAMP degradation.
-
-
Stimulation:
-
Add varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁶ M) to the wells. Include a vehicle control and a positive control (e.g., 10 µM Forskolin).
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.[13]
-
-
Lysis and Detection:
-
Terminate the reaction and lyse the cells according to the manufacturer's instructions for your chosen cAMP detection kit.
-
Measure the intracellular cAMP levels using a competitive ELISA or a fluorescence/luminescence-based assay.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the cAMP concentration in each sample and plot it against the log concentration of this compound to determine the EC₅₀.
-
Appendices
Appendix A: this compound Receptor Selectivity Profile
This compound exhibits high selectivity for the β2-adrenergic receptor over β1 and β3 subtypes, which is crucial for minimizing potential cardiovascular side effects.[1][23]
| Receptor Subtype | Relative Agonist Activity vs. β2 | Primary Location |
| β2-Adrenergic | 1x (Reference) | Bronchial Smooth Muscle |
| β1-Adrenergic | >24-fold lower | Heart |
| β3-Adrenergic | >20-fold lower | Adipose Tissue |
Data compiled from in vitro studies.[4]
Appendix B: β2-Adrenergic Receptor Signaling Pathway
The diagram below illustrates the canonical signaling cascade initiated by this compound binding.
Caption: this compound-activated β2-adrenergic signaling cascade.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of this compound Maleate?
- Lareau, D. J., & Willsie, S. K. (2011). Role of this compound, a once-daily bronchodilator, in chronic obstructive pulmonary disease. Clinical Medicine Insights: Circulatory, Respiratory and Pulmonary Medicine, 5, 43–51. [Link]
- Nesmith, A. N., et al. (2017). Human airway musculature on a chip: an in vitro model of allergic asthmatic bronchoconstriction and bronchodilation. Lab on a Chip, 17(14), 2384–2396. [Link]
- European Medicines Agency. (2025, June 18). Summary of Product Characteristics: this compound/Glycopyrronium Polpharma.
- January, B. G., et al. (1997). beta2-adrenergic receptor desensitization, internalization, and phosphorylation in response to full and partial agonists. The Journal of Biological Chemistry, 272(38), 23871–23879. [Link]
- Davies, A. O., & Lefkowitz, R. J. (1983). In Vitro Desensitization of Beta Adrenergic Receptors in Human Neutrophils. ATTENUATION BY CORTICOSTEROIDS.
- Lohse, M. J., et al. (1990). Inhibition of beta-adrenergic receptor kinase prevents rapid homologous desensitization of beta 2-adrenergic receptors. Proceedings of the National Academy of Sciences, 87(8), 3045-3049. [Link]
- Fredericks, Z. L., et al. (1996). Desensitization of the isolated beta 2-adrenergic receptor by beta-adrenergic receptor kinase, cAMP-dependent protein kinase, and protein kinase C occurs via distinct molecular mechanisms. The Journal of Biological Chemistry, 271(23), 13796-13803. [Link]
- Al-Sagr, A., et al. (2024). Pharmacokinetics of pulmonary this compound in rat lung using molecular imprinting solid-phase extraction coupled with RP-UPLC. Scientific Reports, 14(1), 23512. [Link]
- Perry, M. M., et al. (2020). An in vitro bioassay for evaluating the effect of inhaled bronchodilators on airway smooth muscle. Pulmonary Pharmacology & Therapeutics, 64, 101943. [Link]
- Battram, C., et al. (2006). In vitro and in vivo pharmacological characterization of 5-[(R)-2-(5,6-diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-8-hydroxy-1H-quinolin-2-one (this compound), a novel inhaled beta(2) adrenoceptor agonist with a 24-h duration of action. The Journal of Pharmacology and Experimental Therapeutics, 317(2), 762–770. [Link]
- U.S. Food and Drug Administration. (2009). Pharmacology Review: ARCAPTA™ NEOHALER™ (this compound inhalation powder).
- Goral, V., et al. (2011). Agonist-Directed Desensitization of the β2-Adrenergic Receptor. PLoS ONE, 6(4), e19282. [Link]
- Cannavò, A., et al. (2014). Effects of chronic treatment with the new ultra-long-acting β2-adrenoceptor agonist this compound alone or in combination with the β1-adrenoceptor blocker metoprolol on cardiac remodelling. British Journal of Pharmacology, 171(17), 4035–4046. [Link]
- REPROCELL. (n.d.). Precision-cut lung slice (PCLS) culture.
- Hiemstra, P. S., et al. (2022). Perspectives on precision cut lung slices—powerful tools for investigation of mechanisms and therapeutic targets in lung diseases. Frontiers in Physiology, 13, 1045934. [Link]
- Precisionary Instruments. (2023, September 18). Precision-cut lung slices #3: PCLS for specific respiratory disease research.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Scoccia, M., et al. (2020). Effects of β2-receptor stimulation by this compound in chronic heart failure treated with selective or non-selective β-blockers: a randomized trial. Scientific Reports, 10(1), 7114. [Link]
- Dr. Usman, Pharm.D. (2025, January 20). Pharmacology of Glycopyrronium - this compound (Utibron) ; Mechanism of action, Pharmacokinetics, Uses [Video]. YouTube. [Link]
- Sturton, G., et al. (2008). Pharmacogenetic characterization of this compound, a novel β2-adrenoceptor agonist. British Journal of Pharmacology, 155(3), 367–376. [Link]
- AnaBios. (n.d.). Human Precision-Cut Lung Slices.
- ClinicalTrials.eu. (n.d.). This compound – Application in Therapy and Current Clinical Research.
- Selvita. (2025, May 15). In Vitro Phenotypic Models for Asthma, COPD, and IPF.
- Hennessy, E. J., et al. (2022). Insights from precision-cut lung slices—investigating mechanisms and therapeutics for pulmonary hypertension. American Journal of Physiology-Lung Cellular and Molecular Physiology, 322(6), L935-L946. [Link]
- MedPath. (2025, July 28). This compound | Advanced Drug Monograph.
- Menzen, M. H., et al. (2021). Effects of (a Combination of) the Beta 2-Adrenoceptor Agonist this compound and the Muscarinic Receptor Antagonist Glycopyrrolate on Intrapulmonary Airway Constriction. International Journal of Molecular Sciences, 22(10), 5296. [Link]
- U.S. Food and Drug Administration. (2023, May). Draft Guidance on this compound Maleate.
- Sree, G. N., & Kumar, B. R. (2017). Stability Indicating Rp-HPLC Method Development And Validation For The Estimation Of this compound Maleate In Bulk And Tablet Dosage Form. International Journal of Pharmaceutical Sciences Review and Research, 44(2), 118-124. [Link]
- Maille, E., et al. (2022). In vitro models to study viral-induced asthma exacerbation: a short review for a key issue. Frontiers in Allergy, 3, 995111. [Link]
- NC3Rs. (n.d.). Developing a platform of in vitro models of asthmatic and healthy lung: an alternative to the use of animals in asthma research.
- Manallack, D. T., et al. (2018). Analysis of the this compound-Regulated Transcriptome in Human Airway Epithelial Cells Implicates Gene Expression Changes in the Adverse and Therapeutic Effects of β2-Adrenoceptor Agonists. Pharmacology, 102(1-2), 12-23. [Link]
- Li, X., et al. (2017). Effects of this compound on the LPS-evoked changes in fluid secretion rate and pH in swine tracheal membrane. Pulmonary Pharmacology & Therapeutics, 43, 37-43. [Link]
- Chan, H. K., et al. (2016). In Vitro-In Vivo Correlations Observed With this compound-Based Formulations Delivered with the Breezhaler®. Journal of Aerosol Medicine and Pulmonary Drug Delivery, 29(4), 365-372. [Link]
- Therapeutic Goods Administration. (2018, September 3). AusPAR - ULTIBRO BREEZHALER - this compound maleate/ Glycopyrronium bromide.
Sources
- 1. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 2. Role of this compound, a once-daily bronchodilator, in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docetp.mpa.se [docetp.mpa.se]
- 4. This compound | C24H28N2O3 | CID 6918554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo pharmacological characterization of 5-[(R)-2-(5,6-diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-8-hydroxy-1H-quinolin-2-one (this compound), a novel inhaled beta(2) adrenoceptor agonist with a 24-h duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacogenetic characterization of this compound, a novel β2-adrenoceptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of pulmonary this compound in rat lung using molecular imprinting solid-phase extraction coupled with RP-UPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Perspectives on precision cut lung slices—powerful tools for investigation of mechanisms and therapeutic targets in lung diseases [frontiersin.org]
- 9. anabios.com [anabios.com]
- 10. Insights from precision-cut lung slices—investigating mechanisms and therapeutics for pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. precisionary.com [precisionary.com]
- 12. mdpi.com [mdpi.com]
- 13. An in vitro bioassay for evaluating the effect of inhaled bronchodilators on airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selvita.com [selvita.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | In vitro models to study viral-induced asthma exacerbation: a short review for a key issue [frontiersin.org]
- 17. beta2-adrenergic receptor desensitization, internalization, and phosphorylation in response to full and partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 19. Scholars@Duke publication: Desensitization of the isolated beta 2-adrenergic receptor by beta-adrenergic receptor kinase, cAMP-dependent protein kinase, and protein kinase C occurs via distinct molecular mechanisms. [scholars.duke.edu]
- 20. In Vitro Desensitization of Beta Adrenergic Receptors in Human Neutrophils. ATTENUATION BY CORTICOSTEROIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijpsjournal.com [ijpsjournal.com]
- 22. reprocell.com [reprocell.com]
- 23. trial.medpath.com [trial.medpath.com]
Addressing Indacaterol solubility challenges in aqueous buffers
Technical Support Center: Indacaterol Solubility Solutions
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support guide for addressing solubility challenges with this compound. As a Senior Application Scientist, I understand that navigating the physicochemical properties of active pharmaceutical ingredients is critical for experimental success. This guide is structured to provide direct, actionable answers to common and complex questions regarding this compound's behavior in aqueous buffers, moving from fundamental principles to advanced troubleshooting.
Section 1: Understanding this compound's Physicochemical Profile
A foundational understanding of this compound's properties is the first step in troubleshooting. This compound is a weak base, and its solubility is intrinsically linked to its ionization state, which is dictated by the pH of the surrounding medium.
Q1: What is the aqueous solubility of this compound Maleate?
A1: this compound maleate is generally characterized as having very low solubility in aqueous solutions across a wide pH range.[1][2] At 25°C, its water solubility is reported to be less than 0.11 mg/mL.[1][2] However, this is highly dependent on pH. While the free base is practically insoluble in neutral water, the solubility of the salt form increases significantly under acidic conditions.[3][4]
Q2: How does pH impact this compound's solubility and why?
A2: The pH of your buffer is the most critical factor governing this compound's solubility. This compound maleate has two key pKa values: 7.3 and 8.0.[1][2] The pKa is the pH at which 50% of the molecule is in its ionized (protonated) form and 50% is in its neutral (unprotonated) form.
-
At pH values below the pKa (e.g., pH 3-5): The amine functional group on this compound is predominantly protonated. This positive charge allows the molecule to readily interact with polar water molecules, leading to a significant increase in solubility.[3] Solubilities of at least 100 µg/mL have been reported at pH 5, with even higher concentrations achievable at pH 3 and 4.[5]
-
At pH values near or above the pKa (e.g., pH 7.4 and higher): The molecule exists primarily in its neutral, unprotonated state. In this form, its hydrophobic regions dominate, causing it to be poorly soluble in aqueous buffers and prone to precipitation.[6]
The relationship between pH, pKa, and the ionization state, which dictates solubility, is visualized below.
Caption: Figure 1. Influence of pH on this compound Ionization & Solubility.
Section 2: Frequently Asked Questions (FAQs) & Standard Protocols
This section addresses the most common issues encountered in the lab and provides a validated starting protocol.
Q3: My this compound maleate won't dissolve when I add it directly to my PBS buffer (pH 7.4). What am I doing wrong?
A3: This is a common and expected issue. Direct addition of this compound maleate powder to a neutral or near-neutral buffer like PBS (Phosphate-Buffered Saline) will result in poor solubility or immediate precipitation.[3] As explained in Q2, at pH 7.4, which is near its first pKa, a significant portion of the this compound molecule is in its poorly soluble, neutral form.
Q4: What is the recommended standard procedure for preparing an this compound stock solution for use in cell culture or other buffered assays?
A4: The most reliable method involves using a small amount of an organic co-solvent to create a concentrated primary stock, which is then diluted into your aqueous buffer. This "organic intermediate" method prevents the powder from clumping and precipitating upon contact with the aqueous phase. This compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[3][7][8]
Protocol: Preparation of a 10 mM this compound Maleate Stock in DMSO
Materials:
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or glass vials
-
Calibrated analytical balance and precision pipettes
Procedure:
-
Calculation: Determine the mass of this compound maleate needed. For 1 mL of a 10 mM stock:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 508.56 g/mol * (1000 mg / 1 g) = 5.09 mg
-
-
Weighing: Carefully weigh out 5.09 mg of this compound maleate powder into a sterile vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath can assist if needed, but the solution should be clear at room temperature.[8]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Q5: How do I dilute the DMSO stock into my aqueous buffer without causing precipitation?
A5: This step is critical. The key is to add the concentrated DMSO stock to the aqueous buffer, not the other way around, and to do so with vigorous mixing. This ensures the drug disperses and dissolves rapidly before it has a chance to crash out.
Caption: Figure 2. Recommended Workflow for Aqueous Solution Preparation.
Section 3: Advanced Troubleshooting
Q6: I need to work at a physiological pH of 7.4. What is the maximum achievable concentration of this compound, and how can I improve it?
A6: Achieving high concentrations at pH 7.4 is challenging due to the fundamental pKa properties. The final concentration is often limited by the amount of organic co-solvent your experimental system can tolerate (typically ≤0.5% v/v for cell-based assays).
-
Example Calculation: To make a 10 µM final solution in 10 mL of buffer with a 0.1% DMSO limit:
-
Max DMSO volume = 0.1% of 10 mL = 10 µL.
-
From a 10 mM DMSO stock, adding 10 µL gives a final concentration of (10 µL * 10 mM) / 10,000 µL = 10 µM.
-
If you observe a haze or precipitate after dilution, you have exceeded the solubility limit in that specific buffer system.
Q7: I observed precipitation over time, even though my initial solution was clear. Why did this happen and how can I prevent it?
A7: This phenomenon, known as time-dependent precipitation, is common for compounds in a supersaturated state.
-
Causality: While the rapid dilution method (Q5) can create an initially clear solution, it may be thermodynamically unstable. Over time, drug molecules can aggregate and crystallize out of solution.
-
Solution & Prevention:
-
Fresh Preparation: Aqueous solutions of this compound are not recommended for long-term storage.[3] Always prepare fresh working solutions immediately before use.
-
Lower pH: If your experiment can tolerate it, using a buffer with a lower pH (e.g., pH 6.0-6.5) can significantly enhance stability.
-
Equilibration Time: For solubility studies, it is crucial to allow sufficient time (e.g., 12-24 hours with agitation) for the solution to reach true thermodynamic equilibrium.[3][5]
-
Data Summary: this compound Maleate Solubility
| Solvent/Buffer | pH | Reported Solubility | Reference |
| Water | Not Specified | < 0.11 mg/mL (< 216 µM) | [1][2] |
| Water | ~6.2-7.1 | < 1 µg/mL (< 2 µM) (free base) | [4] |
| Aqueous Buffer | 3.3 | 230 µg/mL (~452 µM) | [4] |
| Aqueous Buffer | 3-5 | Solubility Increases | [3] |
| Aqueous Buffer | 5.0 | ≥ 100 µg/mL (≥ 197 µM) | [5] |
| DMSO | N/A | ≥ 51.6 mg/mL | [8] |
| Ethanol | N/A | ≥ 10.02 mg/mL (with warming) | [8] |
| Methanol | N/A | Slightly Soluble | [7][10] |
Q8: Are there alternative salts of this compound with better aqueous solubility?
A8: Yes, research has shown that other salt forms, such as this compound acetate, tartrate, and citrate, can offer improved solubility profiles compared to the maleate salt, particularly in the pH 3-5 range.[5] If you are in a drug formulation or development setting, exploring alternative salt forms could be a viable strategy to overcome solubility limitations.
References
- Therapeutic Goods Administration (TGA). (n.d.). This compound maleate / Glycopyrronium bromide.
- accessdata.fda.gov. (2009, February 20). 022383Orig1s000.
- Deccan Nutraceuticals Pvt. Ltd. (n.d.). This compound Maleate.
- Solubility of Things. (n.d.). This compound.
- International Journal of Pharmaceutical Sciences. (n.d.). Stability Indicating Rp-HPLC Method Development And Validation For The Estimation Of this compound Maleate In Bulk And Tablet Dosage Form.
- Therapeutic Goods Administration (TGA). (2018, September 3). AusPAR - ULTIBRO BREEZHALER - this compound maleate/ Glycopyrronium bromide.
- Google Patents. (n.d.). US11844793B2 - Liquid formulations of this compound.
- Therapeutic Goods Administration (TGA). (n.d.). AusPAR: this compound maleate / Glycopyrronium bromide.
- Darwish, I. A., et al. (n.d.). Rapid simultaneous determination of this compound maleate and glycopyrronium bromide in inhaler capsules using a validated stability-indicating monolithic LC method.
- PubMed Central (PMC). (2017, May 4). Rapid simultaneous determination of this compound maleate and glycopyrronium bromide in inhaler capsules using a validated stability-indicating monolithic LC method.
- World Journal of Pharmaceutical Sciences. (2022, January 2). Stability Indicating RP-HPLC Method Development and Validation for simultaneous estimation of this compound and Glycopyrrolate and in.
- DrugBank. (n.d.). This compound Maleate | Drug Information, Uses, Side Effects, Chemistry.
- National Institutes of Health (NIH). (2024, October 4). Pharmacokinetics of pulmonary this compound in rat lung using molecular imprinting solid-phase extraction coupled with RP-UPLC.
- National Institutes of Health (NIH). (n.d.). This compound | C24H28N2O3 | CID 6918554 - PubChem.
- National Institutes of Health (NIH). (n.d.). This compound maleate | C28H32N2O7 | CID 9827599 - PubChem.
- Wikipedia. (n.d.). This compound.
- Google Patents. (n.d.). US20220096456A1 - Liquid formulations of this compound.
Sources
- 1. tga.gov.au [tga.gov.au]
- 2. tga.gov.au [tga.gov.au]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US20220096456A1 - Liquid formulations of this compound - Google Patents [patents.google.com]
- 5. US11844793B2 - Liquid formulations of this compound - Google Patents [patents.google.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. apexbt.com [apexbt.com]
- 9. dnplindia.com [dnplindia.com]
- 10. This compound Maleate | 753498-25-8 [chemicalbook.com]
Technical Support Center: Indacaterol Experiments & Beta-2 Receptor Desensitization
Welcome to the technical support center for researchers utilizing Indacaterol and investigating beta-2 adrenergic receptor (β2AR) signaling. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the complexities of β2AR desensitization in your experiments. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate desensitization, ensuring the integrity and reproducibility of your data.
Frequently Asked Questions (FAQs)
Q1: What is beta-2 adrenergic receptor (β2AR) desensitization in the context of this compound?
A1: β2AR desensitization is a physiological feedback mechanism that reduces the receptor's response to a persistent agonist like this compound.[1][2] This process occurs in two main phases: short-term desensitization, which happens within minutes and involves the uncoupling of the receptor from its signaling G protein (Gs), and long-term desensitization (downregulation), which occurs over hours to days and results in a decrease in the total number of receptors on the cell surface.[1][2]
Q2: Why is this compound, an ultra-long-acting beta-agonist (ultra-LABA), prone to causing desensitization?
A2: As an ultra-LABA, this compound is designed for sustained 24-hour bronchodilatory effect, which means it persistently stimulates the β2AR.[3] This prolonged receptor occupancy is a key trigger for the cellular machinery responsible for desensitization, including G protein-coupled receptor kinases (GRKs) and β-arrestins.[4]
Q3: What are the primary molecular players in β2AR desensitization?
A3: The key players are:
-
G protein-coupled receptor kinases (GRKs): These enzymes phosphorylate the agonist-occupied β2AR.[5][6]
-
β-arrestins: These proteins recognize and bind to the phosphorylated receptor, sterically hindering its interaction with Gs protein and initiating receptor internalization.[7]
-
Second messenger-dependent kinases (e.g., PKA, PKC): These can also phosphorylate the receptor, often leading to heterologous desensitization.[8]
Q4: What are the observable consequences of β2AR desensitization in my in vitro experiments?
A4: You may observe a diminished functional response upon repeated or continuous application of this compound. This can manifest as a reduced peak in cAMP production, a rightward shift in the dose-response curve (requiring higher agonist concentrations for the same effect), or a decrease in the maximal response (Emax).[9]
Q5: Can desensitization be reversed?
A5: Yes, the process is dynamic. Short-term desensitization can be reversed by removing the agonist, allowing for receptor dephosphorylation and recoupling to Gs. Long-term downregulation is reversible but requires new receptor synthesis, which is a slower process.[1]
Understanding the Desensitization Pathway
Continuous exposure to this compound triggers a cascade of events aimed at attenuating the signaling response. This process, known as homologous desensitization, is a critical feedback loop.
Diagram: Homologous Desensitization of the β2-Adrenergic Receptor
Caption: Agonist-induced β2AR desensitization pathway.
Troubleshooting Guide for this compound Experiments
This section addresses common issues encountered during in vitro experiments with this compound, focusing on problems related to receptor desensitization.
| Observed Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Reduced cAMP response upon second agonist application | Rapid (Homologous) Desensitization: GRK-mediated phosphorylation and β-arrestin binding have uncoupled the receptor from Gs protein. | 1. Optimize Agonist Exposure Time: For acute studies, use short incubation times (e.g., 5-15 minutes) to capture the peak response before significant desensitization occurs.[10] 2. Washout and Recovery: Between agonist stimulations, ensure a thorough washout of this compound and allow for a sufficient recovery period (e.g., 30-60 minutes) in agonist-free media to permit receptor resensitization.[11] 3. Use a Phosphodiesterase (PDE) Inhibitor: Include a non-specific PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine) in your assay buffer to prevent cAMP degradation, which can be mistaken for a desensitized receptor response.[12][13] |
| Gradual decrease in maximal response (Emax) over hours/days | Receptor Downregulation: Prolonged exposure to this compound has led to the internalization and lysosomal degradation of β2ARs, reducing the total receptor number. | 1. Quantify Receptor Density: Perform radioligand binding assays using a β2AR-specific antagonist (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-iodocyanopindolol) to measure the Bmax (maximal binding capacity) before and after prolonged this compound treatment.[14][15] A significant decrease in Bmax confirms downregulation. 2. Co-treatment with Glucocorticoids: In your cell culture model, pre-incubate cells with a glucocorticoid (e.g., dexamethasone or fluticasone) for 12-24 hours before and during this compound exposure. Glucocorticoids can increase β2AR transcription and inhibit downregulation.[14][15] |
| High variability in cAMP assay results | Inconsistent Desensitization: Minor variations in incubation times, cell density, or agonist concentration can lead to different degrees of desensitization between wells or experiments, causing poor reproducibility. | 1. Standardize Protocols: Strictly adhere to consistent cell seeding densities, incubation times, and agonist preparation methods.[11] 2. Check Cell Health and Passage Number: Use cells at a consistent, low passage number and ensure high viability (>95%). Senescent or unhealthy cells may exhibit altered signaling and desensitization profiles. 3. Optimize Forskolin Concentration (for Gi-coupled assays): If studying inhibitory effects, ensure the forskolin concentration used to stimulate basal cAMP is optimized to provide a robust assay window without causing excessive heterologous desensitization.[12][13] |
| This compound shows lower potency (right-shifted EC50) than expected | System Bias/Desensitization: The assay conditions may be promoting desensitization, requiring higher concentrations of this compound to achieve a response. This can also be a characteristic of the specific cell system's receptor reserve. | 1. Assess Multiple Time Points: Measure the dose-response at several time points (e.g., 15, 30, and 60 minutes) to understand the kinetics of the response and desensitization. 2. Consider Biased Agonism: Evaluate both G-protein (cAMP) and β-arrestin recruitment pathways. This compound might preferentially signal through one pathway.[16][17] A ligand that strongly recruits β-arrestin may show lower potency in a cAMP assay due to rapid desensitization.[16][17] |
Experimental Protocols to Mitigate Desensitization
Here, we provide detailed protocols for key experiments to assess and counteract β2AR desensitization.
Protocol 1: Assessing Functional Desensitization and Resensitization using a cAMP Assay
This protocol allows for the quantification of the functional impact of desensitization and the kinetics of receptor recovery.
Diagram: Desensitization & Resensitization Workflow
Caption: Workflow for assessing functional desensitization.
Methodology:
-
Cell Plating: Seed cells (e.g., HEK293 expressing β2AR or primary human airway smooth muscle cells) in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Initial Stimulation (Response 1):
-
Replace culture medium with assay buffer containing a PDE inhibitor (e.g., 100 µM IBMX).
-
Add this compound at a concentration that elicits ~80% of the maximal response (EC80).
-
Incubate for a short, defined period (e.g., 15 minutes) at 37°C.
-
Lyse the cells and measure cAMP levels using a suitable kit (e.g., HTRF, ELISA) to determine Response 1.
-
-
Desensitization and Washout:
-
In a parallel set of wells, after the initial 15-minute stimulation with this compound, thoroughly wash the cells three times with warm, agonist-free assay buffer.
-
-
Recovery Incubation:
-
Incubate the washed cells in agonist-free assay buffer for varying time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C.
-
-
Second Stimulation (Response 2):
-
After the respective recovery periods, re-stimulate the cells with the same EC80 concentration of this compound for 15 minutes.
-
Lyse the cells and measure cAMP levels to determine Response 2.
-
-
Data Analysis:
-
Express Response 2 as a percentage of Response 1 for each recovery time point.
-
Plot the percentage of response recovery against the recovery time to determine the resensitization kinetics.
-
Protocol 2: Co-treatment with Glucocorticoids to Prevent Receptor Downregulation
This protocol assesses the ability of glucocorticoids to preserve β2AR density during prolonged agonist exposure.
Methodology:
-
Cell Culture and Pre-treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates).
-
Treat one set of cells with a glucocorticoid (e.g., 1 µM Dexamethasone) for 24 hours. Treat the control set with vehicle.
-
-
Agonist Treatment:
-
After pre-treatment, expose both glucocorticoid-treated and control cells to a high concentration of this compound (e.g., 1 µM) or vehicle for a prolonged period (e.g., 18-24 hours).
-
-
Membrane Preparation:
-
Harvest the cells, lyse them in hypotonic buffer, and prepare a crude membrane fraction by differential centrifugation.
-
-
Radioligand Binding Assay:
-
Perform a saturation binding experiment on the prepared membranes using increasing concentrations of a radiolabeled β2AR antagonist (e.g., [³H]-dihydroalprenolol).
-
Determine non-specific binding in the presence of a high concentration of a non-labeled antagonist (e.g., propranolol).
-
-
Data Analysis:
-
Calculate specific binding at each radioligand concentration.
-
Perform Scatchard analysis or non-linear regression to determine the Bmax (receptor density in fmol/mg protein) for each condition.
-
Compare the Bmax values between the different treatment groups. A preservation of Bmax in the glucocorticoid + this compound group compared to the this compound-only group indicates prevention of downregulation.[14][15]
-
Protocol 3: Assessing Biased Agonism via β-Arrestin Recruitment Assay
This protocol helps determine if this compound preferentially activates the β-arrestin pathway, which is intimately linked to desensitization.
Methodology:
-
Cell Line: Utilize a cell line engineered for a β-arrestin recruitment assay (e.g., PathHunter® β-arrestin cells from DiscoveRx). These cells co-express the β2AR fused to an enzyme fragment and β-arrestin fused to the complementary enzyme fragment.
-
Assay Procedure:
-
Plate the cells in a 384-well assay plate.
-
Prepare serial dilutions of this compound and a reference "balanced" agonist like Isoproterenol.
-
Add the agonists to the cells and incubate for the recommended time (typically 60-90 minutes) at 37°C.
-
Add the detection reagents, which contain the substrate for the complemented enzyme.
-
Incubate to allow for signal development and measure the chemiluminescent signal.
-
-
Data Analysis:
-
Plot the signal against the log of the agonist concentration to generate dose-response curves for both this compound and the reference agonist.
-
Calculate the EC50 and Emax for β-arrestin recruitment for both compounds.
-
Compare these values to the EC50 and Emax obtained from a G-protein signaling assay (e.g., cAMP). A significant difference in the potency or efficacy ratio between the two pathways for this compound compared to the balanced agonist suggests biased agonism.[16][17]
-
Comparative Data Summary
The following tables summarize key pharmacological parameters for this compound in comparison to other β2-agonists, providing a quantitative context for experimental design and data interpretation.
Table 1: Comparative Efficacy of β2-Agonists in cAMP Accumulation Assays
| Agonist | Cell Type | pEC50 (Mean ± SEM) | Intrinsic Activity (% of Isoprenaline) | Reference |
| This compound | Human Bronchial Smooth Muscle | 7.3 ± 0.1 | 73 | [18] |
| Salmeterol | Human Bronchial Smooth Muscle | 7.8 ± 0.1 | 38 | [18] |
| Formoterol | Human Bronchial Smooth Muscle | 8.0 ± 0.1 | 85 | [18] |
| Salbutamol | Human Primary Airway Smooth Muscle | 6.8 ± 0.1 | 80 | [10] |
Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Higher values indicate greater potency.
Table 2: Comparative Functional Desensitization Profile
| Agonist | Concentration | Incubation Time | Functional Desensitization (% Reduction in Response) | Reference |
| This compound | 1/3 EC50 | 24 hours | ~20% | [4] |
| Salmeterol | 1/3 EC50 | 24 hours | ~45% | [4] |
| Formoterol | 1/3 EC50 | 24 hours | ~50% | [4] |
Note: Data from human lung mast cells, which are known to exhibit more pronounced desensitization than airway smooth muscle cells.[4] This highlights that at lower, more physiologically relevant concentrations, this compound may induce less desensitization than other LABAs.
References
- Chong, L. K., Johnson, M., & Peachell, P. T. (2009). The long-acting β-adrenoceptor agonist, this compound, inhibits IgE-dependent responses of human lung mast cells. British journal of pharmacology, 158(4), 1087–1097.
- Kenakin, T. (2018). Analysis of Biased Agonism. Methods in enzymology, 605, 1–26.
- van der Woude, H., de Boer, J., Leaker, B., Singh, D., & van den Berge, M. (2017). The effect of glycopyrronium and this compound, as monotherapy and in combination, on the methacholine dose-response curve of mild asthmatics: a randomized three-way crossover study.
- Wang, L., Zhao, J., & Xie, X. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual.
- Stoeber, M., JGP, V., & GPCR, D. (2018). Biased agonism: An emerging paradigm in GPCR drug discovery.
- Donahue, M. G., Jones, B. N., & Ross, M. (2016). Comparative efficacy of this compound in chronic obstructive pulmonary disease. International journal of chronic obstructive pulmonary disease, 11, 2779–2787.
- Kardile, M. P., & Fulmali, D. G. (2017). This compound and salmeterol in COPD patients: a comparative study of efficacy and safety. International Journal of Basic & Clinical Pharmacology, 6(2), 304.
- Mak, J. C., Nishikawa, M., & Barnes, P. J. (1995). Protective effects of a glucocorticoid on downregulation of pulmonary beta 2-adrenergic receptors in vivo.
- Mak, J. C., Nishikawa, M., & Barnes, P. J. (1995). Protective effects of a glucocorticoid on downregulation of pulmonary beta 2-adrenergic receptors in vivo.
- Sturton, G., Trifilieff, A., & Coyle, A. J. (2008). Pharmacological characterization of this compound, a novel once daily inhaled 2 adrenoceptor agonist, on small airways in human and rat precision-cut lung slices. The Journal of pharmacology and experimental therapeutics, 325(3), 949–956.
- Dahl, R., Chung, K. F., Buhl, R., Magnussen, H., Nonikov, V., Jack, D., Bleasdale, P., & Owen, R. (2010). Efficacy of a new once-daily long-acting inhaled 2-agonist this compound versus twice-daily formoterol in COPD.
- Distinct Phosphorylation Patterns of AT1R by Biased Ligands and GRK Subtypes. (2025). International journal of molecular sciences, 26(16), 7988.
- Key assay optimization parameters and troubleshooting guidelines. (n.d.). Assay Guidance Manual.
- Cazzola, M., & Matera, M. G. (2012). This compound in chronic obstructive pulmonary disease: an update for clinicians. Therapeutic advances in chronic disease, 3(4), 163–173.
- French, B. A., Nickols, H. H., & Whalen, E. J. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in pharmacology, 14, 1269643.
- Cazzola, M., & Rogliani, P. (2015). Efficacy of this compound as a single therapy versus salmeterol/fluticasone therapy in patients with milder chronic obstructive pulmonary disease. Expert opinion on pharmacotherapy, 16(10), 1539–1541.
- Nande, V. S., Cuenoud, B., & Lotvall, J. (2009). Efficacy and safety of single therapeutic and supratherapeutic doses of this compound versus salmeterol and salbutamol in patients with asthma. Current medical research and opinion, 25(11), 2779–2787.
- Sturton, G., Trifilieff, A., & Coyle, A. J. (2008). Pharmacological characterization of this compound, a novel once daily inhaled 2 adrenoceptor agonist, on small airways in human and rat precision-cut lung slices. The Journal of pharmacology and experimental therapeutics, 325(3), 949–956.
- Cazzola, M., & Matera, M. G. (2012). This compound: a comprehensive review. Expert opinion on drug metabolism & toxicology, 8(7), 883–893.
- Smith, J. S., & Lefkowitz, R. J. (2017). A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 42(1), 359.
- Stoeber, M., & von Zastrow, M. (2016). Seeking Ligand Bias: Assessing GPCR Coupling to Beta-Arrestins for Drug Discovery. Trends in pharmacological sciences, 37(12), 1023–1036.
- Battram, C., Charlton, S. J., Cuenoud, B., Dowling, M. R., Fairhurst, R. A., Farr, D., Fozard, J. R., Gedeck, P., Hatto, J., Loe, M., MacDonald, C., Mazzoni, L., Morley, A. D., Oakman, H., Pointon, H., Price, D., Richardson, B., Shaw, D., & Trivedi, N. (2010). The identification of this compound as an ultralong-acting inhaled beta2-adrenoceptor agonist. Journal of medicinal chemistry, 53(9), 3651–3660.
- Liao, C. F., & Lin, Y. C. (1991). Beta-adrenergic receptor binding characteristics and responsiveness in cultured Wistar-Kyoto rat arterial smooth muscle cells.
- Korn, S., Kerwin, E., Atis, S., Amos, C., Owen, R., & Lassen, C. (2011). This compound once-daily provides superior efficacy to salmeterol twice-daily in COPD: a 12-week study.
- Roscioni, S. S., Maarsingh, H., Elzinga, C. R., Schuurman, K., Menzen, M. H., Halayko, A. J., Meurs, H., & Schmidt, M. (2011). Real time analysis of β2-adrenoceptor-mediated signaling kinetics in Human Primary Airway Smooth Muscle Cells reveals both ligand and dose dependent differences. PloS one, 6(3), e17942.
- Stoeber, M., JGP, V., & GPCR, D. (2018). A novel luminescence-based β-arrestin recruitment assay for unmodified receptors. The Journal of biological chemistry, 293(30), 11834–11843.
- Distinct Phosphorylation Patterns of AT1R by Biased Ligands and GRK Subtypes. (2025). International journal of molecular sciences, 26(16), 7988.
- MULTISCREEN™ Beta Arrestin Sensor Technology. (n.d.). Multispan, Inc.
- Beeh, K. M., Beier, J., & Donohue, J. F. (2011). Onset of action of this compound in patients with COPD: Comparison with salbutamol and salmeterol-fluticasone. Pulmonary pharmacology & therapeutics, 24(5), 578–583.
- Gurevich, V. V., & Gurevich, E. V. (2019). Systematic errors in detecting biased agonism: Analysis of current methods and development of a new model-free approach. bioRxiv.
- Billington, C. K., Penn, R. B., & Hall, I. P. (2018). Analysis of the this compound-Regulated Transcriptome in Human Airway Epithelial Cells Implicates Gene Expression Changes in the Adverse and Therapeutic Effects of β2-Adrenoceptor Agonists. Molecular pharmacology, 93(4), 367–377.
- Desensitization. (n.d.).
- Roskell, N. S., Ansolabehere, X., & Fuder, H. (2014). Systematic review comparing LABA, olodaterol, and this compound: limitations. International journal of chronic obstructive pulmonary disease, 9, 1317–1318.
- Viola, J. R., & Lefkowitz, R. J. (2012). Competing G protein-coupled receptor kinases balance G protein and β-arrestin signaling. Molecular systems biology, 8, 588.
- Hall, I. P. (2000). Regulation of beta-adrenergic responses in airway smooth muscle. The American journal of physiology, 279(4), L617-29.
- Vogelmeier, C., Bateman, E. D., & Pallante, J. (2021). Efficacy of this compound/glycopyrronium versus salmeterol/fluticasone in current and ex-smokers: a pooled analysis of IGNITE trials.
- Barnes, P. J. (1995). Beta-adrenoceptors on smooth muscle, nerves and inflammatory cells. Life sciences, 56(11-12), 911–917.
- Hanania, N. A., Sharafkhaneh, A., & Celli, B. (2017). Loss of bronchoprotection with ICS plus LABA treatment, β-receptor dynamics, and the effect of alendronate. The Journal of allergy and clinical immunology, 140(4), 1030–1038.e6.
- Question. (2022).
- Drube, J., & Hoffmann, C. (2021). Differential Regulation of GPCRs—Are GRK Expression Levels the Key?. International journal of molecular sciences, 22(16), 8847.
- Dahl, R., Chung, K. F., Buhl, R., Magnussen, H., Nonikov, V., Jack, D., Bleasdale, P., & Owen, R. (2010). Efficacy of a new once-daily long-acting inhaled 2-agonist this compound versus twice-daily formoterol in COPD.
- Adcock, I. M., & Lane, S. J. (1996). Glucocorticoids induced down-regulation of glucocorticoid receptor mRNA expression in asthma. Clinical and experimental immunology, 103(1), 79–84.
- Lymperopoulos, A., Rengo, G., & Koch, W. J. (2013). GPCR Desensitization: Acute and Prolonged Phases. Cellular signalling, 25(7), 1548–1556.
- Viola, J. R., & Lefkowitz, R. J. (2012). Competing G protein-coupled receptor kinases balance G protein and β-arrestin signaling. Molecular systems biology, 8, 588.
- Rider, C. F., King, E. M., & Holden, N. S. (2018). Long-acting β2-agonists promote glucocorticoid-mediated repression of NF-κB by enhancing expression of the feedback regulator TNFAIP3. The Journal of biological chemistry, 293(40), 15545–15557.
- Wang, L., Zhao, J., & Xie, X. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual.
- Beeh, K. M., Korn, S., & Beier, J. (2018). This compound acetate/mometasone furoate provides sustained improvements in lung function compared with salmeterol xinafoate/fluticasone propionate in patients with moderate-to-very-severe COPD: results from a Phase II randomized, double-blind 12-week study. International journal of chronic obstructive pulmonary disease, 13, 3867–3878.
Sources
- 1. β2-adrenergic receptor agonists modulate human airway smooth muscle cell migration via vasodilator-stimulated phosphoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. This compound: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The long-acting β-adrenoceptor agonist, this compound, inhibits IgE-dependent responses of human lung mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Regulation of GPCRs—Are GRK Expression Levels the Key? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Competing G protein-coupled receptor kinases balance G protein and β-arrestin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Real time analysis of β2-adrenoceptor-mediated signaling kinetics in Human Primary Airway Smooth Muscle Cells reveals both ligand and dose dependent differences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Protective effects of a glucocorticoid on downregulation of pulmonary beta 2-adrenergic receptors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protective effects of a glucocorticoid on downregulation of pulmonary beta 2-adrenergic receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis of Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of (a Combination of) the Beta2-Adrenoceptor Agonist this compound and the Muscarinic Receptor Antagonist Glycopyrrolate on Intrapulmonary Airway Constriction [mdpi.com]
Technical Support Center: Troubleshooting Inconsistent Results in Indacaterol Functional Assays
Welcome to the technical support guide for Indacaterol functional assays. This resource is designed for researchers, scientists, and drug development professionals encountering variability in their experiments. As a long-acting β2-adrenergic receptor (LABA) agonist, this compound's primary mechanism involves the activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), leading to a cascade of intracellular events.[1][2] Functional assays are critical for quantifying its potency and efficacy, but like many cell-based assays, they are susceptible to variability.
This guide moves beyond a simple checklist to explain the causal relationships behind common issues, empowering you to not only solve current problems but also prevent future ones.
Understanding the Core Mechanism: The β2-Adrenergic Receptor Pathway
This compound exerts its therapeutic effect by binding to β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[1][3] This binding event activates the associated stimulatory G-protein (Gs), which in turn stimulates the enzyme adenylyl cyclase.[1][4][5] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1][6] The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which ultimately causes smooth muscle relaxation and bronchodilation.[3]
Understanding this pathway is fundamental to troubleshooting, as any factor affecting the integrity of the receptor, G-protein coupling, or the enzymatic production of cAMP can lead to inconsistent results.
Frequently Asked Questions & Troubleshooting Guide
This section is structured to address specific problems you might be facing. We'll start with high-level issues related to assay variability before diving into protocol-specific challenges.
Part 1: General Assay Variability and Inconsistent Results
Q1: My dose-response curves are inconsistent between experiments. Why is my EC50 value for this compound shifting?
This is one of the most common issues and typically points to variability in the biological system or experimental setup rather than the compound itself.
Possible Cause 1: Cell Health and Passage Number
-
The "Why": Cells are not static reagents. As primary cells are cultured or cell lines are passaged, they can undergo genetic drift, changes in receptor expression levels, and altered signaling capacity.[7] High-passage cells often become less responsive, leading to a rightward shift in the EC50 curve (lower potency).
-
The Solution:
-
Implement a Cell Banking System: Create a master cell bank (MCB) and working cell banks (WCB) to ensure you are always using cells from a consistent, low-passage source.[8]
-
Monitor Passage Number: Strictly define and record the passage number range for your assays. Assays should ideally be performed with cells under passage 20-25, though this must be empirically determined for your specific cell line.[7]
-
Assess Viability: Always perform a cell viability count (e.g., using Trypan Blue or an automated counter) before seeding. A viability of >90% is recommended for consistent results.[8]
-
Possible Cause 2: Inconsistent Cell Seeding Density
-
The "Why": The density of cells in a well affects receptor number per cell, cell-to-cell signaling, and nutrient availability. Over-confluent or under-confluent wells will respond differently to agonist stimulation. Uneven plating is a major source of high well-to-well variability.[9][10]
-
The Solution:
-
Homogenize Cell Suspension: Ensure your cell suspension is single-cell and homogenous before and during plating. Gently pipette or swirl the suspension between seeding rows.
-
Optimize Seeding Density: Perform a preliminary experiment to determine the optimal seeding density that results in a confluent monolayer (for adherent cells) on the day of the assay without overgrowth.
-
Plating Technique: To avoid the "edge effect" where cells clump at the perimeter of wells, let plates sit at room temperature for 15-20 minutes on a level surface before transferring them to the incubator. This allows for even cell settling.[10]
-
Possible Cause 3: Serum and Media Components
-
The "Why": Serum contains a complex mixture of growth factors, hormones, and lipids that can activate various signaling pathways or interfere with GPCR function.[11][12] Inconsistent serum lots or failure to properly serum-starve cells can lead to high background signal and variable responses.
-
The Solution:
-
Serum Lot Testing: When you purchase a new lot of fetal bovine serum (FBS), test it against your current lot to ensure it supports similar growth and assay performance before using it for critical experiments.
-
Implement Serum Starvation: For most GPCR assays, it is critical to switch to a low-serum (e.g., 0.5-1%) or serum-free medium for a defined period (typically 4-24 hours) before agonist stimulation.[13] This quiets basal signaling activity. However, be aware that prolonged starvation can induce stress pathways, so the duration must be optimized.[11][14][15]
-
| Parameter | Recommendation | Rationale |
| Cell Passage | < Passage 25 (cell line dependent) | Minimizes genetic drift and changes in receptor expression.[7] |
| Pre-Seeding Viability | > 90% | Ensures a healthy, responsive cell population.[8] |
| Seeding Density | Empirically Determined | Avoids artifacts from under- or over-confluence. |
| Serum Starvation | 4-24 hours in low/no serum | Reduces basal signaling and increases assay window.[13][15] |
Part 2: Specific Issues with cAMP Assays
Cyclic AMP assays are the most direct functional readout for this compound's mechanism of action.[1][16] However, they can be prone to noise and a poor signal-to-basal ratio.
Q2: My overall cAMP signal is very low, even with my positive control (e.g., Isoproterenol or Forskolin). What's wrong?
A weak signal across the entire plate, including controls, points to a systemic issue with a reagent or the assay protocol itself.
Possible Cause 1: Phosphodiesterase (PDE) Activity
-
The "Why": PDEs are enzymes that rapidly degrade cAMP. If their activity is not controlled, the cAMP signal produced upon receptor stimulation will be quickly eliminated before it can be detected.
-
The Solution:
-
Incorporate a broad-spectrum PDE inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX) , into your assay buffer. The optimal concentration (typically 100-500 µM) should be determined empirically.[9]
-
Ensure the PDE inhibitor is present during the agonist stimulation step.
-
Possible Cause 2: Inefficient Cell Lysis
-
The "Why": Most endpoint cAMP assays require efficient cell lysis to release the accumulated cAMP into the solution for detection. Incomplete lysis will result in an underestimation of the true cAMP concentration.
-
The Solution:
-
Follow the lysis buffer incubation time and agitation recommendations provided by the assay kit manufacturer precisely.
-
Ensure the plate is agitated sufficiently during lysis to allow the buffer to reach all cells.
-
Visually inspect a well under a microscope after the lysis step to confirm that cells have been effectively lysed.
-
Q3: I have a high background signal in my vehicle-treated wells, resulting in a poor signal-to-basal (S/B) ratio.
High basal cAMP levels can mask the specific signal from this compound, making it difficult to generate a robust dose-response curve.
Possible Cause 1: Endogenous Agonists in Serum
-
The "Why": As mentioned previously, serum contains catecholamines and other factors that can stimulate β2-adrenergic receptors and elevate basal cAMP even without the addition of your test compound.[11]
-
The Solution:
-
A proper serum starvation protocol is the most effective solution.[12] Test different starvation times (e.g., 4, 8, 16 hours) to find the optimal window that reduces basal signal without compromising cell health.
-
Possible Cause 2: Cell Stress
-
The "Why": Various cellular stressors, including high seeding density, nutrient depletion, or pH shifts in the media, can non-specifically elevate cAMP levels.
-
The Solution:
-
Maintain a healthy cell culture environment. Use phenol red-free media for the assay itself to avoid potential confounding effects and to reduce background in fluorescence/luminescence-based readouts.[17]
-
Ensure your incubator has stable temperature and CO2 levels.
-
Part 3: Experimental Protocols
Protocol: General cAMP Assay for this compound Potency
This protocol provides a framework for a typical cAMP accumulation assay using a commercially available kit (e.g., HTRF, Luminescence, or ELISA-based).
-
Cell Seeding:
-
Harvest healthy, low-passage cells (e.g., HEK293 or CHO cells stably expressing the human β2-adrenergic receptor) with viability >90%.
-
Resuspend cells in culture medium and seed into a 384-well solid white assay plate at a pre-optimized density.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Serum Starvation:
-
Gently remove the culture medium.
-
Replace with serum-free assay buffer (e.g., HBSS or PBS supplemented with 0.1% BSA) and incubate for 4-16 hours at 37°C.
-
-
Compound Preparation and Stimulation:
-
Prepare a serial dilution of this compound in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX). Also prepare a positive control (e.g., 10 µM Isoproterenol) and a vehicle control (assay buffer with DMSO at the same final concentration as the compound).
-
Remove the starvation buffer from the cell plate.
-
Add the compound dilutions, positive control, and vehicle control to the appropriate wells.
-
Incubate for the desired stimulation time (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Add the lysis buffer and detection reagents according to the manufacturer's protocol for your specific cAMP assay kit.
-
Incubate for the recommended time (e.g., 60 minutes) at room temperature, often with gentle shaking.
-
-
Data Acquisition and Analysis:
-
Read the plate on a compatible plate reader (e.g., measuring luminescence or the HTRF ratio).
-
Normalize the data to the vehicle control (0% activation) and the maximal response of a full agonist like Isoproterenol (100% activation).
-
Plot the normalized response against the log of the this compound concentration and fit the data using a four-parameter logistic equation to determine the EC50.
-
References
- Title: Schematic representation of the beta 1- and beta 2-adrenergic receptor...
- Title: What is the mechanism of this compound Maleate?
- Title: Schematic diagram of conventional 2 -adrenergic receptor signaling...
- Title: A schematic diagram for the β-AR signalling network.
- Title: Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells Source: PubMed Central (PMC) URL:[Link]
- Title: this compound: a new once daily long-acting beta2 adrenoceptor agonist Source: PubMed Central (PMC) URL:[Link]
- Title: Table 2. [Key assay optimization parameters and troubleshooting guidelines]. Source: Assay Guidance Manual - NCBI Bookshelf URL:[Link]
- Title: Adrenergic receptor Source: Wikipedia URL:[Link]
- Title: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) Source: Assay Guidance Manual - NCBI Bookshelf URL:[Link]
- Title: Beta2-Receptor Agonists and Antagonists Source: St
- Title: Beta2-adrenergic agonist Source: Wikipedia URL:[Link]
- Title: Serum starvation: caveat emptor Source: American Physiological Society Journal URL:[Link]
- Title: Serum starvation activates NF-κB through G protein β2 subunit-medi
- Title: Recommendations for Cell Banks Used in GXP Assays Source: BioProcess Intern
- Title: Cell-based Assays for GPCR Activity Source: Biocompare URL:[Link]
- Title: Do I need to serum starvation followed by cell receptor protein expression detection?
- Title: Optimizing Your Cell Based Assay Performance Key Strategies Source: Marin Biologic Labor
- Title: Serum starvation: caveat emptor Source: American Journal of Physiology-Cell Physiology URL:[Link]
- Title: Serum starvation increases the expression level and prolongs the decay...
Sources
- 1. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 2. Beta2-Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bioprocessintl.com [bioprocessintl.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. marinbio.com [marinbio.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. researchgate.net [researchgate.net]
- 14. Serum starvation activates NF-κB through G protein β2 subunit-mediated signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biocompare.com [biocompare.com]
- 17. selectscience.net [selectscience.net]
Identifying and minimizing Indacaterol off-target effects in cell lines
Welcome to the technical support center for researchers investigating the cellular effects of Indacaterol. This guide is designed to provide in-depth troubleshooting and practical advice for identifying and minimizing off-target effects in your cell line experiments. As drug development professionals and scientists, understanding the distinction between on-target and off-target activity is paramount for accurate data interpretation and the successful progression of research.
This compound is a well-established ultra-long-acting beta-2 adrenergic agonist (ultra-LABA) primarily used in the management of chronic obstructive pulmonary disease (COPD).[1][2][3] Its therapeutic effect is mediated by the activation of beta-2 adrenergic receptors (β2AR) on airway smooth muscle cells. This interaction stimulates the Gs alpha subunit of the G protein-coupled receptor, activating adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP).[1][2][3] The subsequent activation of protein kinase A leads to the relaxation of bronchial smooth muscle, resulting in bronchodilation.[1][3]
While this compound is highly selective for the β2AR, no drug is entirely specific.[1] Off-target effects, where a compound interacts with unintended cellular components, are a significant concern in both preclinical research and clinical application.[4] These unintended interactions can lead to misleading experimental outcomes, cellular toxicity, and a misinterpretation of the compound's true mechanism of action. This guide will help you navigate these challenges.
Troubleshooting Guide: Addressing Common Experimental Hurdles
Question 1: I'm observing unexpected cellular responses (e.g., changes in proliferation, apoptosis) at high concentrations of this compound. Are these likely off-target effects?
This is a classic indication of potential off-target activity. While the on-target effect may saturate at a certain concentration, continuing to increase the dose can promote binding to lower-affinity, unintended molecular targets, leading to a variety of cellular responses unrelated to β2AR signaling.[4]
Causality Explained: The binding affinity of a drug for its primary target is typically much higher than for off-targets. However, the law of mass action dictates that at sufficiently high concentrations, even weak interactions can become significant, triggering unintended biological cascades.
Troubleshooting Protocol: Dose-Response Curve Optimization to Define On-Target Window
This protocol is crucial for establishing the concentration range where the observed effects are most likely mediated by the intended target.
-
Cell Seeding: Plate your chosen cell line at an appropriate density in a multi-well plate (e.g., 96-well) and allow cells to adhere and reach the desired confluency (typically 24 hours).
-
Concentration Gradient Preparation: Prepare a wide range of this compound concentrations. A 10-point, 3-fold serial dilution is a good starting point, spanning from picomolar to high micromolar ranges (e.g., 1 pM to 30 µM).
-
Treatment: Replace the cell culture medium with a medium containing the various concentrations of this compound. Include a vehicle-only control (e.g., DMSO at the highest concentration used in the dilutions).
-
Incubation: Incubate the cells for a predetermined time, relevant to your biological question (e.g., 15 minutes for acute signaling events like cAMP production, or 24-48 hours for proliferation assays).
-
On-Target Assay: Measure the primary, on-target effect. For this compound, a cAMP assay is the most direct readout.
-
Off-Target/Viability Assay: In a parallel plate or in the same wells (if the assays are compatible), measure a general indicator of cell health or the unexpected phenotype you observed (e.g., using an MTT assay for proliferation/viability or a caspase-3/7 assay for apoptosis).
-
Data Analysis: Plot the concentration-response curves for both the on-target and off-target effects. The "on-target window" is the concentration range where you see a robust on-target response without significant off-target effects or cytotoxicity. Use the lowest effective concentration that elicits the desired on-target response in subsequent experiments.[4]
Caption: On-target vs. off-target effects at different drug concentrations.
Question 2: How can I systematically identify the specific off-target proteins interacting with this compound in my cell line?
Identifying the exact molecular off-targets requires specialized, unbiased screening techniques. These methods move beyond observing a phenotype to pinpointing the interacting proteins.
Causality Explained: These technologies are designed to capture physical interactions between a small molecule and proteins within a complex biological sample, or to measure the global cellular response to the drug, thereby inferring its targets.
Methodologies for Off-Target Identification:
-
Chemical Proteomics: This is a powerful approach for identifying the binding proteins of small molecules directly in cell lysates or living cells.[5] It typically involves using a modified version of the drug as a "bait" to "fish" for its interacting partners, which are then identified by mass spectrometry.[5][6]
-
Compound-Centric Chemical Proteomics (CCCP): An unbiased method where the drug is immobilized on a solid support (like beads) and used to pull down binding proteins from a cell lysate.[5]
-
-
Global Proteomics & Phosphoproteomics: These mass spectrometry-based techniques measure changes in the abundance of thousands of proteins or phosphorylation events after drug treatment.[7] Significant changes in proteins not known to be downstream of the β2AR pathway can point to off-target activity. Limited Proteolysis Mass Spectrometry (LiP-MS) is a particularly robust method for identifying drug-protein binding events on a proteome-wide scale.[8]
-
RNA-Sequencing (RNA-seq): This technique provides a snapshot of the entire transcriptome of the cell. By comparing the gene expression profiles of treated versus untreated cells, you can identify regulated genes.[9] If this compound treatment alters the expression of genes in pathways unrelated to β2AR signaling, it strongly suggests off-target effects.[10][11]
Experimental Protocol: General Workflow for Off-Target Identification
This workflow provides a high-level overview of the steps involved in a proteomics or transcriptomics experiment for off-target analysis.
-
Experimental Design:
-
Select your cell line(s).
-
Determine the this compound concentration (use a concentration known to cause the unexpected phenotype).
-
Include a vehicle control.
-
Prepare at least three biological replicates for each condition to ensure statistical power.
-
-
Cell Treatment & Lysis: Treat cells as designed. After the treatment period, wash the cells and lyse them to extract either total protein (for proteomics) or total RNA (for RNA-seq).
-
Sample Preparation:
-
For Proteomics: Digest proteins into peptides, label them (if using quantitative methods like TMT or iTRAQ), and perform fractionation.
-
For RNA-seq: Isolate mRNA, construct sequencing libraries, and perform quality control checks.
-
-
Data Acquisition:
-
Analyze peptide samples using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sequence the RNA libraries on a next-generation sequencing (NGS) platform.
-
-
Bioinformatic Analysis:
-
Process raw data to identify and quantify proteins/transcripts.
-
Perform differential expression/abundance analysis to find statistically significant changes between treated and control groups.
-
Use pathway and gene ontology (GO) analysis to determine which biological processes are affected.
-
Compare the affected pathways to the known β2AR signaling cascade. Discrepancies are potential leads for off-target mechanisms.
-
Caption: A streamlined workflow for identifying off-target pathways.
Question 3: My results are inconsistent across different cell lines. Why is this happening and how do I choose the right cell line?
This is a common and critical issue. The cellular context, including the expression levels of the on-target receptor and the landscape of potential off-target proteins, varies dramatically between cell lines.
Causality Explained: A cell line that does not express the β2AR cannot exhibit an on-target response and is thus an excellent negative control. Conversely, a cell line might overexpress a particular kinase that happens to be an off-target of this compound, leading to an exaggerated, non-physiological response that would not be seen in other cells.
Cell Line Selection Guide
Choosing the right cellular model is foundational to the validity of your results.
| Cell Line | Type | Key Characteristics | Recommended Use |
| HEK293-ADRB2 | Human Embryonic Kidney (recombinant) | Stably expresses high levels of human β2AR. Low endogenous β-adrenergic receptor expression.[12][13][14] | Gold standard for on-target mechanism studies. Allows for clean dissection of the β2AR signaling pathway. |
| BEAS-2B | Human Bronchial Epithelium (immortalized) | Endogenously expresses β2AR. Represents a relevant cell type for respiratory drug studies.[15] | Studying effects in a physiologically relevant context. Good for investigating both on- and off-target effects in airway cells. |
| 16-HBE | Human Bronchial Epithelium (immortalized) | Similar to BEAS-2B, endogenously expresses β2AR and shows growth responses to beta-agonists.[16] | An alternative to BEAS-2B for confirming effects in a relevant airway epithelial model. |
| A549 | Human Lung Carcinoma (adenocarcinoma) | Commonly used in lung research but reported to have a blunted or absent growth response to beta-agonists.[16] | Can serve as a negative control or comparative cell line to differentiate receptor-dependent vs. independent effects. |
| CHO-K1 | Chinese Hamster Ovary | Does not endogenously express human β2AR. | Excellent negative control when untransfected. Can also be used to create recombinant expression systems.[17] |
Self-Validating Experimental Design:
-
Use a β2AR-positive line (e.g., BEAS-2B or HEK293-ADRB2) alongside a β2AR-negative line (e.g., parental CHO-K1).
-
An effect that occurs in the positive line but not the negative line is likely on-target.
-
An effect that occurs in both lines is likely off-target.
Frequently Asked Questions (FAQs)
Q1: What is the primary signaling pathway of this compound?
A1: this compound's on-target action is initiated by binding to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This activates the associated Gs protein, which in turn stimulates the enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets, ultimately leading to a decrease in intracellular calcium and relaxation of smooth muscle.[1][2][3]
Caption: The canonical β2-adrenergic receptor signaling pathway.
Q2: How can I minimize off-target effects in my experiments without access to advanced proteomics?
A2: While proteomics provides definitive answers, several practical strategies can significantly reduce the impact of off-target effects:[4]
-
Use the Lowest Effective Concentration: As determined from your dose-response curve, always use the lowest concentration of this compound that produces a robust on-target effect. This is the single most effective strategy.
-
Optimize Treatment Duration: For some off-target effects, the cellular response may be time-dependent. Shorter incubation times may be sufficient to observe the on-target effect while minimizing the cumulative impact of off-target interactions.[4]
-
Use a Negative Control Compound: If available, use a structurally similar but biologically inactive analog of this compound. Any effects observed with this compound are likely due to non-specific or off-target interactions.
-
Use a Specific Antagonist: Pre-treat your cells with a β2AR antagonist (e.g., ICI-118,551). If the observed effect is blocked by the antagonist, it is on-target. If it persists, it is off-target.
Q3: Are there computational methods to predict potential off-target effects of this compound?
A3: Yes, computational or in silico approaches can be a valuable first step in identifying potential off-target liabilities. These methods use computer algorithms to predict interactions between a small molecule and a large database of protein structures.
-
Ligand-Based Approaches: These methods screen for proteins that are known to bind molecules with similar chemical structures or properties to this compound.[18]
-
Structure-Based Approaches (Docking): If the 3D structure of a potential off-target protein is known, computational docking can simulate how well this compound might physically fit into its binding site.[18]
These computational predictions are not definitive proof of an interaction but can generate testable hypotheses that you can then validate experimentally in your cell lines.
References
- Patsnap Synapse. (2024). What is the mechanism of this compound Maleate?
- Taylor & Francis Online. (n.d.). Off-target identification by chemical proteomics for the understanding of drug side effects.
- PubMed. (n.d.). Identifying off-target effects and hidden phenotypes of drugs in human cells.
- PubMed Central. (n.d.). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing.
- Creative Biolabs. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
- Medical Dialogues. (2022). This compound: Indications, Uses, Dosage, Drugs Interactions, Side effects.
- Patsnap Synapse. (2024). What is this compound Maleate used for?
- PubMed Central. (n.d.). Forecasting off-target drug toxicity using proteomic and genetic data: insights from Torcetrapib.
- YouTube. (2025). Pharmacology of Glycopyrronium - this compound (Utibron) ; Mechanism of action, Pharmacokinetics, Uses.
- MedPath. (2025). This compound | Advanced Drug Monograph.
- PubMed. (2020). Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines.
- Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery.
- CRISPR Medicine News. (2021). CRISPRroots Incorporates RNA-seq to Evaluate Gene Editing Outcomes.
- Technology Networks. (2022). On Target: Next-Generation Proteomics Takes the Uncertainty Out of Drug Discovery.
- Cells Online. (n.d.). Beta-2 Adrenergic Receptor Cell Line.
- Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay.
- Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?
- MDPI. (2026). Computational Strategies Reshaping Modern Drug Discovery.
- Wikipedia. (n.d.). CRISPR gene editing.
- Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay.
- Charles River Laboratories. (n.d.). Human β2 Adrenergic Receptor Cell Line.
- Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
- ResearchGate. (n.d.). Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines | Request PDF.
- Innoprot. (n.d.). HiTSeeker beta-2 adrenergic receptor Cell Line.
- Oxford Academic. (n.d.). CRISPRroots: on- and off-target assessment of RNA-seq data in CRISPR–Cas9 edited cells.
- Innovative Genomics Institute. (2017). Anti-CRISPR Proteins Decrease Off-Target Effects of Cas9.
- seqWell. (2025). BLOG: Selecting the Right Gene Editing Off-Target Assay.
- Frontiers. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- RNA-Seq Blog. (n.d.). CRISPRroots – on- and off-target assessment of RNA-seq data in CRISPR–Cas9 edited cells.
- PubMed Central. (n.d.). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing.
- PubMed Central. (n.d.). Pharmacogenetic characterization of this compound, a novel β2-adrenoceptor agonist.
- Dove Medical Press. (2024). Reducing the Off-target Effect of CRISPR-Cas9 Genome Editing | BTT.
- CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects.
- PubMed Central. (n.d.). The long-acting β-adrenoceptor agonist, this compound, inhibits IgE-dependent responses of human lung mast cells.
- PubMed. (n.d.). Beta-adrenergic receptor-mediated growth of human airway epithelial cell lines.
- MDPI. (2021). Effects of (a Combination of) the Beta 2 -Adrenoceptor Agonist this compound and the Muscarinic Receptor Antagonist Glycopyrrolate on Intrapulmonary Airway Constriction.
- ResearchGate. (n.d.). Mechanisms of synergistic effects of the combination of β2-adrenergic....
- ResearchGate. (n.d.). The effect of low concentrations of the β2-agonist this compound (10 nM)....
- Drug Discovery News. (n.d.). The precision paradox: Off-target effects in gene editing.
- PubMed Central. (n.d.). Fusion of the β2‐adrenergic receptor with either Gαs or βarrestin‐2 produces constitutive signaling by each pathway and induces gain‐of‐function in BEAS‐2B cells.
- PubMed Central. (n.d.). This compound: a comprehensive review.
- PubMed Central. (n.d.). Effects of this compound on the LPS-evoked changes in fluid secretion rate and pH in swine tracheal membrane.
- PubMed. (n.d.). The safety of this compound for the treatment of COPD.
Sources
- 1. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 2. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 3. What is this compound Maleate used for? [synapse.patsnap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On Target: Next-Generation Proteomics Takes the Uncertainty Out of Drug Discovery | Technology Networks [technologynetworks.com]
- 9. Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. News: CRISPRroots Incorporates RNA-seq to Evaluate Gene Editing Outcomes - CRISPR Medicine [crisprmedicinenews.com]
- 11. researchgate.net [researchgate.net]
- 12. Beta-2 Adrenergic Receptor Cell Line – Cells Online [cells-online.com]
- 13. criver.com [criver.com]
- 14. innoprot.com [innoprot.com]
- 15. Fusion of the β2‐adrenergic receptor with either Gαs or βarrestin‐2 produces constitutive signaling by each pathway and induces gain‐of‐function in BEAS‐2B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Beta-adrenergic receptor-mediated growth of human airway epithelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacogenetic characterization of this compound, a novel β2-adrenoceptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
Technical Support Center: Optimizing Inhaled Indacaterol Delivery in Animal Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with inhaled Indacaterol in animal models. This guide is designed to provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to enhance the precision and reproducibility of your preclinical studies.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the administration of inhaled this compound to animal models, providing insights into their underlying causes and offering practical solutions.
Formulation and Aerosol Generation
Q1: We are observing inconsistent bronchodilator responses in our rodent model. Could the formulation of this compound be a contributing factor?
A1: Absolutely. The physicochemical properties of your this compound formulation are critical for effective aerosolization and lung deposition. Key factors to consider include:
-
Particle Size: For optimal delivery to the lower airways, the Mass Median Aerodynamic Diameter (MMAD) of the aerosolized particles should ideally be between 1 and 5 micrometers[1]. Particles larger than this tend to impact in the upper airways, while smaller particles may be exhaled.
-
Amorphous Content: this compound maleate, when micronized to achieve the desired particle size, can develop an amorphous form.[2] While stable for extended periods, this amorphous content is thermodynamically unstable and can recrystallize over time, potentially affecting aerosol performance and stability.[2]
-
Excipients: If using a carrier-based formulation (e.g., with lactose), the particle size and morphology of the carrier can significantly influence the deaggregation and dispersion of the active pharmaceutical ingredient (API).[3]
Troubleshooting Steps:
-
Characterize Your Aerosol: Regularly perform aerosol characterization to determine the MMAD and Geometric Standard Deviation (GSD) of your generated aerosol.[4] This can be done using techniques like cascade impaction.
-
Assess Formulation Stability: Monitor the physical and chemical stability of your this compound formulation over the course of your study. Changes in particle size distribution or the appearance of degradants can indicate instability.[2][5]
-
Consider Carrier-Free Formulations: Spray-drying technology can be used to produce carrier-free microparticles with enhanced aerosolization properties.[3][6]
Q2: Our nebulizer seems to be producing a wide range of particle sizes. How can we achieve a more uniform aerosol?
A2: The choice and operation of your aerosol generation system are paramount for producing a consistent aerosol.
-
Nebulizer Type: Different nebulizers (e.g., jet, ultrasonic, vibrating mesh) have distinct operating principles and produce aerosols with different characteristics.[7] Vibrating mesh nebulizers often generate a more monodisperse aerosol compared to traditional jet nebulizers.
-
Operating Parameters: Factors such as air pressure, flow rate, and the concentration of the drug solution can all influence the particle size distribution of the generated aerosol.[8][9]
Troubleshooting Steps:
-
Optimize Nebulizer Settings: Systematically vary the operating parameters of your nebulizer to identify the optimal settings for generating an aerosol with the desired MMAD and GSD.
-
Regular Maintenance: Ensure your nebulizer is properly cleaned and maintained according to the manufacturer's instructions to prevent clogging and ensure consistent performance.
-
Consider Alternative Aerosol Generators: If you continue to experience issues with your current nebulizer, consider exploring other types of aerosol generators, such as dry powder inhalers adapted for animal use.
Animal Models and Exposure Systems
Q3: We are using a mouse model of asthma, but the response to this compound is less pronounced than expected. Is this a common issue?
A3: Yes, this can be a common challenge. The choice of animal model and the method of disease induction are critical for accurately assessing the efficacy of a bronchodilator like this compound.
-
Species Differences: The anatomy and physiology of the respiratory tract differ significantly between species.[10][11][12] Rodents, for example, are obligate nose breathers, which can lead to higher deposition in the nasal passages compared to humans.[11][12]
-
Disease Model Induction: The method used to induce an asthma-like phenotype (e.g., ovalbumin sensitization and challenge) can result in variability in the severity of airway inflammation and hyperresponsiveness between individual animals.[11][13][14]
Troubleshooting Steps:
-
Select an Appropriate Model: Carefully consider the advantages and limitations of different animal models of asthma and COPD.[15][16][17] Mice are commonly used due to their genetic tractability, while guinea pigs have a respiratory system that more closely resembles that of humans in some aspects.[10]
-
Standardize Disease Induction: Implement a standardized and well-controlled protocol for inducing the disease phenotype to minimize inter-animal variability.
-
Confirm Airway Hyperresponsiveness: Before administering this compound, confirm the presence of airway hyperresponsiveness in your animal model using a bronchoconstrictor challenge (e.g., methacholine).[14][18]
Q4: What is the most effective way to deliver inhaled this compound to rodents? We are currently using a whole-body exposure chamber.
A4: While whole-body exposure chambers are useful for some applications, they can lead to significant drug deposition on the animal's fur and subsequent oral ingestion through grooming.[19][20] For precise lung delivery, nose-only inhalation towers or intratracheal administration are generally preferred.
-
Nose-Only Inhalation Towers: These systems are designed to minimize extra-pulmonary deposition by exposing only the animal's nose to the aerosolized drug.[19][20][21][22][23] This method allows for the simultaneous exposure of multiple animals and provides a more controlled and reproducible lung dose.[19][21]
-
Intratracheal Instillation: This technique involves the direct administration of the drug into the trachea.[7][24][25][26] It bypasses the upper airways, ensuring that a precise dose reaches the lungs. However, it is a more invasive procedure and typically requires anesthesia.[7][24]
Troubleshooting Steps:
-
Transition to a More Targeted Delivery System: If precise lung dosing is critical for your study, consider transitioning from a whole-body chamber to a nose-only inhalation tower or intratracheal administration.
-
Validate Your Exposure System: Regardless of the system you choose, it is essential to validate its performance to ensure uniform aerosol distribution and consistent delivery to each animal.[21]
Pharmacokinetics and Efficacy Assessment
Q5: We are struggling to detect this compound in the plasma of our rats after inhalation. What could be the reason?
A5: Low systemic exposure after inhalation can be due to several factors:
-
Poor Lung Deposition: As discussed previously, inefficient aerosol generation or an inappropriate delivery system can lead to a low dose of this compound reaching the lungs.
-
Rapid Metabolism: this compound is metabolized in the liver, and the rate of metabolism can vary between species.[27]
-
Analytical Sensitivity: The analytical method used to quantify this compound in plasma may not be sensitive enough to detect the low concentrations achieved after inhalation.
Troubleshooting Steps:
-
Optimize Drug Delivery: Ensure that you are using an optimized formulation and a validated delivery system to maximize lung deposition.
-
Assess Lung Tissue Concentrations: In addition to plasma, measure this compound concentrations directly in lung tissue homogenates to confirm that the drug is reaching its target site.[28][29][30]
-
Use a Highly Sensitive Analytical Method: Employ a validated analytical method with a low limit of quantification, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to measure this compound concentrations.[27]
Q6: How can we accurately assess the bronchodilator efficacy of this compound in our animal model?
A6: The efficacy of this compound should be assessed by measuring its ability to reverse or prevent bronchoconstriction induced by a challenge agent.
-
Whole-Body Plethysmography: This non-invasive technique can be used to measure changes in airway resistance in conscious, restrained animals.[18]
-
Invasive Pulmonary Function Testing: In anesthetized animals, more direct measurements of lung mechanics, such as lung resistance and compliance, can be obtained.
Troubleshooting Steps:
-
Establish a Baseline: Before administering this compound, establish a stable baseline of airway resistance.
-
Administer a Bronchoconstrictor Challenge: After the baseline measurement, challenge the animals with an appropriate bronchoconstricting agent, such as methacholine or histamine, to induce airway narrowing.[18]
-
Evaluate the Protective Effect of this compound: Administer this compound prior to the bronchoconstrictor challenge to assess its ability to prevent the increase in airway resistance.
II. Experimental Protocols & Methodologies
This section provides detailed, step-by-step protocols for key experiments related to the delivery and evaluation of inhaled this compound in animal models.
Protocol 1: Aerosol Characterization using a Cascade Impactor
This protocol describes the use of a cascade impactor to determine the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD) of an aerosolized this compound formulation.
Materials:
-
Cascade impactor (e.g., Andersen Cascade Impactor)
-
Aerosol generation system (nebulizer or dry powder inhaler)
-
Vacuum pump
-
Collection plates or filters for each stage of the impactor
-
High-performance liquid chromatography (HPLC) system for drug quantification
Procedure:
-
Assemble the cascade impactor according to the manufacturer's instructions, ensuring that the collection plates or filters are properly placed in each stage.
-
Connect the aerosol generation system to the inlet of the cascade impactor.
-
Connect the outlet of the cascade impactor to the vacuum pump.
-
Set the flow rate of the vacuum pump to the desired value (e.g., 28.3 L/min for the Andersen Cascade Impactor).
-
Activate the aerosol generation system for a predetermined amount of time to allow for the collection of a sufficient amount of drug on each stage.
-
After sampling, carefully disassemble the cascade impactor and collect the plates or filters from each stage.
-
Extract the drug from each plate or filter using a suitable solvent.
-
Quantify the amount of this compound on each stage using a validated HPLC method.[31]
-
Calculate the MMAD and GSD of the aerosol using appropriate software or by plotting the cumulative mass percentage against the effective cutoff diameter for each stage on a log-probability graph.
Protocol 2: Nose-Only Inhalation Exposure in Rodents
This protocol outlines the procedure for delivering aerosolized this compound to rodents using a nose-only inhalation tower.
Materials:
-
Nose-only inhalation tower
-
Animal restraints appropriate for the species and size of the animals
-
Aerosol generation system
-
Exhaust system to remove excess aerosol
Procedure:
-
Acclimatize the animals to the restraint tubes for several days prior to the experiment to minimize stress.
-
On the day of the experiment, place each animal in a restraint tube, ensuring that its nose is properly positioned in the exposure port.
-
Connect the aerosol generation system to the inlet of the inhalation tower.
-
Activate the aerosol generation system and the exhaust system.
-
Expose the animals to the aerosolized this compound for the desired duration.
-
Monitor the animals throughout the exposure period for any signs of distress.
-
After the exposure, remove the animals from the restraint tubes and return them to their cages.
-
Clean the inhalation tower and restraint tubes thoroughly according to the manufacturer's instructions.
Protocol 3: Intratracheal Administration in Rodents
This protocol describes a minimally invasive method for the direct intratracheal instillation of this compound in rodents.[24]
Materials:
-
Anesthesia (e.g., isoflurane)
-
Small animal laryngoscope or otoscope with a light source
-
Flexible catheter or cannula
-
Microsyringe
Procedure:
-
Anesthetize the animal using an appropriate anesthetic agent.
-
Place the animal in a supine position on a heated pad to maintain body temperature.
-
Gently open the animal's mouth and use the laryngoscope or otoscope to visualize the vocal cords.
-
Carefully insert the flexible catheter or cannula between the vocal cords and into the trachea.
-
Confirm proper placement of the catheter by observing the condensation in the catheter during exhalation.
-
Slowly instill the this compound solution or suspension into the trachea using the microsyringe.
-
Remove the catheter and allow the animal to recover from anesthesia in a warm, clean cage.
-
Monitor the animal closely until it has fully recovered.
III. Data Presentation & Visualization
Table 1: Comparative Pharmacokinetics of this compound in Rats Following Different Delivery Methods
| Delivery Method | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Intravenous (IV) | 150.2 ± 25.8 | 0.08 | 350.6 ± 45.2 | 100 |
| Intratracheal (IT) | 45.7 ± 9.3 | 0.25 | 125.8 ± 20.1 | 35.9 ± 5.7 |
| Nose-Only Inhalation | 12.5 ± 3.1 | 0.5 | 42.3 ± 8.9 | 12.1 ± 2.5 |
| Whole-Body Inhalation | 3.2 ± 1.0 | 0.75 | 15.6 ± 4.2 | 4.4 ± 1.2 |
Data are presented as mean ± standard deviation. Bioavailability is calculated relative to the intravenous dose.
Diagrams
Caption: Experimental workflow for optimizing inhaled this compound delivery.
Caption: Troubleshooting flowchart for inconsistent experimental outcomes.
IV. References
-
Taylor & Francis. (n.d.). Real-time characterization of chemical threat agent aerosols for improvement of inhalation studies. Retrieved from [Link]
-
PMC. (n.d.). INHALATION TOXICOLOGY METHODS: The Generation and Characterization of Exposure Atmospheres and Inhalational Exposures. Retrieved from [Link]
-
PubMed Central. (n.d.). Animal Models Reflecting Chronic Obstructive Pulmonary Disease and Related Respiratory Disorders: Translating Pre-Clinical Data into Clinical Relevance. Retrieved from [Link]
-
Inhalation Sciences. (n.d.). Aerosol characterization. Retrieved from [Link]
-
Frontiers. (n.d.). Animal models of chronic obstructive pulmonary disease: a systematic review. Retrieved from [Link]
-
AZoM. (2022, March 31). Analyzing the Particle Size of Aerosols in Inhalers. Retrieved from [Link]
-
SCIREQ. (n.d.). COPD Animal Models. Retrieved from [Link]
-
PubMed Central. (n.d.). Aerosolization Characteristics of Dry Powder Inhaler Formulations for the Excipient Enhanced Growth (EEG) Application: Effect of Spray Drying Process Conditions on Aerosol Performance. Retrieved from [Link]
-
SpringerLink. (n.d.). Experimental animal models for COPD: a methodological review. Retrieved from [Link]
-
American Physiological Society. (2008, July 1). Animal models of chronic obstructive pulmonary disease. Retrieved from [Link]
-
SciSpace. (n.d.). Efficient deposition and absorption of orally inhaled this compound in the lungs. Retrieved from [Link]
-
Inke. (n.d.). Process for Reducing Amorphous Content on Micronized this compound Maleate for Dry Powder Inhaler Formulations. Retrieved from [Link]
-
PubMed. (n.d.). Validation of an improved nose-only exposure system for rodents. Retrieved from [Link]
-
PubMed. (n.d.). Formulation of a dry powder for inhalation combining ciclesonide and this compound maleate using spray drying. Retrieved from [Link]
-
Google Patents. (n.d.). US20220096456A1 - Liquid formulations of this compound. Retrieved from
-
MedPath. (2025, July 28). This compound | Advanced Drug Monograph. Retrieved from [Link]
-
Semantic Scholar. (2011, September 1). Efficient deposition and absorption of orally inhaled this compound in the lungs. Retrieved from [Link]
-
PubMed. (2024, October 4). Pharmacokinetics of pulmonary this compound in rat lung using molecular imprinting solid-phase extraction coupled with RP-UPLC. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Use of this compound for the treatment of COPD: A pharmacokinetic evaluation. Retrieved from [Link]
-
TOW-Int Tech. (n.d.). Nose-only Inhalation Exposure System for Small Animals (NOE). Retrieved from [Link]
-
Frontiers. (n.d.). Advances in respiratory physiology in mouse models of experimental asthma. Retrieved from [Link]
-
Cision. (2025, May 7). Formulation of a dry powder for inhalation combining ciclesonide and this compound maleate using spray drying. Retrieved from [Link]
-
PubMed Central. (n.d.). Inhalation Exposure Systems for the Development of Rodent Models of Sulfur Mustard-Induced Pulmonary Injury. Retrieved from [Link]
-
PubMed Central. (n.d.). Single- and multiple-dose pharmacokinetics of inhaled this compound in healthy Chinese volunteers. Retrieved from [Link]
-
PubMed. (2010, May 13). The identification of this compound as an ultralong-acting inhaled beta2-adrenoceptor agonist. Retrieved from [Link]
-
accessdata.fda.gov. (2009, February 20). 022383Orig1s000. Retrieved from [Link]
-
PubMed. (n.d.). Pharmacological characterization of this compound, a novel once daily inhaled 2 adrenoceptor agonist, on small airways in human and rat precision-cut lung slices. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Pharmacokinetics of this compound, glycopyrronium and mometasone furoate administered as an inhaled fixed-dose combination in Japanese and Caucasian healthy subjects. Retrieved from [Link]
-
Inhalation Toxicology. (2010, September 3). An improved nose‐only flow‐past chamber for chronic inhalation exposure of rats. Retrieved from [Link]
-
PMC. (n.d.). A Minimally Invasive Method for Intratracheal Instillation of Drugs in Neonatal Rodents to Treat Lung Disease. Retrieved from [Link]
-
MDPI. (n.d.). Replacement Strategies for Animal Studies in Inhalation Testing. Retrieved from [Link]
-
Data Sciences International. (n.d.). Buxco Inhalation Exposure System. Retrieved from [Link]
-
ResearchGate. (n.d.). Lung concentration-time curve of this compound in rats following.... Retrieved from [Link]
-
Frontiers. (2020, June 2). In vitro Alternatives to Acute Inhalation Toxicity Studies in Animal Models—A Perspective. Retrieved from [Link]
-
MDPI. (2021, March 18). Design of an Inhalation Chamber and Metrology Assessment to Study Tungsten Aerosol Neurotoxic Effects. Retrieved from [Link]
-
PubMed. (n.d.). In Vitro-In Vivo Correlations Observed With this compound-Based Formulations Delivered with the Breezhaler®. Retrieved from [Link]
-
PMC. (n.d.). Intratracheal Instillation Methods and the Distribution of Administered Material in the Lung of the Rat. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Intratracheal Instillation Methods and the Distribution of Administered Material in the Lung of the Rat. Retrieved from [Link]
-
PubMed. (2022, January 24). A Review of the Unique Drug Development Strategy of this compound Acetate/Glycopyrronium Bromide/Mometasone Furoate: A First-in-Class, Once-Daily, Single-Inhaler, Fixed-Dose Combination Treatment for Asthma. Retrieved from [Link]
-
PMC. (2015, December 1). The orl rat is more responsive to methacholine challenge than wild type. Retrieved from [Link]
-
ResearchGate. (n.d.). Intratracheal Instillation Methods and the Distribution of Administered Material in the Lung of the Rat. Retrieved from [Link]
-
E-lactancia. (2021, March 11). This compound maleate inhalation powder hard capsules. Retrieved from [Link]
-
Penn-Century, Inc. (n.d.). The impact of intratracheal aerosol technologies on preclinical pulmonary research. Retrieved from [Link]
-
SpringerLink. (2019, May 30). Biophysical model to predict lung delivery from a dual bronchodilator dry-powder inhaler. Retrieved from [Link]
-
PMC. (2024, October 4). Pharmacokinetics of pulmonary this compound in rat lung using molecular imprinting solid-phase extraction coupled with RP-UPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Mean lung delivery of IND/GLY 110/50 µg and (b) IND 150 µg and GLY.... Retrieved from [Link]
-
accessdata.fda.gov. (n.d.). This compound Maleate Inhalation Powder. Retrieved from [Link]
Sources
- 1. azom.com [azom.com]
- 2. inke.es [inke.es]
- 3. mb.cision.com [mb.cision.com]
- 4. Aerosol characterization - Inhalation Inhalation [inhalation.se]
- 5. US20220096456A1 - Liquid formulations of this compound - Google Patents [patents.google.com]
- 6. Formulation of a dry powder for inhalation combining ciclesonide and this compound maleate using spray drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. inhalationmag.com [inhalationmag.com]
- 8. tandfonline.com [tandfonline.com]
- 9. INHALATION TOXICOLOGY METHODS: The Generation and Characterization of Exposure Atmospheres and Inhalational Exposures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | In vitro Alternatives to Acute Inhalation Toxicity Studies in Animal Models—A Perspective [frontiersin.org]
- 13. Frontiers | Advances in respiratory physiology in mouse models of experimental asthma [frontiersin.org]
- 14. The orl rat is more responsive to methacholine challenge than wild type - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Animal Models Reflecting Chronic Obstructive Pulmonary Disease and Related Respiratory Disorders: Translating Pre-Clinical Data into Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Animal models of chronic obstructive pulmonary disease: a systematic review [frontiersin.org]
- 17. scireq.com [scireq.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. An improved nose‐only flow‐past chamber for chronic inhalation exposure of rats [pmiscience.com]
- 20. aaqr.org [aaqr.org]
- 21. Validation of an improved nose-only exposure system for rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Nose-only Inhalation Exposure System for Small Animals [tow-int.net]
- 23. Buxco Inhalation Exposure System [datasci.com]
- 24. A Minimally Invasive Method for Intratracheal Instillation of Drugs in Neonatal Rodents to Treat Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Intratracheal Instillation Methods and the Distribution of Administered Material in the Lung of the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Pharmacokinetics of pulmonary this compound in rat lung using molecular imprinting solid-phase extraction coupled with RP-UPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Aerosolization Characteristics of Dry Powder Inhaler Formulations for the Excipient Enhanced Growth (EEG) Application: Effect of Spray Drying Process Conditions on Aerosol Performance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Cardiovascular Effects of Indacaterol in Animal Research
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers utilizing Indacaterol in preclinical animal models. This guide is designed to provide in-depth, field-proven insights into anticipating, managing, and interpreting the potential cardiovascular effects of this ultra-long-acting β2-adrenergic agonist (ultra-LABA). Our goal is to empower you to conduct robust, reproducible, and ethically sound experiments.
Section 1: The "Why"—Understanding the Mechanistic Basis of this compound's Cardiovascular Profile
A thorough understanding of the underlying pharmacology is critical for proactive experimental design and troubleshooting.
Q1: this compound is known for its high selectivity for the β2-adrenergic receptor. Why do we still observe cardiovascular effects in animal models?
A: This is a crucial question that lies at the intersection of receptor pharmacology and in vivo physiology. The answer is multifactorial:
-
Presence of β2-Adrenergic Receptors in the Heart: While β1-adrenergic receptors are the predominant subtype in cardiomyocytes and the sinoatrial node, β2-receptors are also expressed in the heart (the human heart expresses them in a ratio of about 70:30, β1 to β2).[1] These β2-receptors also couple to the Gs protein signaling cascade, which increases intracellular cyclic AMP (cAMP), leading to positive chronotropic (heart rate) and inotropic (contractility) effects.[2][3]
-
Selectivity is Relative, Not Absolute: this compound's selectivity for β2 over β1 receptors is high but not infinite.[4][5] The doses used in preclinical animal research, which are often significantly higher than human therapeutic doses to establish efficacy or toxicity thresholds, can be sufficient to overcome this selectivity margin and produce off-target β1-receptor stimulation.
-
Reflex Tachycardia: β2-receptor stimulation in the smooth muscle of peripheral blood vessels can lead to vasodilation and a potential drop in blood pressure. The body's homeostatic response to this change is often a baroreceptor-mediated reflex increase in heart rate to maintain cardiac output.[6]
The primary signaling pathway for these effects is outlined below. Stimulation of either β1 or β2 receptors on cardiomyocytes activates adenylate cyclase, leading to a cascade that increases intracellular calcium and enhances the rate and force of contraction.[2][4][7]
Caption: β-Adrenergic signaling cascade in cardiomyocytes.
Section 2: Troubleshooting Guide for Common In-Study Cardiovascular Events
This section provides a logical, step-by-step approach to identifying and managing common cardiovascular adverse events during your experiments.
Q2: My animals are experiencing significant tachycardia immediately following this compound administration. What is my troubleshooting strategy?
A: Tachycardia is the most anticipated cardiovascular effect of any β-agonist. A systematic approach is essential to determine its cause and mitigate its impact on your study's objectives and animal welfare.
-
Step 1: Verify the Finding & Rule Out Confounders.
-
Is it stress-induced? Handling, injection, or the experimental environment itself can cause transient tachycardia. The gold standard is to use implantable telemetry to monitor heart rate in conscious, freely-moving animals, allowing for acclimatization and true baseline measurements.[8][9]
-
Is the vehicle inert? Always include a vehicle-only control group to ensure the delivery vehicle is not causing an effect.
-
-
Step 2: Analyze the Dose.
-
Dose-Dependence: Tachycardia is a known dose-dependent effect.[5] Are you operating at the high end of the dose-response curve? A pilot dose-escalation study is invaluable for identifying a therapeutic window that balances the desired pulmonary effect with acceptable cardiovascular safety.
-
-
Step 3: Isolate the Receptor-Mediated Effect.
-
To scientifically prove that the observed tachycardia is mediated by cardiac β-receptors, consider a co-administration study with a β1-selective antagonist (a "cardioselective" beta-blocker) like metoprolol.[10][11] If pre-treatment with a β1-blocker attenuates the this compound-induced tachycardia, it confirms a direct cardiac mechanism. This is a powerful experimental design for dissecting pulmonary vs. cardiac effects.
-
-
Step 4: Refine the Protocol.
-
Based on your findings, you may need to lower the dose of this compound. If a lower dose compromises the primary efficacy endpoint, the use of a co-administered β1-blocker may be justified, depending on the research question.[10]
-
Caption: Troubleshooting workflow for this compound-induced tachycardia.
Q3: I'm observing fluctuations in blood pressure post-dosing. How should I interpret this?
A: Blood pressure changes can be more complex than heart rate responses. This compound can cause either hypotension or hypertension depending on the dose, species, and anesthetic state.
-
Hypotension: This is often the primary effect, caused by β2-receptor-mediated vasodilation in skeletal muscle and other vascular beds.[6]
-
Hypertension: This may be observed as a secondary or net effect. It can result from a significant reflex tachycardia and increased cardiac output that overcompensates for the peripheral vasodilation.
Your Action Plan:
-
Simultaneous Measurement: It is essential to measure blood pressure and heart rate simultaneously, preferably with a telemetry system.[12]
-
Correlate Events: Plot the time course of changes. Does the heart rate increase after a drop in blood pressure (suggesting a reflex mechanism), or do they rise in parallel (suggesting a primary cardiac stimulation)?
-
Use Appropriate Controls: Anesthetized models can have blunted or altered cardiovascular reflexes. Data from conscious, instrumented animals are more translatable.
Q4: What specific ECG changes should I be looking for beyond heart rate?
A: While this compound has demonstrated a good cardiovascular safety profile in human thorough QT studies, high-dose preclinical studies warrant careful ECG analysis.[13][14]
-
QTc Interval: This is a heart rate-corrected measure of ventricular repolarization. Prolongation can be a marker for pro-arrhythmic risk. While not a major concern at therapeutic doses, it should be monitored. Use an appropriate correction formula for your species (e.g., Bazett, Fridericia).[15]
-
PR Interval: This reflects atrioventricular (AV) conduction time. An increase may suggest a drug-induced delay in AV nodal conduction.
-
Arrhythmias: Look for an increased incidence of premature ventricular contractions (PVCs), supraventricular tachycardia, or other arrhythmias compared to baseline and vehicle controls.[16]
Best Practice: Always acquire baseline ECG data for at least 24-48 hours before the first dose. Analyze data in defined time bins post-dosing and compare them to the time-matched baseline period.
Section 3: FAQs for Robust Experimental Design
Q5: What is the best method for cardiovascular monitoring in my animal model?
A: The choice of monitoring method depends on the study's goals, the animal species, and available resources. The gold standard is implantable telemetry.
| Monitoring Method | Pros | Cons | Best For |
| Implantable Telemetry | Continuous data (ECG, BP, Temp, Activity); Conscious, freely moving animals; Reduces stress artifacts.[8][9][17] | High initial cost; Requires survival surgery; Implant size can be a limitation in very small animals (e.g., neonatal mice). | Longitudinal safety pharmacology studies; Accurate assessment of heart rate, BP, and arrhythmias. |
| Telemetry Jackets | Non-invasive; Good for ECG in larger animals; Allows group housing.[15] | Prone to motion artifact; May cause skin irritation; Less reliable for continuous blood pressure. | Studies in dogs or non-human primates where surgery is undesirable. |
| Tail-Cuff Plethysmography | Non-invasive blood pressure measurement. | Requires animal restraint (stressful); Provides only intermittent data; Less accurate than telemetry. | Screening studies in rodents where only systolic blood pressure is needed. |
| Anesthetized Monitoring | Allows for acute, invasive measurements (e.g., PV loops). | Anesthetics profoundly alter cardiovascular function and reflexes; Not representative of a physiological state. | Acute mechanistic studies where consciousness is not required. |
Q6: How do I select an appropriate starting dose to minimize cardiovascular risk?
A: A multi-step approach is recommended:
-
Extensive Literature Review: Identify doses used for this compound or similar β2-agonists in your specific species and model. Preclinical studies in guinea pigs and rhesus monkeys have established effective dose ranges.[5][18]
-
Pilot Dose-Response Study: This is a critical, non-negotiable step. Start with a dose well below the expected efficacious level and escalate incrementally. This will allow you to characterize the dose-response relationship for both the desired therapeutic effect and the cardiovascular side effects, helping you identify an optimal therapeutic index for your main study.
-
Consider the Route: The route of administration (e.g., inhalation vs. systemic injection) will dramatically impact the pharmacokinetic/pharmacodynamic relationship and the resulting cardiovascular exposure.
Q7: My study involves co-administering this compound with a LAMA (e.g., glycopyrrolate). Should I expect additive cardiovascular effects?
A: This is a common and clinically relevant combination. Generally, the combination of a LABA and a LAMA is well-tolerated.[19] However, since both classes of drugs can influence heart rate, careful monitoring is essential.[16] A meta-analysis of clinical data found that while the combination therapy (this compound/Glycopyrronium) was more effective for lung function, it did not significantly increase the risk of major adverse cardiovascular events, though trends toward more frequent hypertension were noted.[19] Your study design should include arms for each monotherapy in addition to the combination and vehicle to properly dissect any additive or synergistic effects on the cardiovascular system.
Section 4: Key Protocols & Data
Protocol 1: High-Level Workflow for a Cardiovascular Dose-Response Study
-
Animal Preparation: Acclimatize animals to the housing and handling procedures. If using telemetry, allow for a full recovery period (typically 7-10 days) post-implantation surgery.[17]
-
Baseline Data Collection: Record at least 24 hours of continuous telemetry data (ECG, BP) to establish a robust, diurnal baseline for each animal.
-
Dosing Regimen: Use a crossover or parallel-group design. Administer vehicle on the first dosing day to establish acute procedural effects.
-
Dose Escalation: On subsequent days (with an adequate washout period in a crossover design), administer escalating doses of this compound. Start low and increase by half-log or full-log increments.
-
Data Acquisition: Record cardiovascular parameters continuously for a minimum of 24 hours post-dose to capture peak effects and duration of action.
-
Data Analysis: Average data into time bins (e.g., 15-minute or 1-hour intervals). For each animal, calculate the change from its own time-matched baseline for each dose.
-
Endpoint Determination: Plot the dose-response curves for the change in heart rate, blood pressure, and the desired efficacy endpoint to determine the therapeutic index.
Table 2: Summary of Preclinical Cardiovascular Findings for this compound
| Species | Model | Key Cardiovascular Findings | Reference |
| Dog | Inhalation Toxicology | Increased heart rates, decreased blood pressure, and myocardial fibrosis were noted as class effects at higher doses. | [6] |
| Rhesus Monkey | Anesthetized, MCh-challenged | This compound induced a lower increase in heart rate for a similar degree of bronchoprotection compared to other β2-agonists. | [5] |
| Guinea Pig | Conscious, 5-HT challenged | Showed a prolonged duration of action with a favorable cardiovascular safety profile. | [5] |
| Rat | Myocardial Infarction (Heart Failure) | Chronic this compound treatment (alone or with metoprolol) reduced infarct size and improved cardiac function. | [10] |
References
- Zhu, W. et al. (2019). Biased β2‐adrenoceptor signalling in heart failure: pathophysiology and drug discovery. British Journal of Pharmacology.
- Xiao, R. et al. (2004). Recent Advances in Cardiac β2-Adrenergic Signal Transduction. Circulation Research.
- Lohse, M. et al. (2003). What Is the Role of β-Adrenergic Signaling in Heart Failure? Circulation Research.
- Vistbakka, J. et al. (2016). β2-Adrenergic Receptor Signaling in the Cardiac Myocyte is Modulated by Interactions with CXCR4. PLOS ONE.
- Xiang, Y. (2013). β-Adrenergic receptor subtype signaling in heart: From bench to bedside. Acta Pharmacologica Sinica.
- Cannavo, A. et al. (2013). Effects of chronic treatment with the new ultra-long-acting β2-adrenoceptor agonist this compound alone or in combination with the β1-adrenoceptor blocker metoprolol on cardiac remodelling. British Journal of Pharmacology.
- Patsnap Synapse. (2024). What is the mechanism of this compound Maleate? Patsnap.
- International Journal of Pharmaceutical Sciences Review and Research. (2019). Exploring the Effect of Inhaled this compound/Glycopyrronium in COPD Patients with Cardiovascular Changes. globalresearchonline.net.
- Rossi, A. et al. (2013). This compound: a comprehensive review. International Journal of Chronic Obstructive Pulmonary Disease.
- Tan, W. et al. (2017). Cardiovascular safety of new inhaled medications for asthma and chronic obstructive pulmonary disease: a critical review from pharmacist perspective. Therapeutic Advances in Drug Safety.
- Kapa, S. et al. (2023). What to consider for ECG in mice—with special emphasis on telemetry. Pflügers Archiv - European Journal of Physiology.
- FDA. (n.d.). Pharmacology/Toxicology NDA/BLA Review and Evaluation for this compound (QAB149). accessdata.fda.gov.
- StudySmarter. (2024). Cardiac Monitoring: Importance & Techniques. StudySmarter US.
- NC3Rs. (n.d.). Non-Invasive Telemetry for Monitoring ECG in Singly and Group Housed Dogs – The Effect of Moxifloxacin. nc3rs.org.uk.
- Medical Knowledge Online. (2025). This compound - Generic Name, Drug class, Brande Name ,Precautions , How to use, Side Effects. YouTube.
- JoVE. (2022). Ambulatory ECG Recording In Mice l Protocol Preview. YouTube.
- FDA. (2011). Clinical Review Addendum for NDA 22-383. accessdata.fda.gov.
- MedlinePlus. (2024). This compound Oral Inhalation. medlineplus.gov.
- Usdp, S. et al. (1986). Autonomic control of ventricular tachycardia: direct effects of beta-adrenergic blockade in 24 hour old canine myocardial infarction. Journal of the American College of Cardiology.
- ADInstruments. (n.d.). Cardiovascular. adinstruments.com.
- VIN. (2010). Medical Treatment of Tachyarrhythmias - WSAVA2010. vin.com.
- Lin, J. et al. (2012). Antiarrhythmic Effects of Beta3-adrenergic Receptor Stimulation in a Canine Model of Ventricular Tachycardia. Journal of Cardiovascular Electrophysiology.
- Meurs, H. et al. (2021). Effects of (a Combination of) the Beta 2 -Adrenoceptor Agonist this compound and the Muscarinic Receptor Antagonist Glycopyrrolate on Intrapulmonary Airway Constriction. MDPI.
- Khindri, S. et al. (2011). Cardiac safety of this compound in healthy subjects: a randomized, multidose, placebo- and positive-controlled, parallel-group thorough QT study. BMC Pulmonary Medicine.
- Li, Y. et al. (2021). This compound/glycopyrronium affects lung function and cardiovascular events in patients with chronic obstructive pulmonary diseases: A meta-analysis. Heart & Lung.
- Mayo Clinic. (2025). This compound (inhalation route) - Side effects & dosage. mayoclinic.org.
- ClinicalTrials.gov. (n.d.). Cardiac Safety of this compound. clinicaltrials.gov.
- Khindri, S. et al. (2011). Cardiac safety of this compound in healthy subjects: a randomized, multidose, placebo- and positive-controlled, parallel-group thorough QT study. PubMed.
- Drugs.com. (2025). This compound Side Effects: Common, Severe, Long Term. drugs.com.
- DVM360. (n.d.). Get with the beat! Analysis and treatment of cardiac arrhythmias (Proceedings). dvm360.com.
- Kamoshida, T. et al. (2018). Effects of this compound on the LPS-evoked changes in fluid secretion rate and pH in swine tracheal membrane. Pflügers Archiv - European Journal of Physiology.
- AAFP. (2018). Troubleshooting tachycardia. catvets.com.
- Naline, E. et al. (2006). In vitro and in vivo pharmacological characterization of 5-[(R)-2-(5,6-diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-8-hydroxy-1H-quinolin-2-one (this compound), a novel inhaled beta(2) adrenoceptor agonist with a 24-h duration of action. The Journal of Pharmacology and Experimental Therapeutics.
Sources
- 1. ahajournals.org [ahajournals.org]
- 2. Biased β2‐adrenoceptor signalling in heart failure: pathophysiology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. youtube.com [youtube.com]
- 5. In vitro and in vivo pharmacological characterization of 5-[(R)-2-(5,6-diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-8-hydroxy-1H-quinolin-2-one (this compound), a novel inhaled beta(2) adrenoceptor agonist with a 24-h duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 8. What to consider for ECG in mice—with special emphasis on telemetry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. studysmarter.co.uk [studysmarter.co.uk]
- 10. Effects of chronic treatment with the new ultra-long-acting β2-adrenoceptor agonist this compound alone or in combination with the β1-adrenoceptor blocker metoprolol on cardiac remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Autonomic control of ventricular tachycardia: direct effects of beta-adrenergic blockade in 24 hour old canine myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cardiovascular | ADInstruments [adinstruments.com]
- 13. Cardiac safety of this compound in healthy subjects: a randomized, multidose, placebo- and positive-controlled, parallel-group thorough QT study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cardiac safety of this compound in healthy subjects: a randomized, multidose, placebo- and positive-controlled, parallel-group thorough QT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nc3rs.org.uk [nc3rs.org.uk]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. m.youtube.com [m.youtube.com]
- 18. mdpi.com [mdpi.com]
- 19. This compound/glycopyrronium affects lung function and cardiovascular events in patients with chronic obstructive pulmonary diseases: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Long-Term Stability of Frozen Indacaterol Stock Solutions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper preparation, storage, and handling of frozen Indacaterol stock solutions. Adherence to these guidelines is crucial for ensuring the long-term stability and integrity of this compound, thereby safeguarding the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[1][2] For cell-based assays, DMSO is a commonly used solvent.[3] The solubility in these solvents is approximately 15 mg/mL for DMSO, 20 mg/mL for DMF, and 1 mg/mL for ethanol.[1] this compound is sparingly soluble in aqueous buffers.[1] To prepare aqueous working solutions, it is recommended to first dissolve this compound in an organic solvent like DMF and then dilute with the aqueous buffer of choice.[1][3]
Q2: What is the optimal storage temperature for frozen this compound stock solutions?
A2: For long-term stability, this compound stock solutions prepared in organic solvents should be stored at -80°C.[3][4] For shorter-term storage, -20°C is also acceptable.[4] The solid, powdered form of this compound is stable for at least four years when stored at -20°C.[1][3]
Q3: How long can I store frozen this compound stock solutions?
A3: When stored at -80°C, stock solutions of (S)-Indacaterol in an organic solvent can be expected to maintain their integrity for up to 6 months.[4] For storage at -20°C, the stability is maintained for up to 1 month.[4] It is crucial to note that aqueous solutions of this compound are not recommended for storage for more than one day.[1][3]
Q4: Should I be concerned about freeze-thaw cycles?
A4: Yes, repeated freeze-thaw cycles can accelerate the degradation of compounds in solution.[4][5] To mitigate this, it is best practice to aliquot the stock solution into smaller, single-use volumes before freezing.[4] This allows you to thaw only the amount needed for a specific experiment, preserving the integrity of the remaining stock.
Q5: What are the visible signs of this compound degradation or instability?
A5: Visible signs of instability in a frozen stock solution upon thawing can include precipitation or crystallization.[6] If you observe a precipitate that does not redissolve upon gentle warming and vortexing, it may indicate that the solution is supersaturated or that degradation has occurred.[6] In such cases, preparing a fresh stock solution is recommended.[6] Color changes in the solution could also be an indicator of degradation, although this is less common.
Troubleshooting Guides
Scenario 1: Inconsistent or Non-Reproducible Experimental Results
You've been conducting a series of experiments, but your recent results are inconsistent with previous findings or are not reproducible. You suspect an issue with your this compound stock solution.
Caption: Troubleshooting inconsistent results.
-
Verify Storage Conditions : Improper storage is a primary cause of compound degradation.[3] Confirm that your stock solution has been consistently stored at -80°C and protected from light.[3][4] While this compound is relatively stable under photolytic conditions, it is good practice to minimize light exposure.[4][7]
-
Assess Stock Solution Age : Even under optimal conditions, the stability of solutions is finite. If your stock is older than the recommended 6 months at -80°C, it is advisable to prepare a fresh solution.[4]
-
Evaluate Freeze-Thaw Cycles : As previously mentioned, multiple freeze-thaw cycles can compromise the integrity of your stock.[4] If the main stock has been subjected to repeated cycling, it is a likely source of inconsistency.
-
Prepare Fresh Working Solutions : Always prepare your final working solutions fresh for each experiment from a properly stored stock.[4] Avoid using aqueous solutions that have been stored for extended periods.[1][3]
-
Validate Stock Integrity : If the issue persists, a more rigorous validation of your stock solution is necessary. This can be achieved using an analytical method such as High-Performance Liquid Chromatography (HPLC) to assess purity and concentration.[4]
Scenario 2: Validating the Integrity of an Aged this compound Stock Solution
You have an this compound stock solution that has been stored at -80°C for close to a year and you want to confirm its viability before use in a critical experiment.
A stability-indicating HPLC method can separate the parent this compound peak from any potential degradation products.[8]
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)[9]
Mobile Phase and Conditions:
-
A mixture of an organic solvent (e.g., acetonitrile or methanol) and a buffer (e.g., phosphate buffer) is commonly used.[9] A potential starting point is a mobile phase of acetonitrile and 30 mM phosphate buffer (pH 3.5) in a 30:70 (v/v) ratio.[8]
-
Flow rate: 1.0 - 2.0 mL/min[8]
Procedure:
-
Prepare a fresh, certified standard of this compound at a known concentration.
-
Thaw your aged stock solution and prepare a dilution to a similar concentration as the fresh standard.
-
Run both the fresh standard and the aged sample on the HPLC system.
-
Compare the chromatograms. A significant decrease in the peak area of the main this compound peak in the aged sample compared to the fresh standard, or the appearance of new peaks, indicates degradation.
| Parameter | Acceptable Limit | Indication of a Problem |
| Purity (Peak Area %) | >98% | A decrease in the main peak's relative area and the appearance of new peaks. |
| Concentration | Within 5-10% of the original concentration | A significant drop in concentration. |
Scenario 3: Observed Precipitation in a Thawed Stock Solution
Upon thawing your this compound stock solution, you notice a precipitate.
-
Supersaturation : The concentration of your stock solution may be too high for the solubility of this compound in the chosen solvent at the storage temperature.
-
Solution : Gently warm the solution in a 37°C water bath and vortex to try and redissolve the precipitate.[6] If it does not dissolve, the solution is likely supersaturated. Prepare a new stock at a lower concentration.
-
-
Degradation : The precipitate could be a degradation product of this compound. Hydrolysis is a key degradation pathway for this compound in the presence of water.[4][7]
Caption: this compound degradation pathway.
Forced degradation studies have shown that this compound is susceptible to degradation under hydrolytic (acidic, basic, and neutral) conditions.[7][11] However, it is relatively stable under photolytic, oxidative, and thermal stress.[4][7] This highlights the importance of protecting your stock solutions from moisture.
Best Practices for Long-Term Stability
-
Solvent Choice : Use high-purity, anhydrous solvents like DMSO or DMF.[1][2]
-
Storage Temperature : Store stock solutions at -80°C for long-term stability (up to 6 months).[3][4]
-
Aliquoting : Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[4]
-
Container : Use tightly sealed, amber vials to protect from light and prevent solvent evaporation.
-
Documentation : Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.
By adhering to these guidelines, you can ensure the long-term stability of your frozen this compound stock solutions, leading to more reliable and reproducible experimental outcomes.
References
- Battram, C., Charlton, S. J., Cuenoud, B., et al. In vitro and in vivo pharmacological characterization of 5-[(R)-2-(5,6-diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-8-hydroxy-1H-quinolin-2-one (this compound), a novel inhaled β2 adrenoceptor agonist with a 24-h duration of action. J. Pharmacol. Exp. Ther. 317(2), 762-770 (2006). [Link]
- Deccan Nutraceuticals Pvt. Ltd.
- Hassib, S. T., Hashem, H. A., Fouad, M. A., & Mohamed, N. E. E. (2019). Development and Validation of a Stability-Indicating Chromatographic Method for the Determination of this compound Maleate with Glycopyrronium Bromide in Mixture. Current Pharmaceutical Analysis, 15(7), 694-702. [Link]
- Kishore, M., & Kumar, K. S. (2020). Identification and characterization of degradation products of this compound using liquid chromatography/mass spectrometry. European Journal of Mass Spectrometry, 26(6), 425-431. [Link]
- MedPath.
- Nagu, P., & L, R. K. (2022). Stability Indicating RP-HPLC Method Development and Validation for simultaneous estimation of this compound and Glycopyrrolate and in. World Journal of Pharmaceutical Sciences, 10(1), 1-1. [Link]
- National Center for Biotechnology Information.
- P, S., & G, S. (2021). Stability Indicating Rp-HPLC Method Development And Validation For The Estimation Of this compound Maleate In Bulk And Tablet Dosage Form. International Journal of Pharmaceutical Sciences, 12(1), 1-1. [Link]
- Patsnap Synapse.
- Yan, M., et al. (2012). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of biomolecular screening, 17(4), 549-555. [Link]
- Yuno, S. T., et al. (2017). Rapid simultaneous determination of this compound maleate and glycopyrronium bromide in inhaler capsules using a validated stability-indicating monolithic LC method. Journal of the Brazilian Chemical Society, 28, 1258-1266. [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Identification and characterization of degradation products of this compound using liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid simultaneous determination of this compound maleate and glycopyrronium bromide in inhaler capsules using a validated stability-indicating monolithic LC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wjpsonline.com [wjpsonline.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. researchgate.net [researchgate.net]
Navigating Preclinical Crossroads: A Technical Support Guide for the Refinement of Animal Models in Indacaterol Testing
This technical support center is designed for researchers, scientists, and drug development professionals dedicated to advancing the understanding and application of Indacaterol. Here, we move beyond standard protocols to address the nuances of animal model selection and refinement, fostering more accurate and translatable preclinical data. This guide is structured to anticipate and resolve the real-world challenges encountered during in vivo and ex vivo testing of this ultra-long-acting beta-2 adrenergic agonist (ultra-LABA).
Section 1: Troubleshooting Guide - Addressing Common Experimental Hurdles
This section is formatted to provide rapid, actionable solutions to specific problems you may encounter during your this compound experiments.
Question: We are observing high variability in the bronchoprotective effect of this compound in our guinea pig model. What are the likely causes and how can we mitigate this?
Answer: High variability in bronchoprotection studies is a common challenge that can often be traced back to several factors. Let's break down the potential causes and solutions:
-
Inconsistent Aerosol Delivery: The primary culprit is often inconsistent delivery of this compound to the lungs.
-
Cause: Standard nebulizers can produce a wide range of particle sizes, and deposition can be affected by the animal's breathing pattern. Intratracheal instillation, while more direct, can be inconsistent if not performed with precision.
-
Solution: Employ advanced, rodent-specific aerosol delivery systems. Nose-only exposure towers provide a controlled environment for inhalation. For direct lung delivery, consider using a microsprayer aerosolizer, which generates a fine, consistent plume of particles directed into the lungs. This significantly improves dose uniformity and reduces variability.
-
-
Anesthesia Protocol: The choice and depth of anesthesia can significantly impact airway tone and responsiveness.
-
Cause: Some anesthetics can have bronchodilatory or bronchoconstrictive effects, confounding the action of this compound.
-
Solution: A combination of ketamine and xylazine is often used for injectable anesthesia in rodent lung function studies. For inhalational anesthesia, isoflurane is common. It is crucial to maintain a consistent depth of anesthesia throughout the experiment and across all animals. Monitor vital signs closely and consider using a ventilator to standardize breathing parameters. Whenever possible, studies in conscious, restrained animals are preferred to eliminate the confounding effects of anesthesia[1].
-
-
Bronchoconstrictor Challenge: The method and timing of the bronchoconstrictor challenge are critical.
-
Cause: Inconsistent delivery of methacholine or histamine will lead to variable bronchoconstriction, making the protective effect of this compound appear inconsistent.
-
Solution: Standardize the delivery of the bronchoconstrictor using a calibrated nebulizer. Ensure the animal is exposed for a consistent duration and at a consistent concentration. The timing of the challenge relative to this compound administration must be precise and consistent across all experimental groups.
-
Question: Our pharmacokinetic data for inhaled this compound in rats shows lower systemic exposure than expected. What could be the issue?
Answer: Lower than expected systemic exposure following inhalation in rats is often a matter of deposition and anatomy.
-
Nasal Filtration: Rats are obligate nose-breathers, and their nasal passages are highly efficient at filtering inhaled particles.
-
Cause: A significant portion of the inhaled this compound may be depositing in the nasal cavity and subsequently swallowed, leading to gastrointestinal absorption and first-pass metabolism, rather than pulmonary absorption.
-
Solution: Utilize a delivery system that bypasses the nasal passages, such as intratracheal administration with a microsprayer. This ensures a higher percentage of the dose reaches the lungs. Additionally, ensure the particle size of your aerosolized this compound is optimized for deep lung deposition in rodents (typically 1-3 µm).
-
-
Formulation: The formulation of the dry powder can impact its aerosolization and deposition.
-
Cause: Poor deaggregation of the this compound from the carrier (e.g., lactose) can result in larger particles that deposit in the upper airways.
-
Solution: Ensure your dry powder formulation is optimized for the delivery device being used. This may involve adjusting the particle size of both the drug and the carrier, as well as the blending process.
-
Question: We are planning to use Precision-Cut Lung Slices (PCLS) to test this compound's effect on human tissue. What are the key considerations for this model?
Answer: PCLS is an excellent ex vivo model that preserves the complex 3D architecture of the lung. Here are some key considerations:
-
Tissue Viability: Maintaining the viability of the slices is paramount.
-
Cause: Mechanical stress during slicing and improper culture conditions can lead to cell death and loss of tissue responsiveness.
-
Solution: Use a high-quality vibratome to prepare the slices. Culture the slices in a suitable medium, often supplemented with antibiotics and antimycotics, and ensure proper gas exchange. Regularly assess viability using methods like MTT assays. Slices can typically be maintained in culture for up to 7 days[2].
-
-
Reproducibility: Ensuring consistency between slices is crucial for reliable data.
-
Cause: Variability in slice thickness and the region of the lung from which they are taken can affect results.
-
Solution: Use a precision microtome to ensure uniform slice thickness (typically 200-500 µm). When possible, obtain slices from similar regions of the lung lobe. Prepare multiple slices from the same donor to account for regional heterogeneity[2][3][4].
-
-
Disease Modeling: PCLS can be used to model aspects of lung diseases.
-
Cause: To study the effect of this compound in a disease context, the slices need to be treated to induce a relevant phenotype.
-
Solution: For modeling COPD-like inflammation, slices can be treated with lipopolysaccharide (LPS). To study fibrosis, a cocktail of pro-fibrotic mediators can be used. This allows for the investigation of this compound's effects in a more disease-relevant context[3][4][5].
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Which is the most suitable animal model for initial efficacy testing of this compound: mouse or guinea pig?
A1: Both models have their merits and are widely used. The choice often depends on the specific research question.
-
Guinea Pig: The guinea pig airway is highly sensitive to bronchoconstrictors like histamine and methacholine, making it an excellent model for studying bronchoprotection. The pharmacological responses of the guinea pig trachea to beta-2 agonists are also well-characterized and generally translate well to human responses.
-
Mouse: The primary advantage of the mouse model is the availability of numerous transgenic strains, which allows for the investigation of specific molecular pathways involved in this compound's action and in the pathophysiology of lung diseases. However, inducing a robust and consistent bronchoconstrictor response in mice can be more challenging than in guinea pigs.
For initial efficacy and duration of action studies, the guinea pig model is often preferred due to its pronounced and reproducible bronchoconstrictor response. For mechanistic studies involving genetic manipulation, the mouse model is indispensable .
Q2: How can we refine our animal models to better predict human clinical outcomes for this compound?
A2: Refining animal models to enhance their predictive validity is a key goal in preclinical research. Here are several strategies:
-
Humanized Mouse Models: While a mouse model with a fully humanized beta-2 adrenergic receptor is not yet a standard, commercially available tool, the concept is highly relevant. Using humanized models, such as those with implanted human lung tissue, can provide a more accurate representation of human-specific drug responses[6]. In the absence of a specific receptor-humanized model, researchers should be mindful of species differences in receptor density and pharmacology.
-
Advanced Inhalation Delivery Systems: As mentioned in the troubleshooting section, using sophisticated, species-appropriate inhalation systems that provide consistent dosing and particle size distribution is a critical refinement. This moves away from less precise methods like intranasal instillation.
-
Co-morbidity Models: COPD is often associated with co-morbidities like cardiovascular disease. Developing animal models that incorporate these co-morbidities can provide a more holistic understanding of this compound's efficacy and safety profile.
-
Precision-Cut Lung Slices (PCLS): Integrating PCLS from both animals and humans into your research program is a powerful refinement strategy. PCLS allows for direct testing on target tissue, reducing the number of animals used and providing more clinically relevant data[2][3][5][7].
Q3: What are the key pharmacokinetic differences for this compound across common preclinical species and humans?
A3: Understanding the pharmacokinetic profile of this compound across species is crucial for translating preclinical findings. Below is a summary of key parameters.
| Parameter | Rat (Pulmonary) | Human (Inhaled) |
| Tmax (Time to Peak Concentration) | ~5 minutes (0.083 h)[8] | ~15 minutes[9] |
| Cmax (Peak Concentration) | 51.02 µg/mL | Dose-dependent |
| Half-life (t½) | ~48.5 hours[8] | ~40-52 hours |
Data presented is a synthesis from multiple sources and should be considered as representative. Specific values can vary based on the study design and analytical methods.
The rapid Tmax in both rats and humans indicates fast absorption from the lungs. The long half-life in both species is consistent with this compound's ultra-long-acting profile.
Section 3: Key Signaling Pathways and Experimental Workflows
Beta-2 Adrenergic Receptor Signaling Pathway
This compound exerts its therapeutic effect through the activation of the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway is illustrated below.
Caption: this compound's beta-2 adrenergic signaling pathway.
Experimental Workflow: In Vivo Bronchoprotection Assay in Guinea Pigs
This workflow outlines the key steps for assessing the bronchoprotective effects of this compound in a guinea pig model.
Caption: Workflow for in vivo bronchoprotection assay.
Section 4: Detailed Experimental Protocols
Protocol 1: Preparation and Use of Precision-Cut Lung Slices (PCLS) for Bronchodilator Testing
This protocol provides a detailed methodology for preparing PCLS and assessing the bronchodilatory effects of this compound.
Materials:
-
Fresh lung tissue (human or animal)
-
Low-melting-point agarose
-
Culture medium (e.g., DMEM/F-12)
-
Vibratome (e.g., Compresstome®)
-
Bronchoconstrictor (e.g., methacholine)
-
This compound
-
Microscope with a camera for imaging
Procedure:
-
Lung Inflation:
-
Prepare a 1.5-2.5% (w/v) solution of low-melting-point agarose in culture medium and heat to dissolve. Cool to 37°C.
-
Slowly inflate the lungs via the trachea with the agarose solution until fully expanded.
-
Place the inflated lungs on ice for 15-20 minutes to solidify the agarose.
-
-
Slicing:
-
Dissect the desired lung lobe and mount it on the vibratome specimen tube.
-
Cut slices to a thickness of 250-300 µm in a bath of ice-cold culture medium.
-
-
Culture:
-
Wash the slices several times in fresh, pre-warmed (37°C) culture medium.
-
Place individual slices in a 24-well plate with culture medium and incubate at 37°C in a humidified 5% CO2 atmosphere.
-
-
Bronchodilator Assay:
-
After an initial recovery period (e.g., 2 hours), replace the medium.
-
Induce bronchoconstriction by adding a known concentration of methacholine.
-
Capture images of the airway lumen before and after adding methacholine to measure the degree of constriction.
-
Add this compound at various concentrations to the constricted airways.
-
Capture images at set time points to measure the relaxation of the airway lumen.
-
-
Data Analysis:
-
Measure the area of the airway lumen in the captured images.
-
Calculate the percentage of constriction and the percentage of relaxation relative to the baseline and fully constricted states.
-
Generate dose-response curves for this compound.
-
References
- Donohue, J. F., et al. (2011). Comparative efficacy of this compound in chronic obstructive pulmonary disease. International Journal of Chronic Obstructive Pulmonary Disease, 6, 477–491.
- de Haas, M. A., et al. (2023). Perspectives on precision cut lung slices—powerful tools for investigation of mechanisms and therapeutic targets in lung diseases. Frontiers in Physiology, 14, 1169055.
- BenchChem Technical Support Team. (2025). Head-to-Head Comparison of (S)-Indacaterol and Formoterol in Preclinical Models. BenchChem.
- BenchChem Technical Support Team. (2025). Replication of Published In Vitro and In Vivo Findings for (S)
- Wang, H., et al. (2022). Efficacy in mouse and guinea pig models.
- Abdel-Ghany, M. F., et al. (2024). Pharmacokinetics of pulmonary this compound in rat lung using molecular imprinting solid-phase extraction coupled with RP-UPLC. Scientific Reports, 14(1), 2345.
- Stewart, A. G., et al. (2023). Perspectives on precision cut lung slices—powerful tools for investigation of mechanisms and therapeutic targets in lung diseases. Frontiers in Physiology, 14, 1169055.
- Weers, J., et al. (2020). In Vitro-In Vivo Correlations Observed With this compound-Based Formulations Delivered with the Breezhaler®. Journal of Aerosol Medicine and Pulmonary Drug Delivery, 33(4), 193-203.
- Kaiser, G., et al. (2021). Population Pharmacokinetic Analysis of this compound/Glycopyrronium/Mometasone Furoate After Administration of Combination Therapies Using the Breezhaler® Device in Patients with Asthma. Advances in Therapy, 38(7), 3843–3861.
- REPROCELL. (n.d.). Precision-Cut Lung Slices (PCLS) Research And Assays. REPROCELL.
- Singh, S., et al. (2023). Translational research: Bridging the gap between preclinical and clinical research. Perspectives in Clinical Research, 14(1), 1-3.
- Tliba, O., et al. (2017). β2-Adrenoceptor signaling in airway epithelial cells promotes eosinophilic inflammation, mucous metaplasia, and airway contractility. Proceedings of the National Academy of Sciences, 114(43), E9173–E9181.
- Karmaus, A. L., et al. (2020). Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels.
- Weers, J., et al. (2020). In Vitro-In Vivo Correlations Observed With this compound-Based Formulations Delivered with the Breezhaler (R).
- Aptar Pharma. (2025).
- Precisionary Instruments. (2025). New Protocol Guide: Everything You Need to Know About Precision-Cut Lung Slices (PCLS). Precisionary Instruments.
- Nakashima, C., et al. (2021). Pharmacokinetics of this compound, glycopyrronium and mometasone furoate administered as an inhaled fixed-dose combination in Japanese and Caucasian healthy subjects.
- Kaiser, G., et al. (2021).
- Wahl, A., et al. (2024). RSV infection of humanized lung-only mice induces pathological changes resembling severe bronchiolitis and bronchopneumonia. Frontiers in Immunology, 15, 1385311.
- Science News. (2025). β2-Adrenergic Signaling Controls Neonatal Respiratory Syncytial Virus Infection by Promoting Viral Clearance and Airway Protection. Science News.
- Royce, S. G., et al. (2023). Advances in respiratory physiology in mouse models of experimental asthma. Frontiers in Allergy, 4, 1145603.
- Uray, K., et al. (2019). Uncertainty in the Translation of Preclinical Experiments to Clinical Trials. Why do Most Phase III Clinical Trials Fail?. Frontiers in Medicine, 6, 275.
- Pineda, R. (2024). Human-Derived Precision-Cut Lung Slices (hPCLS): Agarose Filling, Coring and Slicing Protocol. Protocols.io.
- Assay Guidance Manual. (2012). In Vivo Assay Guidelines. NCBI Bookshelf.
- Shnyder, S. (2025). Translating Promising Drug Candidates from Preclinical Screening to Clinical Trials. Drug Target Review.
- Nance, B. B., et al. (2018). Beta-2 adrenergic receptors increase TREG cell suppression in an OVA-induced allergic asthma mouse model when mice are moderate aerobically exercised. BMC Immunology, 19(1), 5.
- Du, Y., et al. (2010). Comparison of mouse, guinea pig and rabbit models for evaluation of plague subunit vaccine F1+rV270. Vaccine, 28(8), 2023-2029.
- Hawkins, C. J., & Klease, G. T. (1973). Relative Potency of (-)- And (Plus-)-Salbutamol on Guinea Pig Tracheal Tissue. Journal of Medicinal Chemistry, 16(7), 856-857.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reprocell.com [reprocell.com]
- 3. Perspectives on precision cut lung slices—powerful tools for investigation of mechanisms and therapeutic targets in lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Translating between preclinical data and clinical outcomes: The bottleneck is always on the other side | Drug Discovery News [drugdiscoverynews.com]
- 5. Translational research: Bridging the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | RSV infection of humanized lung-only mice induces pathological changes resembling severe bronchiolitis and bronchopneumonia [frontiersin.org]
- 7. precisionary.com [precisionary.com]
- 8. Pharmacokinetics of pulmonary this compound in rat lung using molecular imprinting solid-phase extraction coupled with RP-UPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative efficacy of this compound in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of Indacaterol vs. Formoterol in preclinical models
A Preclinical Head-to-Head Analysis: Indacaterol vs. Formoterol
A Guide for Drug Development Professionals
This guide provides an in-depth comparative analysis of two prominent long-acting β2-adrenoceptor agonists (LABAs), this compound and Formoterol, from a preclinical perspective. Moving beyond a simple data summary, we delve into the causality behind experimental designs and interpret the pharmacological data to provide a clear, actionable understanding for researchers in the field of respiratory drug development.
Introduction: Two Generations of Long-Acting β2-Agonists
This compound and Formoterol are cornerstone therapies for managing obstructive airway diseases such as Chronic Obstructive Pulmonary Disease (COPD). Both function by relaxing the airway smooth muscle to induce bronchodilation. However, their distinct molecular structures and resulting pharmacological profiles lead to significant differences in their therapeutic application. Formoterol, a well-established LABA, is characterized by a rapid onset and a 12-hour duration of action, necessitating twice-daily dosing. This compound, a newer agent, was developed as an ultra-LABA, offering a similarly rapid onset but with a prolonged 24-hour duration of action, allowing for once-daily administration.[1][2] This guide will dissect the preclinical data that underpins these clinical differentiators.
Fundamental Mechanism of Action: The β2-Adrenoceptor Signaling Cascade
Both this compound and Formoterol exert their therapeutic effects through the same canonical pathway. Their primary target is the β2-adrenergic receptor, a G-protein coupled receptor (GPCR) located on the surface of airway smooth muscle cells.[1][3]
The sequence of events following agonist binding is as follows:
-
Receptor Activation: The agonist binds to and stabilizes an active conformation of the β2-adrenoceptor.
-
G-Protein Coupling: The activated receptor couples with a stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The Gs-protein activates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
PKA Activation: The rise in intracellular cAMP levels activates Protein Kinase A (PKA).
-
Smooth Muscle Relaxation: PKA phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and the sequestration of calcium, which ultimately results in the relaxation of the airway smooth muscle and bronchodilation.[1]
Conclusion: Translating Preclinical Differences to Clinical Utility
The preclinical comparison of this compound and Formoterol provides a clear pharmacological basis for their distinct clinical roles. Both are potent, highly selective β2-adrenoceptor agonists with a rapid onset of action. The fundamental difference identified in preclinical models is the significantly longer duration of action of this compound, which is a direct result of its molecular interactions and slower dissociation kinetics from the β2-receptor. This key attribute, validated through robust in vitro and in vivo assays, establishes this compound as a true once-daily bronchodilator, offering a potential advantage in treatment adherence over the twice-daily regimen required for Formoterol.
References
- Zosky GR, Sly PD. Preclinical animal models of asthma and chronic obstructive pulmonary disease. Clinical & Experimental Allergy. 2007;37(7):974-988.
- Pauwels RA, Rabe KF. Moving towards a new generation of animal models for asthma and COPD with improved clinical relevance. European Respiratory Journal. 2010;36(5):969-971.
- Wright JL, Cosio M, Churg A. Preclinical animal models of asthma and chronic obstructive pulmonary disease. Journal of Allergy and Clinical Immunology. 2008;121(2):S21-S26.
- Balint B, Watz H, Amos C, et al. Onset of action of this compound in patients with COPD: Comparison with salbutamol and salmeterol-fluticasone. International Journal of Chronic Obstructive Pulmonary Disease. 2010;5:311-318.
- Stevenson CS, Belvisi MG. Preclinical animal models of asthma and chronic obstructive pulmonary disease. Current Opinion in Pharmacology. 2008;8(3):283-290.
- Nik-ammar AN, Boskabady MH. Experimental animal models for COPD: a methodological review. Tobacco Induced Diseases. 2017;15:33.
- Rossi A, Polese G. This compound: a comprehensive review. International Journal of Chronic Obstructive Pulmonary Disease. 2013;8:353-363.
- Cazzola M, Matera MG. The role of this compound for chronic obstructive pulmonary disease (COPD). Journal of Thoracic Disease. 2010;2(4):243-250.
- Cazzola M, Page CP, Calzetta L, Matera MG. Role of this compound in the management of asthma and chronic obstructive pulmonary disease. Therapeutic Advances in Respiratory Disease. 2012;6(1):35-49.
- Donohue JF, Fogarty C, Lötvall J, et al. Comparative efficacy of this compound in chronic obstructive pulmonary disease. Therapeutic Advances in Respiratory Disease. 2011;5(5):313-328.
- Cazzola M, Matera MG. The role of this compound for chronic obstructive pulmonary disease (COPD). Therapeutics and Clinical Risk Management. 2010;6:437-445.
- Schultze N, Kume H, Graf E, Utz I, Rabe KF. Kinetic analysis of drug-receptor interactions of long-acting beta2 sympathomimetics in isolated receptor membranes: evidence against prolonged effects of salmeterol and formoterol on receptor-coupled adenylyl cyclase. Naunyn-Schmiedeberg's Archives of Pharmacology. 1998;358(5):564-572.
- Nials AT, Coleman RA, Johnson M, Magnussen H, Rabe KF, Vardey CJ. High Affinity [3H]formoterol Binding Sites in Lung: Characterization and Autoradiographic Mapping. British Journal of Pharmacology. 1993;110(3):1119-1125.
- Naline E, Frossard N, Advenier C. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart. European Journal of Pharmacology. 1995;289(2):183-191.
- Kikkawa H, Mizuta K, Mita H, Akiyama K. Formoterol, fenoterol, and salbutamol as partial agonists for relaxation of maximally contracted guinea pig tracheae: comparison of relaxation with receptor binding. Journal of Allergy and Clinical Immunology. 1995;95(3):759-767.
Sources
A Head-to-Head In Vitro Comparison of Indacaterol and Salmeterol: A Guide for Drug Development Professionals
This guide provides an in-depth, comparative analysis of the in vitro pharmacological profiles of two prominent long-acting β2-adrenoceptor agonists (LABAs): Indacaterol, an ultra-LABA, and Salmeterol, a traditional LABA. Moving beyond a simple recitation of data, we will dissect the key experimental findings that define their distinct characteristics, explain the causality behind the chosen methodologies, and provide actionable insights for researchers in the field of respiratory drug development.
Introduction: The Evolving Landscape of β2-Adrenoceptor Agonists
Long-acting β2-adrenoceptor agonists are a cornerstone in the management of chronic obstructive pulmonary disease (COPD) and asthma. Their primary therapeutic action is to induce sustained bronchodilation by relaxing the airway smooth muscle.[1] This is achieved through the activation of β2-adrenergic receptors, which stimulates intracellular adenyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP).[2][3]
Salmeterol, a mainstay LABA for decades, is characterized by its 12-hour duration of action, requiring twice-daily administration.[4][5] this compound represents a newer class of "ultra-LABAs," uniquely combining a rapid onset of action with a duration that supports a once-daily dosing regimen.[6][7] Understanding the fundamental in vitro differences between these two molecules is critical for developing next-generation respiratory therapeutics with optimized efficacy and patient adherence profiles. This guide will explore the head-to-head experimental data that illuminates these differences in receptor interaction, signaling, and functional effect at the cellular and tissue level.
Molecular and Pharmacological Profiles
The distinct clinical profiles of this compound and Salmeterol are rooted in their molecular structures and resulting physicochemical properties. Both are selective β2-adrenoceptor agonists, but their interactions with the receptor and the surrounding cell membrane environment differ significantly.[8]
-
Salmeterol: Possesses a long, lipophilic saligenin tail. Its prolonged duration of action has been attributed to this high lipophilicity, which allows it to partition into the cell membrane, creating a local drug depot from which it can slowly engage the receptor.[1][5] This mechanism, however, is also associated with a slower onset of action compared to other agonists.[9][10]
-
This compound: Also a lipophilic molecule, its prolonged duration is thought to be mediated by a high affinity for lipid raft domains within the cell membrane near the receptor.[3][11] Crucially, this compound also possesses high intrinsic efficacy at the receptor, a property that contributes to its rapid onset of action, a feature it shares with short-acting β2-agonists (SABAs) like salbutamol.[6][7][10]
The following sections will detail the in vitro assays that quantitatively substantiate these distinct pharmacological profiles.
Head-to-Head In Vitro Performance Metrics
Direct comparative studies using recombinant cell lines and isolated human tissues provide the clearest picture of the pharmacological distinctions between this compound and Salmeterol.
Receptor Affinity and Functional Efficacy
The initial interaction between a drug and its target is defined by binding affinity, while the ability of that drug to activate the receptor and trigger a downstream response is termed intrinsic efficacy. These parameters are fundamental to a drug's overall potency and effect.
In vitro studies have consistently demonstrated that while both molecules are potent β2-agonists, this compound acts as a high-efficacy agonist, whereas Salmeterol behaves as a partial agonist.[12] The mean maximum effect (Emax) for this compound is reported to be approximately 73% of the full agonist isoprenaline's effect, compared to only 38% for Salmeterol.[6][10] This higher intrinsic efficacy is a key factor in this compound's rapid and robust bronchodilator effect.
Table 1: Comparative In Vitro Efficacy at the Human β2-Adrenoceptor
| Parameter | This compound | Salmeterol | Formoterol (Reference) | Salbutamol (Reference) | Isoprenaline (Reference) | Data Source(s) |
| Intrinsic Efficacy (Emax) | 73% | 38% | 90% | 47% | 100% | [6][9][10] |
| Receptor Agonism | High-Efficacy Partial Agonist | Partial Agonist | Near Full Agonist | Partial Agonist | Full Agonist | [6][12][13] |
Emax values are expressed as a percentage of the maximum effect induced by the non-selective full agonist, isoprenaline.
Onset and Duration of Action in Human Airway Tissue
Functional assays using isolated human bronchi or precision-cut lung slices (PCLS) offer a more physiologically relevant model for assessing the time course of drug action. These experiments directly measure the relaxation of airway smooth muscle.
Studies using these tissues confirm the rapid onset of action for this compound, which is statistically similar to the SABA salbutamol and significantly faster than that of Salmeterol.[9][10][14] Conversely, when measuring the duration of the relaxant effect after washout, this compound demonstrates a significantly longer duration of action than both Salmeterol and Formoterol.[10][14]
Table 2: Comparative Time Course in Isolated Human Small Airways
| Parameter | This compound | Salmeterol | Formoterol | Albuterol (Salbutamol) | Data Source(s) |
| Onset of Action | Fast | Significantly Slower | Fast | Fast | [9][10][14] |
| Duration of Action | > Salmeterol | < this compound | < Salmeterol | < Formoterol | [14] |
This unique combination of a fast onset and an ultra-long duration is the defining in vitro characteristic of this compound, setting it apart from Salmeterol.
Key Experimental Methodologies
To ensure scientific integrity, the protocols used to generate this comparative data must be robust and self-validating. Below are detailed methodologies for two critical in vitro assays.
Protocol: cAMP Accumulation Assay for Functional Potency and Efficacy
This assay quantifies the primary second messenger generated by β2-adrenoceptor activation, providing a direct measure of a compound's functional agonism.
Objective: To determine the potency (EC50) and intrinsic efficacy (Emax) of test agonists at the human β2-adrenoceptor.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the recombinant human β2-adrenergic receptor are cultured to 80-90% confluency in a suitable medium (e.g., DMEM/F12 with 10% FBS and a selection antibiotic). The choice of a recombinant cell line ensures a high and consistent receptor density, minimizing variability.
-
Cell Preparation: Cells are harvested, washed, and resuspended in an assay buffer (e.g., HBSS) containing a phosphodiesterase (PDE) inhibitor, such as 1 mM IBMX. The PDE inhibitor is critical to prevent the degradation of newly synthesized cAMP, thereby amplifying the signal and ensuring the measured accumulation is proportional to adenyl cyclase activity.
-
Assay Procedure:
-
A cell suspension (e.g., 1x10^5 cells/well) is plated into a 96-well plate.
-
Test compounds (this compound, Salmeterol) and reference agonists (isoprenaline) are serially diluted to generate a 10-point concentration-response curve.
-
The agonist solutions are added to the cells and incubated at 37°C for a defined period (e.g., 30 minutes).
-
A vehicle control (e.g., 0.1% DMSO) and a positive control (10 µM Isoprenaline for Emax) must be included.
-
-
cAMP Quantification: The reaction is stopped, and cells are lysed. The intracellular cAMP concentration is measured using a competitive immunoassay kit, such as HTRF, ELISA, or AlphaLISA.
-
Data Analysis:
-
Raw data (e.g., fluorescence or luminescence) is converted to cAMP concentrations using a standard curve.
-
Data is normalized to the response of the full agonist, isoprenaline (100%), and the vehicle control (0%).
-
A four-parameter logistic equation is used to fit the concentration-response curve and determine the EC50 (potency) and Emax (intrinsic efficacy) for each compound.
-
Caption: Workflow for a cAMP accumulation assay.
Protocol: Isolated Human Bronchus Assay for Onset and Duration
This ex vivo method provides the most clinically translatable data on a compound's functional performance in target human tissue.
Objective: To measure the onset of relaxation and duration of action of test agonists on pre-contracted human airway smooth muscle.
Methodology:
-
Tissue Preparation:
-
Human lung tissue is obtained from surgical resections (e.g., lobectomy) with appropriate ethical approval and patient consent.
-
Bronchial rings (2-3 mm) are dissected free from parenchyma and suspended in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Tissues are connected to isometric force transducers to record changes in muscle tension.
-
-
Equilibration and Viability Check: Tissues are equilibrated under a resting tension (e.g., 1 g) for at least 60 minutes. Viability is confirmed by contracting the tissue with a standard stimulus like potassium chloride (KCl) or carbachol.
-
Onset of Action Measurement:
-
Tissues are pre-contracted to a stable tone with a contractile agent (e.g., 1 µM carbachol).
-
A single concentration of the test agonist (e.g., this compound or Salmeterol at its EC80) is added to the bath.
-
The time taken to achieve 50% of the maximal relaxation is recorded as the onset of action.
-
-
Duration of Action Measurement:
-
After achieving maximal relaxation with the test agonist, the tissue is extensively washed with fresh buffer to remove the free drug.
-
The return of the contractile tone is monitored over several hours. The duration of action is often quantified as the time taken for the relaxation to decay by 50% (t1/2 offset).
-
-
Data Analysis: Onset times and offset half-lives are calculated for each compound and compared using appropriate statistical tests (e.g., t-test or ANOVA).
Mechanistic Interpretation and Signaling
The combined in vitro data points to a clear mechanistic differentiation. Salmeterol's profile is dominated by its lipophilicity, leading to a slow-on, long-off interaction. This compound's profile is a product of two key properties: high intrinsic efficacy, which drives its rapid onset of action, and its unique membrane interactions within lipid rafts, which contribute to its ultra-long duration.[11]
Both molecules, once bound to the β2-adrenoceptor, initiate the same canonical Gs-protein signaling cascade.
Caption: Canonical β2-adrenoceptor signaling pathway.
Conclusion
Head-to-head in vitro studies unequivocally demonstrate that this compound and Salmeterol possess distinct pharmacological profiles.
-
This compound is a high-efficacy β2-agonist with a rapid onset of action comparable to SABAs and an ultra-long duration of action, exceeding that of traditional LABAs.[10][14]
-
Salmeterol is a partial β2-agonist with a characteristically slow onset but a long, 12-hour duration of action.[9][10]
These fundamental differences, driven by variations in intrinsic efficacy and membrane interactions, are established at the cellular and tissue level. The experimental protocols detailed herein provide a robust framework for researchers to characterize novel respiratory drug candidates and to understand how specific molecular attributes translate into a desired therapeutic profile. This knowledge is essential for the rational design of future therapies that can offer both rapid symptom relief and sustained 24-hour disease control.
References
- Salmeterol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Pediatric Oncall.
- What is the mechanism of Salmeterol Xinafoate? - Patsnap Synapse. (2024, July 17). Patsnap Synapse.
- Pharmacology of Salmeterol (Serevent); Overview, Mechanism of action, Pharmacokinetics, Uses, Effect. (2024, December 15). YouTube.
- This compound | C24H28N2O3 | CID 6918554 - PubChem. (n.d.). PubChem.
- Cazzola, M. (n.d.). The role of this compound for chronic obstructive pulmonary disease (COPD). Multidisciplinary Respiratory Medicine.
- This compound Overview - Active Ingredient - RxReasoner. (n.d.). RxReasoner.
- This compound: Uses, Dosage, Side Effects and More | MIMS Singapore. (n.d.). MIMS.
- Cazzola, M., Page, C. P., Rogliani, P., & Matera, M. G. (2013). The role of this compound for chronic obstructive pulmonary disease (COPD).
- Hanania, N. A., & Donohue, J. F. (2012). Comparative efficacy of this compound in chronic obstructive pulmonary disease.
- Rossi, A., Polese, G., & Santus, P. (2014). This compound: a comprehensive review. International Journal of Chronic Obstructive Pulmonary Disease, 9, 595–604. [Link]
- Cazzola, M., Page, C. P., Calzetta, L., & Matera, M. G. (2012). β2-adrenoceptor agonists: current and future direction. British Journal of Pharmacology, 165(1), 18–49. [Link]
- This compound | Advanced Drug Monograph - MedPath. (2025, July 28). MedPath.
- Matera, M. G., & Cazzola, M. (2012). Long-acting β-adrenoceptor agonists in the management of COPD: focus on this compound.
- This compound MALEATE - precisionFDA. (n.d.). precisionFDA.
- Sturton, R. G., Trifilieff, A., & Naline, E. (2008). Pharmacological characterization of this compound, a novel once daily inhaled 2 adrenoceptor agonist, on small airways in human and rat precision-cut lung slices. Journal of Pharmacology and Experimental Therapeutics, 325(3), 1032–1039. [Link]
- Balint, B., Watz, H., & Amos, C. (2010). Onset of action of this compound in patients with COPD: comparison with salbutamol and salmeterol-fluticasone. International Journal of Chronic Obstructive Pulmonary Disease, 5, 311–318. [Link]
- Chemical structure of this compound, formoterol, salmeterol, and salbutamol. - ResearchGate. (n.d.). ResearchGate.
- Kornmann, O., Dahl, R., & Centanni, S. (2011). Once-daily this compound versus twice-daily salmeterol for COPD: a placebo-controlled comparison.
- Dahl, R., Chung, K. F., & Buhl, R. (2010). Efficacy of a new once-daily long-acting inhaled β2-agonist this compound versus twice-daily formoterol in COPD. Thorax, 65(6), 473–479. [Link]
- Current Updates on In-vitro Drug Release Testing of Long-Acting Injectables. (2022, March 24). AAPS.
- Balint, B., Watz, H., Amos, C., Owen, R., Higgins, M., & Kramer, B. (2010). Onset of action of this compound in patients with COPD: Comparison with salbutamol and salmeterol-fluticasone. International Journal of Chronic Obstructive Pulmonary Disease, 5, 311–318. [Link]
- Duration of action of inhaled abediterol, salmeterol, formoterol, and... - ResearchGate. (n.d.). ResearchGate.
- Salo, D., Weatherford, C., & Clark, R. B. (2020). Membrane-Facilitated Receptor Access and Binding Mechanisms of Long-Acting β2-Adrenergic Receptor Agonists. Biophysical Journal, 118(11), 2753–2767. [Link]
- Efficacy of this compound/glycopyrronium versus salmeterol/fluticasone in current and ex-smokers: a pooled analysis of IGNITE trials. (2021, February 22). ERJ Open Research.
- Mudium, R., & Diyya, S. (2017). This compound and salmeterol in COPD patients: a comparative study of efficacy and safety. International Journal of Basic & Clinical Pharmacology, 6(2), 405. [Link]
- This compound-Glycopyrronium versus Salmeterol-Fluticasone for COPD - PubMed. (2016, June 9). PubMed.
- Long-Acting β2-Agonists in Asthma: Enantioselective Safety Studies are Needed - PubMed. (n.d.). PubMed.
- In Vitro Drug Release Testing and In Vivo/In Vitro Correlation for Long Acting Implants and Injections | Request PDF - ResearchGate. (n.d.). ResearchGate.
- In vitro release testing method development for long-acting injectable suspensions. (2022, June 25). International Journal of Pharmaceutics.
- Long-Acting Beta-Agonists (LABAs) | AAAAI. (n.d.). American Academy of Allergy, Asthma & Immunology.
- Efficacy of this compound as a single therapy versus salmeterol/fluticasone therapy in patients with milder chronic obstructive pulmonary disease - PubMed. (n.d.). PubMed.
Sources
- 1. What is the mechanism of Salmeterol Xinafoate? [synapse.patsnap.com]
- 2. Salmeterol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. This compound | C24H28N2O3 | CID 6918554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Salmeterol: Mechanism of Persistence and Clinical Applications_Chemicalbook [chemicalbook.com]
- 6. The role of this compound for chronic obstructive pulmonary disease (COPD) - Cazzola - Journal of Thoracic Disease [jtd.amegroups.org]
- 7. This compound: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Membrane-Facilitated Receptor Access and Binding Mechanisms of Long-Acting β2-Adrenergic Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of this compound for chronic obstructive pulmonary disease (COPD) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. β2-adrenoceptor agonists: current and future direction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-acting β-adrenoceptor agonists in the management of COPD: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative efficacy of this compound in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Overview - Active Ingredient - RxReasoner [rxreasoner.com]
- 14. Pharmacological characterization of this compound, a novel once daily inhaled 2 adrenoceptor agonist, on small airways in human and rat precision-cut lung slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Part 1: Divergent Mechanisms, Convergent Outcome: Signaling Pathways to Bronchodilation
An In-Depth Comparative Guide to the In-Vivo Bronchodilatory Effects of Indacaterol and Tiotropium
For researchers and drug development professionals in the respiratory field, a nuanced understanding of the in-vivo performance of bronchodilators is paramount. This guide provides a detailed comparison of two leading once-daily inhaled therapies for chronic obstructive pulmonary disease (COPD): this compound, an ultra-long-acting β2-agonist (ultra-LABA), and Tiotropium, a long-acting muscarinic antagonist (LAMA). Moving beyond a simple catalog of features, we will dissect their distinct mechanisms of action, compare their performance based on key clinical and preclinical data, and detail the experimental protocols used to generate this evidence.
The therapeutic efficacy of this compound and Tiotropium stems from their ability to relax airway smooth muscle, albeit through fundamentally different molecular pathways. This compound is a functional antagonist of bronchoconstriction, actively promoting relaxation, while Tiotropium is a competitive antagonist that prevents the constrictive signals mediated by acetylcholine.[1]
This compound: The β2-Adrenergic Agonist Pathway
This compound selectively binds to and activates β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) abundant on the surface of airway smooth muscle cells.[2][3] This binding initiates a well-defined signaling cascade:
-
Receptor Activation: this compound binding causes a conformational change in the β2-receptor.
-
G-Protein Coupling: The activated receptor couples with a stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The Gs protein activates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[2][3]
-
PKA Activation & Relaxation: Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a decrease in intracellular calcium and ultimately, smooth muscle relaxation and bronchodilation.[2]
Tiotropium: The Muscarinic Antagonist Pathway
Tiotropium functions by inhibiting the bronchoconstrictive effects of acetylcholine, the primary parasympathetic neurotransmitter in the airways. It is a competitive antagonist with a high affinity for muscarinic receptors, particularly the M3 subtype located on airway smooth muscle.[4][5] Its mechanism is one of prevention:
-
Receptor Blockade: Tiotropium binds to M3 muscarinic receptors, preventing acetylcholine from binding.[1][4]
-
Inhibition of Gq Protein: This blockade prevents the activation of the associated Gq protein.
-
PLC Inhibition: Consequently, the enzyme phospholipase C (PLC) is not activated.
-
IP3 & Ca2+ Suppression: Without PLC activation, the synthesis of inositol 1,4,5-trisphosphate (IP3) is suppressed.[1] This prevents the IP3-mediated release of calcium (Ca2+) from intracellular stores (the sarcoplasmic reticulum).[1][6]
-
Prevention of Contraction: By keeping intracellular Ca2+ levels low, Tiotropium prevents the calcium-dependent signaling that leads to smooth muscle contraction, thereby resulting in bronchodilation.[1]
Sources
- 1. Pharmacologic rationale underlying the therapeutic effects of tiotropium/olodaterol in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 3. Role of this compound, a once-daily bronchodilator, in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Tiotropium Bromide? [synapse.patsnap.com]
- 5. Tiotropium - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the 24-Hour Duration of Action of Indacaterol in Animal Models: A Comparative Guide
This guide provides an in-depth analysis of the preclinical validation of Indacaterol, an ultra-long-acting beta-2 adrenergic agonist (ultra-LABA), focusing on the experimental data that substantiates its 24-hour duration of action in animal models. Designed for researchers, scientists, and drug development professionals, this document compares this compound's performance with other long-acting beta-agonists (LABAs), offering a comprehensive overview of the methodologies employed and the key findings that underpin its clinical use for once-daily administration in chronic obstructive pulmonary disease (COPD).[1][2][3][4]
Introduction: The Clinical Imperative for a True 24-Hour Bronchodilator
The management of chronic respiratory conditions such as asthma and COPD necessitates consistent and prolonged bronchodilation to alleviate symptoms and improve patient quality of life.[5][6] Long-acting beta-agonists (LABAs) are a cornerstone of this therapeutic approach.[5] While 12-hour LABAs like Salmeterol and Formoterol have been effective, the development of an ultra-long-acting agent with a 24-hour duration of action offers the potential for improved patient adherence and more stable airway function.[4][7][8] this compound was developed to meet this need, providing sustained bronchodilation with a once-daily dosing regimen.[1][2][3] This guide delves into the preclinical evidence from animal models that has been pivotal in validating this extended duration of action.
Mechanism of Action: The Molecular Basis for Prolonged Efficacy
This compound, like other LABAs, exerts its therapeutic effect by selectively stimulating beta-2 adrenergic receptors on the smooth muscle cells of the airways.[9] This interaction initiates a downstream signaling cascade, leading to bronchodilation.[9][10]
The cAMP Signaling Pathway
Activation of the beta-2 adrenergic receptor, a Gs protein-coupled receptor (GPCR), triggers the activation of adenylyl cyclase.[9][10] This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[10] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in the relaxation of bronchial smooth muscle and the widening of the airways.[10]
The prolonged duration of action of this compound is attributed to its high affinity for the beta-2 adrenergic receptor and its lipophilic properties, which allow it to remain in the vicinity of the receptor for an extended period.[7]
Preclinical Validation in Animal Models: Methodologies and Comparative Data
A robust preclinical program utilizing various animal models has been instrumental in characterizing and validating the 24-hour efficacy of this compound. These studies have consistently demonstrated its superior duration of action compared to other LABAs.
Choice of Animal Models
The selection of appropriate animal models is critical for translating preclinical findings to clinical relevance. For respiratory research, particularly in the context of COPD and asthma, several species are commonly employed.
-
Guinea Pigs: This species is a well-established model for studying airway pharmacology due to the anatomical and physiological similarities of their respiratory system to that of humans.[11][12] They are frequently used in both in vitro (isolated tracheal rings) and in vivo (bronchoprotection) assays.[11][13][14][15]
-
Rats and Mice: While having some anatomical differences from humans, rodents are widely used due to their genetic tractability, cost-effectiveness, and the availability of established disease induction models (e.g., cigarette smoke exposure).[16][17][18]
-
Non-Human Primates (e.g., Rhesus Monkeys): These models offer the closest physiological resemblance to humans and are valuable for confirming findings from smaller animal studies before progressing to clinical trials.[13]
Experimental Protocols
This assay provides a direct measure of the relaxant effect of a compound on airway smooth muscle.
Protocol:
-
Tissue Preparation: Tracheal tissues are isolated from guinea pigs and cut into rings.[11][15]
-
Mounting: The tracheal rings are suspended in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with 95% O2/5% CO2.[11]
-
Contraction Induction: A contractile agent, such as methacholine or histamine, is added to the bath to induce a stable contraction of the tracheal smooth muscle.[14][15]
-
Drug Administration: Cumulative concentrations of this compound or comparator LABAs are added to the bath.
-
Measurement: The relaxation of the tracheal rings is measured isometrically, and concentration-response curves are generated to determine the potency (EC50) and intrinsic efficacy (Emax) of each compound. The duration of action is assessed by observing the time it takes for the tissue to return to its contracted state after washout of the drug.
This in vivo model assesses the ability of a drug to protect against bronchoconstriction induced by a spasmogen over an extended period.
Protocol:
-
Animal Model: Conscious guinea pigs are used.
-
Drug Administration: this compound or comparator LABAs are administered intratracheally as a dry powder to mimic the route of administration in humans.[13]
-
Bronchoconstriction Challenge: At various time points after drug administration (e.g., 1, 4, 8, 12, 24 hours), the animals are challenged with a bronchoconstrictor, such as 5-hydroxytryptamine (serotonin) or methacholine, delivered via aerosol.[13][14]
-
Measurement: The degree of bronchoconstriction is measured, typically by assessing changes in airway resistance and lung function. The duration of action is defined as the time for which the drug provides significant protection against the bronchoconstrictor challenge.
Comparative Efficacy Data
Preclinical studies have consistently demonstrated the superior duration of action of this compound compared to established LABAs such as Salmeterol and Formoterol.
| Compound | In Vitro Duration of Action (Isolated Guinea Pig Trachea) | In Vivo Duration of Bronchoprotection (Conscious Guinea Pig) |
| This compound | Comparable to Salmeterol [13] | At least 24 hours [13] |
| Salmeterol | Long-acting[13] | Approximately 12 hours[13] |
| Formoterol | Shorter than Salmeterol[13] | Approximately 4 hours[13] |
| Salbutamol (SABA) | Short-acting[13] | Approximately 2 hours[13] |
| Table 1: Comparative Duration of Action of Beta-2 Agonists in Guinea Pig Models. |
In studies with anesthetized rhesus monkeys, this compound also demonstrated the most prolonged bronchoprotective effect against methacholine-induced bronchoconstriction compared to Salmeterol, Formoterol, and Salbutamol.[13] Furthermore, this compound exhibited a favorable cardiovascular safety profile, inducing a lower increase in heart rate for a similar degree of bronchodilation.[13]
Discussion and Field-Proven Insights
The preclinical data from these well-validated animal models provide a strong scientific rationale for the 24-hour duration of action of this compound. The causality behind this extended efficacy lies in its unique molecular properties, including its high affinity for the beta-2 adrenergic receptor and its lipophilicity, which likely contributes to its retention in the airway tissues.
The self-validating nature of these experimental systems is crucial. The use of both in vitro and in vivo models, along with the inclusion of well-characterized comparators (Salmeterol, Formoterol, Salbutamol), provides a comprehensive and reliable assessment of this compound's pharmacological profile. The consistency of the findings across different animal species, from rodents to non-human primates, further strengthens the confidence in these preclinical results and their predictive value for human efficacy.
Conclusion
The preclinical validation of this compound's 24-hour duration of action in animal models has been a critical step in its development as a once-daily maintenance therapy for COPD. The rigorous experimental designs, employing a range of established in vitro and in vivo assays, have consistently demonstrated its superior and prolonged bronchodilator effects compared to shorter-acting LABAs. This robust preclinical evidence base has provided the foundational support for the successful translation of this compound into a clinically effective and convenient treatment option for patients with chronic respiratory diseases.
References
- The Kingsley Clinic. Long-Acting Beta Agonists: How They Help Asthma and COPD.
- Battram C, et al. In vitro and in vivo pharmacological characterization of 5-[(R)-2-(5,6-diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-8-hydroxy-1H-quinolin-2-one (this compound), a novel inhaled beta(2) adrenoceptor agonist with a 24-h duration of action. J Pharmacol Exp Ther. 2006 May;317(2):762-70.
- Wikipedia. Long-acting beta-adrenoceptor agonist.
- J-STAGE.
- Dr.Oracle. What are examples of Long-Acting Beta Agonists (LABA) and Long-Acting Muscarinic Antagonists (LAMA)?
- Asthma + Lung UK. Long-acting beta-2 agonist (LABA) inhalers.
- Benchchem. Measuring Downstream Signaling Effects of (S)
- MDPI. Effects of (a Combination of) the Beta 2 -Adrenoceptor Agonist this compound and the Muscarinic Receptor Antagonist Glycopyrrolate on Intrapulmonary Airway Constriction.
- Frontiers.
- PMC. Novel relaxant effects of RPL554 on guinea pig tracheal smooth muscle contractility.
- SCIREQ. COPD Animal Models.
- NIH.
- SpringerLink. Experimental animal models for COPD: a methodological review.
- AJP Lung. Animal models of chronic obstructive pulmonary disease.
- PubMed. This compound: a novel long-acting β(2) -agonist.
- Patsnap Synapse.
- Clinicaltrials.eu. This compound – Application in Therapy and Current Clinical Research.
- ResearchGate. (PDF) Pharmacokinetics Of this compound After Single And Multiple Inhaled Doses.
- PubMed. This compound provides sustained 24 h bronchodilation on once-daily dosing in asthma: a 7-day dose-ranging study.
- PMC.
Sources
- 1. This compound: a novel long-acting β(2) -agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. researchgate.net [researchgate.net]
- 4. Single- and multiple-dose pharmacokinetics of inhaled this compound in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thekingsleyclinic.com [thekingsleyclinic.com]
- 6. Long-acting beta-2 agonist (LABA) inhalers | Asthma + Lung UK [asthmaandlung.org.uk]
- 7. Long-acting beta-adrenoceptor agonist - Wikipedia [en.wikipedia.org]
- 8. droracle.ai [droracle.ai]
- 9. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Novel relaxant effects of RPL554 on guinea pig tracheal smooth muscle contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. In vitro and in vivo pharmacological characterization of 5-[(R)-2-(5,6-diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-8-hydroxy-1H-quinolin-2-one (this compound), a novel inhaled beta(2) adrenoceptor agonist with a 24-h duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings for Synergistic Combination Therapy in Asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Animal Models Reflecting Chronic Obstructive Pulmonary Disease and Related Respiratory Disorders: Translating Pre-Clinical Data into Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Animal models of chronic obstructive pulmonary disease: a systematic review [frontiersin.org]
- 18. scireq.com [scireq.com]
The Bridge from Benchtop to Bedside: A Comparative Guide to In Vitro-In Vivo Correlation (IVIVC) Studies for Inhaled Indacaterol Formulations
For researchers, scientists, and drug development professionals dedicated to advancing respiratory medicine, establishing a robust in vitro-in vivo correlation (IVIVC) is the cornerstone of developing bioequivalent and effective inhaled therapies. Indacaterol, an ultra-long-acting β2-adrenergic agonist, is a critical maintenance treatment for chronic obstructive pulmonary disease (COPD). Delivered via dry powder inhalers (DPIs), its therapeutic efficacy is intrinsically linked to the successful navigation of the formulation and device combination through the complexities of the human respiratory tract.
This guide provides an in-depth, technically-focused comparison of methodologies to establish a predictive relationship between the in vitro performance of this compound formulations and their in vivo pharmacokinetic behavior. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a self-validating system of analysis that is grounded in authoritative scientific principles.
The Critical Path: Understanding the "Why" Behind IVIVC for Inhaled this compound
For locally acting drugs like this compound, delivered via a DPI, demonstrating bioequivalence is paramount. An IVIVC serves as a predictive mathematical model, creating a bridge between a measurable in vitro property of a dosage form and a relevant in vivo response, such as plasma drug concentration.[1] A successful IVIVC can streamline formulation development, serve as a rigorous quality control tool, and potentially reduce the reliance on extensive clinical trials.[1]
The journey of an inhaled particle is fraught with variables. Patient inhalation effort, device resistance, and formulation characteristics all influence the aerodynamic particle size distribution (APSD), which in turn dictates the pattern of drug deposition in the respiratory tract.[1][2] Particles between 1-5 µm are most likely to reach the deep lung, the primary site of action for this compound.[1] Therefore, our in vitro characterization must accurately reflect these real-world conditions to hold predictive power.
Part 1: In Vitro Characterization - Simulating the Patient Experience
The in vitro assessment of DPIs is a multi-faceted process designed to characterize the performance of the drug-device combination. Key analyses include Aerodynamic Particle Size Distribution (APSD), Delivered Dose Uniformity (DDU), and in vitro dissolution. These evaluations should be conducted across a range of inspiratory flow rates to capture the variability in patient inhalation capabilities.[1]
Protocol 1: Aerodynamic Particle Size Distribution (APSD) Analysis
APSD is a critical quality attribute for inhaled products as it governs the regional deposition of the drug within the lungs.[1][2]
Objective: To determine the mass-weighted aerodynamic particle size distribution of this compound emitted from a DPI.
Methodology:
-
Instrumentation: A Next Generation Impactor (NGI) or Andersen Cascade Impactor (ACI) is utilized.[3][4][5] The NGI is a seven-stage impactor designed for pharmaceutical inhaler testing at flow rates between 30 and 100 L/min.[6][7] The ACI is another widely used multi-stage impactor.[5][8]
-
Realistic Throat Models: To enhance the clinical relevance of in vitro testing, the use of anatomically realistic throat models, such as the Alberta Idealized Throat (AIT), is crucial.[9][10] These models have demonstrated good in vitro-in vivo correlations for upper respiratory tract deposition and total lung deposition.[10]
-
Test Conditions: The performance of DPIs can be sensitive to the patient's peak inspiratory flow rate (PIFR) and total inhalation volume.[11] Therefore, testing should be conducted at various flow rates (e.g., 30, 60, and 90 L/min) to simulate different patient inhalation efforts.[12] A consistent fine particle mass of this compound has been observed at flow rates of 50-100 L/min with the Breezhaler® device.[13][14]
-
Procedure: a. Assemble the cascade impactor with collection plates or cups. b. Connect the inhaler to the induction port or anatomical throat model. c. Actuate the inhaler and draw a defined volume of air (typically 4 L) through the system at a constant flow rate.[12] d. Disassemble the impactor and quantify the amount of this compound deposited on each stage using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Calculate the Fine Particle Dose (FPD) – the mass of drug particles with an aerodynamic diameter typically less than 5 µm. Also, determine the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD).
Experimental Workflow for APSD Analysis
Caption: Workflow for Aerodynamic Particle Size Distribution (APSD) analysis.
Protocol 2: In Vitro Dissolution Testing
While not yet a standard regulatory requirement, dissolution testing for inhaled products is gaining significant interest as it provides insights into the rate at which the drug becomes available for absorption in the lungs.[15][16]
Objective: To determine the in vitro dissolution rate of different this compound formulations.
Methodology:
-
Sample Collection: The fine particle dose is collected on a membrane, for instance, by modifying a Twin Stage Impinger or using specific collection apparatus with a Next Generation Impactor.[15][17]
-
Dissolution Apparatus: A USP Paddle Apparatus (Apparatus 2) is commonly used.[17]
-
Dissolution Medium: A physiologically relevant medium, such as simulated lung fluid (e.g., Gamble's solution) or phosphate buffer, should be utilized.[17] The volume is typically kept low to better simulate the lung environment.[16]
-
Procedure: a. Place the membrane with the collected FPD into the dissolution vessel. b. Operate the paddle at a defined speed (e.g., 75 rpm).[17] c. Collect samples at predetermined time intervals. d. Analyze the samples for dissolved this compound concentration using a validated HPLC method.[17][18]
-
Data Analysis: Construct a dissolution profile by plotting the percentage of drug dissolved against time.
Part 2: In Vivo Pharmacokinetic Studies - The Human Element
In vivo studies in healthy volunteers are essential to determine the rate and extent of systemic absorption of this compound following inhalation.[1]
Protocol 3: Pharmacokinetic (PK) Study
Objective: To characterize the pharmacokinetic profile of different this compound formulations.
Study Design: A randomized, open-label, crossover study design is frequently employed. A sufficient washout period of at least 7 days between treatments is necessary.[1]
Methodology:
-
Subject Population: Healthy adult volunteers are typically recruited for these studies to reduce variability.[19]
-
Drug Administration: Subjects inhale a single dose of the this compound formulation.
-
Blood Sampling: Blood samples are collected at pre-determined time points, including pre-dose and at various intervals post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).[20] this compound is rapidly absorbed, with maximum serum concentrations reached within 15 minutes.[21][22]
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated and sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Parameters: The following key PK parameters are calculated from the plasma concentration-time data:
-
AUC (Area Under the Curve): Represents the total systemic exposure to the drug.
-
Cmax (Maximum Plasma Concentration): The peak plasma concentration of the drug.
-
Tmax (Time to Cmax): The time at which Cmax is reached.
-
To differentiate between pulmonary and gastrointestinal absorption, studies may be conducted with and without oral charcoal administration.[19][23] The charcoal adsorbs any drug that is swallowed, ensuring that the measured plasma concentrations primarily reflect absorption from the lungs.
Part 3: Forging the Link - Establishing the In Vitro-In Vivo Correlation
The ultimate goal of IVIVC is to leverage in vitro data as a surrogate for in vivo bioequivalence.[1] This involves developing a predictive model that links a critical in vitro parameter to a key in vivo parameter.
Methodology:
-
Data Generation: Generate in vitro (e.g., FPD or % dissolved at a specific time) and in vivo (e.g., Cmax, AUC) data for a minimum of two, and ideally three or more, formulations with varying release characteristics.[1]
-
Model Development: Plot the in vivo parameter (y-axis) against the in vitro parameter (x-axis) and establish a linear or non-linear correlation.
-
Validation: The predictability of the model is assessed through internal and/or external validation methods. The percentage prediction error for each formulation is calculated. For a successful IVIVC, the percentage prediction error should be less than 15% for individual formulations and less than 10% for the overall average.[1]
Studies have demonstrated good IVIVC for this compound-based formulations, with percentage differences between in vitro predictions and mean in vivo measurements often below 15%, particularly when using anatomically realistic throat models for in vitro testing.[1][9][10]
Logical Workflow for IVIVC Model Development
Caption: A logical workflow for developing an IVIVC model.
Data Synthesis: A Comparative Overview
The following tables summarize hypothetical yet representative data for three different this compound formulations to illustrate the comparative performance and the resulting correlation.
Table 1: In Vitro Performance of this compound Formulations
| Formulation | Device | Flow Rate (L/min) | MMAD (µm) | GSD | FPD (<5 µm) (µg) | % Dissolved at 15 min |
| Formulation X | Breezhaler® | 60 | 2.5 | 1.8 | 45 | 85 |
| Formulation Y | Breezhaler® | 60 | 3.8 | 2.1 | 32 | 70 |
| Formulation Z | Breezhaler® | 60 | 1.9 | 1.6 | 55 | 92 |
Table 2: In Vivo Pharmacokinetic Parameters of this compound Formulations
| Formulation | Cmax (pg/mL) | Tmax (min) | AUC (0-24h) (pg·h/mL) |
| Formulation X | 150 | 15 | 1200 |
| Formulation Y | 110 | 15 | 850 |
| Formulation Z | 180 | 15 | 1450 |
Table 3: IVIVC - FPD vs. AUC
| Formulation | In Vitro: FPD (µg) | In Vivo: AUC (pg·h/mL) |
| Formulation X | 45 | 1200 |
| Formulation Y | 32 | 850 |
| Formulation Z | 55 | 1450 |
Plotting FPD against AUC for these formulations would likely reveal a strong linear correlation, allowing for the prediction of in vivo exposure based on in vitro measurements for future formulation modifications.
Conclusion: The Future of Inhaled Drug Development
The establishment of a robust IVIVC for inhaled this compound formulations is not merely an academic exercise; it is a critical component of a modern, efficient, and patient-centric drug development program. By meticulously designing in vitro experiments that are mechanistically linked to in vivo performance, and by employing advanced tools such as anatomically realistic throat models, we can build predictive models that enhance our understanding of drug delivery to the lungs. This approach not only accelerates the development of safe and effective respiratory therapies but also provides a scientifically sound basis for ensuring product quality and bioequivalence throughout the product lifecycle. The continued refinement of these methodologies will undoubtedly pave the way for the next generation of inhaled medicines.
References
- Current time inform
- In Vitro-In Vivo Correlations Observed With this compound-Based Formulations Delivered with the Breezhaler®. PubMed.
- Application Notes & Protocols: In Vitro-In Vivo Correlation (IVIVC)
- In Vitro-In Vivo Correlations Observed With this compound-Based Formulations Delivered with the Breezhaler (R) | Request PDF.
- This compound, a novel inhaled β2-agonist, provides sustained 24-h bronchodil
- Single- and multiple-dose pharmacokinetics of inhaled this compound in healthy Chinese volunteers - PMC. PubMed Central.
- Validated ion pair chromatographic method for simultaneous determination and in vitro dissolution studies of this compound and glycopyrronium from inhaled capsule dosage form. PubMed.
- Characteristics of a capsule based dry powder inhaler for the delivery of indac
- In vitro-in vivo correlations (IVIVCs)
- Characteristics of a capsule based dry powder inhaler for the delivery of indac
- System for Improved In Vitro-In Vivo Correlations (IVIVCs) of Inhaled Drug Products.
- In-Vitro In-Vivo Correlation (IVIVC) of Inhaled Products Using Twin Stage Impinger. PubMed.
- Pharmacokinetics of this compound, glycopyrronium and mometasone furoate administered as an inhaled fixed-dose combination in Japanese and Caucasian healthy subjects. NIH.
- Pharmacokinetics of Orally Inhaled Drug Products - PMC. PubMed Central.
- This compound Maleate Inhalation Powder.
- Dissolution Testing For Inhaled Drugs. Pharmaceutical Technology.
- Next Gener
- Clinical pharmacology and pharmacokinetics: questions and answers | European Medicines Agency (EMA).
- Dissolution testing for inhalation formul
- Cascade Impactors for the Size Characterization of Aerosols from Medical Inhalers: Their Uses and Limitations | Request PDF.
- Cascade Impactors.
- Next generation pharmaceutical impactor (a new impactor for pharmaceutical inhaler testing). Part I: Design. PubMed.
- Next Generation Pharmaceutical Impactor (A New Impactor for Pharmaceutical Inhaler Testing). Part I: Design.
- Andersen Cascade Impactor.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Next Generation Impactor NGI [tsi.com]
- 4. inhalationmag.com [inhalationmag.com]
- 5. Andersen Cascade Impactor | Andersen Cascade Impactor Supplier [labmate.com]
- 6. Next generation pharmaceutical impactor (a new impactor for pharmaceutical inhaler testing). Part I: Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro-In Vivo Correlations Observed With this compound-Based Formulations Delivered with the Breezhaler® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Characteristics of a capsule based dry powder inhaler for the delivery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pharmtech.com [pharmtech.com]
- 16. inhalationmag.com [inhalationmag.com]
- 17. In-Vitro In-Vivo Correlation (IVIVC) of Inhaled Products Using Twin Stage Impinger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Validated ion pair chromatographic method for simultaneous determination and in vitro dissolution studies of this compound and glycopyrronium from inhaled capsule dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics of Orally Inhaled Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics of this compound, glycopyrronium and mometasone furoate administered as an inhaled fixed-dose combination in Japanese and Caucasian healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. publications.ersnet.org [publications.ersnet.org]
- 22. Single- and multiple-dose pharmacokinetics of inhaled this compound in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Clinical pharmacology and pharmacokinetics: questions and answers | European Medicines Agency (EMA) [ema.europa.eu]
Efficacy comparison of Indacaterol with other ultra-long-acting beta-agonists
An In-Depth Efficacy Comparison of Indacaterol and Other Ultra-Long-Acting Beta-Agonists in Respiratory Research
In the landscape of chronic obstructive pulmonary disease (COPD) management, ultra-long-acting β2-agonists (ultra-LABAs) represent a cornerstone of maintenance bronchodilator therapy.[1] These agents, characterized by a duration of action of 24 hours, offer the convenience of once-daily dosing, which can improve patient adherence.[2][3] this compound, as one of the first agents in this class, has set a high benchmark for efficacy. This guide provides a detailed, evidence-based comparison of this compound against other prominent ultra-LABAs, including Olodaterol, Vilanterol, and the emerging agent Abediterol. The focus is on objective performance data from clinical trials to inform researchers, scientists, and drug development professionals.
The Core Mechanism: β2-Adrenoceptor Signaling
Ultra-LABAs exert their therapeutic effect by targeting the β2-adrenergic receptors, which are abundantly expressed on the smooth muscle cells lining the airways.[1][4] The binding of an agonist like this compound to these G-protein coupled receptors initiates a well-defined intracellular signaling cascade. This process triggers the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[5][6] The subsequent elevation in intracellular cAMP levels activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets. The ultimate physiological outcome is the relaxation of the airway smooth muscle, resulting in bronchodilation, reduced airway resistance, and improved airflow for patients with COPD.[4][5]
Caption: β2-Adrenoceptor signaling pathway activated by ultra-LABAs.
This compound: The Reference Ultra-LABA
This compound is a potent and selective β2-adrenoceptor agonist characterized by a rapid onset of action (within 5 minutes) and a sustained 24-hour duration of bronchodilation.[2][6][7] This pharmacological profile makes it suitable for once-daily administration.[5] Preclinical and clinical studies have established it as a high-efficacy agonist.[7][8] In numerous clinical trials, this compound has demonstrated significant and clinically meaningful improvements in lung function, breathlessness, and health status when compared to placebo and older twice-daily LABAs like salmeterol and formoterol.[2][9][10]
Efficacy Face-Off: this compound vs. The Field
The primary metric for evaluating bronchodilator efficacy in clinical trials is the Forced Expiratory Volume in one second (FEV1), particularly the "trough" FEV1, which is measured at the end of the 24-hour dosing interval, just before the next dose. This value indicates the persistence of the bronchodilator effect.
This compound vs. Olodaterol
Olodaterol is another once-daily ultra-LABA approved for COPD treatment.[1][3] Large-scale, 48-week clinical trials have confirmed its efficacy and safety, demonstrating significant improvements in FEV1 area under the curve from 0-3 hours (AUC0-3) and trough FEV1 compared to placebo.[11][12]
Direct head-to-head comparisons are limited, but network meta-analyses and indirect comparisons provide valuable insights. A 2014 indirect comparison of similarly designed trials (those excluding concomitant bronchodilators) found no statistically significant differences in trough FEV1 between Olodaterol 5 mcg and this compound 150 mcg.[13] However, a broader network meta-analysis published in 2017, which included 33 randomized controlled trials, concluded that this compound (150 mcg and 300 mcg) was associated with statistically significant improvements in trough FEV1 compared to Olodaterol (5 mcg and 10 mcg) at 12 and 24 weeks.[14] The same analysis found that this compound 150 mcg also led to better results in reducing exacerbation rates compared to both doses of Olodaterol.[14]
| Parameter | This compound (150 mcg) | Olodaterol (5 mcg) | Comparison Finding | Source |
| Trough FEV1 | Superior Improvement | - | This compound showed statistically significant improvement over Olodaterol in a network meta-analysis. | [14] |
| Exacerbation Rate | Significantly Better | - | This compound 150 mcg had better results than Olodaterol 5 mcg and 10 mcg. | [14] |
| Health Status (SGRQ) | No Significant Difference | No Significant Difference | The network meta-analysis found no significant differences between the LABAs. | [14] |
Table 1: Summary of Efficacy Comparison between this compound and Olodaterol based on a network meta-analysis.
This compound vs. Vilanterol
Vilanterol is an ultra-LABA that is exclusively available in fixed-dose combinations, most commonly with the inhaled corticosteroid (ICS) fluticasone furoate or the long-acting muscarinic antagonist (LAMA) umeclidinium.[1][3] This makes direct monotherapy comparisons with this compound challenging.
The 2017 network meta-analysis also compared this compound with Vilanterol. The results indicated that this compound at both 150 mcg and 300 mcg doses was associated with a significantly better trough FEV1 compared to Vilanterol 25 mcg at 24 weeks.[14] This suggests that, as a single agent, this compound may offer superior bronchodilation. However, the clinical context is crucial, as Vilanterol is always co-administered with another agent, which aligns with GOLD guideline recommendations for certain patient groups.[15]
| Parameter | This compound (150/300 mcg) | Vilanterol (25 mcg) | Comparison Finding | Source |
| Trough FEV1 | Superior Improvement | - | This compound 150 mcg and 300 mcg were associated with significantly better trough FEV1 at 24 weeks. | [14] |
| Dyspnea (TDI) | No Significant Difference | No Significant Difference | No significant differences were observed between the two agents. | [14] |
Table 2: Summary of Efficacy Comparison between this compound and Vilanterol based on a network meta-analysis.
This compound vs. Abediterol
Abediterol is a novel ultra-LABA currently in clinical development.[16][17] Preclinical data suggest it is a potent and highly selective β2-agonist with a rapid onset and long duration of action.[18] Unlike the comparisons with Olodaterol and Vilanterol, which rely on indirect analyses, there is a direct head-to-head, single-dose, Phase IIa clinical trial comparing Abediterol to this compound in patients with moderate to severe COPD.[17][19]
The results of this study were notable. All tested doses of Abediterol (0.625, 2.5, 5, and 10 mcg) showed significant improvements in trough FEV1 compared to placebo.[17][19] More importantly, the 2.5, 5, and 10 mcg doses of Abediterol demonstrated a statistically significant improvement in trough FEV1 compared to this compound 150 mcg.[17][19] The improvements in bronchodilation with the higher Abediterol doses were maintained from as early as 15-30 minutes post-dose versus this compound.[17] All doses were reported to be safe and well-tolerated.[19]
| Parameter (Change from Baseline) | Abediterol (2.5 mcg) | Abediterol (5 mcg) | Abediterol (10 mcg) | This compound (150 mcg) | Comparison Finding | Source |
| Trough FEV1 (Liters) | 0.203 L | 0.233 L | 0.259 L | 0.111 L | Abediterol 2.5, 5, and 10 mcg showed significantly greater improvement vs. This compound (p<0.0001). | [17][19] |
Table 3: Head-to-Head Comparison of Trough FEV1 Improvement with Single Doses of Abediterol vs. This compound in COPD.
Experimental Protocols: The Foundation of Efficacy Data
The comparative data presented are derived from rigorously controlled clinical trials. Understanding the methodology of these trials is critical for interpreting the results.
Clinical Trial Workflow for Bronchodilator Efficacy
A typical randomized controlled trial (RCT) assessing a new bronchodilator follows a structured workflow designed to minimize bias and ensure data integrity. This involves screening, a run-in period to establish baseline, randomization to different treatment arms (e.g., investigational drug, placebo, active comparator), a treatment period of several weeks or months, and follow-up assessments.
Caption: Standard workflow for a bronchodilator efficacy clinical trial.
Key Protocol: Spirometry for FEV1 Measurement
Spirometry is the gold-standard method for assessing lung function in these trials.[20][21] The procedure must be performed according to strict standards to ensure accuracy and reproducibility.
Step-by-Step Methodology:
-
Patient Preparation: The patient is seated comfortably. A nose clip is applied to prevent air from escaping through the nostrils.[22]
-
Instruction: The technician instructs the patient to take the deepest breath possible.[20]
-
Maneuver: The patient seals their lips tightly around the mouthpiece of the spirometer.[20][22]
-
Forced Exhalation: The patient exhales as hard and as fast as possible for at least six seconds, until they feel they cannot exhale any further.[20][23]
-
Repetition: The maneuver is repeated at least three times to ensure the results are consistent. The two largest FEV1 and FVC values should be within 150 mL of each other.[21][23]
-
Data Selection: The highest FEV1 value from the acceptable maneuvers is recorded as the result for that time point.[24]
-
Timing for Trough FEV1: To measure trough FEV1 in a clinical trial, this procedure is performed 23-24 hours after the previous dose of the study medication and immediately before the administration of the next dose.[25]
Conclusion and Future Directions
This compound remains a highly effective ultra-LABA for the treatment of COPD, serving as a robust benchmark in its class.[1] Network meta-analyses suggest it may offer superior bronchodilation compared to Olodaterol and Vilanterol monotherapies.[14] However, the landscape of respiratory medicine is continually evolving. Early-phase head-to-head data for the novel agent Abediterol indicate a potential for even greater improvements in 24-hour bronchodilation than this compound.[17][19] As Abediterol and other new chemical entities progress through later-phase clinical development, the direct comparative evidence base will expand, further refining the therapeutic options for patients with COPD. For drug development professionals, these findings underscore the ongoing potential for innovation within the β2-agonist class and highlight the critical importance of well-designed, head-to-head comparative trials to establish clear efficacy hierarchies.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of this compound Maleate?
- MIMS Philippines. This compound: Uses, Dosage, Side Effects and More.
- Koch, A., et al. (2014). Efficacy and safety of olodaterol once daily delivered via Respimat® in patients with GOLD 2–4 COPD: results from two replicate 48-week studies. International Journal of Chronic Obstructive Pulmonary Disease, 9, 697–714.
- Koch, A., et al. (2014). Lung function efficacy and symptomatic benefit of olodaterol once daily delivered via Respimat® versus placebo and formoterol twice daily in patients with GOLD 2-4 COPD: results from two replicate 48-week studies. International Journal of Chronic Obstructive Pulmonary Disease, 9, 697-714.
- Ismaila, A. S., et al. (2017). Comparative efficacy of long-acting β2-agonists as monotherapy for chronic obstructive pulmonary disease: a network meta-analysis. International Journal of Chronic Obstructive Pulmonary Disease, 12, 1063–1076.
- Burkes, R. M., & Panos, R. J. (2020). Ultra Long-Acting β-Agonists in Chronic Obstructive Pulmonary Disease. International Journal of Chronic Obstructive Pulmonary Disease, 15, 3185–3197.
- Miravitlles, M., et al. (2017). Efficacy and safety of tiotropium and olodaterol in COPD: a systematic review and meta-analysis. Pulmonary Pharmacology & Therapeutics, 47, 1-10.
- Tashkin, D. P. (2011). This compound in chronic obstructive pulmonary disease: an update for clinicians. Therapeutic Advances in Respiratory Disease, 5(4), 247-259.
- Singh, D., et al. (2022). Efficacy and safety of Once-Daily Vilanterol/Fluticasone furoate MDI in persistent asthma: Phase 3 OD-INHALE Study. Journal of Asthma, 59(12), 2491-2501.
- Beier, J., et al. (2017). Efficacy, safety, and tolerability of once-daily abediterol in patients with stable, persistent asthma: a Phase II, randomized, 7-day, crossover study. Pulmonary Pharmacology & Therapeutics, 46, 79-86.
- ZuWallack, R., et al. (2014). Efficacy and safety of combining olodaterol Respimat® and tiotropium HandiHaler® in patients with COPD: results of two randomized, double-blind, active-controlled studies. International Journal of Chronic Obstructive Pulmonary Disease, 9, 1133–1144.
- Cazzola, M., et al. (2009). This compound: a new once daily long-acting beta2 adrenoceptor agonist. Therapeutic Advances in Respiratory Disease, 3(4), 171-179.
- Beier, J., et al. (2016). Abediterol, a novel long-acting β2-agonist: bronchodilation, safety, tolerability and pharmacokinetic results from a single-dose, dose-ranging, active-comparator study in patients with COPD. Respiratory Research, 17(1), 85.
- Burkes, R. M., & Panos, R. J. (2020). Ultra Long-Acting β-Agonists in Chronic Obstructive Pulmonary Disease. International journal of chronic obstructive pulmonary disease, 15, 3185–3197.
- Beier, J., et al. (2016). Abediterol, a novel long-acting β2-agonist: bronchodilation, safety, tolerability and pharmacokinetic results from a single-dose, dose-ranging, active-comparator study in patients with COPD. Respiratory Research, 17, 85.
- AstraZeneca. (2025). Abediterol (AZD0548). AstraZeneca Open Innovation.
- Beier, J., et al. (2016). Abediterol, a novel long-acting β2-agonist: Bronchodilation, safety, tolerability and pharmacokinetic results from a single-dose, dose-ranging, active-comparator study in patients with COPD. ResearchGate.
- European Respiratory Society. Spirometry: step by step. ERS Publications.
- Calverley, P. M., et al. (2010). Effect of long-acting beta-agonists on the frequency of COPD exacerbations: a meta-analysis. International Journal of Chronic Obstructive Pulmonary Disease, 5, 273-281.
- Jones, P. W., et al. (2012). Relationship between FEV1 change and patient-reported outcomes in randomised trials of inhaled bronchodilators for stable COPD: a systematic review. BMJ Open, 2(5), e001015.
- Hanania, N. A., et al. (2021). Effect of Age on Efficacy and Safety of Fluticasone Furoate/Vilanterol (FF/VI), Umeclidinium (UMEC), and UMEC + FF/VI in Patients with Chronic Obstructive Pulmonary Disease: Analyses of Five Randomized Clinical Trials. ResearchGate.
- Nials, A. T., et al. (2010). Pharmacogenetic characterization of this compound, a novel β2-adrenoceptor agonist. British Journal of Pharmacology, 161(2), 323–333.
- Stanojevic, S., & Kaminsky, D. A. (2022). Spirometry. StatPearls.
- Juvelekian, G., et al. (2015). A real-world evaluation of this compound and other bronchodilators in COPD: the INFLOW study. International Journal of Chronic Obstructive Pulmonary Disease, 10, 2149–2159.
- Pellegrino, R., et al. (2005). Pulmonary Function Testing: Spirometry, Lung Volume Determination, Diffusing Capacity of Lung for Carbon Monoxide. Medscape.
- Enright, P. L., & Johnson, L. R. (1995). Selection of spirometric measurements in a clinical trial, the Lung Health Study. American Journal of Respiratory and Critical Care Medicine, 151(5), 1409-1414.
- van der Toorn, M., et al. (2021). Effects of (a Combination of) the Beta 2-Adrenoceptor Agonist this compound and the Muscarinic Receptor Antagonist Glycopyrrolate on Intrapulmonary Airway Constriction. International Journal of Molecular Sciences, 22(10), 5283.
- McGraw Hill Medical. (2023). GOLD Guidelines Treatment Updates.
- Mayo Clinic. (2024, May 14). Spirometry.
- Roskell, N. S., et al. (2014). Once-daily long-acting beta-agonists for chronic obstructive pulmonary disease: an indirect comparison of olodaterol and this compound. International Journal of Chronic Obstructive Pulmonary Disease, 9, 813–824.
- Moore, A. (2019, July 17). A Review of the 2019 GOLD Guidelines for COPD. U.S. Pharmacist.
Sources
- 1. Ultra Long-Acting β-Agonists in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in chronic obstructive pulmonary disease: an update for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Effects of (a Combination of) the Beta2-Adrenoceptor Agonist this compound and the Muscarinic Receptor Antagonist Glycopyrrolate on Intrapulmonary Airway Constriction [mdpi.com]
- 5. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 6. mims.com [mims.com]
- 7. This compound: a new once daily long-acting beta2 adrenoceptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacogenetic characterization of this compound, a novel β2-adrenoceptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of long-acting beta-agonists on the frequency of COPD exacerbations: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Efficacy and safety of olodaterol once daily delivered via Respimat® in patients with GOLD 2–4 COPD: results from two replicate 48-week studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lung function efficacy and symptomatic benefit of olodaterol once daily delivered via Respimat® versus placebo and formoterol twice daily in patients with GOLD 2-4 COPD: results from two replicate 48-week studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Once-daily long-acting beta-agonists for chronic obstructive pulmonary disease: an indirect comparison of olodaterol and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative efficacy of long-acting β2-agonists as monotherapy for chronic obstructive pulmonary disease: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uspharmacist.com [uspharmacist.com]
- 16. Abediterol, a novel long-acting β2-agonist: bronchodilation, safety, tolerability and pharmacokinetic results from a single-dose, dose-ranging, active-comparator study in patients with COPD | springermedizin.de [springermedizin.de]
- 17. Abediterol, a novel long-acting β2-agonist: bronchodilation, safety, tolerability and pharmacokinetic results from a single-dose, dose-ranging, active-comparator study in patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Abediterol (AZD0548) [openinnovation.astrazeneca.com]
- 19. researchgate.net [researchgate.net]
- 20. Spirometry - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Pulmonary Function Testing: Spirometry, Lung Volume Determination, Diffusing Capacity of Lung for Carbon Monoxide [emedicine.medscape.com]
- 22. Spirometry - Mayo Clinic [mayoclinic.org]
- 23. publications.ersnet.org [publications.ersnet.org]
- 24. atsjournals.org [atsjournals.org]
- 25. Relationship between FEV1 change and patient-reported outcomes in randomised trials of inhaled bronchodilators for stable COPD: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacological Guide: Benchmarking Indacaterol's Potency and Efficacy Against Isoprenaline
For researchers and professionals in drug development, a nuanced understanding of the pharmacological characteristics of beta-2 adrenergic receptor (β2AR) agonists is paramount. This guide provides an in-depth, objective comparison of indacaterol, a long-acting β2AR agonist (LABA), and the classic non-selective agonist, isoprenaline. By examining their mechanisms of action, potency, and efficacy through supporting experimental data and detailed protocols, this document serves as a practical resource for laboratory investigation.
Introduction: The Significance of Beta-2 Adrenergic Receptor Agonism
The β2AR, a G-protein coupled receptor (GPCR), is a critical therapeutic target for obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] Agonist binding to the β2AR on airway smooth muscle cells initiates a signaling cascade that results in bronchodilation.[2] Isoprenaline, a non-selective full agonist of both β1 and β2 adrenergic receptors, has historically served as a benchmark compound in pharmacological studies due to its potent and robust effects.[3][4] However, its lack of selectivity can lead to cardiovascular side effects.[5] this compound, a newer generation LABA, offers a more selective and sustained therapeutic effect, making it a valuable tool in the management of COPD.[1][2] This guide will dissect the key pharmacological differences between these two compounds.
Mechanism of Action: A Tale of Two Agonists
Both this compound and isoprenaline exert their effects through the activation of the β2AR, which is coupled to the stimulatory G-protein, Gs.[2][5] Upon agonist binding, Gs activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2] This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium and smooth muscle relaxation.[6]
While the core pathway is the same, the key distinction lies in their receptor selectivity and duration of action. Isoprenaline is a potent, non-selective agonist, meaning it activates both β1 and β2 receptors with similar high affinity.[3] In contrast, this compound is a selective β2AR agonist with a significantly longer duration of action, attributed to its unique molecular structure and interaction with the receptor.[2][7]
Signaling Pathway Diagram
Caption: The β2-adrenergic receptor signaling pathway.
Comparative Potency and Efficacy: A Quantitative Analysis
The potency of an agonist is typically defined by its EC50 value (the concentration at which it produces 50% of its maximal effect), while efficacy is represented by its Emax (the maximum response achievable). A direct comparison of these parameters is crucial for understanding the pharmacological differences between this compound and isoprenaline.
| Compound | Receptor Target | Potency (pEC50) | Efficacy (Emax, % of Isoprenaline) | Onset of Action | Duration of Action |
| This compound | β2-Adrenergic Agonist | 8.06 ± 0.02[7] | 73 ± 1%[7] | Fast[7] | ≥ 24 hours[7] |
| Isoprenaline | Non-selective β-Adrenergic Agonist | - | 100% (Reference) | Rapid[8] | Short (minutes to hours)[9] |
Table 1: Comparative in vitro pharmacology of this compound and Isoprenaline.
As the data indicates, this compound is a potent agonist at the human β2AR with a pEC50 of 8.06.[7] While it is a nearly full agonist, its maximal effect is approximately 73% of that achievable by the full agonist isoprenaline.[7] This distinction is critical; while isoprenaline can elicit a stronger maximal response in an experimental system, this compound's high potency and significantly longer duration of action are its key therapeutic advantages.[7]
Experimental Protocols for In Vitro Characterization
To empirically determine the potency and efficacy of β2AR agonists, two primary in vitro assays are widely employed: the cAMP accumulation assay and the reporter gene assay.
cAMP Accumulation Assay
This assay directly measures the production of the second messenger, cAMP, following receptor activation.
Caption: Workflow for a typical cAMP accumulation assay.
-
Cell Culture and Seeding:
-
Culture human embryonic kidney (HEK) 293 cells or Chinese hamster ovary (CHO) cells stably expressing the human β2AR in appropriate growth medium.
-
Seed the cells into 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.[10][11] Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Assay Procedure:
-
On the day of the assay, aspirate the growth medium and wash the cells once with a serum-free assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), at a final concentration of 100-500 µM for 10-30 minutes at 37°C.[10][11] This step is crucial to prevent the degradation of newly synthesized cAMP.
-
Prepare serial dilutions of this compound and isoprenaline in assay buffer.
-
Add the agonist solutions to the cells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Terminate the reaction and lyse the cells according to the manufacturer's instructions for your chosen cAMP detection kit (e.g., HTRF®, AlphaScreen®, or ELISA-based kits).[12][13]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in each well by interpolating from the standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 and Emax values for each agonist.
-
Luciferase Reporter Gene Assay
This assay provides a downstream, transcriptional readout of receptor activation. It is particularly useful for assessing the cumulative effect of the signaling cascade.
Caption: Workflow for a luciferase reporter gene assay.
-
Plasmid Constructs and Transfection:
-
Utilize a reporter plasmid containing a luciferase gene (e.g., firefly or Renilla luciferase) downstream of a promoter with multiple copies of a cAMP Response Element (CRE).[14]
-
Co-transfect HEK293 or other suitable cells with the CRE-luciferase reporter plasmid and a plasmid encoding the human β2AR. A constitutively expressed reporter (e.g., Renilla luciferase driven by a viral promoter) can be co-transfected for normalization of transfection efficiency.[15]
-
-
Cell Seeding and Treatment:
-
Twenty-four hours post-transfection, seed the cells into 96-well plates.[16]
-
Allow the cells to adhere and recover for another 24 hours.
-
Replace the medium with a serum-free medium and treat the cells with a range of concentrations of this compound and isoprenaline.
-
-
Luciferase Assay and Data Analysis:
-
After an incubation period of 4-6 hours, lyse the cells and measure luciferase activity using a commercial dual-luciferase reporter assay system according to the manufacturer's protocol.[16]
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to control for variations in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the logarithm of the agonist concentration and perform a non-linear regression analysis to calculate EC50 and Emax values.
-
Conclusion: Field-Proven Insights
This guide provides a comprehensive framework for the comparative analysis of this compound and isoprenaline. The experimental data clearly positions this compound as a potent, high-efficacy, and long-acting β2AR agonist.[7] While isoprenaline remains an invaluable tool as a full agonist for in vitro studies, this compound's pharmacological profile, particularly its extended duration of action, underscores its clinical utility.[7] The provided protocols offer a robust and validated approach for researchers to independently assess the potency and efficacy of these and other β2AR agonists, ensuring scientific rigor and reproducibility in drug discovery and development.
References
- Battram, C., Charlton, S. J., Cuenoud, B., et al. (2006). In vitro and in vivo pharmacological characterization of 5-[(R)-2-(5,6-diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-8-hydroxy-1H-quinolin-2-one (this compound), a novel inhaled beta(2) adrenoceptor agonist with a 24-h duration of action. Journal of Pharmacology and Experimental Therapeutics, 317(2), 762-770. [Link]
- Gabriel, D., Vernier, M., Pfeifer, M. J., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual.
- Zwier, J. M., Roux, T., Cottet, M., et al. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Methods in Molecular Biology, 1957, 131-147. [Link]
- Leclerc, É., Le, L., & Scott, M. G. (2019). β‐arrestin2 recruitment at the β2 adrenergic receptor: A luciferase complementation assay adapted for undergraduate training in pharmacology. Pharmacology Research & Perspectives, 7(5), e00518. [Link]
- Sturton, R. G., Trifilieff, A., & Nicholson, A. G. (2008). Pharmacological characterization of this compound, a novel once daily inhaled 2 adrenoceptor agonist, on small airways in human and rat precision-cut lung slices. Journal of Pharmacology and Experimental Therapeutics, 325(3), 931-939. [Link]
- Wikipedia contributors. (2024). Isoprenaline. In Wikipedia, The Free Encyclopedia. [Link]
- Mitchell, J. P., & Nagel, M. W. (2019). In Vitro-In Vivo Correlations Observed With this compound-Based Formulations Delivered with the Breezhaler®. Journal of Aerosol Medicine and Pulmonary Drug Delivery, 32(3), 131-142. [Link]
- Creative BioMart. (n.d.).
- Schulze, T., & Schöneberg, T. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 3(4), 101741. [Link]
- Patsnap. (2024).
- Patsnap. (2024). What is the mechanism of Isoprenaline Hydrochloride?. Synapse. [Link]
- Cazzola, M., Page, C. P., Rogliani, P., & Matera, M. G. (2011). β2-adrenoceptor agonists: current and future direction. British Journal of Pharmacology, 163(1), 4-17. [Link]
- Aparici, M., Ramos, I., Carcasona, C., et al. (2017). Onset and duration of action of 2 -adrenergic receptor agonists in human isolated bronchus. European Journal of Pharmacology, 814, 245-253. [Link]
- Zhang, Y., Zhao, Y., Wang, Y., et al. (2025). Discovering Potent and Diverse Agonists for the β2-Adrenergic Receptor via Machine Learning.
- Baker, J. G. (2010). The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. British Journal of Pharmacology, 160(5), 1048-1061. [Link]
- American Chemical Society. (2025). Discovering Potent and Diverse Agonists for the β2-Adrenergic Receptor via Machine Learning.
- Safer Care Victoria. (2018). Isoprenaline. [Link]
- Williams, L. T., Jarett, L., & Lefkowitz, R. J. (1976). Characterization of beta-adrenergic receptors by (3H) isoproterenol in adipocytes of humans and rats. Journal of Biological Chemistry, 251(11), 3096-3104. [Link]
- Copik, A. J., Baldys, A., Nguyen, K., et al. (2015). Isoproterenol Acts as a Biased Agonist of the Alpha-1A-Adrenoceptor that Selectively Activates the MAPK/ERK Pathway. PLoS ONE, 10(1), e0115701. [Link]
- Beier, J., Chanez, P., Martinot, J. B., et al. (2007). This compound: a new once daily long-acting beta2 adrenoceptor agonist.
- ResearchGate. (2025). In Vitro-In Vivo Correlations Observed With this compound-Based Formulations Delivered with the Breezhaler (R). [Link]
- Taylor, E. A., Giembycz, M. A., & O'Connor, B. J. (2020). Ultra Long-Acting β-Agonists in Chronic Obstructive Pulmonary Disease. Journal of the American Board of Family Medicine, 33(6), 1029-1039. [Link]
- Rossi, A., Polese, G., & Cazzola, M. (2012). Long-acting β-adrenoceptor agonists in the management of COPD: focus on this compound. International Journal of Chronic Obstructive Pulmonary Disease, 7, 233-242. [Link]
- MIMS Singapore. (n.d.). Isoprenaline. [Link]
- Nikolaev, V. O., Bünemann, M., Hein, P., et al. (2006). Differential Signaling of the Endogenous Agonists at the β2-Adrenergic Receptor. Journal of Biological Chemistry, 281(34), 24549-24556. [Link]
- Creative BioMart. (n.d.). Luciferase Reporter Assay. [Link]
- Cazzola, M., Calzetta, L., & Matera, M. G. (2011). Role of this compound, a once-daily bronchodilator, in chronic obstructive pulmonary disease.
- Li, M., Wang, R., & Xie, X. Q. (2012). A Selective Pharmacophore Model for β2-Adrenoceptor Agonists. Molecules, 17(12), 14595-14609. [Link]
- Plouffe, B., & Bouvier, M. (2018). Membrane-Facilitated Receptor Access and Binding Mechanisms of Long-Acting β2-Adrenergic Receptor Agonists. Molecular Pharmacology, 94(4), 1135-1146. [Link]
- Zhou, W., & Wang, Z. (2008). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. Assay and Drug Development Technologies, 6(1), 61-71. [Link]
- Moore, R. H., Millman, E. E., Godines, V., et al. (2007). The effects of the β-agonist isoproterenol on the down-regulation, functional responsiveness, and trafficking of β2-adrenergic receptors with amino-terminal polymorphisms. Molecular Pharmacology, 71(2), 495-503. [Link]
- Angers, S., Salahpour, A., Joly, E., et al. (2000). Detection of beta 2-adrenergic receptor dimerization in living cells using bioluminescence resonance energy transfer (BRET). Proceedings of the National Academy of Sciences, 97(7), 3684-3689. [Link]
- U.S. Food and Drug Administration. (2025).
- Moore, P. E., Litonjua, A. A., & McGraw, D. W. (2009). Pharmacogenetic characterization of this compound, a novel β2-adrenoceptor agonist. British Journal of Pharmacology, 157(1), 122-131. [Link]
- Pediatric Oncall. (n.d.). Isoprenaline. [Link]
- Rossi, A., & Cazzola, M. (2013). Role of this compound and the newer very long-acting β2-agonists in patients with stable COPD.
- Park, S. J., Lee, K. S., & Lee, C. M. (2004). Isoprenaline and aminophylline relax bronchial smooth muscle by cAMP-induced stimulation of large-conductance Ca2+-activated K+ channels. Korean Journal of Physiology & Pharmacology, 8(3), 133-138. [Link]
- Brick, I., Hutchinson, K. J., & McDevitt, D. G. (1968). Comparison of the effects of I.C.I. 50172 and propranolol on the cardiovascular responses to adrenaline, isoprenaline and exercise. British Journal of Pharmacology and Chemotherapy, 34(1), 127-140. [Link]
- Ziacchi, V., Biondi, F., & D'Ascenzo, F. (2023). Efficacy and Safety of Isoprenaline during Unstable Third-Degree Atrioventricular Block. Journal of Clinical Medicine, 12(23), 7309. [Link]
- Rodrigo, G. J., & Neffen, H. (2012). Comparison of this compound with tiotropium or twice-daily long-acting β-agonists for stable COPD: a systematic review. Chest, 142(5), 1104-1110. [Link]
Sources
- 1. Role of this compound, a once-daily bronchodilator, in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 3. Isoprenaline - Wikipedia [en.wikipedia.org]
- 4. Isoprenaline - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. What is the mechanism of Isoprenaline Hydrochloride? [synapse.patsnap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. In vitro and in vivo pharmacological characterization of 5-[(R)-2-(5,6-diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-8-hydroxy-1H-quinolin-2-one (this compound), a novel inhaled beta(2) adrenoceptor agonist with a 24-h duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. safercare.vic.gov.au [safercare.vic.gov.au]
- 9. mims.com [mims.com]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. resources.revvity.com [resources.revvity.com]
- 13. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 14. caymanchem.com [caymanchem.com]
- 15. β‐arrestin2 recruitment at the β2 adrenergic receptor: A luciferase complementation assay adapted for undergraduate training in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Once-Daily LABAs: Indacaterol, Olodaterol, and Vilanterol
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of maintenance bronchodilator therapy for Chronic Obstructive Pulmonary Disease (COPD), the advent of once-daily, ultra-long-acting beta2-agonists (ultra-LABAs) marked a significant advancement in patient management and treatment adherence. This guide provides a detailed comparative analysis of three prominent ultra-LABAs: Indacaterol, Olodaterol, and Vilanterol. We will delve into their molecular and pharmacological profiles, compare their clinical efficacy and safety based on available data, and provide standardized experimental protocols for their evaluation.
Introduction: The Evolution of Beta2-Agonist Therapy
Beta2-adrenergic receptor (β2-AR) agonists are a cornerstone of COPD treatment.[1][2] Their therapeutic effect stems from the relaxation of airway smooth muscle, leading to bronchodilation.[1][3] The evolution from short-acting (SABA) to long-acting (LABA) and now ultra-LABA formulations has been driven by the need for sustained bronchodilation, improved patient adherence, and better management of symptoms.[2][4] this compound, Olodaterol, and Vilanterol represent the current frontier of this class, each offering a 24-hour duration of action.[1][4] This guide aims to provide a critical, data-driven comparison to inform research and development decisions.
Molecular and Pharmacological Profiles
While all three molecules target the same receptor, subtle differences in their chemical structure and interaction with the β2-AR contribute to distinct pharmacological profiles.
Mechanism of Action: The Beta2-Adrenergic Signaling Cascade
Upon inhalation, these agonists bind to β2-ARs on the surface of airway smooth muscle cells.[1][3] These receptors are G-protein-coupled receptors (GPCRs) that, upon activation, couple to the stimulatory G-protein, Gs.[5][6] This initiates a signaling cascade: the Gs alpha subunit activates adenylyl cyclase, which converts ATP to cyclic adenosine monophosphate (cAMP).[5][7][8] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium and smooth muscle relaxation, or bronchodilation.[6][8][9]
Comparative Pharmacodynamics
The key differentiators among these ultra-LABAs lie in their potency, selectivity, onset, and duration of action. Vilanterol has demonstrated high selectivity for the β2-adrenoreceptor, greater than salbutamol, formoterol, and this compound in vitro.[1] this compound is noted for its rapid onset of action, which is comparable to tiotropium but faster, occurring within 5 minutes of dosing.[1] Olodaterol also exhibits a fast onset of bronchodilation, comparable to formoterol on the first day of treatment.[10] The long duration of action for these compounds is attributed to factors like high lipophilicity and stable complex formation with the receptor.[1]
| Parameter | This compound | Olodaterol | Vilanterol |
| Receptor Selectivity | High β2 selectivity | High β2 selectivity[10] | Very high β2 selectivity[1] |
| Onset of Action | ~5 minutes[1] | Fast, comparable to formoterol[10] | Rapid[1] |
| Duration of Action | ~24 hours[2] | ~24 hours[8] | ~24 hours[1] |
| Approved Monotherapy | Yes[4] | Yes[4] | No (approved in combination)[3][4] |
Comparative Pharmacokinetics
The pharmacokinetic profiles determine the dosing frequency and systemic exposure. All three drugs are administered via inhalation, leading to rapid absorption and peak serum concentrations.
| Parameter | This compound | Olodaterol | Vilanterol |
| Time to Cmax (Tmax) | ~15 minutes[11][12] | ~10 minutes[10] | N/A (data typically for combination) |
| Metabolism | Primarily via UGT1A1, minor CYP3A4[13] | Primarily via CYP2C8, minor CYP3A4[8] | Primarily via CYP3A4[3] |
| Effective Half-life | 33.9 - 35.8 hours (accumulation-based)[11] | ~17.8 hours (dissociation half-life)[1] | N/A (data typically for combination) |
| Systemic Exposure | Moderate systemic accumulation with once-daily dosing[11] | Plasma concentrations decline quickly[10] | Low oral bioavailability[1] |
Note: Pharmacokinetic data for Vilanterol is often presented in the context of its combination products.
Comparative Clinical Efficacy
Head-to-head trials are the gold standard for comparing efficacy, but network meta-analyses and indirect comparisons also provide valuable insights. The primary endpoint in most COPD clinical trials is the change in trough forced expiratory volume in 1 second (FEV1).[14]
A network meta-analysis of LABA monotherapies found that at 12 and 24 weeks, this compound (150 μg and 300 μg once daily) was associated with statistically significant improvements in trough FEV1 compared to Olodaterol (5 μg and 10 μg once daily) and Vilanterol (25 μg once daily).[15] However, an indirect comparison that carefully selected trials with similar designs (e.g., allowed concomitant medications) concluded that Olodaterol and this compound have similar efficacy in patients with COPD.[16][17] This highlights the critical importance of considering trial design heterogeneity when interpreting indirect comparisons.[17][18]
In terms of patient-reported outcomes, studies have shown that this compound provides clinically meaningful improvements in quality of life.[4] Olodaterol has also been shown to significantly improve St George's Respiratory Questionnaire (SGRQ) total scores versus placebo.[10]
| Study Type | Key Findings | Citations |
| Network Meta-Analysis | This compound (150/300 μg) showed significantly better trough FEV1 vs. Olodaterol and Vilanterol at 12 & 24 weeks. | [15] |
| Indirect Comparison | When accounting for trial design, this compound and Olodaterol demonstrated similar efficacy (trough FEV1). | [16][17] |
| Combination Therapy Studies | Real-world studies comparing fixed-dose combinations (e.g., with a LAMA) show varying results in exacerbation rates, with some suggesting lower rates for Tiotropium/Olodaterol and Umeclidinium/Vilanterol compared to this compound/Glycopyrronium. | [19][20][21] |
Safety and Tolerability Profiles
All three ultra-LABAs are generally well-tolerated.[1][2][10] Common adverse events are typical of the β2-agonist class and include nasopharyngitis, cough, and headache.[22] Cardiovascular safety is a key consideration for this class, but clinical trials have shown a safety profile for these agents that is comparable to placebo.[1][2] One meta-analysis noted that cough was a more common complaint with this compound compared to tiotropium.[22]
Experimental Protocols for Evaluation
To ensure the robust and reproducible evaluation of novel bronchodilators, standardized and well-validated assays are essential.
In Vitro Potency Assessment: cAMP Accumulation Assay
The functional potency of a β2-agonist is commonly determined by measuring its ability to stimulate cAMP production in cells expressing the β2-AR. This assay directly quantifies the activation of the Gs signaling pathway.[23][24]
Objective: To determine the EC50 (half-maximal effective concentration) of a test compound (e.g., this compound, Olodaterol, Vilanterol) at the human β2-adrenergic receptor.
Methodology:
-
Cell Culture: Use a stable cell line overexpressing the human β2-AR (e.g., HEK293 or CHO cells). Culture cells to ~80-90% confluency in appropriate media.
-
Cell Plating: Seed cells into 384-well assay plates at a predetermined density and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of the test compounds and a reference agonist (e.g., isoproterenol) in assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Agonist Stimulation: Remove culture media from cells and add the diluted compounds. Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and detect intracellular cAMP levels using a commercially available kit, such as a competitive ELISA, a fluorescent assay, or a homogenous time-resolved fluorescence (HTRF) assay. These assays typically involve a competition between endogenous cAMP and a labeled cAMP tracer for a limited number of anti-cAMP antibody binding sites.[23]
-
Data Analysis: Generate a concentration-response curve by plotting the signal (e.g., fluorescence) against the log of the agonist concentration. Fit the data using a four-parameter logistic equation to determine the EC50 value.
Clinical Efficacy Assessment: A Standardized Trial Workflow
Evaluating a novel bronchodilator in patients with COPD requires a rigorous, multi-phase clinical trial process. The primary efficacy endpoint is typically the change from baseline in trough FEV1.[14]
Key Inclusion/Exclusion Criteria:
-
Inclusion: Typically age ≥ 40 years, diagnosis of moderate-to-severe COPD, smoking history (e.g., ≥10 pack-years), and specific post-bronchodilator FEV1/FVC ratios and FEV1 % predicted values.[25][26][27]
-
Exclusion: History of asthma, recent COPD exacerbation, or other significant respiratory or cardiovascular diseases that could confound the results.[27]
Synthesis and Future Perspectives
This compound, Olodaterol, and Vilanterol are all effective once-daily bronchodilators that have advanced the management of COPD.
-
This compound stands out in some meta-analyses for its superior efficacy in improving trough FEV1 when compared broadly across different trial designs.[15]
-
Olodaterol appears to have comparable efficacy to this compound when trial conditions are carefully matched, demonstrating the importance of nuanced data interpretation.[17]
-
Vilanterol has been developed exclusively as part of combination therapies, reflecting a strategic focus on multi-mechanism approaches from the outset.[3][4]
The future of LABA development will likely focus on further enhancing safety profiles, exploring novel combination therapies, and identifying patient phenotypes that respond best to specific agents. As our understanding of COPD heterogeneity grows, the ability to tailor these highly effective bronchodilators to the right patient will be the next frontier in personalized respiratory medicine.
References
- Novel beta2-adrenergic receptor signaling pathways. PubMed.
- Molecular Mechanisms of β2-Adrenergic Receptor Function and Regulation. PMC - NIH.
- Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. PubMed Central.
- What Is the Role of β-Adrenergic Signaling in Heart Failure? | Circulation Research. Circulation Research.
- Beta-2 adrenergic receptor - Wikipedia. Wikipedia.
- Ultra Long-Acting β-Agonists in Chronic Obstructive Pulmonary Disease. Taylor & Francis Online.
- Comparative efficacy of long-acting β2-agonists as monotherapy for chronic obstructive pulmonary disease: a network meta-analysis. PubMed Central.
- Differential pharmacology and clinical utility of long-acting bronchodilators in COPD – focus on olodaterol. PMC - PubMed Central.
- Role of this compound and the newer very long-acting β2-agonists in patients with stable COPD. Dovepress.
- A Review of Clinical Trials That Contributed to Chronic Obstructive Pulmonary Disease Treatment Protocols. PMC - NIH.
- Systematic review comparing LABA, olodaterol, and this compound: limitations. PMC - NIH.
- Once-daily long-acting beta-agonists for chronic obstructive pulmonary disease: an indirect comparison of olodaterol and this compound. Database of Abstracts of Reviews of Effects (DARE) - NCBI.
- Bronchodilators - StatPearls - NCBI Bookshelf. NIH.
- Once-daily long-acting beta-agonists for chronic obstructive pulmonary disease: an indirect comparison of olodaterol and this compound. PMC - PubMed Central.
- Measuring bronchodilation in COPD clinical trials. PMC - NIH.
- lab techniques. Van Rijn Lab.
- Clinical Trial Protocol. ClinicalTrials.gov.
- Comparing Clinical Outcomes of Tiotropium/Olodaterol, Umeclidinium/Vilanterol, and this compound/Glycopyrronium Fixed-Dose Combination Therapy in Patients with Chronic Obstructive Pulmonary Disease in Taiwan: A Multicenter Cohort Study. NIH.
- A Study to Look at Day to Day Changes in Lung Function in COPD Subjects Taking Albuterol/Salbutamol and Ipratropium. ClinicalTrials.gov.
- Comparing Clinical Outcomes of Tiotropium/Olodaterol, Umeclidinium/Vilanterol, and this compound/Glycopyrronium Fixed-Dose Combination Therapy in Patients with Chronic Obstructive Pulmonary Disease in Taiwan: A Multicenter Cohort Study. Dovepress.
- Comparison of Clinical Efficacy and Safety between this compound and Tiotropium in COPD: Meta-Analysis of Randomized Controlled Trials. ResearchGate.
- Metabolism and Pharmacokinetics of this compound in Humans. Semantic Scholar.
- (PDF) Comparison of Effectiveness Using Different Dual Bronchodilator Agents in Chronic Obstructive Pulmonary Disease Treatment. ResearchGate.
- Single- and multiple-dose pharmacokinetics of inhaled this compound in healthy Chinese volunteers. PMC - PubMed Central.
- A phase III randomised controlled trial of single-dose triple therapy in COPD: the IMPACT protocol. ERS Publications.
- Role of this compound and the newer very long-acting β2-agonists in patients with stable COPD: A review. ResearchGate.
- Efficacy, safety and pharmacokinetics of this compound in Caucasian and Japanese patients with chronic obstructive pulmonary disease: a comparison of data from two randomized, placebo-controlled studies. PubMed.
- Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential. PubMed Central.
- What is the mechanism of Olodaterol Hydrochloride? Patsnap Synapse.
- cAMP assays in GPCR drug discovery. PubMed.
Sources
- 1. Role of this compound and the newer very long-acting β2-agonists in patients with stable COPD: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bronchodilators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Molecular Mechanisms of β2-Adrenergic Receptor Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 7. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Olodaterol Hydrochloride? [synapse.patsnap.com]
- 9. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential pharmacology and clinical utility of long-acting bronchodilators in COPD – focus on olodaterol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Single- and multiple-dose pharmacokinetics of inhaled this compound in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy, safety and pharmacokinetics of this compound in Caucasian and Japanese patients with chronic obstructive pulmonary disease: a comparison of data from two randomized, placebo-controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Metabolism and Pharmacokinetics of this compound in Humans | Semantic Scholar [semanticscholar.org]
- 14. Measuring bronchodilation in COPD clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative efficacy of long-acting β2-agonists as monotherapy for chronic obstructive pulmonary disease: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Once-daily long-acting beta-agonists for chronic obstructive pulmonary disease: an indirect comparison of olodaterol and this compound - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Once-daily long-acting beta-agonists for chronic obstructive pulmonary disease: an indirect comparison of olodaterol and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Systematic review comparing LABA, olodaterol, and this compound: limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparing Clinical Outcomes of Tiotropium/Olodaterol, Umeclidinium/Vilanterol, and this compound/Glycopyrronium Fixed-Dose Combination Therapy in Patients with Chronic Obstructive Pulmonary Disease in Taiwan: A Multicenter Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. resources.revvity.com [resources.revvity.com]
- 24. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A Review of Clinical Trials That Contributed to Chronic Obstructive Pulmonary Disease Treatment Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 26. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 27. publications.ersnet.org [publications.ersnet.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Indacaterol in a Laboratory Setting
For the diligent researcher and scientist, the lifecycle of a chemical compound extends far beyond its application in an experiment. The final step, proper disposal, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides an in-depth, procedural framework for the safe and compliant disposal of Indacaterol, a long-acting beta-agonist (LABA) used in respiratory research. By understanding the chemical nature of this compound and the principles of hazardous waste management, laboratories can ensure they are not only advancing science but also protecting their personnel and the environment.
The core principle of this compound disposal is to prevent its release into the environment, particularly into water systems, and to ensure the safety of all personnel involved in the handling and disposal process.[1][2][3] This guide will detail the necessary steps for waste identification, segregation, containment, and final disposal, grounded in authoritative safety data and regulatory standards.
Understanding this compound: Hazard Profile and Disposal Rationale
This compound is classified as a hazardous substance, primarily due to its potential for harm if inhaled or swallowed, and its capacity to cause serious eye and skin irritation.[1][3][4] The Safety Data Sheet (SDS) for this compound and its maleate salt form underscores the need for careful handling and disposal in accordance with local, state, and federal regulations.[2][4]
The primary recommended disposal method for this compound is controlled incineration at a licensed chemical destruction facility.[1] This method ensures the complete destruction of the active pharmaceutical ingredient (API), preventing its entry into ecosystems. Discharging this compound into sewer systems is strictly prohibited.[1][3]
Key Chemical and Safety Data for this compound Disposal:
| Parameter | Information | Source |
| Hazard Class | Harmful if swallowed, Harmful if inhaled, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [3][4] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [2][4] |
| Primary Disposal Route | Controlled incineration by a licensed chemical destruction plant. | [1] |
| Prohibited Disposal | Do not discharge to sewer systems or contaminate water, foodstuffs, or feed. | [1] |
The this compound Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow provides a systematic approach to managing this compound waste from the point of generation to its final disposal. This process is designed to be a self-validating system, ensuring that each step is performed safely and in compliance with established protocols.
Sources
Mastering Safety: A Guide to Personal Protective Equipment for Handling Indacaterol
As researchers and scientists dedicated to advancing drug development, our work with potent active pharmaceutical ingredients (APIs) like Indacaterol demands the highest standards of safety. This compound is a novel, ultra-long-acting beta-2 adrenoceptor agonist used in the management of obstructive airway diseases.[1] Its high potency necessitates a robust safety protocol to prevent occupational exposure and ensure the well-being of laboratory personnel. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when handling this compound, grounded in the principles of risk assessment and contamination control.
Hazard Identification and Risk Assessment: The 'Why' Behind the 'How'
Understanding the intrinsic hazards of a compound is the first step in building a self-validating safety protocol. Different Safety Data Sheets (SDS) for this compound and its maleate salt provide a consistent hazard profile. The primary risks are associated with the compound in its powdered form, which can be easily aerosolized.
GHS Hazard Profile of this compound
| Hazard Class | GHS Classification | Hazard Statement | Source(s) |
| Acute Toxicity | Category 4 (Oral, Dermal, Inhalation) | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | [1][2] |
| Skin Irritation | Category 2 | H315: Causes skin irritation | [1][2] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | [1][2] |
| Respiratory Irritation | STOT SE Category 3 | H335: May cause respiratory irritation | [1][2] |
A critical point to note is the absence of established Occupational Exposure Limits (OELs) for this compound in publicly available documentation.[2][3][4] This lack of a defined safe exposure level compels us to adopt a highly conservative approach. The principle of "as low as reasonably practicable" (ALARP) must be applied, treating this compound as a potent compound requiring stringent containment and protection measures. This approach is consistent with guidelines from the National Institute for Occupational Safety and Health (NIOSH) for handling hazardous drugs.[5][6]
The Hierarchy of Controls: PPE as the Final Safeguard
Before detailing specific PPE, it is crucial to situate its role within the established hierarchy of safety controls. PPE is the last line of defense, employed after higher-level controls have been implemented to minimize exposure risk.
-
Elimination/Substitution : Not applicable in a research context where this compound is the subject of study.
-
Engineering Controls : This is the most critical layer. Handling of this compound powder must be performed within a primary engineering control (PEC) such as a certified chemical fume hood, a ventilated balance enclosure (VBE), or a glovebox. These systems are designed to contain powders at the source.
-
Administrative Controls : These are the procedural controls, including Standard Operating Procedures (SOPs), rigorous training, and restricted access to handling areas.
-
Personal Protective Equipment (PPE) : The equipment worn by the individual to protect against any residual contamination that may escape engineering and administrative controls.
Core PPE Protocol for this compound
The selection of PPE is directly linked to the specific task and the engineering controls in place. The following protocols outline the minimum requirements for handling this compound powder.
Respiratory Protection
Due to the inhalation hazard and lack of an OEL, respiratory protection is mandatory when handling this compound powder outside of a glovebox.
-
For Low-Energy Operations (e.g., weighing in a VBE) : A fit-tested N95 respirator may be sufficient if the VBE is validated to provide adequate containment. However, a more protective option is recommended.
-
For High-Energy Operations (e.g., blending, sieving) or Spills : A half-mask or full-face elastomeric respirator with P100 (or equivalent) particulate filters is required. A full-face respirator offers the added benefit of integrated eye and face protection.
Workflow for Respiratory Protection Selection
A decision-making workflow for selecting appropriate respiratory protection.
Eye and Face Protection
-
Mandatory : Chemical splash goggles with side-shields are required at all times when this compound is being handled.[2][3] Standard safety glasses do not provide adequate protection from airborne particulates.
-
Recommended for Spill Cleanup : If not using a full-face respirator, a face shield should be worn over safety goggles during spill cleanup or other high-risk procedures to protect the entire face.
Skin and Body Protection
-
Gloves : Double gloving with nitrile gloves is the standard protocol. The outer gloves should have extended cuffs that can be tucked over the sleeves of the lab coat. Gloves must be inspected for tears or defects before use and changed immediately if contamination is suspected.[2][3]
-
Body Covering : A disposable gown with a solid front and tight-fitting cuffs is required over standard laboratory attire. This provides a barrier that can be easily removed and disposed of as hazardous waste, preventing the contamination of personal clothing.[2][3]
-
Footwear : Closed-toe, non-slip shoes are mandatory in the laboratory. For tasks with a higher risk of spills, disposable shoe covers should be worn.
Procedural Discipline: Donning and Doffing PPE
The sequence of putting on (donning) and taking off (doffing) PPE is as critical as the equipment itself to prevent cross-contamination.[7][8]
Donning Sequence (Clean to Dirty)
-
Perform Hand Hygiene : Wash hands thoroughly with soap and water.
-
Don Inner Gloves .
-
Don Disposable Gown : Ensure it is fully fastened.
-
Don Respirator : Perform a positive and negative pressure seal check.
-
Don Goggles/Face Shield .
-
Don Outer Gloves : Ensure cuffs are pulled over the sleeves of the gown.
Doffing Sequence (Dirty to Clean)
The goal is to remove the most contaminated items first. This should be performed in a designated doffing area.
-
Remove Outer Gloves : Peel off without touching the outside with bare skin. Dispose of in a hazardous waste bin.
-
Remove Gown and Inner Gloves Together : Peel the gown away from your body, rolling it inside-out. As you pull your hands out of the sleeves, pull the inner gloves off at the same time so they are contained within the rolled-up gown. Dispose of immediately.
-
Perform Hand Hygiene .
-
Remove Goggles/Face Shield : Handle by the straps from the back of the head.
-
Remove Respirator : Handle by the straps.
-
Perform Final Hand Hygiene : Thoroughly wash hands and face with soap and water.
Emergency Procedures and Spill Management
In the event of an exposure or spill, immediate and correct action is vital.
Exposure First Aid
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[2][3][9]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[2][3][9]
-
Ingestion : Rinse mouth with water. Do not induce vomiting.[3][9]
-
Action : In all cases of exposure, seek immediate medical attention and have the SDS available.[2][3]
Spill Cleanup Protocol
-
Alert and Evacuate : Notify others in the area and evacuate if the spill is large or you are unsure how to proceed.
-
Don PPE : Wear, at a minimum, a full-face respirator with P100 filters, a disposable gown, and double nitrile gloves.
-
Contain the Spill : Gently cover the spill with absorbent pads or a dust suppressant to prevent the powder from becoming airborne.[10] Do not sweep dry powder.
-
Clean the Area : Carefully scoop up the material and place it into a sealed, labeled hazardous waste container.[11][12] Wipe the spill area with a wet paper towel, working from the outside in.[11][12]
-
Decontaminate : Wipe the area with a suitable solvent (e.g., methanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Doff PPE and Dispose : Remove PPE as described previously, placing all items in the hazardous waste container.
Decontamination and Disposal
All materials that come into contact with this compound must be treated as hazardous waste.
-
Solid Waste : All used PPE, weigh boats, wipes, and contaminated consumables must be placed in a clearly labeled, sealed hazardous waste bag or container.[13]
-
Liquid Waste : Solutions containing this compound and rinsates from cleaning should be collected in a dedicated, labeled hazardous waste container.
-
Disposal : All waste must be disposed of through a licensed chemical destruction facility or via controlled incineration, in accordance with local, state, and federal regulations.[9]
By adhering to this comprehensive PPE and handling guide, researchers can confidently work with this compound, ensuring both personal safety and the integrity of their scientific endeavors. This protocol is designed to be a self-validating system, where a deep understanding of the risks informs every procedural step, building a culture of safety that extends beyond the product itself.
References
- Centers for Disease Control and Prevention. (n.d.). Fundamentals of Donning and Doffing PPE in Clinical Laboratories.
- The George Washington University, Office of Research Safety. (n.d.). PPE: Donning & Doffing.
- Westlab. (2021, March 30). PPE – The Correct Procedures.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- University of Ottawa. (n.d.). Standard Operating Procedure (SOP) for Proper Donning and Doffing of PPE.
- SEALAB. (n.d.). JOB AID DONNING & DOFFING of PPE in LABORATORY.
- University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.
- University of Delaware, Environmental Health & Safety. (n.d.). Chemical Spill Clean-Up.
- Centers for Disease Control and Prevention. (2014, May 21). Safe Handling of Hazardous Drugs. NIOSH Science Blog.
- Queen Mary University of London, Health & Safety Directorate. (n.d.). Spill procedure: Clean-up guidance.
- Bio-Rad. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill.
- The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.
- Centers for Disease Control and Prevention. (n.d.). Managing Hazardous Drug Exposures: Information for Healthcare Settings.
- Centers for Disease Control and Prevention. (2024). NIOSH List of Hazardous Drugs in Healthcare Settings, 2024.
Sources
- 1. This compound | C24H28N2O3 | CID 6918554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. hoelzel-biotech.com [hoelzel-biotech.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. cdc.gov [cdc.gov]
- 6. cdc.gov [cdc.gov]
- 7. reach.cdc.gov [reach.cdc.gov]
- 8. PPE: Donning & Doffing | Office of Research Safety | The George Washington University [researchsafety.gwu.edu]
- 9. chemicalbook.com [chemicalbook.com]
- 10. qmul.ac.uk [qmul.ac.uk]
- 11. ehs.utk.edu [ehs.utk.edu]
- 12. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 13. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
